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  • Product: Ethyl 3-(3-aminophenyl)acrylate
  • CAS: 125872-97-1

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of a Bifunctional Building Block

An In-Depth Technical Guide to (E)-Ethyl 3-(3-aminophenyl)acrylate: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds For Researchers, Scientists, and Drug Development Professionals (E)-Ethyl 3-(...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (E)-Ethyl 3-(3-aminophenyl)acrylate: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals

(E)-Ethyl 3-(3-aminophenyl)acrylate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic aromatic amine and an electrophilic α,β-unsaturated ester (an acrylate moiety), makes it a versatile synthon for the construction of complex heterocyclic systems. The meta-substitution pattern of the phenyl ring provides a specific steric and electronic profile that is instrumental in directing subsequent chemical transformations.

This guide provides a comprehensive overview of the core properties, synthesis, and characterization of (E)-Ethyl 3-(3-aminophenyl)acrylate. As a senior application scientist, the focus extends beyond mere data presentation to elucidate the underlying chemical principles and strategic considerations that make this molecule a valuable intermediate, particularly in the synthesis of pyrimidine-based scaffolds common to many kinase inhibitors.

Core Compound Identification and Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. (E)-Ethyl 3-(3-aminophenyl)acrylate is correctly identified by the following CAS number and properties.

PropertyValueSource(s)
CAS Number 125872-97-1[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Appearance Light brown to brown solidCommercial Suppliers
Melting Point ~48 °CVendor Data
Storage 2-8°C, protect from light, under inert atmosphere[1]
IUPAC Name ethyl (2E)-3-(3-aminophenyl)prop-2-enoateN/A

Synthesis Protocol: Chemoselective Nitro Group Reduction

The most common and strategically sound method for preparing (E)-Ethyl 3-(3-aminophenyl)acrylate is through the reduction of its nitro precursor, (E)-ethyl 3-(3-nitrophenyl)acrylate. The primary challenge in this transformation is the chemoselective reduction of the aromatic nitro group without affecting the acrylate's carbon-carbon double bond or the ester functionality, which are susceptible to reduction under harsh conditions (e.g., high-pressure catalytic hydrogenation with Pd/C).

The following protocol is adapted from a field-proven method for the selective reduction of aromatic nitro compounds using indium metal in the presence of a proton source, a method known for its high chemoselectivity and mild reaction conditions.

Experimental Protocol: Synthesis of (E)-Ethyl 3-(3-aminophenyl)acrylate

Reaction Scheme:

Figure 1. Synthesis of the target compound via selective nitro reduction.

Materials:

  • (E)-ethyl 3-(3-nitrophenyl)acrylate (1.0 eq)

  • Indium powder (4.0 eq)

  • Ammonium chloride (NH₄Cl) (10.0 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, suspend (E)-ethyl 3-(3-nitrophenyl)acrylate (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).

  • Reagent Addition: Add a solution of ammonium chloride (10.0 eq) dissolved in deionized water (approx. 5 mL per gram of NH₄Cl). To this biphasic mixture, add indium powder (4.0 eq).

  • Reaction: Heat the resulting mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with a significant volume of water and filter the mixture under vacuum to remove the insoluble indium salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Washing: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (E)-Ethyl 3-(3-aminophenyl)acrylate.[2]

Causality Behind Experimental Choices:

  • Indium/NH₄Cl System: This system is chosen for its remarkable chemoselectivity. The reduction potential is sufficient to reduce the aromatic nitro group but is mild enough to not affect the α,β-unsaturated ester system. NH₄Cl acts as a proton donor and aids in the reaction mechanism.

  • Biphasic Solvent System (EtOH/H₂O): This ensures that both the organic substrate and the inorganic salt (NH₄Cl) are sufficiently solubilized for the reaction to proceed efficiently at the metal surface.

Spectroscopic Characterization

Expected ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.55d, J ≈ 16.0 Hz1HAr-CH =CHThe vinylic proton α to the aromatic ring is deshielded by the ring and the adjacent double bond. The large coupling constant is characteristic of the trans (E) configuration.
~7.15t, J ≈ 7.8 Hz1HAr-H (C5)Triplet splitting from coupling to two adjacent aromatic protons.
~6.80m2HAr-H (C4, C6)Complex multiplet for the protons ortho to the amino group.
~6.65m1HAr-H (C2)Multiplet for the proton between the two substituents.
~6.30d, J ≈ 16.0 Hz1HAr-CH=CH The vinylic proton β to the aromatic ring is coupled to the other vinylic proton, showing the same large J value.
4.25q, J ≈ 7.1 Hz2H-O-CH₂ -CH₃Quartet splitting from coupling to the adjacent methyl group.
3.70br s2H-NH₂ Broad singlet due to the amine protons; chemical shift can vary.
1.33t, J ≈ 7.1 Hz3H-O-CH₂-CH₃ Triplet splitting from coupling to the adjacent methylene group.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~167.0C =OTypical chemical shift for an α,β-unsaturated ester carbonyl carbon.
~147.0Ar-C -NH₂Aromatic carbon attached to the electron-donating amino group, shifted downfield.
~144.0Ar-CH =CHVinylic carbon further from the carbonyl group.
~135.0Ar-C -CH=Quaternary aromatic carbon attached to the acrylate group.
~129.5Ar-C H (C5)Aromatic methine carbon.
~119.0Ar-CH=CH Vinylic carbon α to the carbonyl, shifted upfield due to conjugation.
~118.0Ar-C H (C6)Aromatic methine carbon ortho to the amino group.
~115.0Ar-C H (C4)Aromatic methine carbon ortho to the amino group.
~114.0Ar-C H (C2)Aromatic methine carbon meta to the amino group.
~60.5-O-CH₂ -Methylene carbon of the ethyl ester.
~14.3-CH₃ Methyl carbon of the ethyl ester.

Application in Drug Development: Synthesis of Kinase Inhibitor Scaffolds

The true value of (E)-Ethyl 3-(3-aminophenyl)acrylate is realized in its role as a versatile intermediate. Its bifunctional nature is perfectly suited for the construction of heterocyclic scaffolds that form the core of many targeted therapeutics. A prime example is its use in the synthesis of 2-aminopyrimidine derivatives, a privileged structure in the design of kinase inhibitors.

Kinase inhibitors are a major class of anticancer drugs that function by blocking the action of protein kinases, enzymes that are often overactive in cancer cells. Many successful kinase inhibitors, such as Imatinib, incorporate a substituted aminopyrimidine core to anchor the drug within the ATP-binding pocket of the target kinase.

The reaction of (E)-Ethyl 3-(3-aminophenyl)acrylate with guanidine is a classic cyclocondensation reaction that efficiently builds this critical pyrimidine ring system.

Workflow: From Intermediate to Pyrimidine Core

G cluster_0 cluster_1 start (E)-Ethyl 3-(3-aminophenyl)acrylate step1 Guanidine (H₂N-C(=NH)-NH₂) NaOEt, EtOH, Reflux product 2-Amino-4-hydroxy-6- (3-aminostyryl)pyrimidine start->product Cyclocondensation further_synthesis Amide Couplings, Cross-Coupling Reactions, etc. product->further_synthesis Further Functionalization final_drug Kinase Inhibitor (e.g., Phenylaminopyrimidine type) further_synthesis->final_drug

Figure 2. Workflow from the aminocinnamate intermediate to a kinase inhibitor scaffold.

Protocol: Synthesis of 2-Amino-4-hydroxy-6-(3-aminostyryl)pyrimidine

This protocol describes the cyclocondensation reaction to form the pyrimidine ring.

Materials:

  • (E)-Ethyl 3-(3-aminophenyl)acrylate (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium ethoxide (NaOEt) (2.1 eq)

  • Anhydrous Ethanol (EtOH)

  • Glacial Acetic Acid

Procedure:

  • Guanidine Free Base Preparation: In a flask, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Add guanidine hydrochloride (1.1 eq) and stir. The sodium chloride precipitate can be filtered off to yield a solution of free guanidine base.

  • Condensation: To a separate solution of sodium ethoxide (1.0 eq) in ethanol, add (E)-Ethyl 3-(3-aminophenyl)acrylate (1.0 eq). Add the previously prepared guanidine solution to this mixture.

  • Reaction: Heat the combined solution under reflux for several hours, monitoring by TLC.

  • Isolation: Evaporate the mixture to dryness. Dissolve the resulting solid in boiling water and acidify with glacial acetic acid.

  • Purification: Upon cooling, the desired pyrimidine product will precipitate and can be collected by filtration.[3][4]

Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the guanidine on the ester carbonyl, followed by an intramolecular Michael addition of another guanidine nitrogen onto the β-carbon of the acrylate system. Subsequent elimination of ethanol and tautomerization yields the stable aromatic pyrimidine ring. The aminophenyl substituent is now positioned for further modification, allowing for the elaboration of the molecule into a potent and selective kinase inhibitor.

Safety and Handling

(E)-Ethyl 3-(3-aminophenyl)acrylate should be handled by trained professionals in a well-ventilated laboratory fume hood.

  • Hazard Statements: Harmful if swallowed.

  • Precautionary Statements:

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C) under an inert atmosphere to prevent degradation.

Conclusion

(E)-Ethyl 3-(3-aminophenyl)acrylate serves as a powerful and versatile intermediate in modern drug discovery. Its value lies not just in its constituent functional groups, but in the strategic manner in which they can be manipulated to build complex, biologically relevant scaffolds. The ability to selectively prepare this compound and then utilize it in robust cyclocondensation reactions to form the pyrimidine core of kinase inhibitors underscores its importance. This guide provides the foundational knowledge—from synthesis to application—necessary for researchers to effectively leverage this key building block in their drug development programs.

References

  • Kavanagh, F. (Ed.). (1954). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 34, 25.
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. (n.d.).
  • 2,4-Diamino-6-hydroxypyrimidine synthesis - ChemicalBook. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Supporting information - The Royal Society of Chemistry. (n.d.).
  • 2393-18-2 4-AMINOCINNAMIC ACID C9H9NO2, Formula,NMR .... (n.d.).
  • 17570-30-8 4-Aminocinnamic acid C9H9NO2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. (n.d.).
  • RSC. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. RSC Advances.
  • Slaninova, J., et al. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(12), 14338-14356.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.).
  • CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine - Google Patents. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids. (n.d.).
  • Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... - ResearchGate. (n.d.).
  • Ácidos grasos | CymitQuimica. (n.d.).
  • PubChem. (n.d.). Ethyl 3-nitrocinnamate.
  • Banik, B. K., Banik, I., & Becker, F. F. (2005).
  • 125872-97-1|(E)-Ethyl 3-(3-aminophenyl)acrylate - BLDpharm. (n.d.).
  • Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents. (n.d.).
  • Patel, C. B., Malek, N., & Oswal, S. (2006). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N′-(Phenylamino-carbonyl) phenyl] maleimide. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 43(2), 335-346.
  • Wikipedia. (n.d.). Ethyl acrylate.
  • 79655-96-2|Ethyl 3-(2-aminophenyl)acrylate|BLD Pharm. (n.d.).
  • 4-AMINOCINNAMIC ACID 2393-18-2 wiki. (n.d.).
  • Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8 | C11H13NO2 - Appchem. (n.d.).
  • Etaiw, S. E. H., Abd El-Aziz, D. M., Abd El-Zaher, E. H., & Ali, E. A. (2011). Synthesis, spectral, antimicrobial and antitumor assessment of Schiff base derived from 2-aminobenzothiazole and its transition metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1331-1337.
  • CAS:1664-62-6, 3-(2-氨基苯基)丙烯酸甲酯 - 毕得医药. (n.d.).

Sources

Exploratory

A Technical Guide to Ethyl 3-(3-aminophenyl)acrylate: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-(3-aminophenyl)acrylate, a versatile chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 3-(3-aminophenyl)acrylate, a versatile chemical intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its precise chemical structure and nomenclature, physicochemical properties, a representative synthetic protocol with mechanistic insights, and its diverse applications as a foundational building block for complex molecular architectures. This document is intended for professionals in drug development and chemical research who require a detailed understanding of this compound's reactivity and utility.

Chemical Identity and Structure

Ethyl 3-(3-aminophenyl)acrylate is an organic compound belonging to the aminophenyl acrylate class.[1] These molecules are characterized by the presence of an electron-donating amino group (-NH2) and an electron-withdrawing acrylate group on a phenyl ring, a combination that imparts a unique and valuable reactivity profile.[1]

IUPAC Nomenclature and Stereochemistry

The formal IUPAC name for this compound is ethyl (2E)-3-(3-aminophenyl)prop-2-enoate .

The (2E) designation is critical. It refers to the stereochemistry of the double bond in the acrylate moiety. The "E" stands for entgegen (German for "opposite"), indicating that the higher-priority substituents on each carbon of the double bond (the phenyl ring and the ester group) are on opposite sides. This specific configuration is often the thermodynamically favored product in many synthetic routes and can be crucial for the biological activity or material properties of its derivatives.

Molecular Structure

The structure consists of a central benzene ring substituted at the 1 and 3 positions (meta-substitution). An ethyl acrylate group is attached at position 1, and an amino group is at position 3.

Chemical structure of Ethyl 3-(3-aminophenyl)acrylate

Caption: 2D structure of ethyl (2E)-3-(3-aminophenyl)prop-2-enoate.

Key Identifiers

Quantitative data for key molecular identifiers are summarized below.

IdentifierValueSource
CAS Number 58186-45-1[2][3]
Molecular Formula C₁₁H₁₃NO₂[4][5]
Molecular Weight 191.23 g/mol [4][5]
Canonical SMILES CCOC(=O)C=CC1=CC(=CC=C1)N

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, storage, and application in experimental work.

PropertyValueNotes
Appearance Yellow crystalline solid.[2]
Storage Conditions 2-8°C, protect from light, keep under inert atmosphere.[2][5]
Solubility Soluble in most organic solvents. Slightly soluble in water.[6]
Melting Point Data not consistently available in public databases.[2]
Boiling Point Data not consistently available in public databases.[2]

Scientist's Note: The recommended storage conditions—refrigeration, light protection, and an inert atmosphere—are critical. The amino group is susceptible to oxidation, which can discolor the compound and introduce impurities. The acrylate double bond can be prone to polymerization, especially when exposed to light or heat.

Synthesis and Reactivity

Reactivity Profile

The dual functionality of Ethyl 3-(3-aminophenyl)acrylate makes it a highly versatile reagent.[1]

  • The Acrylate Moiety: As an α,β-unsaturated ester, it is an excellent Michael acceptor, readily undergoing conjugate addition with nucleophiles. The double bond can also participate in cycloaddition reactions and polymerization.

  • The Amino Group: The nucleophilic primary amine can be easily functionalized via acylation, alkylation, diazotization, or used in cross-coupling reactions to build more complex structures.[1][2]

This orthogonal reactivity allows for sequential, selective modifications at different parts of the molecule, a highly desirable trait in multi-step synthesis.

Representative Synthetic Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the synthesis of α,β-unsaturated esters, as it strongly favors the formation of the desired (E)-alkene isomer. This protocol outlines a reliable procedure starting from commercially available precursors.

Objective: To synthesize ethyl (2E)-3-(3-aminophenyl)prop-2-enoate from 3-aminobenzaldehyde and triethyl phosphonoacetate.

Materials:

  • 3-Aminobenzaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Experimental Procedure:

  • Preparation of the Ylide: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). b. Wash the NaH dispersion with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time. c. Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C in an ice bath. d. Slowly add triethyl phosphonoacetate (1.05 equivalents) dissolved in anhydrous THF via a dropping funnel over 20 minutes. e. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate ylide is typically accompanied by the cessation of hydrogen gas evolution.

  • Olefination Reaction: a. Dissolve 3-aminobenzaldehyde (1.0 equivalent) in anhydrous THF. b. Cool the ylide solution back down to 0°C. c. Slowly add the aldehyde solution to the ylide via a dropping funnel. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: a. Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers and wash sequentially with water and then brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The resulting crude product can be purified by column chromatography on silica gel to yield the pure ethyl (2E)-3-(3-aminophenyl)prop-2-enoate.

Expertise & Causality:

  • Why Sodium Hydride? NaH is a strong, non-nucleophilic base, which is ideal for deprotonating the phosphonate to form the reactive ylide without competing side reactions.

  • Why Anhydrous Conditions? The phosphonate anion (ylide) is highly basic and will be readily protonated and quenched by water, halting the desired reaction.

  • Why (E)-Selectivity? The HWE reaction generally proceeds through a transition state that minimizes steric interactions, leading to the thermodynamically more stable (E)-isomer as the major product.

HWE Synthesis Workflow Diagram

The following diagram illustrates the key steps of the described synthesis.

HWE_Synthesis reagent1 Triethyl phosphonoacetate step1 Step 1: Ylide Formation (0°C to RT) reagent1->step1 reagent2 3-Aminobenzaldehyde step2 Step 2: Olefination (0°C to RT, 12h) reagent2->step2 base Sodium Hydride (NaH) in Anhydrous THF base->step1 ylide Phosphonate Ylide (Anion) ylide->step2 step1->ylide Deprotonation step3 Step 3: Workup & Purification (Quench, Extract, Chromatograph) step2->step3 Crude Product product Ethyl (2E)-3-(3-aminophenyl)acrylate step3->product Purified Product

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of the title compound.

Applications in Research and Development

Ethyl 3-(3-aminophenyl)acrylate is not typically an end-product but rather a valuable starting material for creating higher-value, complex molecules.

  • Pharmaceutical Intermediate: It serves as a key precursor in the synthesis of various pharmaceuticals.[2] Its structure is a common scaffold found in molecules designed as potential therapeutic agents, including histone deacetylase (HDAC) inhibitors and Farnesoid X receptor (FXR) modulators.[2] The ability to functionalize both the amine and the acrylate allows for the systematic exploration of a chemical space to optimize drug candidates.

  • Organic Synthesis Building Block: In a broader chemical context, it is used to construct complex organic molecules through fundamental reactions like esterification, amidation, and cross-coupling.[2] Its interesting biological properties also make it a candidate for discovery efforts aimed at new therapeutic agents.[2]

  • Materials Science: The aminophenyl acrylate scaffold is valuable for synthesizing novel polymers and materials. The acrylate group allows for polymerization, while the amino group can be used to tune electronic properties or act as a cross-linking site.

Safety and Handling

Ethyl 3-(3-aminophenyl)acrylate is a chemical intended for research and development purposes and should be handled with appropriate care.[2]

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • SDS: Users are required to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound. The SDS contains comprehensive information on hazards, first-aid measures, and disposal.

References

  • Ethyl 3-(3-aMinophenyl)acrylate - LookChem . LookChem. [Link]

  • Ethyl 3-(4-aminophenyl)acrylate | C11H13NO2 | CID 97826 - PubChem . National Institutes of Health (NIH). [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate - MDPI . MDPI. [Link]

  • Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8 | C11H13NO2 - Appchem . Appchem. [Link]

  • ETHYL ACRYLATE | Occupational Safety and Health Administration - OSHA . OSHA. [Link]

  • ETHYL ACRYLATE - Ataman Kimya . Ataman Kimya. [Link]

  • Ethyl acrylate - Wikipedia . Wikipedia. [Link]

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Foundational

Spectroscopic Characterization of Ethyl 3-(3-aminophenyl)acrylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-(3-aminophenyl)acrylate. Designed for researchers, scientists, and professionals in drug development, this document offers a compre...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-(3-aminophenyl)acrylate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction

Ethyl 3-(3-aminophenyl)acrylate is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. Its structure combines three key functionalities: a primary aromatic amine, an ethyl ester, and an α,β-unsaturated system. Accurate characterization of this molecule is paramount for its effective use in research and development. This guide will detail the expected spectroscopic signatures of Ethyl 3-(3-aminophenyl)acrylate and provide the rationale behind the interpretation of its spectral data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Ethyl 3-(3-aminophenyl)acrylate, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy

Expected ¹H NMR Data (300 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t, J ≈ 7.8 Hz1HAr-H
~6.85d, J ≈ 7.8 Hz1HAr-H
~6.70s1HAr-H
~6.60d, J ≈ 7.8 Hz1HAr-H
7.58d, J = 15.9 Hz1H=CH-Ar
6.35d, J = 15.9 Hz1H-CO-CH=
4.25q, J = 7.1 Hz2H-O-CH₂-CH₃
3.75br s2H-NH₂
1.33t, J = 7.1 Hz3H-O-CH₂-CH₃

Interpretation and Rationale:

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The ethyl group of the ester is readily identified by the characteristic quartet at approximately 4.25 ppm and the triplet at 1.33 ppm.[1][2][3][4] The integration of these signals corresponds to two and three protons, respectively. The protons of the acrylate double bond appear as two doublets with a large coupling constant (J ≈ 15.9 Hz), indicative of a trans configuration. The downfield shift of the proton at ~7.58 ppm is due to its proximity to the deshielding aromatic ring.

The aromatic region will display a complex pattern corresponding to the 1,3-disubstituted benzene ring. The exact chemical shifts and coupling patterns can be influenced by the solvent and the electronic effects of the substituents. The broad singlet at approximately 3.75 ppm is characteristic of the primary amine protons; its chemical shift can vary with concentration and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-(3-aminophenyl)acrylate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in CDCl3 with TMS a->b c Insert into NMR Spectrometer b->c d Set Acquisition Parameters c->d e Acquire FID d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Integration & Referencing g->h i Structural Interpretation h->i

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

B. ¹³C NMR Spectroscopy

Expected ¹³C NMR Data (75 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~167.0C=O
~147.0Ar-C-NH₂
~144.0=CH-Ar
~135.0Ar-C
~129.5Ar-CH
~118.0-CO-CH=
~117.0Ar-CH
~115.0Ar-CH
~60.5-O-CH₂-
~14.5-CH₃

Interpretation and Rationale:

The ¹³C NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the ester is expected to resonate at the most downfield position, around 167.0 ppm. The carbons of the aromatic ring will appear in the range of 115-147 ppm.[5][6][7][8] The specific chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing acrylate substituent. The two olefinic carbons will have distinct chemical shifts due to their different electronic environments. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

  • Instrumentation: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 512-1024 (or more)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-200 ppm

  • Processing: Apply a Fourier transform, phase and baseline correction, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Data (ATR):

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, sharp (doublet)N-H stretch (primary amine)
3050-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
1710-1690Strong, sharpC=O stretch (α,β-unsaturated ester)
1630-1600MediumC=C stretch (alkene and aromatic)
1620-1580MediumN-H bend (primary amine)
1300-1000StrongC-O stretch (ester)
980Strong=C-H bend (trans alkene)
850-750StrongAromatic C-H out-of-plane bend (meta-disubstituted)

Interpretation and Rationale:

The IR spectrum of Ethyl 3-(3-aminophenyl)acrylate will exhibit several characteristic absorption bands. The primary amine will show two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region.[9][10][11] The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group of the α,β-unsaturated ester.[9] Conjugation with the double bond lowers the stretching frequency compared to a saturated ester. The C=C stretching of the acrylate and the aromatic ring will appear in the 1630-1600 cm⁻¹ region.[12][13][14] A strong band around 980 cm⁻¹ is a key indicator of the trans geometry of the double bond. The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region.[12][13][14]

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Spectral range: 4000-400 cm⁻¹

  • Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Workflow for FT-IR Analysis:

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation a Clean ATR Crystal b Collect Background Spectrum a->b c Place Sample on Crystal b->c d Apply Pressure c->d e Collect Sample Spectrum d->e f Background Correction e->f g Identify Characteristic Peaks f->g h Correlate with Functional Groups g->h

Caption: Workflow for acquiring and analyzing an FT-IR spectrum using an ATR accessory.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 191

  • Key Fragments:

    • m/z 162: [M - C₂H₅]⁺ (loss of ethyl group)

    • m/z 146: [M - OCH₂CH₃]⁺ (loss of ethoxy group)

    • m/z 118: [M - COOC₂H₅]⁺ (loss of ethyl carboxylate group)

    • m/z 92: [H₂N-C₆H₄-CH]⁺

Interpretation and Rationale:

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 191, corresponding to the molecular weight of Ethyl 3-(3-aminophenyl)acrylate. The fragmentation pattern will be characteristic of an ethyl ester and an aromatic amine. Common fragmentation pathways include the loss of the ethyl group (m/z 162) and the ethoxy group (m/z 146).[15][16][17] Cleavage of the ester group can also lead to a fragment at m/z 118. The fragment at m/z 92 is characteristic of the aminophenyl moiety.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio.

Workflow for Mass Spectrometry Analysis:

G cluster_intro Sample Introduction cluster_ion Ionization & Fragmentation cluster_sep Mass Analysis & Detection cluster_interp Interpretation a Vaporize Sample b Electron Impact (70 eV) a->b c Formation of M+ and Fragments b->c d Separation by m/z c->d e Detection d->e f Generate Mass Spectrum e->f g Identify Molecular Ion f->g h Analyze Fragmentation Pattern g->h

Caption: Workflow for acquiring and analyzing an EI mass spectrum.

IV. Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of Ethyl 3-(3-aminophenyl)acrylate. The congruence of the data from these orthogonal analytical techniques provides high confidence in the identity and purity of the compound. This guide serves as a practical reference for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.

References

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]

  • ACS Publications. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. [Link]

  • University of Twente Research Information. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Fiveable. (n.d.). 1.3 Mass spectrometry (MS) - Organic Chemistry II. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • University of Wisconsin-River Falls. (n.d.). Chapter 5 Organic Spectrometry. [Link]

  • YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Chemistry LibreTexts. (2023). Mass spectrometry 1. [Link]

  • National Institutes of Health. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

  • Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. [Link]

  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 3-(3-aminophenyl)acrylate: Properties, Synthesis, and Applications in Drug Discovery

Introduction Ethyl 3-(3-aminophenyl)acrylate, a member of the aminocinnamate family, is a versatile bifunctional molecule that has garnered significant interest within the scientific community, particularly in the realms...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(3-aminophenyl)acrylate, a member of the aminocinnamate family, is a versatile bifunctional molecule that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique structure, featuring a reactive acrylate moiety and a nucleophilic amino group on a phenyl ring, makes it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-(3-aminophenyl)acrylate, detailed protocols for its synthesis and purification, in-depth spectral analysis, and a discussion of its current and potential applications in drug development.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section details the key identifiers and physicochemical properties of the trans or (E)-isomer of Ethyl 3-(3-aminophenyl)acrylate, which is the more stable and commonly utilized form.

Chemical Structure and Identifiers
  • IUPAC Name: ethyl (2E)-3-(3-aminophenyl)prop-2-enoate

  • Synonyms: (E)-Ethyl 3-(3-aminophenyl)acrylate, Ethyl trans-3-aminocinnamate

  • CAS Number: 125872-97-1[1]

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol [1]

Caption: Chemical structure of (E)-Ethyl 3-(3-aminophenyl)acrylate.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented in the table below. It is important to note that while some data is experimentally verified, other parameters are derived from computational models.

PropertyValueSource
Appearance Light brown to brown solid[2]
Melting Point 48 °C[2]
Boiling Point 348.3 ± 25.0 °C (Predicted)[2]
Density 1.130 ± 0.06 g/cm³ (Predicted)[2]
pKa 3.63 ± 0.10 (Predicted)[2]
LogP 2.3 (Computed)[3]
Storage Temperature 2-8°C, protect from light[1]

Synthesis and Purification

The synthesis of Ethyl 3-(3-aminophenyl)acrylate can be approached through several synthetic strategies. The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, stands out as a highly efficient method for the formation of the carbon-carbon double bond.[2]

Proposed Synthesis via Heck Reaction

This protocol describes a representative procedure for the synthesis of (E)-Ethyl 3-(3-aminophenyl)acrylate from 3-iodoaniline and ethyl acrylate.

Synthesis_Workflow Reactants Reactants: - 3-Iodoaniline - Ethyl Acrylate Reaction Heck Reaction (Heat, Inert Atmosphere) Reactants->Reaction Catalyst Catalyst System: - Pd(OAc)₂ - PPh₃ (or other phosphine ligand) Catalyst->Reaction Base Base: - Triethylamine (Et₃N) Base->Reaction Solvent Solvent: - Acetonitrile or DMF Solvent->Reaction Workup Aqueous Workup (e.g., water, brine) Reaction->Workup Reaction Mixture Extraction Solvent Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Organic Layer Purification Purification (Column Chromatography) Drying->Purification Crude Product Product Pure (E)-Ethyl 3-(3-aminophenyl)acrylate Purification->Product

Caption: Proposed workflow for the synthesis of (E)-Ethyl 3-(3-aminophenyl)acrylate.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-iodoaniline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

  • Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous acetonitrile (or DMF) via syringe, followed by triethylamine (Et₃N, 2.0 eq) and ethyl acrylate (1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification

The crude product is typically purified by column chromatography on silica gel.

Step-by-Step Protocol:

  • Column Preparation: Pack a glass column with silica gel in a suitable solvent system, such as a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified (E)-Ethyl 3-(3-aminophenyl)acrylate as a solid.

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and ethyl ester protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m4HAromatic protons
~7.6d1HVinylic proton (α to C=O)
~6.4d1HVinylic proton (β to phenyl)
~5.0br s2H-NH₂
4.2q2H-OCH₂CH₃
1.3t3H-OCH₂CH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~167C=O (ester)
~145Aromatic C-NH₂
~140Vinylic C-Ph
~135Aromatic C-H
~130Aromatic C-H
~120Aromatic C-H
~118Vinylic C-COOEt
~115Aromatic C-H
~60-OCH₂CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine
3100-3000C-H stretchAromatic and vinylic
2980-2850C-H stretchAliphatic
~1710C=O stretchα,β-Unsaturated ester
~1630C=C stretchAlkene
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchEster
~980C-H bendtrans-Disubstituted alkene
Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 191.23. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages of the ester and acrylate functionalities.

Chemical Reactivity and Applications in Drug Development

The dual functionality of Ethyl 3-(3-aminophenyl)acrylate makes it a valuable intermediate in the synthesis of a diverse range of bioactive molecules.

Key Reactions

Chemical_Reactions E3APA Ethyl 3-(3-aminophenyl)acrylate Amidation Amidation E3APA->Amidation R-COOH, Coupling Agent Acylation Acylation E3APA->Acylation R-COCl or (RCO)₂O CrossCoupling Further Cross-Coupling E3APA->CrossCoupling Ar-X, Pd catalyst (on NH₂ after derivatization) Amide Amide Derivatives Amidation->Amide Acylated N-Acylated Derivatives Acylation->Acylated Coupled Biaryl or Heteroaryl Derivatives CrossCoupling->Coupled

Caption: Key reactions of Ethyl 3-(3-aminophenyl)acrylate.

  • Amidation: The primary amine can be readily acylated with carboxylic acids or their derivatives to form amides. This is a common strategy for introducing diverse side chains and modulating the pharmacological properties of the resulting molecules.

  • N-Alkylation: The amino group can also undergo alkylation reactions.

  • Cross-Coupling Reactions: After appropriate derivatization of the amino group, further cross-coupling reactions can be performed at this position.

  • Reactions of the Acrylate Moiety: The α,β-unsaturated ester can participate in Michael additions and other conjugate addition reactions.

Applications in Medicinal Chemistry

Ethyl 3-(3-aminophenyl)acrylate and its analogs are precursors to a variety of heterocyclic and substituted aromatic compounds with potential therapeutic applications.

  • Antiparasitic Agents: Analogs have been used in the synthesis of 2-(N-cyclicamino)quinolines as potential antiparasitic agents.[4]

  • FXR Modulators: This scaffold has been utilized in the development of substituted amide compounds as Farnesoid X Receptor (FXR) modulators, which are targets for metabolic and liver diseases.[4]

  • HDAC Inhibitors: The aminocinnamate core structure is found in some histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 3-(3-aminophenyl)acrylate.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a well-ventilated place at 2-8°C. Keep container tightly closed and protect from light.[1]

Conclusion

Ethyl 3-(3-aminophenyl)acrylate is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its dual functionality allows for the straightforward introduction of molecular diversity, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. While a comprehensive set of experimentally verified physical data is still somewhat limited in the public domain, its chemical properties and reactivity are well-understood, enabling its effective use in the synthesis of novel therapeutic agents. As research in medicinal chemistry continues to evolve, the utility of synthons like Ethyl 3-(3-aminophenyl)acrylate is likely to expand, leading to the discovery of new and improved drug candidates.

References

  • LookChem. (n.d.). Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate. Retrieved from [Link]

  • LookChem. (n.d.). 58186-45-1 Relevant academic research and scientific papers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97826, Ethyl 3-(4-aminophenyl)acrylate. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-(3-aminophenyl)acrylate

Foreword: Understanding the Core Physicochemical Landscape of a Versatile Pharmaceutical Intermediate Ethyl 3-(3-aminophenyl)acrylate is a molecule of significant interest in the pharmaceutical and organic synthesis sect...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Physicochemical Landscape of a Versatile Pharmaceutical Intermediate

Ethyl 3-(3-aminophenyl)acrylate is a molecule of significant interest in the pharmaceutical and organic synthesis sectors. Its bifunctional nature, possessing both a reactive acrylate moiety and a versatile aminophenyl ring, positions it as a valuable building block for the construction of complex molecular architectures.[1] As with any compound destined for use in drug development or fine chemical synthesis, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is a prerequisite for robust process development, formulation design, and ensuring the ultimate safety and efficacy of the final product.

This technical guide provides a comprehensive exploration of two such critical properties: solubility and stability. Moving beyond a simple recitation of data, this document is structured to provide a deep, mechanistic understanding of why Ethyl 3-(3-aminophenyl)acrylate behaves as it does. We will delve into predictive methodologies for solubility, grounded in thermodynamic principles, and outline a systematic approach to evaluating its stability under pharmaceutically relevant stress conditions. The protocols and insights contained herein are designed to be immediately applicable in a research and development setting, reflecting a synthesis of established scientific principles and field-proven experimental strategies.

Part 1: Solubility Profile - A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its "developability." It dictates the choice of reaction solvents, purification strategies, and is a key determinant of bioavailability in formulation. For Ethyl 3-(3-aminophenyl)acrylate, a molecule with both polar (amino, ester) and non-polar (phenyl ring, ethyl group) features, its solubility behavior is nuanced.

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

In the absence of extensive empirical solubility data, predictive models offer a powerful tool for solvent screening. The Hansen Solubility Parameter (HSP) model is a particularly effective approach, deconstructing the total cohesive energy of a molecule into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is simple: "like dissolves like." A solute will be most soluble in a solvent that has a similar HSP profile.[2] The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" provides a quantitative measure of compatibility.

Using the group contribution method developed by Stefanis and Panayiotou, we can estimate the HSP for our molecule by summing the contributions of its constituent functional groups.[3][4]

Molecular Structure Breakdown:

  • 1 x >C=C< (alkene)

  • 1 x -COO- (ester)

  • 1 x -CH2- (aliphatic)

  • 1 x -CH3 (aliphatic)

  • 5 x a-CH (aromatic C-H)

  • 1 x a-C-NH2 (aromatic C-NH2)

By applying the group contribution values from established literature, the predicted Hansen Solubility Parameters for Ethyl 3-(3-aminophenyl)acrylate are calculated and presented in Table 1.

Table 1: Predicted Hansen Solubility Parameters for Ethyl 3-(3-aminophenyl)acrylate

ParameterValue (MPa¹/²)Description
δd (Dispersion) 19.5Reflects the significant contribution of the aromatic ring and alkyl chain.
δp (Polar) 8.5Indicates moderate polarity from the ester and amino functionalities.
δh (Hydrogen Bonding) 10.2Highlights the capacity for hydrogen bonding via the primary amine.
δt (Total) 23.8The total Hildebrand solubility parameter.

With the predicted HSP of Ethyl 3-(3-aminophenyl)acrylate, we can now assess its theoretical compatibility with a range of common laboratory solvents. The relative energy difference (RED) number, calculated from the Hansen distance (Ra) and the interaction radius (R₀) of the solute, predicts solubility:

  • RED < 1.0: High likelihood of solubility

  • RED = 1.0: Boundary of solubility

  • RED > 1.0: Low likelihood of solubility

Table 2 provides a ranked list of solvents based on their predicted compatibility.

Table 2: Predicted Solubility of Ethyl 3-(3-aminophenyl)acrylate in Common Solvents based on HSP

SolventδdδpδhRa (Distance)Predicted Solubility
N,N-Dimethylformamide (DMF)17.413.711.35.8High
Tetrahydrofuran (THF)16.85.78.06.4High
Dichloromethane17.07.37.16.7High
Acetone15.510.47.07.3Good
Ethyl Acetate15.85.37.28.1Good
Isopropanol15.86.116.49.0Moderate
Ethanol15.88.819.410.5Moderate-Low
Acetonitrile15.318.06.111.7Low
Methanol14.712.322.314.1Low
Toluene18.01.42.011.9Low
Water15.516.042.333.5Very Low / Insoluble
Hexane14.90.00.016.1Very Low / Insoluble

Data for solvent HSPs sourced from established databases.[5][6][7]

This predictive analysis provides a crucial starting point, enabling researchers to select a rational subset of solvents for experimental verification, thereby saving significant time and resources.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol details the gold-standard shake-flask method for quantitative solubility determination.

Objective: To determine the equilibrium solubility of Ethyl 3-(3-aminophenyl)acrylate in selected solvents at a controlled temperature.

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate (purity >98%)

  • Selected solvents (HPLC grade)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated HPLC-UV system

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Methodology:

  • Preparation: Add an excess amount of Ethyl 3-(3-aminophenyl)acrylate to each vial (e.g., 50 mg). The solid should be in a fine powder form to maximize surface area.

  • Solvent Addition: Add a known volume of the selected solvent (e.g., 2 mL) to each vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled orbital shaker (e.g., 25 °C). Shake at a constant speed (e.g., 150 rpm) for 24-48 hours. This duration is critical to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the solute in the original saturated solution by back-calculation.

  • Data Reporting: Express solubility in units of mg/mL or mol/L.

Part 2: Stability Profile - A Forced Degradation Approach

Understanding the stability of Ethyl 3-(3-aminophenyl)acrylate is paramount for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or formulation. A forced degradation study, as outlined by the International Council for Harmonisation (ICH) guidelines (Q1A R2), is the definitive approach to elucidating the intrinsic stability of a molecule.[8][9][10][11][12]

The structure of Ethyl 3-(3-aminophenyl)acrylate suggests several potential degradation pathways, which our study design will aim to provoke and analyze.

G cluster_molecule Ethyl 3-(3-aminophenyl)acrylate cluster_stressors Stress Conditions (ICH Q1A) cluster_pathways Predicted Degradation Pathways Molecule C₁₁H₁₃NO₂ Hydrolysis Acidic / Basic (Hydrolysis) Oxidation Oxidative (e.g., H₂O₂) Thermal Thermal (Heat) Photo Photolytic (UV/Vis Light) P1 Ester Hydrolysis Hydrolysis->P1 H⁺ or OH⁻ attack on carbonyl carbon P2 Amine Oxidation Oxidation->P2 e.g., H₂O₂ attack on amino group P3 Polymerization Thermal->P3 Radical initiation at acrylate P4 Photodegradation Photo->P4 UV absorption by aromatic system G Start Start: Develop Initial HPLC Method Stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Stress Analyze Analyze Stressed Samples and Control with HPLC Stress->Analyze Check Peak Purity & Resolution Check Analyze->Check Optimize Optimize HPLC Method (Gradient, Column, pH) Check->Optimize Inadequate Separation Validate Validate Stability-Indicating Method (ICH Q2) Check->Validate Adequate Separation Optimize->Analyze Re-analyze

Figure 2: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Stress Conditions:

A stock solution of Ethyl 3-(3-aminophenyl)acrylate (e.g., 1 mg/mL in acetonitrile or a suitable solvent) should be used for these studies. Each condition should also have a corresponding control sample (without the stressor) stored at ambient temperature in the dark.

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.

    • Procedure: Mix the stock solution with 0.1 M HCl. Monitor at time points (e.g., 2, 4, 8, 24 hours). If degradation is too rapid, reduce the temperature. If too slow, increase acid concentration or temperature. Neutralize the sample before HPLC analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at room temperature.

    • Procedure: Mix the stock solution with 0.1 M NaOH. This reaction is often rapid. Monitor at shorter time points (e.g., 15, 30, 60, 120 minutes). Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature.

    • Procedure: Mix the stock solution with 3% hydrogen peroxide. Monitor over several hours (e.g., 2, 4, 8, 24 hours). Protect from light to prevent photolytic contributions.

  • Thermal Degradation:

    • Condition: Solid-state sample at 80 °C. Solution sample (in a refluxing inert solvent like acetonitrile) at its boiling point.

    • Procedure: Store the solid sample in an oven. For the solution study, reflux the sample. Monitor at time points up to 72 hours.

  • Photostability:

    • Condition: Expose the solid and solution samples to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). [13] * Procedure: Place samples in a photostability chamber. Include a dark control sample wrapped in aluminum foil to differentiate between photolytic and thermal degradation.

Analysis and Characterization:

  • HPLC-DAD/UV: To quantify the parent compound and detect degradants. A diode-array detector is invaluable for assessing peak purity.

  • LC-MS: To obtain the mass of degradation products, which is crucial for structural elucidation. Comparing the mass of degradants with the predicted pathways provides a powerful identification tool.

Conclusion and Recommendations

This guide establishes a robust framework for understanding and evaluating the solubility and stability of Ethyl 3-(3-aminophenyl)acrylate. The predictive power of Hansen Solubility Parameters provides an efficient, science-driven approach to solvent selection, which should be confirmed by the straightforward shake-flask experimental protocol.

The stability of the molecule is multifaceted, with the ester and aromatic amine functionalities representing the most probable sites of degradation. The provided forced degradation protocol, aligned with ICH guidelines, is a comprehensive strategy to identify potential degradants and establish degradation pathways. The development of a validated, stability-indicating HPLC method is not only a regulatory requirement but also an essential tool for ensuring the quality and consistency of this important chemical intermediate throughout its lifecycle.

For drug development professionals, it is recommended that these studies be initiated early in the development process. The insights gained will inform critical decisions in process chemistry, formulation development, and the establishment of appropriate storage and handling procedures, ultimately accelerating the path to a safe and stable final product.

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Exploratory

An In-Depth Technical Guide to Investigating the Potential Biological Activity of Ethyl 3-(3-aminophenyl)acrylate

Foreword: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold In the landscape of modern drug discovery, the exploration of novel chemical entities for therapeutic application is a cornerstone of innovat...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities for therapeutic application is a cornerstone of innovation. Ethyl 3-(3-aminophenyl)acrylate, a molecule of interest, stands as a versatile building block in organic synthesis.[1][2] Its chemical architecture, featuring both an electron-donating amino group and an electron-withdrawing acrylate group, suggests a rich potential for chemical modification and, by extension, a spectrum of biological activities.[2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of Ethyl 3-(3-aminophenyl)acrylate. We will proceed from computational predictions to detailed in vitro methodologies, offering a roadmap for unlocking the therapeutic promise of this compound.

Section 1: Compound Profile and Rationale for Investigation

Ethyl 3-(3-aminophenyl)acrylate is an organic compound with the molecular formula C₁₁H₁₃NO₂.[3][4] It is recognized as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] The presence of the acrylate moiety is of particular interest, as this functional group is present in a variety of biologically active compounds.[5][6] Furthermore, the aminophenyl ring is a common feature in many approved drugs. The unique electronic properties conferred by the meta-position of the amino group on the phenyl ring influence its reactivity and potential interactions with biological targets.[2]

Given the structural alerts from related compounds, this guide will focus on a prioritized investigation into three key areas of potential biological activity: anticancer, antimicrobial, and anti-inflammatory.

Section 2: In Silico Profiling: A Computational First-Pass

Before embarking on resource-intensive in vitro studies, a robust computational assessment is essential to predict the compound's drug-like properties and potential for biological activity.[7][8][9][10] This in silico approach allows for early-stage risk assessment and hypothesis generation.

ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The "drug-likeness" of a compound is a critical determinant of its potential for further development.[11] Various computational models can predict these properties based on the molecule's structure. A key initial screen is the application of Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

Table 1: Hypothetical In Silico ADME/T Profile of Ethyl 3-(3-aminophenyl)acrylate

PropertyPredicted ValueCompliance with GuidelineSignificance
Molecular Weight191.23 g/mol < 500 Da (Compliant)Favorable for absorption and diffusion.
LogP (Lipophilicity)~2.3< 5 (Compliant)Balanced solubility for membrane permeability.
Hydrogen Bond Donors1< 5 (Compliant)Good membrane permeability.
Hydrogen Bond Acceptors3< 10 (Compliant)Good membrane permeability.
Topological Polar Surface Area (TPSA)52.3 Ų< 140 Ų (Compliant)Associated with good oral bioavailability.
Blood-Brain Barrier PermeabilityLow (Predicted)N/AMay indicate lower potential for CNS side effects.
hERG Blockade PotentialLow (Predicted)N/AReduced risk of cardiotoxicity.

Note: The values in this table are illustrative and would be generated using predictive software such as SwissADME or similar platforms.

Predictive Workflow for In Silico Analysis

The following diagram outlines a logical workflow for the computational assessment of Ethyl 3-(3-aminophenyl)acrylate.

in_silico_workflow cluster_input Input cluster_analysis Computational Analysis cluster_output Output & Decision start Ethyl 3-(3-aminophenyl)acrylate (SMILES/SDF) admet ADME/T Prediction (e.g., SwissADME) start->admet docking Molecular Docking (e.g., AutoDock Vina) start->docking report Drug-Likeness Report admet->report binding_affinity Predicted Binding Affinities docking->binding_affinity decision Go/No-Go Decision for In Vitro Testing report->decision binding_affinity->decision

In Silico analysis workflow for Ethyl 3-(3-aminophenyl)acrylate.

Section 3: Investigating Anticancer Activity

The structural motif of Ethyl 3-(3-aminophenyl)acrylate shares similarities with compounds known to possess antiproliferative properties.[12][13] A systematic in vitro evaluation is warranted to explore this potential.

Cytotoxicity Screening via MTT Assay

The initial step is to assess the compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[14][15]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Ethyl 3-(3-aminophenyl)acrylate (e.g., from 0.1 µM to 100 µM) in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[16]

Table 2: Hypothetical IC₅₀ Values from MTT Assay

Cell LineCancer TypeIC₅₀ (µM) of Ethyl 3-(3-aminophenyl)acrylate
MCF-7Breast15.2
A549Lung22.8
HCT116Colon18.5
HEK293 (non-cancerous)Embryonic Kidney> 100
Apoptosis Induction Assay

To determine if cytotoxicity is due to programmed cell death, an Annexin V/Propidium Iodide (PI) assay can be performed and analyzed by flow cytometry.[14]

apoptosis_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed Cancer Cells treat Treat with Compound (at IC₅₀ concentration) seed->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow quadrant Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic - Necrotic flow->quadrant

Workflow for apoptosis detection by Annexin V/PI staining.

Section 4: Antimicrobial Activity Screening

The search for new antimicrobial agents is a global health priority.[17] Many small molecules exhibit antimicrobial properties, and Ethyl 3-(3-aminophenyl)acrylate warrants investigation in this area.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of a compound against various microorganisms.[18][19]

Experimental Protocol: Broth Microdilution MIC Assay
  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of Ethyl 3-(3-aminophenyl)acrylate (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

Table 3: Hypothetical MIC Values for Ethyl 3-(3-aminophenyl)acrylate

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive Bacteria32
Escherichia coli (ATCC 25922)Gram-negative Bacteria128
Candida albicans (ATCC 90028)Fungus64

Section 5: Evaluation of Anti-inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases.[20] Small molecules that can modulate inflammatory pathways are of significant therapeutic interest.[21][22][23]

Inhibition of Cyclooxygenase (COX) Enzymes

A common mechanism of anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis.[24]

Experimental Protocol: COX Inhibition Assay
  • Assay System: Utilize a commercial COX (ovine or human) inhibitor screening assay kit.

  • Compound Incubation: Pre-incubate the COX-1 and COX-2 enzymes with various concentrations of Ethyl 3-(3-aminophenyl)acrylate. Include a known inhibitor (e.g., Celecoxib for COX-2, Indomethacin for both) as a positive control.

  • Substrate Addition: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product (e.g., Prostaglandin E₂) using the method provided in the kit (often a colorimetric or fluorescent readout).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

cox_pathway membrane Cell Membrane Phospholipids pla2 PLA₂ membrane->pla2 Stimulus aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation Pain, Fever pgs->inflammation compound Ethyl 3-(3-aminophenyl)acrylate (Potential Inhibitor) compound->cox Inhibition

Simplified COX pathway and the potential point of inhibition.

Section 6: Structure-Activity Relationship (SAR) and Future Directions

Should Ethyl 3-(3-aminophenyl)acrylate demonstrate promising activity in any of the described assays, the next logical step is to initiate a medicinal chemistry program to explore its Structure-Activity Relationship (SAR). This involves synthesizing a library of analogs by modifying different parts of the molecule:

  • Amino Group (-NH₂): Acylation, alkylation, or conversion to other functional groups.

  • Acrylate Ester (-COOEt): Hydrolysis to the corresponding carboxylic acid or synthesis of different esters or amides.

  • Phenyl Ring: Introduction of various substituents at other positions.

These new derivatives would then be subjected to the same in vitro screening cascade to identify compounds with improved potency, selectivity, and drug-like properties. Promising lead compounds would then be advanced to more complex cell-based models and eventually to in vivo studies in relevant animal models of disease.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the potential biological activities of Ethyl 3-(3-aminophenyl)acrylate. By integrating in silico predictions with a tiered in vitro screening strategy, researchers can efficiently and effectively probe its therapeutic potential as an anticancer, antimicrobial, or anti-inflammatory agent. The methodologies described herein provide a robust framework for data generation, enabling informed decisions in the early stages of the drug discovery and development pipeline.

References

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Foundational

An In-depth Technical Guide to the Preliminary Investigation of the Mechanism of Action for Ethyl 3-(3-aminophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-(3-aminophenyl)acrylate is an organic compound with potential applications in pharmaceutical development as a versatile chemical intermedia...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-aminophenyl)acrylate is an organic compound with potential applications in pharmaceutical development as a versatile chemical intermediate.[1][2] While its synthetic utility is recognized, its biological mechanism of action remains largely unexplored. This guide provides a comprehensive framework for the preliminary investigation of the mechanism of action of Ethyl 3-(3-aminophenyl)acrylate. Recognizing the novelty of this compound, this document outlines a structured, hypothesis-driven approach to elucidate its potential cytotoxic and signaling pathway modulatory effects, which are plausible given the known activities of structurally related acrylate and aminophenyl derivatives.[3][4] This guide details a series of initial in vitro studies, including cytotoxicity screening, apoptosis induction analysis, and investigation of key signal transduction pathways, providing the scientific rationale and step-by-step protocols for each experimental stage.

Introduction and Rationale

Ethyl 3-(3-aminophenyl)acrylate belongs to the aminophenyl acrylate class of compounds, characterized by an acrylate functional group and an aminophenyl ring.[2] This unique structure, featuring both an electron-donating amino group and an electron-withdrawing acrylate group, suggests a high potential for biological activity.[2] While direct studies on the mechanism of action of Ethyl 3-(3-aminophenyl)acrylate are not extensively documented, the broader class of acrylate derivatives has been investigated for various biological activities, including anticancer properties.[3] Some acrylates have been shown to induce cell death and cell cycle arrest in cancer cells, suggesting potential as therapeutic agents.[3] Furthermore, the aminophenyl moiety is a common scaffold in many biologically active molecules, including kinase inhibitors.[5]

Given the structural characteristics of Ethyl 3-(3-aminophenyl)acrylate, it is plausible to hypothesize that it may exert its biological effects through one or more of the following mechanisms:

  • Induction of Cytotoxicity: The compound may exhibit cytotoxic effects on cancer cells through mechanisms such as the induction of apoptosis or necrosis.

  • Modulation of Cell Signaling Pathways: The compound could interfere with key signaling pathways that regulate cell proliferation, survival, and death, such as kinase signaling cascades.

This guide outlines a logical and efficient workflow for the initial exploration of these hypotheses.

Proposed Preliminary Investigational Workflow

A tiered approach is recommended to systematically investigate the mechanism of action of Ethyl 3-(3-aminophenyl)acrylate. This workflow begins with broad phenotypic screening and progressively narrows the focus to specific molecular targets and pathways.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Apoptosis Induction Analysis cluster_2 Phase 3: Pathway and Target Exploration A Cell Viability Assays (MTT/XTT) B Dose-Response and IC50 Determination A->B C Annexin V/PI Staining B->C If cytotoxic D Flow Cytometry Analysis C->D E Kinase Inhibition Assays D->E If apoptotic F Western Blot Analysis of Key Signaling Proteins E->F

Caption: Proposed workflow for preliminary mechanism of action studies.

Phase 1: Assessment of Cytotoxic Activity

The initial step is to determine if Ethyl 3-(3-aminophenyl)acrylate exhibits cytotoxic effects on cancer cells. A panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be utilized.

Cell Viability Assays (MTT/XTT)

Rationale: MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[6] These assays are rapid, reliable, and suitable for high-throughput screening of compound libraries.[6][7] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases in living cells forms the basis of these assays.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Ethyl 3-(3-aminophenyl)acrylate (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Presentation and Interpretation

The results of the cell viability assays should be presented in a table summarizing the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for each cell line and time point.

Cell LineIncubation Time (h)IC50 (µM)
MCF-724
48
72
A54924
48
72
HCT11624
48
72

A significant reduction in cell viability and a determinable IC50 value would indicate that Ethyl 3-(3-aminophenyl)acrylate has cytotoxic properties and warrants further investigation into the mode of cell death.

Phase 2: Investigation of Apoptosis Induction

If the compound demonstrates cytotoxicity, the next step is to determine if this is due to the induction of apoptosis, a form of programmed cell death.

Annexin V/Propidium Iodide (PI) Staining

Rationale: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[8][9] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[8][9] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Experimental Protocol: Annexin V/PI Staining and Flow Cytometry [9][10]

  • Cell Treatment: Treat cancer cells with Ethyl 3-(3-aminophenyl)acrylate at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

G cluster_0 Cell Staining cluster_1 Flow Cytometry A Treat cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Acquire data on flow cytometer E->F G Analyze quadrants F->G H Quantify cell populations G->H

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Data Presentation and Interpretation

The results should be presented as a bar chart showing the percentage of apoptotic cells (early and late) in the treated versus untreated control groups.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control
Compound X

A significant increase in the percentage of Annexin V-positive cells would suggest that Ethyl 3-(3-aminophenyl)acrylate induces apoptosis.

Phase 3: Exploration of Potential Molecular Targets and Pathways

If apoptosis is confirmed, the subsequent investigation should focus on identifying the molecular pathways involved. Given that many anticancer drugs target protein kinases, a preliminary screen for kinase inhibitory activity is a logical next step.[12]

In Vitro Kinase Inhibition Assays

Rationale: Kinase assays are essential for identifying and characterizing kinase inhibitors.[13][14] These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.[13] A reduction in kinase activity in the presence of the compound indicates inhibition.[14] A broad panel of kinases, particularly those known to be involved in cancer cell proliferation and survival (e.g., receptor tyrosine kinases and downstream signaling kinases), should be screened.

Experimental Protocol: General Kinase Inhibition Assay [13][15]

  • Assay Setup: In a 96-well plate, add the kinase, a specific substrate, and ATP.

  • Compound Addition: Add Ethyl 3-(3-aminophenyl)acrylate at various concentrations. Include a positive control inhibitor and a vehicle control.

  • Incubation: Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value if significant inhibition is observed.

Western Blot Analysis of Key Signaling Proteins

Rationale: Western blotting is a powerful technique to investigate the effect of a compound on the expression and phosphorylation status of specific proteins within a signaling pathway.[16][17] If kinase inhibition is observed, Western blotting can be used to confirm the downstream effects in a cellular context. For example, if a receptor tyrosine kinase is inhibited, the phosphorylation of its downstream effectors (e.g., Akt, ERK) would be expected to decrease.[16]

Experimental Protocol: Western Blot Analysis [18]

  • Cell Lysis: Treat cells with Ethyl 3-(3-aminophenyl)acrylate and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) reagent.[19]

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection G->H

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

The preliminary studies outlined in this guide provide a robust and logical framework for the initial characterization of the mechanism of action of Ethyl 3-(3-aminophenyl)acrylate. The data generated from these experiments will be crucial in determining whether this compound warrants further investigation as a potential therapeutic agent. Positive results from this initial screening would pave the way for more in-depth studies, including comprehensive kinase profiling, identification of direct binding partners, and in vivo efficacy studies. This systematic approach ensures a thorough and efficient preliminary evaluation, maximizing the potential for identifying a novel mechanism of action.

References

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Exploratory

An In-depth Technical Guide to Ethyl 3-(3-aminophenyl)acrylate: Synthesis, Properties, and Applications

Abstract Ethyl 3-(3-aminophenyl)acrylate is a versatile bifunctional organic molecule of significant interest in the fields of pharmaceutical sciences and materials research. Characterized by the presence of both a nucle...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3-aminophenyl)acrylate is a versatile bifunctional organic molecule of significant interest in the fields of pharmaceutical sciences and materials research. Characterized by the presence of both a nucleophilic amino group and an electrophilic α,β-unsaturated ester moiety, this compound serves as a valuable scaffold for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of Ethyl 3-(3-aminophenyl)acrylate, with a focus on its synthesis, chemical properties, and key applications. Methodologies for its preparation are detailed, including the seminal Horner-Wadsworth-Emmons and Wittig reactions, alongside the critical precursor step of nitro group reduction. The document further explores its utility as a pivotal intermediate in the development of novel therapeutics and functional polymers, offering insights for researchers and professionals in drug discovery and chemical synthesis.

Introduction and Chemical Identity

Ethyl 3-(3-aminophenyl)acrylate, a member of the aminophenyl acrylate class of compounds, possesses a unique electronic profile stemming from the meta-positioning of an electron-donating amino group on the phenyl ring relative to the electron-withdrawing acrylate substituent.[1] This arrangement governs its reactivity and makes it a sought-after building block in organic synthesis.[1][2] The dual functionality allows for a wide range of chemical transformations, including reactions at the amino group such as acylation and alkylation, as well as modifications at the acrylate moiety like Michael additions and polymerizations.[1]

While several CAS numbers appear in the literature for this compound and its isomers, the most frequently cited for the meta isomer is 58186-45-1 . It is crucial for researchers to verify the specific isomer and CAS number corresponding to their starting materials or synthetic targets.

Identifier Value
IUPAC Name ethyl (2E)-3-(3-aminophenyl)prop-2-enoate
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Canonical SMILES CCOC(=O)C=Cc1cccc(c1)N
CAS Number 58186-45-1[2][3]
Alternative CAS 6328-01-4[1], 125872-97-1[4]

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of Ethyl 3-(3-aminophenyl)acrylate can be logically approached through retrosynthesis, which identifies the key bond disconnections and precursor molecules. The primary disconnection is at the carbon-carbon double bond of the acrylate, suggesting an olefination reaction as the final step. A secondary critical transformation is the formation of the amine functionality, typically via the reduction of a nitro group.

G Target Ethyl 3-(3-aminophenyl)acrylate Olefination C=C Bond Formation (Olefination) Target->Olefination Disconnection 1 Amine Amine Formation (Nitro Reduction) Target->Amine Disconnection 2 Precursor1 3-Aminobenzaldehyde Olefination->Precursor1 Precursor2 Phosphorus Ylide/ Phosphonate Ester Olefination->Precursor2 Nitro_Precursor Ethyl 3-(3-nitrophenyl)acrylate Amine->Nitro_Precursor Nitro_Aldehyde 3-Nitrobenzaldehyde Nitro_Precursor->Nitro_Aldehyde

Caption: Retrosynthetic analysis of Ethyl 3-(3-aminophenyl)acrylate.

This analysis highlights two primary synthetic routes, which will be discussed in detail:

  • Route A: Olefination of 3-aminobenzaldehyde.

  • Route B: Reduction of ethyl 3-(3-nitrophenyl)acrylate.

Detailed Synthetic Protocols and Mechanistic Insights

Synthesis of Ethyl 3-(3-nitrophenyl)acrylate: The Precursor

A common precursor for Ethyl 3-(3-aminophenyl)acrylate is its nitro analogue, ethyl 3-(3-nitrophenyl)acrylate. The synthesis of this intermediate is typically achieved via a Horner-Wadsworth-Emmons (HWE) reaction, which is favored for its high stereoselectivity, generally yielding the (E)-isomer, and the ease of removal of the phosphate byproduct.[5]

Reaction Scheme:

G cluster_0 Horner-Wadsworth-Emmons Reaction 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Ethyl 3-(3-nitrophenyl)acrylate Ethyl 3-(3-nitrophenyl)acrylate 3-Nitrobenzaldehyde->Ethyl 3-(3-nitrophenyl)acrylate Base (e.g., NaH) THF Triethyl phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate->Ethyl 3-(3-nitrophenyl)acrylate

Caption: Synthesis of Ethyl 3-(3-nitrophenyl)acrylate via HWE reaction.

Experimental Protocol:

  • Preparation of the Phosphonate Anion: To a stirred suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), triethyl phosphonoacetate is added dropwise at 0 °C. The mixture is then stirred at room temperature for one hour to ensure complete formation of the phosphonate carbanion.[6]

  • Reaction with Aldehyde: A solution of 3-nitrobenzaldehyde in anhydrous THF is added dropwise to the phosphonate anion solution at 0 °C.

  • Reaction Progression and Workup: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 3-(3-nitrophenyl)acrylate.

Causality of Experimental Choices:

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.[6]

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phosphonate ester without competing side reactions.

  • Stereoselectivity: The HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, predominantly forms the thermodynamically more stable (E)-alkene.[5]

Reduction of the Nitro Group to Form Ethyl 3-(3-aminophenyl)acrylate

The final step in this synthetic route is the reduction of the nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation and reduction using metals in acidic media being the most common.

Reaction Scheme:

G cluster_1 Nitro Group Reduction Ethyl 3-(3-nitrophenyl)acrylate Ethyl 3-(3-nitrophenyl)acrylate Ethyl 3-(3-aminophenyl)acrylate Ethyl 3-(3-aminophenyl)acrylate Ethyl 3-(3-nitrophenyl)acrylate->Ethyl 3-(3-aminophenyl)acrylate Reducing Agent (e.g., H₂, Pd/C or SnCl₂·2H₂O)

Caption: Reduction of the nitro group to an amine.

Experimental Protocol (using Tin(II) Chloride):

  • Reaction Setup: Ethyl 3-(3-nitrophenyl)acrylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • Addition of Reducing Agent: To this solution, an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) is added. The mixture is then heated to reflux.

  • Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting tin salts are removed by filtration, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield Ethyl 3-(3-aminophenyl)acrylate.

Causality of Experimental Choices:

  • Choice of Reducing Agent: Tin(II) chloride is an effective and relatively mild reducing agent for nitro groups in the presence of other reducible functionalities like esters and alkenes. Catalytic hydrogenation with palladium on carbon (Pd/C) is another excellent, and often cleaner, alternative.

Alternative Synthesis: The Wittig Reaction

An alternative to the HWE reaction for the olefination step is the classic Wittig reaction.[7] This method involves the reaction of an aldehyde or ketone with a phosphonium ylide.[7][8]

Reaction Scheme:

G cluster_2 Wittig Reaction 3-Aminobenzaldehyde 3-Aminobenzaldehyde Ethyl 3-(3-aminophenyl)acrylate Ethyl 3-(3-aminophenyl)acrylate 3-Aminobenzaldehyde->Ethyl 3-(3-aminophenyl)acrylate Solvent (e.g., THF) (Carbethoxymethylene)triphenylphosphorane (Carbethoxymethylene)triphenylphosphorane (Carbethoxymethylene)triphenylphosphorane->Ethyl 3-(3-aminophenyl)acrylate

Caption: Synthesis via the Wittig reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-aminobenzaldehyde in an appropriate solvent like THF, (carbethoxymethylene)triphenylphosphorane (a stabilized ylide) is added.

  • Reaction Progression: The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The solvent is evaporated, and the residue is treated with a non-polar solvent like hexane to precipitate the triphenylphosphine oxide byproduct.[8] The solid is removed by filtration, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Causality of Experimental Choices:

  • Ylide Stability: The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is advantageous as it is often commercially available and easier to handle than unstabilized ylides which require anhydrous conditions and strong bases for their in situ generation.[9]

  • Byproduct Removal: A key challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct. Precipitation and chromatography are common methods to achieve this.

Applications in Research and Development

Ethyl 3-(3-aminophenyl)acrylate's bifunctional nature makes it a valuable intermediate in several areas of chemical research and development.

Pharmaceutical and Medicinal Chemistry

The compound is a key building block for the synthesis of various pharmaceutical agents.[2] Its structure can be found in the backbone of molecules designed to interact with specific biological targets. The amino group provides a handle for introducing diversity through amide bond formation or other functionalization, while the acrylate moiety can be modified or incorporated into larger ring systems. It is used in the development of new therapeutic agents due to its interesting biological properties.[2]

Materials Science and Polymer Chemistry

The acrylate group in Ethyl 3-(3-aminophenyl)acrylate can undergo polymerization, making it a useful monomer for the creation of functional polymers. The presence of the amino group in the polymer backbone or as a pendant group can impart specific properties to the material, such as altered solubility, thermal stability, or the ability to be further functionalized.

Conclusion

Ethyl 3-(3-aminophenyl)acrylate is a synthetically valuable compound with a rich chemistry stemming from its dual functional groups. While its initial discovery is not prominently documented, its synthesis is well-established through robust and reliable methods like the Horner-Wadsworth-Emmons and Wittig reactions, coupled with standard nitro group reduction techniques. The strategic importance of this molecule is evident in its application as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials. This guide has provided a detailed overview of its synthesis and utility, offering a foundation for researchers and developers working in the chemical and pharmaceutical sciences.

References

  • LookChem. (n.d.). Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Paparella, A. N., Stallone, M., Pulpito, M., Perna, F. M., Capriati, V., & Vitale, P. (n.d.). An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. The Royal Society of Chemistry. Retrieved from [Link]

  • Vassar College. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102964356B - Synthesis method of flucloxacillin sodium.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • University of Wisconsin-River Falls. (2017, February 23). 20. A Solvent Free Wittig Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 3-amino-2-(2,4-dichloro-5-fluoro-3-nitro-benzoyl)acrylate. Retrieved from [Link]

  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

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Foundational

A Comprehensive Guide to the Theoretical and Computational Analysis of Ethyl 3-(3-aminophenyl)acrylate for Drug Discovery Applications

Executive Summary: Ethyl 3-(3-aminophenyl)acrylate is a versatile organic compound recognized for its significant potential as a building block in the synthesis of pharmaceuticals and other complex molecules.[1][2] Its u...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Ethyl 3-(3-aminophenyl)acrylate is a versatile organic compound recognized for its significant potential as a building block in the synthesis of pharmaceuticals and other complex molecules.[1][2] Its unique structure, featuring both an electron-donating amino group and an electron-withdrawing acrylate moiety, imparts a dual reactivity profile that is highly valuable in medicinal chemistry.[2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for the theoretical and computational characterization of this molecule. By leveraging a suite of computational tools, from Density Functional Theory (DFT) to molecular docking and ADMET prediction, this document outlines the methodologies to thoroughly investigate the molecule's electronic structure, spectroscopic properties, reactivity, and potential as a viable drug candidate. The protocols and insights herein are designed to bridge the gap between theoretical calculations and experimental validation, accelerating the rational design of novel therapeutics.

Introduction to Ethyl 3-(3-aminophenyl)acrylate: A Molecule of Interest

Ethyl 3-(3-aminophenyl)acrylate, specifically the (E)-isomer (CAS: 125872-97-1), is an organic ester with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of approximately 191.23 g/mol .[3][4] Its structure is characterized by a central aminophenyl ring where the amino group is at the meta position, connected to an ethyl acrylate tail. This configuration is crucial as the position of the amino group significantly influences the molecule's electronic properties and chemical behavior.[2]

The rationale for employing computational studies is rooted in their power to provide profound insights at a molecular level, often before a compound is even synthesized.[5] These in silico methods are cost-effective and time-efficient, allowing for the prediction of molecular geometry, stability, reactivity, and pharmacokinetic profiles.[6] For a molecule like Ethyl 3-(3-aminophenyl)acrylate, computational analysis can elucidate its potential for biological activity and guide its strategic modification to enhance drug-like properties.

Quantum Chemical Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust balance between accuracy and computational expense for studying organic molecules.[7] The selection of the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established practice, proven to yield reliable predictions of geometry, vibrational frequencies, and electronic properties for similar compounds.[8][9]

The typical workflow for a comprehensive DFT analysis involves a sequential, multi-step process. This ensures that all subsequent property calculations are based on a stable, energetically minimized molecular structure.

DFT_Workflow cluster_0 DFT Calculation Workflow cluster_1 Calculated Properties A Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Input C Frequency Analysis B->C Optimized Geometry D Confirmation of Minimum Energy State (No Imaginary Frequencies) C->D Vibrational Frequencies E Property Calculations D->E Validated Structure F Spectroscopic (FT-IR, NMR) E->F G Electronic (HOMO-LUMO, MEP) E->G H Reactivity Descriptors E->H

Caption: Diagram of the HOMO-LUMO energy gap.

Protocol 4: Molecular Electrostatic Potential (MEP) and Reactivity Descriptors

The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual guide to a molecule's reactive sites. [10]Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. [10]

Descriptor Formula Significance
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Electron escaping tendency; a stable molecule has a negative μ. [11]
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Resistance to change in electron distribution. Hard molecules have a large energy gap. [11]
Global Softness (S) S = 1 / (2η) The reciprocal of hardness; a measure of reactivity.

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Application in Drug Development: Molecular Docking and ADMET Screening

While DFT provides intrinsic properties, molecular docking and ADMET screening place the molecule in a biological context, evaluating its potential as a therapeutic agent.

Drug_Discovery_Workflow cluster_0 In Silico Drug Discovery Pipeline A Identify Biological Target (e.g., Protein, Enzyme) C Prepare Receptor - Remove water, add hydrogens A->C B Prepare Ligand (Ethyl 3-(3-aminophenyl)acrylate) - 3D structure, energy minimization D Molecular Docking Simulation B->D F ADMET Prediction B->F C->D E Analyze Binding - Binding Energy - Interactions (H-bonds, etc.) D->E H Prioritize for Synthesis & Experimental Validation E->H G Evaluate Drug-Likeness (e.g., Lipinski's Rules) F->G G->H

Caption: A typical workflow for computational drug discovery.

Protocol 5: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [12]This helps predict binding affinity and mechanism of action.

  • Target Selection: Choose a biologically relevant protein target. Based on the activities of similar acrylate derivatives, potential targets could include bacterial DNA gyrase for antibacterial applications or tubulin for anticancer research. [12][13]For this guide, we use DNA gyrase (PDB ID: 1KZN) as an illustrative example.

  • Receptor Preparation: Download the crystal structure from the Protein Data Bank (PDB). Using software like AutoDock Tools or Chimera, remove water molecules, co-crystallized ligands, and add polar hydrogens.

  • Ligand Preparation: Use the DFT-optimized structure of Ethyl 3-(3-aminophenyl)acrylate. Assign appropriate charges and define rotatable bonds.

  • Grid Box Generation: Define the docking search space (the "grid box") around the active site of the receptor.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The program will generate multiple binding poses and score them based on binding energy.

  • Analysis: Analyze the top-ranked pose. A lower binding energy (more negative kcal/mol) indicates a more favorable interaction. Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds with active site residues (e.g., ASN46 in DNA gyrase). [12]

Protocol 6: In Silico ADMET and Drug-Likeness Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical to prevent late-stage drug development failures. [14]

  • Tool Selection: Utilize online prediction servers such as ADMETlab or admetSAR. [14][15]2. Input: Submit the molecular structure, typically as a SMILES string (e.g., CCOC(=O)C=Cc1cccc(N)c1).

  • Prediction & Analysis: The server will return predictions for a wide range of properties. Key parameters to evaluate include:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).

    • Drug-Likeness: Evaluate against established rules. The most common is Lipinski's Rule of Five, which suggests poor absorption or permeation is more likely when there are more than 5 HBD, 10 HBA, a MW over 500 Da, and a LogP over 5. [15] * Absorption: Caco-2 permeability and Human Intestinal Absorption (HIA).

    • Toxicity: Predictions for Ames mutagenicity, carcinogenicity, and hERG (human Ether-à-go-go-Related Gene) inhibition, a key indicator of cardiotoxicity.

ADMET ParameterPredicted Value/AssessmentSignificance
Lipinski's Rule of Five Likely CompliantGood potential for oral bioavailability.
Molecular Weight ~191.23 g/mol Well within the < 500 Da limit.
LogP ~2.0 - 2.5Indicates good membrane permeability.
H-Bond Donors 1 (from -NH₂)Well within the ≤ 5 limit.
H-Bond Acceptors 3 (2 from ester, 1 from N)Well within the ≤ 10 limit.
hERG Inhibition Prediction DependentA "non-inhibitor" prediction is highly desirable.
Ames Mutagenicity Prediction DependentA "non-mutagenic" prediction is crucial for safety.

Synthesis and Conclusion

This guide has detailed a systematic computational approach to thoroughly characterize Ethyl 3-(3-aminophenyl)acrylate. The DFT calculations provide a foundational understanding of its structural, electronic, and spectroscopic properties. The HOMO-LUMO and MEP analyses further illuminate its intrinsic reactivity. When contextualized through molecular docking and ADMET screening, these theoretical findings translate into actionable insights for drug development.

The computational evidence suggests that Ethyl 3-(3-aminophenyl)acrylate possesses a favorable profile, complying with key drug-likeness rules and demonstrating potential for specific biological interactions. This positions the molecule as a promising scaffold for further synthetic modification and biological evaluation. Ultimately, this in-depth computational analysis serves as a powerful predictive tool that, when integrated with experimental validation, can significantly streamline the path toward discovering novel and effective therapeutic agents.

References

  • LookChem. Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate. [Link]

  • New Journal of Chemistry. Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97826, Ethyl 3-(4-aminophenyl)acrylate. [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. [Link]

  • Asian Publication Corporation. Novel Functional Acrylic Copolymers: Synthesis, Characterization, Molecular Docking and Biological Efficacy. [Link]

  • ADMETlab 3.0. ADMETlab 3.0 Home. [Link]

  • ResearchGate. Regular Article on DFT calculations. [Link]

  • admetSAR 3.0. About admetSAR 3.0. [Link]

  • Growing Science. Predictive study, using density functional theory and time dependent functional theory, on the struct. [Link]

  • ResearchGate. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link]

  • Appchem. Ethyl 3-(4-aminophenyl)acrylate. [Link]

  • MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. [Link]

  • National Center for Biotechnology Information. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

  • MDPI. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. [Link]

  • National Center for Biotechnology Information. Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach. [Link]

  • MDPI. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. [Link]

  • National Center for Biotechnology Information. Synthesis, Characterization and Molecular Modeling of Novel Oxoethyl methacrylate Polymers. [Link]

  • National Center for Biotechnology Information. Synthesis, crystal structure, Hirshfeld surface analysis, DFT and NBO study of ethyl 1-(4-fluorophenyl). [Link]

  • National Center for Biotechnology Information. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. [Link]

  • ResearchGate. Experimental and DFT study on a newly synthesized ethyl 2–cyano–3–[5–(phenyl–hydrazonomethyl)–1H–pyrrol–2–yl]–acrylate. [Link]

  • Scientific Research Publishing. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). [Link]

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  • Material Science Research India. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. [Link]

  • MDPI. DFT Simulation for Properties Determination of Chelating Spironaphthoxazine Derivatives. [Link]

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Exploratory

An In-depth Technical Guide to the Health and Safety of Ethyl 3-(3-aminophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Material Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Material Safety Data Sheet (MSDS) or a comprehensive risk assessment conducted by a qualified safety professional. Always consult the most current safety data provided by the supplier and adhere to all institutional and regulatory safety protocols.

Introduction: A Proactive Approach to Safety with a Novel Intermediate

Ethyl 3-(3-aminophenyl)acrylate is a versatile intermediate with significant potential in pharmaceutical synthesis and materials science.[1] Its unique structure, combining an acrylate moiety with an aminophenyl group, allows for a range of chemical transformations, making it a valuable building block in drug discovery and development.[1] However, as with any novel or specialized chemical, a thorough understanding of its potential hazards is paramount to ensuring the safety of laboratory personnel.

This guide provides a comprehensive overview of the health and safety considerations for Ethyl 3-(3-aminophenyl)acrylate. In the absence of a complete, publicly available MSDS for this specific compound, this document synthesizes information from structurally related compounds, including ethyl acrylate and other aminophenyl derivatives, to provide a robust framework for safe handling, storage, and emergency response. The core philosophy of this guide is proactive risk mitigation, treating the compound with the appropriate level of caution until more definitive toxicological data is available.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For Ethyl 3-(3-aminophenyl)acrylate, this involves considering the potential hazards associated with its functional groups: the acrylate group and the aminophenyl group.

The Acrylate Moiety: A Known Sensitizer and Irritant

The acrylate functional group is well-known for its potential to cause skin and respiratory irritation, as well as allergic skin reactions.[2][3] Based on data for ethyl acrylate, the following hazards should be anticipated:

  • Skin Irritation and Sensitization: May cause skin irritation, characterized by redness, itching, and swelling.[2] Prolonged or repeated contact may lead to an allergic skin reaction (sensitization).[2][3]

  • Eye Irritation: Likely to cause serious eye irritation.[3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[3][4]

The Aminophenyl Group: Potential for Systemic Effects

Aromatic amines can be absorbed through the skin and may have systemic effects. While specific data for this compound is lacking, it is prudent to handle it in a manner that prevents significant absorption.

Physical and Chemical Hazards
Summary of Anticipated Hazards

The following table summarizes the potential hazards of Ethyl 3-(3-aminophenyl)acrylate based on the available data for related compounds.

Hazard CategoryPotential HazardPrimary Routes of Exposure
Acute Health Hazards Skin IrritationDermal contact
Allergic Skin ReactionDermal contact
Serious Eye IrritationEye contact
Respiratory Tract IrritationInhalation
Chronic Health Hazards Potential for Skin SensitizationRepeated dermal contact
Physical Hazards Potential for FlammabilityHeat, sparks, open flames
Potential for Hazardous PolymerizationHeat, light, lack of inhibitor

Section 2: Prudent Practices for Safe Handling and Storage

A proactive and cautious approach to handling and storage is essential to minimize the risk of exposure and incidents.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of Ethyl 3-(3-aminophenyl)acrylate, including weighing, transferring, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate selection and use of PPE are critical for preventing skin and eye contact.

PPE CategoryRecommended SpecificationsRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility charts.To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes.
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Generally not required when handled in a chemical fume hood. In case of spills or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of vapors or aerosols.

DOT Script for PPE Selection Workflow

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for Handling Ethyl 3-(3-aminophenyl)acrylate start Start: Handling Ethyl 3-(3-aminophenyl)acrylate fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood handle_in_hood Proceed with handling in fume hood. fume_hood->handle_in_hood Yes assess_ventilation Assess general laboratory ventilation. fume_hood->assess_ventilation No ppe_standard Standard PPE: - Chemical resistant gloves - Safety glasses with side shields - Lab coat handle_in_hood->ppe_standard adequate_ventilation Ventilation is adequate. assess_ventilation->adequate_ventilation Yes inadequate_ventilation Ventilation is inadequate. Consult safety professional. assess_ventilation->inadequate_ventilation No adequate_ventilation->ppe_standard spill_or_aerosol Is there a risk of spills or aerosol generation? ppe_standard->spill_or_aerosol goggles_required Upgrade to chemical splash goggles. spill_or_aerosol->goggles_required Yes end Proceed with experiment spill_or_aerosol->end No goggles_required->end

Caption: Figure 1: A workflow diagram for selecting the appropriate PPE.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6]

  • Do not eat, drink, or smoke in areas where chemicals are handled.

  • Remove contaminated clothing immediately and wash it before reuse.[2][3]

Storage Requirements
  • Temperature: Store in a cool, dry, and well-ventilated area. Some suppliers recommend storage at 2-8°C, protected from light.[7]

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][4]

  • Container: Keep the container tightly closed when not in use.

Section 3: Emergency Procedures

Preparedness is key to responding effectively to an emergency.

First-Aid Measures

The following first-aid measures are based on general principles for handling irritants and sensitizers.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[2]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[8]

  • Specific Hazards: Toxic and irritating gases or fumes may be produced during a fire.[2] Vapors may be heavier than air and can travel to a source of ignition and flash back.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

DOT Script for Emergency Response Decision Tree

Emergency_Response Figure 2: Emergency Response Decision Tree incident Incident Occurs exposure_type What is the nature of the incident? incident->exposure_type personal_exposure Personal Exposure exposure_type->personal_exposure Exposure spill Spill or Release exposure_type->spill Spill fire Fire exposure_type->fire Fire exposure_route Route of Exposure? personal_exposure->exposure_route spill_size Spill Size? spill->spill_size fire_actions Fire Actions: - Use appropriate extinguisher - Evacuate if necessary - Cool nearby containers fire->fire_actions inhalation Inhalation: - Move to fresh air - Seek medical attention exposure_route->inhalation Inhalation skin_contact Skin Contact: - Wash with soap and water - Remove contaminated clothing - Seek medical attention if irritation persists exposure_route->skin_contact Skin eye_contact Eye Contact: - Flush with water for 15 mins - Seek immediate medical attention exposure_route->eye_contact Eye ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth - Seek immediate medical attention exposure_route->ingestion Ingestion small_spill Small Spill: - Wear PPE - Absorb with inert material - Dispose of properly spill_size->small_spill Small large_spill Large Spill: - Evacuate area - Contact emergency response spill_size->large_spill Large

Caption: Figure 2: A decision tree for responding to emergencies.

Section 4: Disposal Considerations

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Do not dispose of down the drain.

  • Contaminated containers should be treated as hazardous waste.

Conclusion: A Culture of Safety

The responsible use of Ethyl 3-(3-aminophenyl)acrylate in research and development demands a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical structure and implementing the prudent practices outlined in this guide, researchers can minimize risks to themselves and their colleagues. A strong safety culture, built on a foundation of thorough risk assessment, proper training, and consistent adherence to established protocols, is the most effective tool for ensuring a safe and productive research environment.

References

  • Covestro LLC. (n.d.). SAFETY DATA SHEET for AgiSyn 2852.
  • BLD Pharmatech. (n.d.). Safety Data Sheet for 3-(4-Aminophenyl)acrylic acid.
  • Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET for Ethyl acrylate.
  • LookChem. (n.d.). Ethyl 3-(3-aMinophenyl)acrylate.
  • Ayers International Corp. (n.d.). MSDS Ethyl Acrylate.
  • NOAA. (n.d.). ETHYL ACRYLATE, STABILIZED. CAMEO Chemicals.
  • ChemicalBook. (n.d.). Ethyl 3-(3-aMinophenyl)acrylate.
  • CDC. (n.d.). Ethyl acrylate. NIOSH Pocket Guide to Chemical Hazards.
  • ChemicalBook. (n.d.). Ethyl 3-(3-aMinophenyl)acrylate.
  • New Jersey Department of Health. (n.d.). ETHYL ACRYLATE HAZARD SUMMARY.
  • Cedre. (n.d.). Ethyl acrylate - Chemical Response Guide.
  • Sasol. (2023, October 25). Ethyl Acrylate Safety Data Sheet.

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Foundational

An In-depth Technical Guide to Commercial Sourcing of Research-Grade Ethyl 3-(3-aminophenyl)acrylate

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying research-grade Ethyl 3-(3-aminophenyl)acrylate. Beyond a simpl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying research-grade Ethyl 3-(3-aminophenyl)acrylate. Beyond a simple list of suppliers, this document details the critical aspects of defining chemical quality, interpreting analytical documentation, and implementing incoming quality control. It offers actionable protocols and a supplier qualification workflow to ensure the procurement of high-purity material suitable for sensitive downstream applications, thereby safeguarding experimental integrity and accelerating research timelines.

Introduction to Ethyl 3-(3-aminophenyl)acrylate

Ethyl 3-(3-aminophenyl)acrylate is a versatile chemical intermediate recognized for its utility in organic synthesis and medicinal chemistry. Its structure, featuring an acrylate moiety and an aminophenyl group, allows it to serve as a flexible building block in the construction of more complex molecules.

Chemical Identity and Properties

Correctly identifying the target molecule is the foundational step in procurement. While several isomers exist (ortho-, meta-, para-), this guide focuses on the meta-substituted compound. It is crucial to verify the CAS (Chemical Abstracts Service) number when ordering to ensure the correct isomer is procured.

PropertyValueSource
Chemical Name Ethyl 3-(3-aminophenyl)acrylateN/A
Synonyms (E)-ethyl 3-(3-aminophenyl)acrylate[1]
CAS Number 58186-45-1[1]
Molecular Formula C₁₁H₁₃NO₂[2]
Molecular Weight 191.23 g/mol [2]
Appearance Yellow crystalline solid[1]
Storage 2-8°C, protect from light, inert atmosphere[2]

Note: Properties such as melting and boiling points are not consistently reported across suppliers, underscoring the importance of requesting a specification sheet.

Significance in Research and Drug Development

The utility of Ethyl 3-(3-aminophenyl)acrylate stems from its reactive functional groups, which can participate in a variety of chemical transformations fundamental to organic synthesis.[1] It serves as a key intermediate in the synthesis of diverse molecular scaffolds.

Key applications include:

  • Pharmaceutical Intermediates: It is a precursor for creating complex organic molecules used in medicinal chemistry.[1] The dual functionality is ideal for building heterocyclic systems or for introducing a flexible linker in drug candidates.

  • Organic Synthesis Building Block: The compound's capacity for esterification, amidation, and cross-coupling reactions makes it a valuable tool for synthetic chemists.[1]

  • Materials Science: Acrylate derivatives are fundamental monomers in polymer science, and this compound can be used to synthesize functionalized polymers.[1]

Given its role as a foundational starting material, the purity of Ethyl 3-(3-aminophenyl)acrylate is paramount. Impurities can lead to unintended side reactions, complicate purification of subsequent products, and ultimately compromise the biological activity and safety of final compounds.

Defining "Research-Grade": A Quality Framework

The term "research-grade" can be ambiguous and is not formally defined with the same rigor as "Good Manufacturing Practice" (GMP).[3] For laboratory research, it implies a level of purity and characterization sufficient for reliable, reproducible, non-clinical experiments. This contrasts with GMP-grade materials, which are produced under stringent, documented, and validated processes suitable for use in humans.[4][5]

Purity and Impurity Profiling

For research applications, a purity of ≥97% is a common starting point, with many suppliers offering ≥98%. The key is not just the percentage purity but the nature of the remaining impurities.

Causality: Why does this matter?

  • Residual Solvents: May interfere with downstream reactions or cell-based assays.

  • Starting Material Carryover: Unreacted precursors can complicate reaction monitoring and purification.

  • Side-Reaction Products: Isomers or oligomers formed during synthesis can have their own reactivity, leading to unexpected outcomes.

Therefore, a supplier's ability to provide a detailed impurity profile via a Certificate of Analysis (CoA) is a critical differentiator.

The Certificate of Analysis (CoA): A Researcher's Primary Tool

The CoA is the single most important document for vetting a chemical. It is a self-validating system that provides objective evidence of a specific batch's quality.

A comprehensive CoA should include:

  • Identity Confirmation: Typically via ¹H NMR (Proton Nuclear Magnetic Resonance) and/or Mass Spectrometry (MS). The spectra should be provided and match the expected structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile organic molecules like acrylates.[6][7] It should provide a clear chromatogram showing the main peak and any impurities, with purity reported as a percentage area. Gas Chromatography (GC) may be used for assessing residual solvents.[8][9]

  • Physical Properties: Appearance, melting point range.

Supplier Vetting and Qualification Workflow

Selecting a supplier should be a systematic process rather than a decision based solely on price. The following workflow provides a logical sequence for qualifying a new supplier for a critical reagent.

G Diagram 1: Supplier Qualification Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Procurement & Verification cluster_3 Phase 4: Approval A Identify Potential Suppliers (e.g., Sigma-Aldrich, BLDpharm, etc.) B Request Product Specification Sheet & Example CoA A->B C Initial Vetting: - Purity Meets Minimum (e.g., >97%) - Required Analytical Data Available? B->C D Review Example CoA in Detail: - NMR/HPLC Data Consistent? - Impurity Profile Acceptable? C->D Pass E Contact Supplier's Technical Support with Questions (if any) D->E F Place Small Trial Order E->F Satisfactory Response G Perform Incoming QC (See Protocol 4.1) F->G H Compare In-House Data with Supplier's CoA G->H I Data Match? H->I J Approve Supplier for Future Purchases I->J Yes K Reject Batch & Re-evaluate Supplier I->K No

Diagram 1: A workflow for qualifying chemical suppliers.

Commercial Suppliers of Research-Grade Ethyl 3-(3-aminophenyl)acrylate

Several chemical suppliers offer this compound. The following table provides a comparative overview based on publicly available data as of early 2026. Researchers should always verify current specifications and availability directly with the supplier.

SupplierExample Product NumberStated Purity / SpecificationNotes
Sigma-Aldrich (Merck) COM448673304 (via Combi-Blocks)98%A major distributor known for extensive documentation and quality control.[10]
BLDpharm 125872-97-1Purity specification available upon request.Offers various isomers and related compounds.[2][11]
Appchem AJ46073Purity specification available upon request.Lists CAS 5048-82-8 (para isomer), but may supply meta.[12]
LookChem 58186-45-1Varies by listed manufacturer.A marketplace connecting various suppliers.[1]
ChemicalBook CB5257070897% (example from listed supplier)An aggregator that lists multiple suppliers and available purities.[13]

Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers must perform their own due diligence as outlined in the qualification workflow.

Technical Protocols: Handling and Quality Verification

Trust in a supplier is established through verification. The following protocols provide standardized methods for handling and testing incoming material.

Protocol: Incoming Quality Control (QC) Verification via HPLC-DAD

Objective: To verify the purity of a newly received batch of Ethyl 3-(3-aminophenyl)acrylate against the supplier's CoA. This protocol is adapted from standard methods for analyzing acrylate derivatives.[7][14]

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate (sample)

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with Diode Array Detector (DAD) or UV detector

Methodology:

  • Standard Preparation: a. Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. c. Prepare a working standard of 0.01 mg/mL by performing a 1:100 serial dilution from the stock.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 20% B, ramp to 100% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 210 nm and 254 nm

    • Injection Volume: 10 µL

  • Analysis: a. Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. b. Inject the working standard (0.01 mg/mL). c. Record the chromatogram. The main peak corresponds to Ethyl 3-(3-aminophenyl)acrylate. d. Calculate the area percentage of the main peak relative to the total area of all peaks detected.

  • Acceptance Criteria: a. The retention time of the main peak in the sample should match that of a previously validated standard. b. The calculated purity (Area %) should be within an acceptable range of the supplier's reported value (e.g., ± 2%). c. No single impurity should exceed a predefined threshold (e.g., 0.5%).

Protocol: Preparation of a Standard Stock Solution

Objective: To prepare a stable, accurate stock solution for use in downstream experiments.

Methodology:

  • Allow the container of Ethyl 3-(3-aminophenyl)acrylate to equilibrate to room temperature before opening to prevent moisture condensation.

  • Accurately weigh the desired amount of solid using an analytical balance in a fume hood.

  • Transfer the solid to an appropriate amber glass volumetric flask.

  • Add approximately half the final volume of a suitable solvent (e.g., DMSO, DMF, or Acetonitrile).

  • Sonicate or vortex the flask until all solid is completely dissolved.

  • Once dissolved, add the solvent to the calibration mark on the flask.

  • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Store the stock solution at -20°C or -80°C, protected from light. Before each use, thaw completely and vortex gently.

Conclusion

Sourcing high-quality chemical reagents is a critical, yet often overlooked, aspect of successful research. For a versatile building block like Ethyl 3-(3-aminophenyl)acrylate, ensuring high purity and correct isomeric identity is fundamental to achieving reliable and reproducible results in drug discovery and materials science. By moving beyond simple price-based procurement and adopting a systematic workflow of supplier vetting, CoA scrutiny, and in-house QC verification, researchers can mitigate risks associated with poor-quality reagents. This guide provides the framework and technical protocols to empower scientists to make informed purchasing decisions, thereby protecting the integrity of their experimental work and accelerating the pace of innovation.

References

  • LookChem. Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate.[Link]

  • Patsnap Synapse. (2025). Can You Use Research-Grade Reagents in GMP Manufacturing?[Link]

  • PekCura Labs. (2025). GMP vs Research-Grade Peptides: What Every Researcher Needs to Know.[Link]

  • KNAUER. Determination and quantification of acrylic acid derivatives.[Link]

  • IOP Publishing. (2020). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.[Link]

  • ResearchGate. Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection.[Link]

  • Brazilian Journal of Analytical Chemistry. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam.[Link]

  • Eurofins USA. (2024). Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference?[Link]

  • Appchem. Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8.[Link]

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Exploratory

Introduction to the aminophenyl acrylate class of compounds

An In-depth Technical Guide to the Aminophenyl Acrylate Class of Compounds Abstract The aminophenyl acrylate class of compounds represents a versatile and highly functionalized group of monomers with significant potentia...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Aminophenyl Acrylate Class of Compounds

Abstract

The aminophenyl acrylate class of compounds represents a versatile and highly functionalized group of monomers with significant potential across diverse scientific and industrial domains, particularly in polymer chemistry and biomedicine. The presence of a primary aromatic amine, a phenyl ring, and a reactive acrylate moiety within a single molecular scaffold imparts a unique combination of properties, including nucleophilicity, aromaticity, and polymerizability. This guide provides a comprehensive technical overview of aminophenyl acrylates, covering their synthesis, polymerization characteristics, and key applications. We delve into the causality behind experimental choices in their preparation and polymerization, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to ensure both theoretical understanding and practical applicability.

Introduction to the Aminophenyl Acrylate Scaffold

Acrylate polymers are a cornerstone of the modern materials industry, known for their transparency, flexibility, and durability.[1][2] The functionalization of acrylate monomers allows for the precise tuning of polymer properties to suit specific applications, ranging from coatings and adhesives to advanced biomedical devices.[1][3][4] The aminophenyl acrylate scaffold is a prime example of such functionalization, incorporating an aminophenyl group into the acrylate structure. This introduction of a primary aromatic amine offers a reactive handle for a variety of chemical modifications and imparts unique characteristics to the resulting polymers.

The strategic importance of the aminophenyl group lies in its ability to:

  • Serve as a nucleophile: The amine group can participate in a range of chemical reactions, including amidation and Michael additions, enabling the covalent attachment of other molecules.

  • Influence polymer properties: The presence of the aromatic ring enhances the thermal stability and mechanical strength of the resulting polymers.[5]

  • Enable post-polymerization modification: The amine functionality on the polymer backbone allows for further chemical modifications after polymerization, creating materials with tailored properties.

  • Impart pH-responsiveness: The basic nature of the amine group can lead to polymers that exhibit changes in solubility or conformation in response to pH variations.

This guide will explore the synthesis of these valuable monomers, the methods for their polymerization, and their burgeoning applications, with a particular focus on the biomedical field where their unique properties are highly sought after.

Synthesis of Aminophenyl Acrylate Monomers

The synthesis of aminophenyl acrylate monomers typically involves the esterification of acrylic acid or the acylation of an aminophenol. The choice of synthetic route often depends on the availability of starting materials and the desired purity of the final product.

Acylation of Aminophenols: A Common and Efficient Route

A prevalent method for synthesizing aminophenyl acrylates is the reaction of an aminophenol isomer (ortho-, meta-, or para-aminophenol) with acryloyl chloride in the presence of a base. This reaction is a classic Schotten-Baumann type reaction.

Reaction Causality:

  • Acryloyl Chloride: This reagent is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon highly electrophilic.

  • Aminophenol: The hydroxyl group of the aminophenol acts as the nucleophile, attacking the carbonyl carbon of the acryloyl chloride. The amine group is generally less reactive towards acylation under these conditions when a non-nucleophilic base is used, due to the preferential reaction of the more nucleophilic hydroxyl group.

  • Base (e.g., Triethylamine or Pyridine): The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the reaction to completion and prevents potential side reactions, such as the protonation of the aminophenol.

Experimental Protocol: Synthesis of 4-Aminophenyl Acrylate

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-aminophenol and a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: An equimolar amount of a non-nucleophilic base, such as triethylamine, is added to the flask, and the mixture is stirred until the 4-aminophenol is fully dissolved.

  • Cooling: The reaction mixture is cooled to 0°C in an ice bath to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Acryloyl Chloride Addition: Acryloyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction: The reaction is allowed to proceed at 0°C for 1-2 hours and then warmed to room temperature and stirred for an additional 12-24 hours.

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

    • The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 4-aminophenyl acrylate.

dot

Synthesis_of_4_Aminophenyl_Acrylate cluster_reactants Reactants cluster_products Products aminophenol 4-Aminophenol reaction Acylation Reaction (DCM, 0°C to RT) aminophenol->reaction Nucleophilic Attack acryloyl_chloride Acryloyl Chloride acryloyl_chloride->reaction base Triethylamine base->reaction HCl Scavenger product 4-Aminophenyl Acrylate byproduct Triethylamine HCl reaction->product reaction->byproduct

Caption: Synthetic scheme for 4-aminophenyl acrylate via acylation.

Polymerization of Aminophenyl Acrylates

Aminophenyl acrylates can be polymerized through various techniques, with free-radical polymerization being the most common. The choice of polymerization method influences the molecular weight, polydispersity, and architecture of the resulting polymer, which in turn dictates its properties and applications.

Free-Radical Polymerization

Free-radical polymerization is a chain-growth polymerization process that involves three key steps: initiation, propagation, and termination.[6]

  • Initiation: A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide) is thermally or photochemically decomposed to generate initial radicals. These radicals then react with an aminophenyl acrylate monomer to form an active monomer radical.

  • Propagation: The monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain. This process repeats, leading to rapid chain growth.[6]

  • Termination: The growth of polymer chains is terminated by the combination or disproportionation of two growing radical chains.[6]

Experimental Protocol: Free-Radical Polymerization of 4-Aminophenyl Acrylate

  • Monomer and Initiator Preparation: 4-Aminophenyl acrylate and a free-radical initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer) are dissolved in a suitable solvent (e.g., dimethylformamide or dioxane) in a Schlenk flask.

  • Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: The flask is backfilled with an inert gas (e.g., nitrogen or argon) and immersed in an oil bath preheated to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN). The reaction is allowed to proceed for a specified time (typically 6-24 hours).

  • Isolation of Polymer: The polymerization is quenched by cooling the reaction mixture to room temperature. The polymer is then precipitated by pouring the solution into a large excess of a non-solvent (e.g., methanol or diethyl ether).

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator, and dried under vacuum to a constant weight.

dot

Free_Radical_Polymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Decomposition (Heat/UV) Monomer Aminophenyl Acrylate Monomer ActiveMonomer Active Monomer Radical Monomer->ActiveMonomer GrowingChain Propagating Polymer Chain Monomer->GrowingChain Addition of Monomers Radical->ActiveMonomer Initiation ActiveMonomer->GrowingChain Propagation Termination Termination GrowingChain->Termination Polymer Poly(aminophenyl acrylate) Termination->Polymer

Caption: Workflow for free-radical polymerization of aminophenyl acrylate.

Controlled Radical Polymerization Techniques

For applications requiring well-defined polymer architectures with controlled molecular weights and low polydispersity, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) are employed.[7] ATRP utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains, allowing for more precise control over the polymerization process. The synthesis of well-defined primary amine-based block copolymers using ATRP has been successfully demonstrated with related amino-functionalized methacrylates.[7]

Key Applications of Aminophenyl Acrylate Polymers

The unique combination of a polymerizable acrylate group and a functional amine-bearing aromatic ring makes aminophenyl acrylate polymers highly valuable in a range of advanced applications, particularly in the biomedical field.

Drug Delivery Systems

The amine groups on the polymer backbone can be used to conjugate drugs, targeting ligands, or imaging agents.[8] The resulting polymer-drug conjugates can improve the solubility of hydrophobic drugs, prolong their circulation time, and enable targeted delivery to specific tissues or cells.[8][9] Furthermore, the pH-responsive nature of the amine groups can be exploited to design "smart" drug delivery systems that release their payload in response to the acidic microenvironment of tumors or specific intracellular compartments. Copolymers containing methacrylic acid have been extensively studied for pH-sensitive drug delivery in the gastrointestinal tract.[10]

dot

Drug_Delivery_System Polymer Poly(aminophenyl acrylate) Backbone Conjugate Polymer-Drug Conjugate Polymer->Conjugate Drug Drug Molecule Drug->Conjugate Covalent Linkage TargetingLigand Targeting Ligand TargetingLigand->Conjugate Conjugation Release Drug Release (pH-triggered) Conjugate->Release Systemic Circulation and Targeting Release->Drug Release at Target Site

Caption: Aminophenyl acrylate-based drug delivery system concept.

Hydrogels for Biomedical Applications

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water.[11][12] Aminophenyl acrylate can be copolymerized with crosslinking agents to form hydrogels with tunable properties. The amine groups within the hydrogel matrix can interact with biological molecules and can be used to immobilize enzymes or other therapeutic proteins.[13] These hydrogels have potential applications in tissue engineering, wound healing, and as scaffolds for regenerative medicine.[3][11] The incorporation of amine functionalities can also enhance cell adhesion and interaction with the hydrogel scaffold.

Functional Coatings and Adhesives

The amine functionality in poly(aminophenyl acrylates) can improve the adhesion of coatings to various substrates through hydrogen bonding and other intermolecular interactions. These polymers can be used to create functional coatings with antimicrobial or antifouling properties by further modifying the amine groups. In the field of adhesives, acrylate-based formulations are widely used, and the incorporation of amine functionalities can enhance their performance and provide sites for crosslinking.[2][14]

Data Summary

The properties of aminophenyl acrylate polymers can be tailored by controlling the polymerization conditions and by copolymerizing with other monomers. Below is a table summarizing typical properties that can be expected, though specific values will vary based on the exact polymer composition and molecular weight.

PropertyTypical Range/ValueSignificance
Glass Transition Temp. (Tg) 100 - 180 °CThe aromatic ring contributes to a relatively high Tg, indicating good thermal stability.
Solubility Soluble in polar aprotic solvents (DMF, DMSO, THF)The amine group and ester functionality impart polarity. Solubility can be pH-dependent.
Molecular Weight (Mw) 10,000 - 200,000 g/mol (via free radical)Controllable through polymerization conditions; influences mechanical properties and solution viscosity.
Polydispersity Index (PDI) 1.5 - 3.0 (Free Radical); < 1.5 (CRP)A measure of the molecular weight distribution. CRP techniques yield more uniform polymers.
Refractive Index HighThe presence of the aromatic ring typically results in a higher refractive index.

Conclusion

The aminophenyl acrylate class of compounds offers a powerful platform for the development of advanced functional polymers. Their synthesis is straightforward, and they can be polymerized using a variety of techniques to yield materials with a wide range of properties. The presence of the reactive amine group is a key feature, enabling post-polymerization modification and the design of "smart" materials that can respond to their environment. With their growing applications in drug delivery, tissue engineering, and functional coatings, aminophenyl acrylates are poised to play an increasingly important role in the development of next-generation materials. Further research into controlled polymerization methods and the exploration of novel copolymer systems will undoubtedly unlock even greater potential for this versatile class of monomers.

References

  • Ajekwene, K. K. (2020). Properties and Applications of Acrylates. ResearchGate. [Link]

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Foundational

Reactivity Profile of Ethyl 3-(3-aminophenyl)acrylate: A Guide to Chemoselective Functionalization

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction Ethyl 3-(3-aminophenyl)acrylate (EAPA) is a bifunctional organic molecule of significant interest in the fields of pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3-(3-aminophenyl)acrylate (EAPA) is a bifunctional organic molecule of significant interest in the fields of pharmaceutical development, materials science, and organic synthesis.[1][2] Its structure is characterized by two distinct reactive centers: a nucleophilic aromatic amino group and an electrophilic α,β-unsaturated ester (acrylate) moiety.[1] This dual functionality makes EAPA a versatile building block, capable of participating in a wide array of chemical transformations.[2][3][4][5][6] However, this same bifunctionality presents a significant challenge: achieving chemoselectivity, the ability to react one functional group while leaving the other intact.

This guide provides a comprehensive analysis of the reactivity profile of both the amino and acrylate groups within the EAPA molecule. Moving beyond a simple recitation of reactions, we will explore the underlying electronic principles, kinetic and thermodynamic considerations, and field-proven strategies for controlling reaction outcomes. The protocols and methodologies described herein are designed as self-validating systems, providing researchers, scientists, and drug development professionals with the authoritative grounding necessary to harness the synthetic potential of this valuable intermediate.

Part I: The Nucleophilic Character of the Amino Group

The primary amino group attached to the phenyl ring is a potent nucleophile and an activating, electron-donating group. Its meta position relative to the acrylate substituent means its electronic influence on the acrylate's vinyl system is primarily inductive rather than resonant, a subtle but critical factor in its reactivity profile. The lone pair of electrons on the nitrogen atom is readily available for reaction with a wide range of electrophiles.

Key Reactions of the Amino Group
  • N-Acylation (Amidation): This is one of the most fundamental reactions of primary amines. Treatment with acylating agents such as acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) rapidly and cleanly yields the corresponding N-acyl amide.[2][7] This reaction is not only a method for introducing new molecular fragments but also serves as an excellent strategy for protecting the amino group, as the resulting amide is significantly less nucleophilic. The chemoselective acylation of primary amines can be achieved even in the presence of other nucleophilic groups under controlled pH conditions.[8]

  • N-Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines. This reaction is often difficult to control, as the initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of quaternary ammonium salts. Precise control of stoichiometry and reaction conditions is paramount for achieving mono-alkylation.

  • Diazotization: In the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C), the primary amino group is converted into a diazonium salt. This intermediate is exceptionally versatile and can be subsequently converted into a wide variety of functional groups (e.g., hydroxyl, halide, cyanide) through reactions like the Sandmeyer reaction, providing broad synthetic utility.

Experimental Protocol: Selective N-Acylation of EAPA

This protocol describes a robust method for the selective acylation of the amino group, using acetyl chloride as a model electrophile. The success of this selectivity hinges on the high nucleophilicity of the amine and conditions that do not favor acrylate reactivity.

Objective: To synthesize Ethyl 3-(3-acetamidophenyl)acrylate.

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate (EAPA)

  • Acetyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve EAPA (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the solution. TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C. The dropwise addition prevents a rapid exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the EAPA starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. Key indicators of success are the disappearance of the -NH₂ protons and the appearance of a new amide N-H singlet and a methyl singlet in the ¹H NMR spectrum.

Visualization: N-Acylation Mechanism

The following diagram illustrates the base-mediated N-acylation pathway.

N_Acylation cluster_reactants Reactants cluster_products Products EAPA EAPA (R-NH₂) Intermediate Tetrahedral Intermediate EAPA->Intermediate Nucleophilic Attack AcCl Acetyl Chloride (CH₃COCl) AcCl->Intermediate TEA Triethylamine (Et₃N) TEA->Intermediate Base assists Amide N-Acyl Product (R-NHCOCH₃) TEAHCl Et₃N·HCl Intermediate->Amide Collapse & Proton Transfer Intermediate->TEAHCl caption_node Mechanism of N-Acylation

Caption: Base-mediated nucleophilic acyl substitution.

Part II: The Electrophilic Nature of the Acrylate Group

The acrylate moiety is a classic α,β-unsaturated carbonyl system, making it an excellent electrophile. The electron-withdrawing nature of the ester's carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and highly susceptible to attack by nucleophiles.

Key Reactions of the Acrylate Group
  • Michael Addition (Conjugate Addition): This is the hallmark reaction of acrylates.[9] A wide variety of soft nucleophiles, such as thiols, secondary amines, and stabilized carbanions, will add to the β-carbon.[10][11][12] The reaction is often catalyzed by a base, which serves to generate a more potent nucleophile (e.g., converting a thiol to a thiolate). The aza-Michael addition, involving an amine nucleophile, is also a highly relevant transformation.[13][14] Computational studies suggest this reaction proceeds via a zwitterionic intermediate, with the rate influenced by solvation and steric factors.[14]

  • Polymerization: Acrylate monomers readily undergo polymerization through radical, anionic, or cationic pathways to form polyacrylates.[15][16][17][18] Radical polymerization, initiated by agents like AIBN or benzoyl peroxide, is the most common method and is highly specific to the C=C double bond.[19] This reaction is fundamental to the use of EAPA in materials science for creating functional polymers.

  • Diels-Alder Reaction: The activated double bond of the acrylate can serve as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, forming cyclohexene derivatives.[20] This provides a powerful route to complex cyclic structures.

  • Hydrogenation: The carbon-carbon double bond can be selectively reduced to a single bond, for instance, via catalytic hydrogenation (e.g., H₂ over Pd/C), to yield the corresponding ethyl 3-(3-aminophenyl)propanoate.[21] This transformation is useful when the saturated analogue is the desired target.

Experimental Protocol: Selective Michael Addition with a Thiol

This protocol details the selective addition of a thiol to the acrylate moiety. Thiolates are soft nucleophiles that react preferentially at the β-carbon. By using a catalytic amount of a suitable base, the reaction can proceed efficiently without significant side reactions involving the amino group.

Objective: To synthesize the thiol-acrylate Michael adduct.

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate (EAPA)

  • Benzyl Mercaptan

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Setup: In a round-bottom flask, dissolve EAPA (1.0 eq) and benzyl mercaptan (1.1 eq) in acetonitrile.

  • Catalyst Addition: Add a catalytic amount of DBU (0.05 - 0.1 eq) to the solution. DBU is a strong, non-nucleophilic base that efficiently generates the thiolate anion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid.

  • Monitoring: Monitor the reaction to completion by TLC, observing the disappearance of the starting materials.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with 1M HCl to remove the DBU catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

  • Characterization: Confirm the structure using NMR, FTIR, and Mass Spectrometry. The key spectral changes will be the disappearance of the characteristic vinyl proton signals in the ¹H NMR spectrum and their replacement with new signals corresponding to the newly formed C-H bonds.

Visualization: Michael Addition Mechanism

The diagram below shows the base-catalyzed conjugate addition of a thiol.

Michael_Addition cluster_reactants Reactants Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Base Base (B:) Base->Thiolate Acrylate EAPA (Acrylate) Enolate Enolate Intermediate Acrylate->Enolate Thiolate->Enolate 1,4-Addition Product Michael Adduct Enolate->Product Protonation caption_node Mechanism of Michael Addition Chemoselectivity_Workflow Start Desired Modification of EAPA Q1 Target Functional Group? Start->Q1 Amino_Path Use Direct Acylation, Alkylation, or Diazotization Q1->Amino_Path Amino Group Acrylate_Path Is Amine Interference a Concern? Q1->Acrylate_Path Acrylate Group Amino_Result Selective N-Functionalization Amino_Path->Amino_Result Conditions generally selective for amine Protect 1. Protect Amine (e.g., Acylation) 2. React Acrylate 3. Deprotect Amine Acrylate_Path->Protect Yes / High-Risk Rxn Direct Proceed with Direct Reaction (e.g., Radical Initiation, selective Michael Addition) Acrylate_Path->Direct No / Low-Risk Rxn (e.g., Radical Polym.) Acrylate_Result Selective Acrylate Functionalization Protect->Acrylate_Result Direct->Acrylate_Result caption_node Decision workflow for selective EAPA reactions.

Caption: Decision workflow for selective EAPA reactions.

Analytical Methods for Reaction Monitoring and Characterization

A robust analytical toolkit is essential for validating these selective transformations.

  • Chromatography: Thin Layer Chromatography (TLC) is indispensable for real-time reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction conversion and purity, as it avoids the high temperatures of Gas Chromatography (GC) which can induce polymerization of acrylate species. [22][23]* Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for unambiguous structure elucidation of starting materials and products.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Ideal for quickly identifying the presence or absence of key functional groups, such as N-H stretches (amine vs. amide), C=O stretches (ester vs. amide), and C=C stretches (acrylate). [24] * Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the product, confirming that the desired addition or substitution has occurred.

Conclusion

Ethyl 3-(3-aminophenyl)acrylate is a molecule of contrasts: its amino group seeks electrophiles while its acrylate group seeks nucleophiles. This guide has dissected this dual reactivity, presenting a clear framework for achieving chemoselective control. By understanding the electronic nature of each functional group and strategically employing protection strategies, pH control, and carefully selected reaction conditions, the synthetic chemist can unlock the full potential of EAPA. This mastery enables the precise and predictable synthesis of advanced pharmaceutical intermediates, functionalized polymers, and other complex molecular architectures, transforming a challenge of bifunctionality into an opportunity for innovation. [1][2]

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Exploratory

An In-Depth Technical Guide to the Molecular Geometry and Stereochemistry of Ethyl 3-(3-aminophenyl)acrylate

Abstract This technical guide provides a comprehensive analysis of the molecular geometry and stereochemistry of Ethyl 3-(3-aminophenyl)acrylate, a versatile building block in organic synthesis with significant potential...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and stereochemistry of Ethyl 3-(3-aminophenyl)acrylate, a versatile building block in organic synthesis with significant potential in drug development and materials science.[1] While direct crystallographic data for this specific molecule is not publicly available, this guide synthesizes information from analogous compounds, spectroscopic data of isomers, and established chemical principles to present a robust model of its structural characteristics. We will delve into the favored stereoisomer, predict its key spectroscopic features, and outline reliable synthetic protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important chemical entity.

Introduction: The Significance of Ethyl 3-(3-aminophenyl)acrylate

Ethyl 3-(3-aminophenyl)acrylate, with the chemical formula C₁₁H₁₃NO₂, belongs to the class of aminocinnamates, which are derivatives of cinnamic acid.[1] These molecules are characterized by a phenyl ring, an acrylate functional group, and an amino substituent. The positioning of the amino group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. In the case of Ethyl 3-(3-aminophenyl)acrylate, the meta position of the amino group creates a unique electronic environment that dictates its behavior in various chemical transformations.[1]

This compound serves as a valuable intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals.[1] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic α,β-unsaturated ester, allows for a diverse range of chemical modifications. The acrylate moiety can participate in reactions such as Michael additions and cycloadditions, while the amino group is amenable to acylation, alkylation, and diazotization. This versatility makes it a key component in the construction of novel therapeutic agents and functional materials.[1]

Molecular Geometry and Conformational Analysis

The precise three-dimensional arrangement of atoms in Ethyl 3-(3-aminophenyl)acrylate is crucial for understanding its reactivity and biological interactions. In the absence of a definitive crystal structure for this specific molecule, we can infer its geometry from the well-studied structures of analogous cinnamates and related aminophenyl derivatives.

The molecule can be conceptually divided into three key regions: the ethyl ester group, the propenoate linker, and the 3-aminophenyl ring. The overall geometry is dictated by the interplay of electronic effects and steric hindrance between these groups.

The Planarity of the Cinnamoyl System

A defining feature of cinnamate derivatives is the planarity of the phenyl ring and the acrylate double bond. This co-planarity is a result of the extended π-conjugation between the aromatic ring and the carbonyl group, which imparts a degree of rigidity to this part of the molecule. This conjugation is essential for its electronic properties and reactivity.

Bond Lengths and Angles (Predicted)

Based on data from similar structures, we can predict the approximate bond lengths and angles. The C=C double bond of the acrylate moiety is expected to have a bond length of approximately 1.34 Å, while the C-C single bond connecting it to the phenyl ring will be shorter than a typical alkane C-C bond (around 1.47 Å) due to its partial double bond character from conjugation. The bond angles around the sp² hybridized carbons of the double bond and the phenyl ring will be approximately 120°.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Predicted 2D Structure of Ethyl 3-(3-aminophenyl)acrylate"

Stereochemistry: The Predominance of the (E)-Isomer

The stereochemistry of Ethyl 3-(3-aminophenyl)acrylate is centered around the carbon-carbon double bond of the acrylate group. This double bond can exist as either the (E)-isomer (trans) or the (Z)-isomer (cis), referring to the relative orientation of the substituents on the double bond.

(E) vs. (Z) Isomerism

For 3-substituted acrylates, the (E)-isomer, where the phenyl ring and the ester group are on opposite sides of the double bond, is generally the thermodynamically more stable and, therefore, the predominantly formed isomer in most synthetic preparations. This preference is due to reduced steric hindrance between the bulky phenyl group and the ethyl ester group. Synthetic methods like the Horner-Wadsworth-Emmons and Heck reactions are known to strongly favor the formation of the (E)-alkene.[2][3]

dot graph "Stereoisomers" { rankdir=LR; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption="E/Z Isomerism in Ethyl 3-(3-aminophenyl)acrylate"

Chirality

Ethyl 3-(3-aminophenyl)acrylate is an achiral molecule as it does not possess a stereocenter and lacks any other elements of chirality. Therefore, it does not exhibit optical activity.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative. The following signals are predicted:

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
2H~ 3.6 - 4.0broad singlet--NH₂ (amine protons)
1H~ 7.5 - 7.7doublet~ 16Vinylic proton α to the phenyl ring
1H~ 6.3 - 6.5doublet~ 16Vinylic proton β to the phenyl ring
1H~ 7.1 - 7.3triplet~ 7-8Aromatic proton
2H~ 6.7 - 6.9multiplet-Aromatic protons
1H~ 6.6 - 6.8multiplet-Aromatic proton
2H4.1 - 4.3quartet~ 7-OCH₂CH₃
3H1.2 - 1.4triplet~ 7-OCH₂CH₃

The large coupling constant (~16 Hz) between the two vinylic protons is a definitive indicator of the (E)-configuration.[5]

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton NMR data. The predicted chemical shifts are:

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
1~ 167C=O (ester carbonyl)
1~ 148Aromatic C-NH₂
1~ 145Vinylic C-H α to phenyl
1~ 135Aromatic C
1~ 129Aromatic C-H
1~ 118Vinylic C-H β to phenyl
1~ 117Aromatic C-H
1~ 115Aromatic C-H
1~ 113Aromatic C-H
1~ 60-OCH₂CH₃
1~ 14-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

Wavenumber (cm⁻¹) Vibration Functional Group
3450 - 3300N-H stretchPrimary amine
3100 - 3000C-H stretchAromatic and vinylic
2980 - 2850C-H stretchAliphatic
~ 1710C=O stretchα,β-Unsaturated ester
~ 1630C=C stretchAlkene
1600, 1480C=C stretchAromatic ring
~ 1250C-O stretchEster
~ 980C-H bend (out-of-plane)(E)-disubstituted alkene
Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]⁺ would be expected at m/z 191. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the entire ester group (-COOCH₂CH₃, m/z 73).

Experimental Protocols: Synthesis

Several robust and high-yielding methods can be employed for the synthesis of Ethyl 3-(3-aminophenyl)acrylate. The Horner-Wadsworth-Emmons and Heck reactions are particularly well-suited for this transformation, offering excellent control over the stereochemistry to favor the desired (E)-isomer.

Horner-Wadsworth-Emmons Reaction

This olefination reaction involves the reaction of an aldehyde with a phosphonate ylide. It is renowned for its high (E)-selectivity.[2][6]

Protocol:

  • Preparation of the Phosphonate Ylide: To a solution of triethyl phosphonoacetate in a suitable anhydrous solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C. Allow the reaction to stir for 30 minutes to generate the ylide.

  • Olefination: Slowly add a solution of 3-aminobenzaldehyde in the same anhydrous solvent to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by thin-layer chromatography.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure (E)-Ethyl 3-(3-aminophenyl)acrylate.

dot graph "HWE_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

} caption="Horner-Wadsworth-Emmons Synthesis Workflow"

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an aryl halide with an alkene. This method is also highly effective for producing (E)-cinnamates.[3][7]

Protocol:

  • Reaction Setup: In a reaction vessel, combine 3-bromoaniline or 3-iodoaniline , ethyl acrylate , a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography to yield (E)-Ethyl 3-(3-aminophenyl)acrylate.

dot graph "Heck_Reaction_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

} caption="Heck Reaction Synthesis Workflow"

Conclusion

This technical guide has provided a detailed examination of the molecular geometry and stereochemistry of Ethyl 3-(3-aminophenyl)acrylate. While a definitive crystal structure is not available, a robust model of its properties has been constructed through the analysis of analogous compounds and the application of fundamental chemical principles. The molecule is predicted to exist predominantly as the planar (E)-isomer, a stereochemistry that can be reliably achieved through established synthetic methods such as the Horner-Wadsworth-Emmons and Heck reactions. The predicted spectroscopic data provides a valuable reference for the characterization of this compound in a laboratory setting. As a versatile bifunctional molecule, Ethyl 3-(3-aminophenyl)acrylate holds considerable promise as a key intermediate in the development of novel pharmaceuticals and advanced materials.

References

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

  • ResearchGate. Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. Available from: [Link]

  • PubChem. Ethyl 3-(4-aminophenyl)acrylate. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Ben Ali, Z., et al. (2019). Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1919–1924. Available from: [Link]

  • LookChem. Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate. Available from: [Link]

  • CONICET Digital. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]

  • New Journal of Chemistry. Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. Royal Society of Chemistry. Available from: [Link]

  • MDPI. Heck Reaction—State of the Art. Available from: [Link]

  • ResearchGate. Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. Available from: [Link]

  • PubMed. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Available from: [Link]

  • ACS Publications. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Available from: [Link]

  • PubMed. Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2 S,3 R)-3-(3-amino-1 H-1,2,4-triazol-1-yl)-2-hy-droxy-3-phenyl-propano-ate. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. hnl17_sln.html. Available from: [Link]

  • The Royal Society of Chemistry. The Ligand and Base-Free Pd-Catalyzed Oxidative Heck Reaction of Arylboronic Acids and Olefin. Available from: [Link]

  • Appchem. Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8 | C11H13NO2. Available from: [Link]

  • ResearchGate. Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a]. Available from: [Link]

  • MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Available from: [Link]

  • ResearchGate. Supramolecular assembly of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, crystal structure, Hirshfeld surface analysis and DFT studies | Request PDF. Available from: [Link]

  • ResearchGate. Crystal structure, computational study and Hirshfeld surface analysis of ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl). Available from: [Link]

  • Crysdot LLC. (E)-Ethyl 3-(3-aminophenyl)acrylate. Available from: [Link]

  • PubMed Central. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[6][7]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Available from: [Link]

  • Spectroscopy. Infrared Spectroscopy of Polymers X: Polyacrylates. Available from: [Link]

  • Acmec Biochemical. 5048-82-8[Ethyl 3-(4-aminophenyl)acrylate]. Available from: [Link]

  • IS NIR Spectra. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of Ethyl 3-(3-aminophenyl)acrylate: A Gateway to Novel Heterocycles and Functionalized Scaffolds

Introduction: Unlocking the Potential of a Bifunctional Building Block In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science research, the demand for versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science research, the demand for versatile and efficiently functionalizable building blocks is paramount. Ethyl 3-(3-aminophenyl)acrylate, a molecule possessing both a nucleophilic aromatic amine and an electrophilic α,β-unsaturated ester, represents a powerful scaffold for the construction of complex molecular architectures.[1] Its dual reactivity allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of various biologically active compounds and functional materials.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core applications of Ethyl 3-(3-aminophenyl)acrylate and providing detailed protocols for its use in key synthetic transformations. We will explore its utility in the construction of heterocyclic systems, such as quinolones, and its role as a Michael acceptor in conjugate addition reactions, offering insights into the causality behind experimental choices and providing a framework for the rational design of novel synthetic routes.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. Ethyl 3-(3-aminophenyl)acrylate is typically a yellow crystalline solid.[1]

Table 1: Physicochemical Properties of Ethyl 3-(3-aminophenyl)acrylate

PropertyValueSource
CAS Number 58186-45-1[1]
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol [2]
Appearance Yellow crystalline solid[1]
Storage 2-8°C, protect from light[2]

Spectroscopic Characterization:

The structural integrity of Ethyl 3-(3-aminophenyl)acrylate should be verified by standard spectroscopic methods prior to use. While a specific spectrum for the 3-amino isomer was not found, data for the analogous 4-amino isomer provides a useful reference.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), vinylic protons (two doublets with a coupling constant indicative of trans stereochemistry), and aromatic protons, in addition to a broad singlet for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the vinylic carbons, the aromatic carbons, and the ethyl group carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C=C stretching of the alkene, and C-N stretching.

Application in the Synthesis of Quinolone Scaffolds: The Gould-Jacobs Reaction

The quinolone and 4-hydroxyquinoline motifs are prevalent in a vast array of pharmaceuticals, most notably as broad-spectrum antibiotics.[3] The Gould-Jacobs reaction is a classical and effective method for the synthesis of 4-hydroxyquinoline derivatives, proceeding through the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[3] Ethyl 3-(3-aminophenyl)acrylate, with its inherent aniline moiety, is a prime substrate for this powerful transformation, leading to the formation of 7-amino-4-hydroxyquinoline-3-carboxylate derivatives.

The general mechanism of the Gould-Jacobs reaction involves an initial Michael-type addition of the aniline to the electron-deficient alkene of the malonic ester derivative, followed by the elimination of an alcohol. The resulting intermediate then undergoes a thermally induced 6-electron electrocyclization, followed by tautomerization to yield the stable 4-hydroxyquinoline product.[3]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Tautomerization Start Ethyl 3-(3-aminophenyl)acrylate + Diethyl ethoxymethylenemalonate Intermediate1 Anilidomethylenemalonate Intermediate Start->Intermediate1 Nucleophilic attack - EtOH Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Thermal 6π electrocyclization Product Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate Intermediate2->Product Tautomerization

Figure 1: Simplified workflow for the Gould-Jacobs synthesis of a 7-amino-4-hydroxyquinoline derivative.

Protocol: Synthesis of Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from the general principles of the Gould-Jacobs reaction and is a representative procedure for the synthesis of quinolones from Ethyl 3-(3-aminophenyl)acrylate.[3][4] Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][5]

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (or other high-boiling solvent)

  • Ethanol

  • Microwave synthesis vial

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a microwave synthesis vial equipped with a magnetic stir bar, combine Ethyl 3-(3-aminophenyl)acrylate (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq).

  • Condensation: Heat the mixture under microwave irradiation at 150°C for 10-15 minutes to form the anilidomethylenemalonate intermediate. The progress of the reaction can be monitored by TLC.

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250°C under microwave irradiation for 20-30 minutes.[4]

  • Work-up: After cooling to room temperature, the precipitated product is collected by filtration.

  • Purification: The crude product is washed with a cold solvent like ethanol or acetonitrile to remove residual diphenyl ether and unreacted starting materials. The solid is then dried under vacuum to yield the desired ethyl 7-amino-4-hydroxyquinoline-3-carboxylate.[6][7]

  • Characterization: The structure of the product should be confirmed by NMR, IR, and mass spectrometry.

Causality of Experimental Choices:

  • Diethyl ethoxymethylenemalonate (DEEM): This reagent serves as the source of the two carbon atoms required to form the pyridine ring of the quinolone core.

  • High Temperature/Microwave Irradiation: The cyclization step requires a significant amount of energy to overcome the activation barrier for the 6-electron electrocyclization.[4] Microwave heating provides rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter times compared to conventional heating.[5]

  • High-Boiling Solvent: A solvent like diphenyl ether is used to achieve the high temperatures necessary for the thermal cyclization.[4]

Application as a Michael Acceptor: The Aza-Michael Addition

The electron-withdrawing nature of the acrylate group in Ethyl 3-(3-aminophenyl)acrylate makes the β-carbon susceptible to nucleophilic attack. This reactivity is exploited in the aza-Michael addition, a powerful C-N bond-forming reaction.[8] This reaction allows for the introduction of a wide range of nitrogen-containing functional groups, leading to the synthesis of β-amino esters, which are valuable precursors for β-amino acids and other biologically active molecules.

The aza-Michael addition of a primary or secondary amine to Ethyl 3-(3-aminophenyl)acrylate proceeds via the conjugate addition of the amine to the α,β-unsaturated ester. The reaction can often be carried out under mild conditions, sometimes even without a catalyst.[8]

Aza_Michael_Workflow Start Ethyl 3-(3-aminophenyl)acrylate + Amine Nucleophile (e.g., Piperidine) Reaction Aza-Michael Addition Start->Reaction Product β-Amino Ester Adduct Reaction->Product

Figure 2: General workflow for the aza-Michael addition to Ethyl 3-(3-aminophenyl)acrylate.

Protocol: Aza-Michael Addition of Piperidine to Ethyl 3-(3-aminophenyl)acrylate

This protocol provides a general procedure for the aza-Michael addition of a secondary amine to Ethyl 3-(3-aminophenyl)acrylate.[8][9][10]

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate

  • Piperidine

  • Solvent (e.g., ethanol, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-(3-aminophenyl)acrylate (1.0 eq) in a minimal amount of a suitable solvent like ethanol, or proceed neat.

  • Addition of Nucleophile: Add piperidine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by TLC. In some cases, gentle heating may be required to drive the reaction to completion.

  • Work-up: Upon completion, the solvent (if used) is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-amino ester.

  • Characterization: The structure of the product should be confirmed by NMR, IR, and mass spectrometry.

Causality of Experimental Choices:

  • Piperidine: A representative secondary amine nucleophile. A wide variety of primary and secondary amines can be used in this reaction.

  • Solvent-Free or Minimal Solvent: The aza-Michael addition can often be performed under solvent-free conditions, which is environmentally advantageous.[8] If a solvent is required, polar protic solvents like ethanol can facilitate the reaction.

  • Room Temperature: The high reactivity of the acrylate system towards amine nucleophiles often allows the reaction to proceed at ambient temperature, minimizing the formation of side products.

Further Synthetic Transformations

The bifunctional nature of Ethyl 3-(3-aminophenyl)acrylate opens up a plethora of possibilities for further synthetic manipulations.

  • Acylation and Cyclization: The amino group can be readily acylated with various acylating agents. The resulting amide can then undergo intramolecular cyclization to form a variety of heterocyclic structures.[11][12]

  • Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA): The reaction of the amino group with DMF-DMA can lead to the formation of an enamine, which is a versatile intermediate for the synthesis of various heterocyclic compounds.[13][14]

Conclusion

Ethyl 3-(3-aminophenyl)acrylate is a highly valuable and versatile building block in organic synthesis. Its unique combination of a nucleophilic amino group and an electrophilic acrylate moiety provides a platform for the efficient construction of a wide range of complex organic molecules. The applications detailed in this note, particularly the synthesis of quinolones via the Gould-Jacobs reaction and the formation of β-amino esters through aza-Michael additions, highlight its significance in medicinal chemistry and drug discovery. The provided protocols, grounded in established chemical principles, offer a practical guide for researchers to harness the full synthetic potential of this remarkable compound.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information: Ultrafast and Efficient Aza- and Thiol-Michael Reactions on Polyester Scaffold with Internal Electron Deficient Triple Bonds. Retrieved from [Link]

  • MDPI. (2021). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides. Retrieved from [Link]

  • HETEROCYCLES. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. Retrieved from [Link]

  • ResearchGate. (2018). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

  • RSC Publishing. (2020). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Aza-Michael addition reaction between piperidine and n-butyl acrylate. Retrieved from [Link]

  • LookChem. (n.d.). Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)acrylate. Retrieved from [Link]

  • RSC Publishing. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2019). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2012). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • PubMed Central. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

  • PubMed. (2016). Mechanistic insight on (E)-methyl 3-(2-aminophenyl)acrylate cyclization reaction by multicatalysis of solvent and substrate. Retrieved from [Link]

  • ResearchGate. (2013). A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Biotage. (n.d.). Gould-Jacobs Quinoline forming reaction. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. Retrieved from [Link]

  • Springer. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) Synthesis of 9-ethyl[11][15][16]selenadiazolo[3,4-h]quinolones by the application of modified Gould-Jacobs reaction to N-ethyl-2,1,3- benzoselenadiazol-4-amine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Step-by-Step Synthesis of Ethyl 3-(3-aminophenyl)acrylate Derivatives

< Abstract This document provides a comprehensive guide for the synthesis of Ethyl 3-(3-aminophenyl)acrylate derivatives, crucial intermediates in the development of novel therapeutics.[1] These compounds serve as versat...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 3-(3-aminophenyl)acrylate derivatives, crucial intermediates in the development of novel therapeutics.[1] These compounds serve as versatile building blocks in medicinal chemistry due to their capacity to undergo various chemical transformations.[1] This guide details two primary, robust synthetic strategies: a Heck coupling approach and a tandem Knoevenagel condensation followed by reduction. Each protocol is presented with step-by-step instructions, explanations of the underlying chemical principles, and critical considerations for reaction optimization and product purification. The information is tailored for researchers, scientists, and drug development professionals, aiming to provide a practical and scientifically grounded resource for the efficient synthesis of these valuable compounds.

Introduction: The Significance of Ethyl 3-(3-aminophenyl)acrylate Derivatives

Ethyl 3-(3-aminophenyl)acrylate and its derivatives are key structural motifs in a variety of biologically active molecules. The presence of the acrylate moiety, an α,β-unsaturated ester, makes these compounds valuable Michael acceptors in organic synthesis.[2] Furthermore, the aniline functionality provides a reactive handle for a multitude of chemical modifications, including amidation and cross-coupling reactions, enabling the construction of complex molecular architectures.[1]

The strategic importance of this scaffold is highlighted by its incorporation into compounds with diverse therapeutic applications, including but not limited to anticancer, antiallergic, and anti-inflammatory agents.[3][4][5] The ability to readily synthesize and functionalize these derivatives is therefore of paramount importance to the drug discovery and development process.

This guide will focus on two well-established and versatile methods for the synthesis of the core Ethyl 3-(3-aminophenyl)acrylate structure, providing the user with a solid foundation for further derivatization and exploration.

Synthetic Strategies: An Overview

Two primary retrosynthetic disconnections for Ethyl 3-(3-aminophenyl)acrylate are considered, leading to two distinct and highly effective forward synthetic routes.

Diagram 1: Retrosynthetic Analysis

G Target Ethyl 3-(3-aminophenyl)acrylate Heck_Disconnect Heck Disconnection (C-C bond formation) Target->Heck_Disconnect Knoevenagel_Disconnect Knoevenagel/Reduction (C=C and NO2 -> NH2) Target->Knoevenagel_Disconnect Heck_Starting 3-Bromoaniline + Ethyl acrylate Heck_Disconnect->Heck_Starting Knoevenagel_Starting 3-Nitrobenzaldehyde + Ethyl (triphenylphosphoranylidene)acetate or Ethyl cyanoacetate Knoevenagel_Disconnect->Knoevenagel_Starting G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 3-bromoaniline, Pd catalyst, ligand, and base in solvent B Add ethyl acrylate A->B C Heat under inert atmosphere B->C D Cool and filter C->D E Extract with organic solvent D->E F Purify by column chromatography E->F

Caption: General workflow for the Mizoroki-Heck reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Bromoaniline172.0210.01.72 g
Ethyl acrylate100.1212.01.20 g (1.33 mL)
Palladium(II) acetate224.500.1 (1 mol%)22.5 mg
Triphenylphosphine262.290.4 (4 mol%)105 mg
Triethylamine101.1915.01.52 g (2.08 mL)
N,N-Dimethylformamide (DMF)73.09-50 mL

Procedure:

  • Reaction Setup: To a dry 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromoaniline (1.72 g, 10.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and triphenylphosphine (105 mg, 0.4 mmol).

  • Solvent and Base Addition: Add N,N-dimethylformamide (50 mL) and triethylamine (2.08 mL, 15.0 mmol). Stir the mixture to dissolve the solids.

  • Degassing: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen.

  • Addition of Ethyl Acrylate: Add ethyl acrylate (1.33 mL, 12.0 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst. [6]7. Extraction: Transfer the filtrate to a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford Ethyl 3-(3-aminophenyl)acrylate as a solid.

Rationale for Experimental Choices:

  • Catalyst System: Palladium(II) acetate is a common and effective palladium source for Heck reactions. [7]Triphenylphosphine is used as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: Triethylamine acts as a base to neutralize the hydrobromic acid generated during the reaction, which is essential for regenerating the active Pd(0) catalyst. [7]* Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.

  • Inert Atmosphere: An inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst, which would deactivate the catalytic system.

Protocol 2: Synthesis via Knoevenagel Condensation and Subsequent Reduction

Diagram 3: Knoevenagel/Reduction Workflow

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction A React 3-nitrobenzaldehyde with ethyl cyanoacetate and a base (e.g., piperidine) B Isolate Ethyl 2-cyano-3-(3-nitrophenyl)acrylate A->B C Reduce the nitro group (e.g., with SnCl2·2H2O or H2/Pd-C) B->C D Purify Ethyl 3-(3-aminophenyl)acrylate C->D

Caption: Two-step synthesis via Knoevenagel condensation and reduction.

Step 1: Synthesis of Ethyl 2-cyano-3-(3-nitrophenyl)acrylate via Knoevenagel Condensation

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Nitrobenzaldehyde151.1210.01.51 g
Ethyl cyanoacetate113.1210.01.13 g (1.06 mL)
Piperidine85.151.00.085 g (0.1 mL)
Ethanol46.07-20 mL

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-nitrobenzaldehyde (1.51 g, 10.0 mmol) and ethyl cyanoacetate (1.06 mL, 10.0 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, 1.0 mmol) to the solution. A mild exotherm may be observed, and the product may begin to precipitate.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Cool the reaction mixture in an ice bath to complete precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 2-cyano-3-(3-nitrophenyl)acrylate. This intermediate is often of sufficient purity for the next step.

Step 2: Reduction of the Nitro Group

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Ethyl 2-cyano-3-(3-nitrophenyl)acrylate246.228.01.97 g
Stannous chloride dihydrate (SnCl₂·2H₂O)225.6332.07.22 g
Ethanol46.07-50 mL
Saturated Sodium Bicarbonate Solution--As needed

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend Ethyl 2-cyano-3-(3-nitrophenyl)acrylate (1.97 g, 8.0 mmol) in ethanol (50 mL).

  • Addition of Reducing Agent: Add stannous chloride dihydrate (7.22 g, 32.0 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 2-3 hours. The reaction mixture should become a clear solution. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization: Dilute the residue with water (50 mL) and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. A tin hydroxide precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final product. Note that during this reduction, the cyano group is also typically lost through a retro-Knoevenagel-type reaction under the reaction conditions, directly yielding Ethyl 3-(3-aminophenyl)acrylate.

Characterization Data

Ethyl 3-(3-aminophenyl)acrylate:

  • Appearance: Typically a yellow or off-white solid.

  • Molecular Formula: C₁₁H₁₃NO₂ [8]* Molecular Weight: 191.23 g/mol [8]* ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 15.9 Hz, 1H), 7.15 (t, J = 7.8 Hz, 1H), 6.90 (d, J = 7.7 Hz, 1H), 6.78 (s, 1H), 6.65 (dd, J = 8.0, 1.8 Hz, 1H), 6.30 (d, J = 15.9 Hz, 1H), 4.25 (q, J = 7.1 Hz, 2H), 3.75 (br s, 2H), 1.33 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.0, 146.8, 145.0, 135.8, 129.8, 118.5, 118.0, 116.9, 114.2, 60.5, 14.4.

  • IR (ATR): 3450, 3360, 1705, 1630, 1605, 1580, 1170 cm⁻¹.

(Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.)

Troubleshooting and Safety Considerations

Issue Potential Cause Solution
Low yield in Heck reaction Inactive catalyst, insufficient degassing, impure reagents.Use fresh palladium catalyst and phosphine ligand. Ensure thorough degassing of the reaction mixture. Use anhydrous solvents.
Incomplete Knoevenagel condensation Insufficient catalyst, low reaction temperature.Increase the amount of piperidine catalyst slightly. Gently warm the reaction mixture if necessary.
Difficult purification Presence of byproducts (e.g., triphenylphosphine oxide in Wittig).Optimize chromatography conditions. For Wittig reactions, triphenylphosphine oxide can sometimes be removed by trituration with a suitable solvent like diethyl ether.
Side reactions during reduction Over-reduction of the acrylate double bond.Use milder reducing agents or carefully control reaction conditions (temperature, time). SnCl₂ is generally selective for the nitro group in the presence of the acrylate.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are expensive and should be handled with care.

  • Triethylamine and piperidine are corrosive and have strong odors. Handle them in a fume hood.

  • 3-Bromoaniline is toxic. Avoid inhalation and skin contact.

  • Nitro compounds can be energetic. Handle with care, especially on a larger scale.

Conclusion

The synthesis of Ethyl 3-(3-aminophenyl)acrylate derivatives can be successfully achieved through multiple reliable synthetic routes. The Mizoroki-Heck reaction offers a direct and efficient method for C-C bond formation, while the Knoevenagel condensation followed by reduction provides a robust alternative. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific functionalities of the target derivatives. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently synthesize these valuable compounds for their drug discovery and development endeavors.

References

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  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. [Link]

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  • NIH. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PMC. [Link]

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Method

Applications of Ethyl 3-(3-aminophenyl)acrylate in Materials Science: A Detailed Guide

Introduction: The Versatility of a Bifunctional Monomer Ethyl 3-(3-aminophenyl)acrylate is a unique monomer that holds significant promise for the development of advanced functional materials. Its molecular architecture,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Monomer

Ethyl 3-(3-aminophenyl)acrylate is a unique monomer that holds significant promise for the development of advanced functional materials. Its molecular architecture, featuring both a polymerizable acrylate group and a reactive primary amine, offers a versatile platform for creating polymers with tailored properties. The acrylate moiety allows for straightforward polymerization via various techniques, primarily free-radical polymerization, to form a stable polymer backbone. Simultaneously, the pendant aminophenyl group serves as a highly valuable reactive handle for post-polymerization modification, enabling the introduction of a wide array of chemical functionalities. This dual-reactivity makes Ethyl 3-(3-aminophenyl)acrylate a compelling building block for materials scientists aiming to design polymers for a range of applications, including drug delivery, bio-conjugation, and the development of functional coatings and adhesives.[1][2][3]

This technical guide provides a comprehensive overview of the applications of Ethyl 3-(3-aminophenyl)acrylate in materials science. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of this monomer. We will delve into detailed protocols for polymerization and post-polymerization modification, explain the rationale behind experimental choices, and present data in a clear and accessible format.

Core Concepts: Polymerization and Functionalization

The central utility of Ethyl 3-(3-aminophenyl)acrylate in materials science stems from a two-stage conceptual framework:

  • Polymerization: The creation of a robust polymer backbone through the reaction of the acrylate functional group.

  • Functionalization: The subsequent chemical modification of the pendant amine groups to impart specific properties to the material.

This approach allows for the synthesis of a wide variety of functional polymers from a single, readily accessible monomer.

Application Note 1: Synthesis of Poly(ethyl 3-(3-aminophenyl)acrylate) via Free-Radical Polymerization

Free-radical polymerization is a widely used and versatile method for the synthesis of a broad range of polymers, including polyacrylates.[4][5] This protocol details the synthesis of a homopolymer of Ethyl 3-(3-aminophenyl)acrylate.

Protocol: Free-Radical Polymerization

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hotplate

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve Ethyl 3-(3-aminophenyl)acrylate (e.g., 5 g, 26.15 mmol) and AIBN (e.g., 0.043 g, 0.26 mmol, 1 mol% relative to monomer) in anhydrous DMF (e.g., 25 mL).

  • Inert Atmosphere: Seal the flask and deoxygenate the solution by bubbling with dry nitrogen gas for 30 minutes. This is crucial as oxygen can inhibit free-radical polymerization.

  • Polymerization Reaction: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture under a nitrogen atmosphere for 24 hours.

  • Polymer Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 250 mL) while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Allow the precipitate to settle, then collect the solid polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of the Resulting Polymer:

The synthesized poly(ethyl 3-(3-aminophenyl)acrylate) should be characterized to determine its molecular weight, polydispersity, and thermal properties.

Technique Parameter Measured Typical Expected Outcome
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn)PDI values are typically between 1.5 and 2.5 for conventional free-radical polymerization.
¹H NMR Spectroscopy Chemical structure confirmationBroadening of proton signals corresponding to the polymer backbone, disappearance of the vinyl proton signals of the monomer.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups presentPresence of characteristic peaks for the amine (N-H stretching), ester (C=O stretching), and aromatic ring.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)A single Tg value indicating an amorphous polymer.

Application Note 2: Post-Polymerization Modification for Tailored Functionality

The true strength of poly(ethyl 3-(3-aminophenyl)acrylate) lies in the reactivity of its pendant amine groups. These groups can be readily modified through a variety of chemical reactions to introduce new functionalities.[6][7][8] This protocol describes a general method for the acylation of the amine groups, a common strategy to attach functional molecules.

Protocol: Acylation of Pendant Amine Groups

Materials:

  • Poly(ethyl 3-(3-aminophenyl)acrylate) (synthesized as per Application Note 1)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Triethylamine (base)

  • Acetyl chloride or other functional acid chloride (acylating agent)

  • Nitrogen gas supply

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Polymer Dissolution: Dissolve the poly(ethyl 3-(3-aminophenyl)acrylate) (e.g., 1 g) in anhydrous DCM (e.g., 20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (e.g., 1.5 equivalents per amine group) to the polymer solution and stir. The base acts as a scavenger for the HCl byproduct of the reaction.

  • Acylation: Cool the solution in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.2 equivalents per amine group) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere.

  • Work-up and Purification:

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid chloride and HCl.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure.

  • Precipitation and Drying: Precipitate the modified polymer by adding the concentrated solution to a non-solvent (e.g., methanol or hexane). Collect the precipitate by filtration and dry it in a vacuum oven.

Characterization of the Modified Polymer:

  • ¹H NMR and FTIR Spectroscopy: To confirm the successful acylation, look for the appearance of new signals corresponding to the attached functional group (e.g., a methyl signal for acetylation) and the disappearance of the N-H protons in the ¹H NMR spectrum. In the FTIR spectrum, the appearance of an amide C=O stretching band and changes in the N-H stretching region are indicative of successful modification.

Diagram: Polymerization and Post-Modification Workflow

G cluster_0 Polymerization cluster_1 Post-Polymerization Modification Monomer Ethyl 3-(3-aminophenyl)acrylate (Monomer) Polymerization Free-Radical Polymerization (70°C, 24h) Monomer->Polymerization Initiator AIBN (Initiator) Initiator->Polymerization Solvent DMF (Solvent) Solvent->Polymerization Polymer Poly(ethyl 3-(3-aminophenyl)acrylate) Polymerization->Polymer Modification Acylation Reaction Polymer->Modification AcylatingAgent Functional Acid Chloride (e.g., Acetyl Chloride) AcylatingAgent->Modification Base Triethylamine (Base) Base->Modification FunctionalPolymer Functionalized Polymer Modification->FunctionalPolymer

Caption: Workflow for the synthesis and functionalization of polymers from Ethyl 3-(3-aminophenyl)acrylate.

Potential Applications in Materials Science

The ability to create polymers with a high density of reactive amine groups opens up a vast landscape of potential applications.

  • Biomaterials and Drug Delivery: The amine groups can be used to conjugate drugs, targeting ligands, or imaging agents.[9][10] The polymer backbone, being acrylate-based, can be designed to be biodegradable, leading to the development of advanced drug delivery systems.

  • Functional Coatings and Adhesives: The amine functionalities can enhance adhesion to various substrates through hydrogen bonding and covalent interactions. They can also serve as crosslinking sites to improve the mechanical properties and chemical resistance of coatings.

  • Gene Delivery: The primary amine groups can be protonated at physiological pH, leading to a cationic polymer that can complex with negatively charged DNA or RNA for gene delivery applications.[3]

  • Sensors and Membranes: The introduction of specific functional groups onto the polymer backbone can lead to materials that are responsive to specific analytes or that exhibit selective transport properties for membrane applications.

Conclusion and Future Outlook

Ethyl 3-(3-aminophenyl)acrylate is a highly valuable monomer for the synthesis of functional polymers. The straightforward nature of its polymerization and the versatility of its post-polymerization modification make it an attractive platform for the development of novel materials with tailored properties. As the demand for smart and functional materials continues to grow, monomers like Ethyl 3-(3-aminophenyl)acrylate will undoubtedly play an increasingly important role in advancing the frontiers of materials science. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore the exciting possibilities offered by this versatile building block.

References

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  • Acrylate and amino monomers used to synthesize poly( h -amino ester) library. (2005). ResearchGate. [Link]

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  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties. (2022). Materials Horizons. [Link]

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Application

Application Notes and Protocols: Michael Addition Reactions Involving Ethyl 3-(3-aminophenyl)acrylate

Introduction: Strategic Importance of Ethyl 3-(3-aminophenyl)acrylate in Conjugate Addition Chemistry Ethyl 3-(3-aminophenyl)acrylate is a versatile bifunctional molecule that holds significant value for researchers in o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Ethyl 3-(3-aminophenyl)acrylate in Conjugate Addition Chemistry

Ethyl 3-(3-aminophenyl)acrylate is a versatile bifunctional molecule that holds significant value for researchers in organic synthesis and drug development.[1] Its structure, featuring both an electron-rich aminophenyl group and an electron-deficient acrylate moiety, presents a unique platform for molecular elaboration. The acrylate portion serves as a classic Michael acceptor, susceptible to conjugate addition by a wide array of nucleophiles.[2] This reactivity opens a direct pathway to a diverse range of β-substituted propanoate derivatives, which are key structural motifs in many biologically active compounds and pharmaceutical intermediates.

The presence of the 3-amino group on the phenyl ring introduces an additional layer of complexity and opportunity. This group modulates the electronic properties of the Michael acceptor and provides a handle for subsequent functionalization, making ethyl 3-(3-aminophenyl)acrylate a valuable building block for the synthesis of complex molecules.[1] These application notes provide a detailed guide to understanding and performing Michael addition reactions with this substrate, offering insights into the selection of nucleophiles, catalysts, and reaction conditions to achieve desired synthetic outcomes.

Reaction Schematics and Mechanistic Overview

The core of the Michael addition is the 1,4-conjugate addition of a nucleophile (the Michael donor) to the β-carbon of the α,β-unsaturated carbonyl system (the Michael acceptor).[2]

General Reaction Mechanism

The reaction typically proceeds in three key steps:

  • Nucleophile Activation: A base or catalyst activates the Michael donor to generate a potent nucleophile (e.g., an enolate, thiolate, or a neutral amine).

  • Conjugate Addition: The nucleophile attacks the electron-deficient β-carbon of the acrylate, leading to the formation of a new carbon-nucleophile bond and a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated by a proton source (often the solvent or a conjugate acid of the base) to yield the final β-substituted propanoate product.

Protocol I: Aza-Michael Addition of Secondary Amines

The aza-Michael reaction, the addition of an amine nucleophile to an activated alkene, is a powerful tool for forming carbon-nitrogen bonds. This protocol details a general procedure for the addition of a secondary amine, such as piperidine, to ethyl 3-(3-aminophenyl)acrylate.

Causality of Experimental Choices
  • Nucleophile: Secondary amines are excellent nucleophiles for this reaction. Their lone pair of electrons readily attacks the β-carbon of the acrylate.

  • Catalyst: While the reaction can proceed without a catalyst, particularly with more nucleophilic amines, a mild Lewis acid or a Brønsted acid can activate the acrylate, making the β-carbon more electrophilic and accelerating the reaction. For this protocol, we will describe a catalyst-free approach, which is often sufficient for reactive secondary amines and offers a greener, more straightforward procedure.

  • Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like acetonitrile or DMF can be effective. However, to minimize side reactions and simplify purification, this protocol will be presented under solvent-free conditions, which can be highly efficient for liquid reactants.

  • Temperature: The reaction is often exothermic. Running the reaction at room temperature or with gentle heating is typically sufficient to achieve a reasonable reaction rate without promoting side reactions like polymerization.

Experimental Protocol: Synthesis of Ethyl 3-(3-aminophenyl)-3-(piperidin-1-yl)propanoate

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate (1.0 eq)

  • Piperidine (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 3-(3-aminophenyl)acrylate.

  • Under an inert atmosphere, add piperidine dropwise to the flask with stirring.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically within 2-24 hours, as indicated by the consumption of the starting acrylate), the crude product can be purified.

  • Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Data Presentation
Reactant/ProductRoleMolar Eq.
Ethyl 3-(3-aminophenyl)acrylateMichael Acceptor1.0
PiperidineMichael Donor1.2
Ethyl 3-(3-aminophenyl)-3-(piperidin-1-yl)propanoateProduct-
Visualization of the Aza-Michael Addition Workflow

Aza_Michael_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Charge flask with Ethyl 3-(3-aminophenyl)acrylate add_amine Add Piperidine dropwise under N2 start->add_amine 1.0 eq. stir Stir at Room Temperature add_amine->stir 1.2 eq. monitor Monitor by TLC/LC-MS stir->monitor 2-24 h purify Column Chromatography monitor->purify Reaction Complete product Isolate Pure Product purify->product

Caption: Workflow for the aza-Michael addition of piperidine.

Protocol II: Michael Addition of Carbon Nucleophiles (Malonates)

The formation of carbon-carbon bonds via Michael addition is a cornerstone of organic synthesis. Diethyl malonate is a common "soft" carbon nucleophile that, when deprotonated, readily adds to Michael acceptors.

Causality of Experimental Choices
  • Nucleophile: Diethyl malonate is a classic Michael donor. The methylene protons are acidic due to the adjacent ester groups and can be easily removed by a base to form a stabilized enolate.

  • Base/Catalyst: A base is required to deprotonate the diethyl malonate. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an excellent choice as it is effective and the resulting protonated base is typically easy to remove during workup. Organocatalysts, such as thiourea derivatives, can also be employed to facilitate the reaction, often with high enantioselectivity.[3]

  • Solvent: Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are suitable for this reaction as they dissolve the reactants and do not interfere with the base or the enolate.

  • Temperature: These reactions are often run at room temperature to balance reaction rate and selectivity.

Experimental Protocol: Synthesis of Diethyl 2-(1-(3-aminophenyl)-3-ethoxy-3-oxopropyl)malonate

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Add diethyl malonate to the THF, followed by the dropwise addition of DBU. Stir for 10-15 minutes at room temperature to generate the enolate.

  • Add a solution of ethyl 3-(3-aminophenyl)acrylate in anhydrous THF to the reaction mixture dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
Reactant/ProductRoleMolar Eq.
Ethyl 3-(3-aminophenyl)acrylateMichael Acceptor1.0
Diethyl malonateMichael Donor1.5
DBUBase Catalyst0.2
Diethyl 2-(1-(3-aminophenyl)-3-ethoxy-3-oxopropyl)malonateProduct-
Visualization of the Carbon-Michael Addition Mechanism

C_Michael_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Malonate Diethyl Malonate Enolate Stabilized Enolate Malonate->Enolate Deprotonation DBU DBU (Base) Intermediate Resonance-Stabilized Intermediate Enolate->Intermediate Nucleophilic Attack Acrylate Ethyl 3-(3-aminophenyl)acrylate Product Final Product Intermediate->Product Proton Transfer ProtonSource Proton Source (H-DBU+)

Caption: Mechanism of DBU-catalyzed malonate addition.

Protocol III: Thio-Michael Addition of Thiols

The addition of sulfur-based nucleophiles, such as thiols, is a highly efficient and often "click-like" reaction. This protocol outlines the addition of a thiol to ethyl 3-(3-aminophenyl)acrylate.

Causality of Experimental Choices
  • Nucleophile: Thiols are excellent nucleophiles for Michael additions, often reacting faster and more cleanly than their alcohol or amine counterparts.

  • Catalyst: The reaction can be catalyzed by a base (to form the more nucleophilic thiolate) or a nucleophilic catalyst like a phosphine. A mild organic base such as triethylamine (TEA) is often sufficient.

  • Solvent: Dichloromethane (DCM) is a good solvent choice as it is relatively non-polar and effectively dissolves the reactants.

  • Temperature: The reaction is typically fast and can be run at room temperature.

Experimental Protocol: Synthesis of Ethyl 3-(3-aminophenyl)-3-(phenylthio)propanoate

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 3-(3-aminophenyl)acrylate in anhydrous DCM.

  • Add thiophenol to the solution.

  • Add triethylamine dropwise to the stirring solution.

  • Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product.

Data Presentation
Reactant/ProductRoleMolar Eq.
Ethyl 3-(3-aminophenyl)acrylateMichael Acceptor1.0
ThiophenolMichael Donor1.1
TriethylamineBase Catalyst1.2
Ethyl 3-(3-aminophenyl)-3-(phenylthio)propanoateProduct-

Troubleshooting and Considerations

  • Polymerization: A common side reaction with acrylates is polymerization. This can be minimized by using controlled temperatures, avoiding strong bases where possible, and ensuring an inert atmosphere to prevent radical initiation.

  • Double Addition: With primary amines, a double Michael addition can occur. To favor mono-addition, a stoichiometric excess of the acrylate can be used, or the reaction can be carefully monitored and stopped once the mono-adduct is formed.

  • Reactivity of the Aminophenyl Group: The 3-amino group on the phenyl ring is also nucleophilic and could potentially react with another molecule of the acrylate, especially under harsh conditions. Careful control of stoichiometry and temperature is important. For certain applications, protection of this amino group may be necessary prior to the Michael addition.

Conclusion

The Michael addition reaction of ethyl 3-(3-aminophenyl)acrylate is a robust and versatile method for the synthesis of a wide array of functionalized molecules. By carefully selecting the nucleophile, catalyst, and reaction conditions, researchers can effectively create new C-N, C-C, and C-S bonds, paving the way for the development of novel compounds with potential applications in medicinal chemistry and materials science. The protocols provided herein serve as a foundational guide for exploring the rich chemistry of this valuable building block.

References

  • An efficient organocatalytic method for highly enantioselective Michael addition of malonates to enones catalyzed by readily accessible primary amine-thiourea. Org Lett. 2012 Aug 17;14(16):4222-5. [Link]

  • Conjugate Addition Reactions. Chemistry LibreTexts. [Link]

Sources

Method

Application Notes and Protocols: Cross-Coupling Reactions with Ethyl 3-(3-aminophenyl)acrylate

Introduction Ethyl 3-(3-aminophenyl)acrylate is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophili...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(3-aminophenyl)acrylate is a versatile bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group, an electron-deficient alkene, and an aromatic ring, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[1][2] The strategic application of cross-coupling methodologies to this substrate allows for the selective functionalization of either the aromatic C-N bond, the C-H bond of the acrylate moiety, or the aromatic C-H bonds, providing rapid access to a diverse array of novel compounds with potential applications in drug discovery and development.

This guide provides an in-depth exploration of several key cross-coupling reactions involving Ethyl 3-(3-aminophenyl)acrylate, offering detailed protocols and insights into the underlying mechanistic principles. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

I. The Heck-Mizoroki Reaction: C-C Bond Formation at the Acrylate Moiety

The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[3][4] In the context of Ethyl 3-(3-aminophenyl)acrylate, the electron-deficient double bond is an excellent coupling partner for various aryl and vinyl halides. This reaction allows for the introduction of diverse substituents at the β-position of the acrylate, leading to the synthesis of substituted cinnamates, which are prevalent motifs in numerous biologically active compounds.

Mechanistic Considerations

The catalytic cycle of the Heck reaction is well-established and generally proceeds through a sequence of oxidative addition, migratory insertion, and β-hydride elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity. For the coupling of aryl halides with acrylates, palladium complexes with phosphine ligands are commonly employed.[5][6]

Visualizing the Heck-Mizoroki Reaction

Heck_Mizoroki cluster_cat_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Migratory_Insertion Migratory Insertion (Alkene) Pd(II)_Complex->Migratory_Insertion Pd(II)_Intermediate R-CH(PdL2)-CH(Ar)-COOEt Migratory_Insertion->Pd(II)_Intermediate Beta_Hydride_Elimination β-Hydride Elimination Pd(II)_Intermediate->Beta_Hydride_Elimination Product_Release Product Release + H-X Beta_Hydride_Elimination->Product_Release Product_Release->Pd(0)L2 Base Coupled_Product Coupled_Product Product_Release->Coupled_Product Ethyl_3-(3-aminophenyl)acrylate Ethyl_3-(3-aminophenyl)acrylate Ethyl_3-(3-aminophenyl)acrylate->Migratory_Insertion Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition caption Figure 1. Simplified catalytic cycle of the Heck-Mizoroki reaction. Sonogashira cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)CCR_L2 Ar-Pd(II)-C≡CR(L2) Transmetalation->ArPd(II)CCR_L2 Reductive_Elimination Reductive Elimination ArPd(II)CCR_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡C-R Reductive_Elimination->Product CuX CuX Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide CuX, Base Cu_Acetylide->Transmetalation Base Base caption Figure 2. Catalytic cycles of the Sonogashira coupling. Buchwald_Hartwig cluster_cat_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) ArPd(II)XL Ar-Pd(II)-X(L) Oxidative_Addition->ArPd(II)XL Amine_Coordination Amine Coordination (R2NH) ArPd(II)XL->Amine_Coordination Pd_Amide_Formation Pd Amide Formation (-HX, Base) Amine_Coordination->Pd_Amide_Formation ArPd(II)NR2_L Ar-Pd(II)-NR2(L) Pd_Amide_Formation->ArPd(II)NR2_L Reductive_Elimination Reductive Elimination ArPd(II)NR2_L->Reductive_Elimination Reductive_Elimination->Pd(0)L Coupled_Product Ar-NR2 Reductive_Elimination->Coupled_Product Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition Amine Amine Amine->Amine_Coordination caption Figure 3. Simplified catalytic cycle of the Buchwald-Hartwig amination. Suzuki_Miyaura cluster_cat_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar1-X) Ar1Pd(II)XL2 Ar1-Pd(II)-X(L2) Oxidative_Addition->Ar1Pd(II)XL2 Transmetalation Transmetalation (Ar2-B(OR)2, Base) Ar1Pd(II)XL2->Transmetalation Ar1Pd(II)Ar2_L2 Ar1-Pd(II)-Ar2(L2) Transmetalation->Ar1Pd(II)Ar2_L2 Reductive_Elimination Reductive Elimination Ar1Pd(II)Ar2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar1-Ar2 Reductive_Elimination->Product caption Figure 4. Catalytic cycle of the Suzuki-Miyaura coupling.

Sources

Application

Application Notes and Protocols: Ethyl 3-(3-aminophenyl)acrylate as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Ethyl 3-(3-aminophenyl)acrylate in Medicinal Chemistry Ethyl 3-(3-ami...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Ethyl 3-(3-aminophenyl)acrylate in Medicinal Chemistry

Ethyl 3-(3-aminophenyl)acrylate is a versatile bifunctional molecule poised as a strategic intermediate in the synthesis of a diverse array of pharmaceutical agents. Its structure, incorporating a nucleophilic aromatic amine and an electrophilic α,β-unsaturated ester, offers orthogonal reactivity that can be selectively exploited to build molecular complexity. This dual functionality makes it a valuable scaffold for the synthesis of kinase inhibitors, receptor modulators, and other complex heterocyclic systems central to modern drug discovery.[1][2] The meta-substitution of the aminophenyl ring provides a unique geometric and electronic profile, influencing the reactivity and ultimately the biological activity of its derivatives.[1] This document provides a comprehensive guide to the synthesis, characterization, and application of this important building block.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of Ethyl 3-(3-aminophenyl)acrylate.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[2][3]
Molecular Weight 191.23 g/mol [3]
Appearance Yellow crystalline solid[2]
CAS Number 58186-45-1[2]
Storage 2-8°C, protect from light[2]

Safety and Handling:

Ethyl 3-(3-aminophenyl)acrylate is classified as an aromatic amine and an acrylate derivative, and as such, requires careful handling. Aromatic amines are known to have potential toxicity, and acrylates can be skin and respiratory sensitizers.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Spills: In case of a spill, absorb with an inert material and dispose of as chemical waste. Avoid generating dust.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Synthesis of Ethyl 3-(3-aminophenyl)acrylate: A Plausible and Detailed Protocol

Workflow for the Synthesis of Ethyl 3-(3-aminophenyl)acrylate:

Synthesis Workflow cluster_0 Step 1: Olefination cluster_1 Step 2: Reduction 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Reaction_1 Wittig/HWE Reaction 3-Nitrobenzaldehyde->Reaction_1 Wittig_Reagent Triethyl phosphonoacetate Wittig_Reagent->Reaction_1 Base Base (e.g., NaH, K2CO3) Base->Reaction_1 Solvent_1 Anhydrous Solvent (e.g., THF, DMF) Solvent_1->Reaction_1 Ethyl_3_3_nitrophenyl_acrylate Ethyl 3-(3-nitrophenyl)acrylate Reaction_2 Nitro Group Reduction Ethyl_3_3_nitrophenyl_acrylate->Reaction_2 Reaction_1->Ethyl_3_3_nitrophenyl_acrylate Reducing_Agent Reducing Agent (e.g., SnCl2·2H2O, Fe/HCl) Reducing_Agent->Reaction_2 Solvent_2 Solvent (e.g., Ethanol, Ethyl Acetate) Solvent_2->Reaction_2 Ethyl_3_3_aminophenyl_acrylate Ethyl 3-(3-aminophenyl)acrylate Reaction_2->Ethyl_3_3_aminophenyl_acrylate Amide_Coupling Intermediate Ethyl 3-(3-aminophenyl)acrylate H₂N-Ar-CH=CH-COOEt Reaction Amide Coupling Intermediate:f0->Reaction Carboxylic_Acid Carboxylic Acid R-COOH Carboxylic_Acid:f0->Reaction Coupling_Reagents EDC, HOBt, DIPEA Coupling_Reagents->Reaction Amide_Product Amide Product R-CO-NH-Ar-CH=CH-COOEt Reaction->Amide_Product:f0 Suzuki_Coupling Aryl_Halide Ethyl 3-(3-halophenyl)acrylate X-Ar-CH=CH-COOEt Reaction Suzuki Coupling Aryl_Halide:f0->Reaction Boronic_Acid Arylboronic Acid R-B(OH)₂ Boronic_Acid:f0->Reaction Pd_Catalyst Pd Catalyst & Base Pd_Catalyst->Reaction Biaryl_Product Biaryl Product R-Ar-CH=CH-COOEt Reaction->Biaryl_Product:f0

Sources

Method

Synthesis of Novel Dyes Using Ethyl 3-(3-aminophenyl)acrylate: Application Notes and Protocols

Introduction: The Versatility of Ethyl 3-(3-aminophenyl)acrylate as a Chromophoric Scaffold Ethyl 3-(3-aminophenyl)acrylate is a versatile organic intermediate possessing both a primary aromatic amine and an α,β-unsatura...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Ethyl 3-(3-aminophenyl)acrylate as a Chromophoric Scaffold

Ethyl 3-(3-aminophenyl)acrylate is a versatile organic intermediate possessing both a primary aromatic amine and an α,β-unsaturated ester functionality. This unique combination of reactive sites makes it an exceptional building block for the synthesis of a diverse array of novel dyes. The aromatic amine serves as a classical precursor for the generation of diazonium salts, which are pivotal intermediates in the formation of azo dyes—the largest and most varied class of synthetic colorants. The acrylate moiety, on the other hand, offers a site for further functionalization or polymerization, enabling the incorporation of the resulting chromophore into larger molecular architectures or material matrices. This guide provides detailed protocols for the synthesis of novel azo and pyrazolone-based dyes starting from Ethyl 3-(3-aminophenyl)acrylate, alongside a proposed multicomponent reaction for the generation of complex tinctorial agents.

Part 1: Synthesis of Novel Azo Dyes

The cornerstone of azo dye synthesis is the diazotization of a primary aromatic amine, followed by an electrophilic aromatic substitution reaction with an electron-rich coupling component.[1] This two-step process allows for a modular approach to dye design, where the final color and properties of the dye can be fine-tuned by the judicious selection of the coupling partner.

Principle of the Reaction

The synthesis proceeds in two main stages:

  • Diazotization: The primary amino group of Ethyl 3-(3-aminophenyl)acrylate is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

  • Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye. The extended conjugation of the resulting molecule is responsible for its absorption of visible light and, consequently, its color.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A Ethyl 3-(3-aminophenyl)acrylate C Diazonium Salt Intermediate A->C 0-5 °C B NaNO₂ / aq. HCl B->C E Azo Dye C->E Alkaline Conditions D Coupling Component (e.g., 2-Naphthol) D->E

Caption: General workflow for azo dye synthesis.

Experimental Protocol 1: Synthesis of an Orange-Red Azo Dye using 2-Naphthol

This protocol details the synthesis of a novel orange-red dye by coupling diazotized Ethyl 3-(3-aminophenyl)acrylate with 2-naphthol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 3-(3-aminophenyl)acrylate191.235.00.956 g
Sodium Nitrite (NaNO₂)69.005.50.380 g
Concentrated Hydrochloric Acid (HCl)36.46-2.5 mL
2-Naphthol144.175.00.721 g
Sodium Hydroxide (NaOH)40.00-10% aqueous solution
Ethanol--For recrystallization
Distilled Water--As required
Ice--As required

Procedure:

Step 1: Diazotization of Ethyl 3-(3-aminophenyl)acrylate

  • In a 100 mL beaker, dissolve 0.956 g (5.0 mmol) of Ethyl 3-(3-aminophenyl)acrylate in a mixture of 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature throughout the diazotization process.

  • In a separate 50 mL beaker, dissolve 0.380 g (5.5 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of Ethyl 3-(3-aminophenyl)acrylate with constant and vigorous stirring. The addition should take approximately 10-15 minutes.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the completion of the diazotization reaction. The resulting solution is the diazonium salt, which should be used immediately in the next step.

Step 2: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 0.721 g (5.0 mmol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.

  • Slowly, and with continuous stirring, add the freshly prepared cold diazonium salt solution to the cold 2-naphthol solution.

  • An intensely colored orange-red precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction is complete.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the solid precipitate with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Purify the crude dye by recrystallization from hot ethanol to obtain the pure orange-red azo dye.

  • Dry the purified dye in a desiccator.

Characterization:

  • Melting Point: Determine the melting point of the purified dye.

  • FT-IR Spectroscopy: Record the FT-IR spectrum to identify characteristic functional groups, such as the azo (-N=N-) bond, ester carbonyl (C=O), and C-H bonds.

  • ¹H and ¹³C NMR Spectroscopy: Characterize the structure of the dye using NMR spectroscopy.

  • UV-Visible Spectroscopy: Dissolve a small amount of the purified dye in a suitable solvent (e.g., ethanol or DMF) and record its UV-Visible absorption spectrum to determine the maximum absorption wavelength (λmax). The λmax value is indicative of the color of the dye. Based on theoretical studies of similar azo-acrylate compounds, a bathochromic shift (shift to longer wavelengths) is expected with electron-donating or withdrawing substituents on the aromatic rings.[2][3]

Part 2: Synthesis of Novel Pyrazolone-Based Dyes

Pyrazolone derivatives are excellent coupling components for the synthesis of brightly colored azo dyes, often yielding yellow to red hues with good lightfastness.[4][5] This protocol describes a two-step synthesis of a pyrazolone-based dye, starting with the synthesis of the pyrazolone coupling component from ethyl acetoacetate.

Principle of the Reaction
  • Synthesis of 3-Methyl-1-phenyl-5-pyrazolone: This coupling component is synthesized via a condensation reaction between ethyl acetoacetate and phenylhydrazine.[6]

  • Azo Coupling: The synthesized pyrazolone is then coupled with the diazonium salt of Ethyl 3-(3-aminophenyl)acrylate to yield the final dye.

Pyrazolone_Dye_Synthesis_Workflow cluster_pyrazolone_synthesis Pyrazolone Synthesis cluster_azo_coupling Azo Coupling P1 Ethyl Acetoacetate P3 3-Methyl-1-phenyl-5-pyrazolone P1->P3 P2 Phenylhydrazine P2->P3 D2 Pyrazolone-based Azo Dye P3->D2 D1 Diazonium Salt of Ethyl 3-(3-aminophenyl)acrylate D1->D2

Caption: Workflow for pyrazolone-based dye synthesis.

Experimental Protocol 2: Synthesis of a Yellow Pyrazolone-Azo Dye

Step 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl Acetoacetate130.1410.01.30 g
Phenylhydrazine108.1410.01.08 g
Glacial Acetic Acid60.05-10 mL
Ethanol--As required

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 1.30 g (10.0 mmol) of ethyl acetoacetate, 1.08 g (10.0 mmol) of phenylhydrazine, and 10 mL of glacial acetic acid.

  • Heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • A solid precipitate of 3-methyl-1-phenyl-5-pyrazolone will form.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Step 2: Synthesis of the Pyrazolone-Azo Dye

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 3-(3-aminophenyl)acrylate191.235.00.956 g
Sodium Nitrite (NaNO₂)69.005.50.380 g
Concentrated Hydrochloric Acid (HCl)36.46-2.5 mL
3-Methyl-1-phenyl-5-pyrazolone174.195.00.871 g
Sodium Acetate82.03-As required
Ethanol--As required

Procedure:

  • Prepare the diazonium salt of Ethyl 3-(3-aminophenyl)acrylate (5.0 mmol) as described in Experimental Protocol 1, Step 1 .

  • In a 250 mL beaker, dissolve 0.871 g (5.0 mmol) of the synthesized 3-methyl-1-phenyl-5-pyrazolone in 20 mL of ethanol.

  • Cool the pyrazolone solution to 0-5 °C in an ice bath and add a solution of sodium acetate in water to maintain a slightly acidic to neutral pH.

  • Slowly add the cold diazonium salt solution to the pyrazolone solution with vigorous stirring.

  • A bright yellow precipitate will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Isolate the crude dye by vacuum filtration, wash with cold water, and recrystallize from ethanol.

  • Dry the purified yellow dye.

Characterization:

Follow the same characterization procedures as outlined in Experimental Protocol 1 to confirm the structure and determine the spectral properties of the synthesized pyrazolone-azo dye.

Part 3: Proposed Multicomponent Reaction for Novel Dye Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical route to complex molecules. A plausible MCR for the synthesis of a novel, highly functionalized dye would be a variation of the Hantzsch pyridine synthesis.

Proposed Reaction: Modified Hantzsch-type Synthesis

This proposed protocol outlines the synthesis of a dihydropyridine-based dye using Ethyl 3-(3-aminophenyl)acrylate, an aldehyde, and a β-ketoester in a one-pot reaction.

Principle:

The reaction involves the condensation of an aldehyde with a β-ketoester and an enamine (in this case, Ethyl 3-(3-aminophenyl)acrylate) to form a dihydropyridine ring system. The resulting extended π-system is expected to be chromophoric.

MCR_Dye_Synthesis cluster_reactants Reactants cluster_product Product R1 Ethyl 3-(3-aminophenyl)acrylate P1 Dihydropyridine-based Dye R1->P1 R2 Aldehyde (e.g., Benzaldehyde) R2->P1 R3 β-Ketoester (e.g., Ethyl Acetoacetate) R3->P1

Caption: Proposed multicomponent reaction for dye synthesis.

Experimental Protocol 3 (Proposed): One-Pot Synthesis of a Dihydropyridine Dye

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 3-(3-aminophenyl)acrylate191.235.00.956 g
Benzaldehyde106.125.00.531 g
Ethyl Acetoacetate130.145.00.651 g
Acetic Acid (catalyst)60.05-a few drops
Ethanol--20 mL

Procedure:

  • In a 100 mL round-bottom flask, combine 0.956 g (5.0 mmol) of Ethyl 3-(3-aminophenyl)acrylate, 0.531 g (5.0 mmol) of benzaldehyde, 0.651 g (5.0 mmol) of ethyl acetoacetate, and 20 mL of ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the crude product with cold ethanol.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified dihydropyridine dye.

Characterization:

The structure of the resulting dye should be confirmed by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The photophysical properties, including UV-Visible absorption and fluorescence emission spectra, should be recorded to evaluate its potential as a novel dye.

Conclusion and Future Perspectives

The protocols outlined in this guide demonstrate the utility of Ethyl 3-(3-aminophenyl)acrylate as a versatile precursor for the synthesis of novel azo and pyrazolone-based dyes. The modular nature of these synthetic routes allows for the generation of a wide palette of colors with varying properties. The proposed multicomponent reaction further expands the synthetic possibilities, offering an efficient pathway to complex, functional dyes. Future work could involve exploring a wider range of coupling partners and multicomponent reaction components to build a comprehensive library of dyes derived from this promising starting material. Furthermore, the acrylate functionality opens avenues for the development of polymeric dyes and functional materials with tailored optical and electronic properties.

References

  • Yildiz Technical University, Faculty of Science and Arts, Davutpasa Campus, 34220, Esenler-Istanbul, Turkey. (2013). Synthesis of new pyrazolone dyes. JOURNAL OF CHEMICAL RESEARCH, 2013, 227.
  • Cavus, M. S., Gur, M., Vurdu, C. D., Kocaokutgen, H., Sayiner, G., & Kandemirli, F. (2016). A Detailed Theoretical UV Study of Some Azo-Acrylate Compounds: Density Functional Study. Research & Reviews: Journal of Chemistry, 5(2).
  • Cavus, M. S., et al. (2016). A Detailed Theoretical UV Study of Some Azo-Acrylate Compounds.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.).
  • Karci, F., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
  • Matović, M., et al. (2019). On the azo dyes derived from benzoic and cinnamic acids used as photosensitizers in dye-sensitized solar cells.
  • Banpurkar, A. R., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing.
  • Parajuli, P., et al. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
  • Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (n.d.).
  • Prashantha, A. G., Keshavayya, J., Ali, R. A. S., & Kamaraj, P. (n.d.). Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology.
  • UV-VIS spectra of synthesized azo dye. (n.d.).
  • Al-Rubaie, L. A., & Mhessn, R. J. (2020).
  • Brown, W. P. (n.d.). uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse... Doc Brown's Chemistry.
  • Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021).
  • Rehorek, A., & Kümmerer, K. (2007). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. R Discovery.
  • Ensembling three multicomponent reactions for the synthesis of a novel category of pseudo-peptides containing dithiocarbamate and N,X-heterocylic groups. (n.d.). PubMed.
  • Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. (n.d.).
  • Al-Azab, F. M., et al. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI.
  • Synthesis of Near-Infrared-Absorbing Anionic Heptamethine Cyanine Dyes with Trifluoromethyl Groups. (2023). MDPI.
  • Ahmadianmoghaddam, M. (2024). On the Use of Multicomponent Reactions in High-throughput Synthesis, And, the Synthesis of Some Selectively Modified Carbohydrates. The University of Groningen research portal.
  • Hallas, G., & Towns, A. D. (1997). Dyes derived from aminothiophenes. Part 4: Synthesis of some nitro-substituted thiophene-based azo disperse dyes. Scilit.
  • Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. (2023). NSF Public Access Repository.

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Application

Application Notes &amp; Protocols: Radical Polymerization of Ethyl 3-(3-aminophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals Introduction: Tapping the Potential of Functional Acrylate Polymers Ethyl 3-(3-aminophenyl)acrylate is a bifunctional monomer of significant interest for th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tapping the Potential of Functional Acrylate Polymers

Ethyl 3-(3-aminophenyl)acrylate is a bifunctional monomer of significant interest for the synthesis of advanced functional polymers. Its structure uniquely combines an electron-withdrawing acrylate group, amenable to radical polymerization, with an electron-donating primary aromatic amine on the phenyl ring. This pendant amine group serves as a versatile handle for post-polymerization modification, allowing for the covalent attachment of bioactive molecules, targeting ligands, or other functional moieties. The resulting polymers, poly(ethyl 3-(3-aminophenyl)acrylate), are thus promising candidates for applications in drug delivery, biomaterials, and specialty coatings where tailored functionality is paramount.

While the radical polymerization of acrylate monomers is a well-established field, the presence of the aminophenyl group introduces specific challenges and considerations that require careful protocol design. This guide provides a comprehensive overview and a detailed, foundational protocol for the conventional free-radical polymerization of this monomer, designed as a robust starting point for further research and optimization.

I. Scientific Principles & Key Considerations

The successful polymerization of ethyl 3-(3-aminophenyl)acrylate hinges on navigating the dual reactivity of the monomer. Understanding these factors is crucial for experimental design and troubleshooting.

The Role of the Initiator

Free-radical polymerization is initiated by the thermal decomposition of an initiator molecule to generate active radicals. The choice of initiator is dictated by the desired reaction temperature and solubility.[1]

  • Azo Initiators (e.g., AIBN): Azobisisobutyronitrile (AIBN) is often preferred for its predictable, first-order decomposition kinetics, which are largely unaffected by the solvent or monomer structure.[2] It decomposes above 65 °C, making it suitable for moderate-temperature polymerizations.[1]

  • Peroxide Initiators (e.g., BPO): Benzoyl peroxide (BPO) is another common choice, but its decomposition can be induced by amines, leading to complex initiation kinetics.[3] While this can enable lower-temperature polymerization, it may also result in a less controlled reaction. For initial studies, AIBN offers a more straightforward kinetic profile.

Challenges Posed by the Aromatic Amine Group

The primary aromatic amine is the most critical functionality to consider. Aromatic amines can interact with the polymerization process in several ways:

  • Inhibition/Retardation: Aromatic amines can act as inhibitors or retarders by reacting with propagating radicals.[4] The amine can donate a hydrogen atom to a growing polymer radical, terminating that chain and forming a less reactive amine-centered radical. This can lead to induction periods or reduced polymerization rates.

  • Chain Transfer: The amine group can participate in chain transfer reactions, where the growing polymer chain is terminated, and a new, smaller chain is initiated from the amine.[5][6] This process can limit the final molecular weight of the polymer.[7]

  • Solvent and pH Sensitivity: The basicity of the amine group can influence its reactivity and interaction with other components. In acidic conditions, the amine will be protonated, altering its electronic properties and solubility.

Given these potential side reactions, a solution polymerization approach is recommended. By dissolving the monomer in an inert solvent, the concentration of all species is reduced, which helps to manage the reaction exotherm and can mitigate undesirable chain transfer events.[8]

II. Experimental Protocol: Conventional Free-Radical Solution Polymerization

This protocol describes a representative procedure for the synthesis of poly(ethyl 3-(3-aminophenyl)acrylate) via solution polymerization using AIBN as the initiator. It is designed as a foundational method that can be optimized for specific molecular weight targets and applications.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Ethyl 3-(3-aminophenyl)acrylate>97%Commercially AvailableStore under inert atmosphere, refrigerated.
Azobisisobutyronitrile (AIBN)>98%Sigma-Aldrich, AcrosRecrystallize from methanol before use for best results.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-Aldrich, AcrosUse an inert solvent. Other options include dioxane or toluene.
MethanolReagent GradeFisher ScientificUsed as the non-solvent for precipitation.
Diethyl EtherReagent GradeFisher ScientificFor washing the precipitated polymer.
Schlenk Flasks--For conducting the reaction under inert atmosphere.
Magnetic Stirrer/Hotplate--
Vacuum Line/Inert Gas Supply--Nitrogen or Argon.
Visual Workflow: From Monomer to Purified Polymer

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation reagents 1. Weigh Monomer & Initiator (AIBN) solvent 2. Add Anhydrous Solvent (DMF) reagents->solvent degas 3. Degas Mixture (Freeze-Pump-Thaw x3) solvent->degas heat 4. Heat to 70°C under Inert Gas degas->heat react 5. React for 12-24h with Stirring heat->react cool 6. Cool to Room Temp & Expose to Air react->cool precipitate 7. Precipitate by adding solution to Methanol cool->precipitate filtrate 8. Filter the Solid Polymer precipitate->filtrate wash 9. Wash with Ether filtrate->wash dry 10. Dry under Vacuum wash->dry final_product Final Polymer dry->final_product Characterize

Caption: Experimental workflow for the synthesis and purification of the polymer.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a 100 mL Schlenk flask equipped with a magnetic stir bar, add ethyl 3-(3-aminophenyl)acrylate (e.g., 5.0 g, 26.1 mmol).

    • Add the radical initiator, AIBN (e.g., 43 mg, 0.26 mmol, for a 100:1 monomer-to-initiator ratio).

    • Add anhydrous DMF to achieve the desired monomer concentration (e.g., 25 mL for a ~1 M solution). The use of a solvent helps control the reaction's viscosity and temperature.[8]

  • Degassing:

    • Seal the Schlenk flask and connect it to a vacuum/inert gas manifold.

    • Freeze the mixture using a liquid nitrogen bath until completely solid.

    • Apply a high vacuum for 10-15 minutes to remove dissolved gases, particularly oxygen, which is a potent radical inhibitor.

    • Close the flask to the vacuum and thaw the mixture in a room temperature water bath, backfilling with inert gas (Nitrogen or Argon).

    • Repeat this freeze-pump-thaw cycle three times to ensure the reaction mixture is thoroughly deoxygenated.

  • Polymerization Reaction:

    • After the final thaw cycle, ensure the flask is under a positive pressure of inert gas.

    • Immerse the flask in a preheated oil bath set to 70 °C. This temperature is appropriate for the thermal decomposition of AIBN.[1]

    • Stir the reaction mixture vigorously.

    • Allow the polymerization to proceed for a set time, typically 12 to 24 hours. The solution will become noticeably more viscous as the polymer forms.

  • Isolation and Purification:

    • After the reaction period, cool the flask to room temperature. Quench the reaction by exposing the solution to air, which will scavenge any remaining radicals.

    • In a separate beaker, place a large volume of a non-solvent, such as methanol (e.g., 250 mL), and stir vigorously.

    • Slowly pour the viscous polymer solution from the flask into the stirring methanol. The polymer should precipitate as a solid. This re-precipitation method is a common and effective technique for purifying polymers from unreacted monomer and initiator fragments.[][10]

    • Continue stirring for 30 minutes to allow for complete precipitation.

    • Collect the solid polymer by vacuum filtration.

    • Wash the collected polymer generously with fresh methanol and then with diethyl ether to help remove residual solvent.

    • Dry the purified polymer in a vacuum oven at 40-50 °C overnight to a constant weight.

III. Polymer Characterization

Confirming the structure and determining the properties of the synthesized poly(ethyl 3-(3-aminophenyl)acrylate) is a critical final step.

Structural Verification (NMR & FTIR)
  • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectrum should show a significant broadening of peaks compared to the sharp signals of the monomer. Key features to look for include the disappearance of the vinyl proton signals (~6.0-7.5 ppm) from the monomer and the appearance of a broad backbone signal (~1.5-2.5 ppm). The aromatic and ethyl ester protons will remain, albeit broadened.[11]

  • FTIR Spectroscopy: Analyze a small sample of the dry polymer. The spectrum should confirm the presence of key functional groups. The characteristic C=C stretch from the acrylate monomer (around 1630 cm⁻¹) should be absent or greatly diminished. Key peaks confirming the polymer structure include the ester carbonyl (C=O) stretch (~1730 cm⁻¹), N-H stretches from the amine (~3300-3500 cm⁻¹), and C-N stretches (~1250-1350 cm⁻¹).[12][13]

Molecular Weight Determination (GPC/SEC)
  • Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), this is the standard method for determining the molecular weight (Mₙ, Mₙ) and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[14]

  • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF or DMF with a salt like LiBr to prevent column interactions) and analyze using a GPC system calibrated with known standards (e.g., polystyrene or poly(methyl methacrylate)).[15][16] A PDI value close to 2.0 is typical for conventional free-radical polymerization.

Visualizing the Polymerization Mechanism

G cluster_main Radical Polymerization Steps Initiator Initiator (I) Radical 2R• Initiator->Radical kd (Heat) M1_radical R-M• Radical->M1_radical ki (Initiation) Monomer Monomer (M) Mn_radical R-(M)n-M• M1_radical->Mn_radical kp (Propagation) + (n)M Polymer Polymer Termination Termination (Combination or Disproportionation) Mn_radical->Termination kt

Caption: Key steps in a conventional free-radical polymerization process.

IV. Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Polymerization Oxygen inhibition; Impurities in monomer; Insufficient temperature.Ensure thorough degassing (3+ FPT cycles); Purify monomer (e.g., column chromatography); Confirm reaction temperature is appropriate for the initiator's half-life.
Low Molecular Weight High initiator concentration; Chain transfer to solvent or monomer.Decrease initiator concentration; Choose a solvent with a low chain transfer constant (e.g., DMF, Toluene); Lower the reaction temperature.
High Polydispersity (PDI > 2.5) Chain transfer reactions; Autoacceleration (Trommsdorff effect) at high conversion.Reduce monomer concentration; Stop the reaction at lower conversion (<70%); Consider controlled radical polymerization techniques (ATRP, RAFT) for better control.[17]
Gel Formation (Cross-linking) Impurities (e.g., diacrylates); High temperature leading to side reactions.Purify the monomer thoroughly; Lower the polymerization temperature.

V. Safety Precautions

  • Monomer Handling: Acrylate monomers can be irritants and sensitizers. Always handle Ethyl 3-(3-aminophenyl)acrylate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.

  • Solvents: DMF is a reproductive toxin. Handle with extreme care in a fume hood. Methanol and diethyl ether are flammable. Keep away from ignition sources.

  • Initiators: AIBN and BPO are thermally unstable and can decompose violently if heated improperly. Store refrigerated and handle with care.

  • Reaction: The polymerization is exothermic. For larger-scale reactions, monitor the internal temperature and use a cooling bath if necessary to prevent a runaway reaction.

References

  • An Efficient, Cost-Effective, Continuous Polymer Purification Method . (2024, January 18). Semiconductor Engineering. Retrieved from [Link]

  • An Efficient, Cost-Effective, Continuous Polymer Purification Method presented at AIChE 2023 . (2023, November 8). Brewer Science. Retrieved from [Link]

  • What is the classification and mechanism of polymerization inhibitors? (2022, December 30). Longchang Chemical. Retrieved from [Link]

  • Anseth, K. S., & Bowman, C. N. (2008). Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks . PMC. Retrieved from [Link]

  • Czarnecka-Komorowska, D., & Gawdzińska, K. (n.d.). The results of structural investigations (FTIR, Raman, NMR) performed in order to determine mechanisms of cross-linking reaction . Foundry of Archive. Retrieved from [Link]

  • Some advices for purifying a polymer? (2023, March 7). ResearchGate. Retrieved from [Link]

  • Radical Deamination of Primary Amines for Initiation of Controlled Polymerization . (2025, April 30). CoLab. Retrieved from [Link]

  • Konkolewicz, D., et al. (2020). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark . Journal of the American Chemical Society. Retrieved from [Link]

  • Boehm, N. (n.d.). QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYLATES VIA IR SPECTROSCOPY . AFERA. Retrieved from [Link]

  • Hammond, G. S., et al. (1962). The reactivity of aromatic amines toward free radicals . ScholarSpace. Retrieved from [Link]

  • US20130317208A1 - Methods and systems for polymer precipitation and generation of particles. (n.d.). Google Patents.
  • Gel Permeation Chromatography (GPC) . (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

  • Weight average molecular weight of acrylic polyol library by Rapid-GPC . (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoyl peroxide- and azobisisobutyronitrile-initiated polymerization of acrylic acid and methyl acrylate in the temperature range close to room temperature . (2021, February 16). Bohrium. Retrieved from [Link]

  • Lobb, E. J., et al. (2001). Direct Synthesis of Controlled-Structure Primary Amine-Based Methacrylic Polymers by Living Radical Polymerization . Macromolecules. Retrieved from [Link]

  • Direct polymerization of functional monomers . (2014, May 14). Matyjaszewski Polymer Group, Carnegie Mellon University. Retrieved from [Link]

  • Are there any general chemical rules for choosing initiators for a polymerization reaction? (2012, June 20). Chemistry Stack Exchange. Retrieved from [Link]

  • Introduction to GPC . (n.d.). TA Instruments. Retrieved from [Link]

  • Inhibition of Free Radical Polymerization: A Review . (2025, October 13). ResearchGate. Retrieved from [Link]

  • Inhibition of Polymerization of Methyl Methacrylate by an ortho-Benzoquinone-Amine System . (2025, August 6). ResearchGate. Retrieved from [Link]

  • Industrial processes for the production of methacrylate-based (acrylic) polymers . (n.d.). The Methacrylate Producers Association. Retrieved from [Link]

  • Study of the effect of two BPO/amine initiation systems on the free-radical polymerization of MMA used in dental resins and bone cements . (2025, August 7). ResearchGate. Retrieved from [Link]

  • Sponchioni, M., et al. (2009). Synthesis of Model Primary Amine-Based Branched Copolymers by Pseudo-Living Radical Copolymerization and Post-polymerization Coupling of Homopolymers . Macromolecules. Retrieved from [Link]

  • ATRP of Acrylates . (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. Retrieved from [Link]

  • Bar-Cohen, Y. (2014). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling . ACS Publications. Retrieved from [Link]

  • Iron-initiated radical polymerization of acrylate monomers . (2025, August 20). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Kowalczyk, K., et al. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives . MDPI. Retrieved from [Link]

  • 2.9: Radical Polymerization . (2021, September 12). Chemistry LibreTexts. Retrieved from [Link]

  • Solution polymerization . (n.d.). Wikipedia. Retrieved from [Link]

  • Brar, A. S., & Singh, G. (2007). Two-dimensional NMR studies of acrylate copolymers . Pure and Applied Chemistry. Retrieved from [Link]

  • Analysis of Polymers by GPC/SEC . (n.d.). Agilent. Retrieved from [Link]

  • Sirin, Z., et al. (2013). Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates . PubMed. Retrieved from [Link]

  • Chain Transfer to Polymer in Free-Radical Solution Polymerization of 2-Ethylhexyl Acrylate Studied by NMR Spectroscopy . (2025, August 6). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopy of Polymers X: Polyacrylates . (2025, August 7). ResearchGate. Retrieved from [Link]

  • Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides . (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • What Is The Role Of Chain Transfer Agents In Acrylic Polymerization? (2025, September 8). YouTube. Retrieved from [Link]

  • Barner-Kowollik, C., et al. (2009). Chain Transfer to Polymer and Branching in Controlled Radical Polymerizations of n-Butyl Acrylate . PubMed. Retrieved from [Link]

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Method

Application Note: A Comprehensive Guide to the Acylation of the Amino Group in Ethyl 3-(3-aminophenyl)acrylate

Introduction: Strategic Importance of N-Acylation The transformation of primary aromatic amines into their corresponding N-acyl derivatives, or amides, is a cornerstone of modern organic synthesis and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Acylation

The transformation of primary aromatic amines into their corresponding N-acyl derivatives, or amides, is a cornerstone of modern organic synthesis and medicinal chemistry. This reaction serves two primary strategic purposes: protecting the amine functionality to prevent unwanted side reactions in multi-step syntheses and modulating the physicochemical and biological properties of a molecule.[1] Ethyl 3-(3-aminophenyl)acrylate is a versatile chemical intermediate, prized for its dual reactivity, which allows for diverse functionalization.[2] Its acylation yields N-acyl aminocinnamate derivatives, a scaffold present in numerous biologically active compounds and a valuable precursor for the synthesis of complex heterocyclic systems and pharmaceutical agents.[3]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the acylation of Ethyl 3-(3-aminophenyl)acrylate. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for common acylating agents, and discuss critical aspects of experimental design, product purification, and analytical characterization.

Mechanistic Rationale: Nucleophilic Acyl Substitution

The acylation of an amine proceeds via a nucleophilic acyl substitution mechanism.[4] The reaction's efficiency is governed by the nucleophilicity of the amine and the electrophilicity of the acylating agent's carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aromatic amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a transient tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, re-forming the carbonyl double bond.

  • Loss of Leaving Group: This collapse is accompanied by the expulsion of a leaving group. For an acyl chloride, the leaving group is a chloride ion (Cl⁻); for an acid anhydride, it is a carboxylate anion (RCOO⁻).

  • Deprotonation: The resulting protonated amide is then deprotonated, typically by a base added to the reaction mixture, to yield the final neutral amide product and a salt of the base. The inclusion of a base is critical, as it neutralizes the acidic byproduct (HCl or a carboxylic acid), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Acylation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2 & 3: Collapse & Loss of Leaving Group cluster_2 Step 4: Deprotonation Amine R-NH₂ (Ethyl 3-(3-aminophenyl)acrylate) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Acyl_Agent R'-C(=O)-L (Acylating Agent, L=Cl, OCOR') Acyl_Agent->Tetrahedral_Intermediate Protonated_Amide Protonated Amide [R-NH₂⁺-C(=O)-R'] Tetrahedral_Intermediate->Protonated_Amide Collapse Tetrahedral_Intermediate->Protonated_Amide Leaving_Group L⁻ Final_Amide Final Amide (Product) Protonated_Amide->Final_Amide Protonated_Amide->Final_Amide Base Base Base_H Base-H⁺

Caption: General mechanism of Nucleophilic Acyl Substitution for amine acylation.

Experimental Design and Key Considerations

The success of the acylation reaction hinges on the judicious selection of reagents and conditions.

  • Choice of Acylating Agent:

    • Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and versatile electrophiles, enabling acylation of even weakly nucleophilic amines.[5] Reactions are typically fast and proceed at low temperatures (0 °C to room temperature). However, they are moisture-sensitive and generate hydrogen chloride (HCl), necessitating the use of a non-nucleophilic base.[6][7]

    • Acid Anhydrides (e.g., Acetic Anhydride): Anhydrides are less reactive than acyl halides but are often preferred due to their lower cost, easier handling, and the formation of a less corrosive carboxylic acid byproduct.[8] These reactions may require heating or a catalyst to proceed to completion.[9]

  • Choice of Base:

    • A stoichiometric amount of a base is required to scavenge the acid byproduct.

    • Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)): These are common choices for reactions with acyl chlorides as they are non-nucleophilic and will not compete with the substrate for the acylating agent.[4]

    • Pyridine: Can serve as both a base and a nucleophilic catalyst, accelerating reactions with acid anhydrides.

  • Choice of Solvent:

    • The solvent must be inert to the reaction conditions and capable of dissolving the starting materials.

    • Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are standard choices for their inertness and good solvating properties.[7] Anhydrous (dry) solvents are crucial, especially when using highly reactive acyl halides, to prevent hydrolysis.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the starting material, the co-spot, and the reaction mixture, one can observe the consumption of the amine and the formation of the less polar amide product.

Detailed Experimental Protocols

The following protocols are optimized for the acylation of Ethyl 3-(3-aminophenyl)acrylate on a typical laboratory scale (1-5 mmol). All operations should be performed in a well-ventilated fume hood.

Protocol A: Acetylation using Acetic Anhydride

This protocol is a robust method for producing Ethyl 3-(3-acetylaminophenyl)acrylate.

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate

  • Acetic Anhydride (Ac₂O)

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 3-(3-aminophenyl)acrylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add pyridine (1.5 eq) to the solution and stir.

  • Acylating Agent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the starting amine is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing water.

  • Workup - Washing:

    • Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine.

    • Wash with saturated NaHCO₃ solution (2x) to remove acetic acid.

    • Wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol B: Benzoylation using Benzoyl Chloride

This protocol details the synthesis of Ethyl 3-(3-benzoylaminophenyl)acrylate, demonstrating the use of a more reactive acyl chloride.

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask with a magnetic stir bar, add Ethyl 3-(3-aminophenyl)acrylate (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the cooled, stirred solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.[4]

  • Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.[4]

  • Workup - Washing:

    • Wash the organic layer with 1 M HCl (2x) to remove excess TEA.[4]

    • Wash with saturated NaHCO₃ solution (1x) to remove any remaining acid.[4]

    • Wash with brine (1x).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by recrystallization or flash column chromatography as needed.

General Experimental Workflow

The logical flow from reaction setup to final product analysis is a critical component of a self-validating protocol.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Amine, Solvent, Base) Start->Setup Cooling 2. Cool to 0 °C (For Acyl Chlorides) Setup->Cooling Addition 3. Add Acylating Agent (Dropwise) Cooling->Addition Reaction 4. Stir at RT (Monitor by TLC) Addition->Reaction Quench 5. Quench Reaction (Add Water) Reaction->Quench Extraction 6. Liquid-Liquid Extraction (Wash with Acid, Base, Brine) Quench->Extraction Drying 7. Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration 8. Concentrate (Rotary Evaporator) Drying->Concentration Purification 9. Purify Product (Recrystallization or Chromatography) Concentration->Purification Characterization 10. Analytical Characterization (NMR, IR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: Standard workflow for the acylation of Ethyl 3-(3-aminophenyl)acrylate.

Data Summary and Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized N-acyl derivative.

Table 1: Representative Acylation Conditions and Expected Outcomes
Acylating AgentBaseSolventTime (h)Temp. (°C)Typical Yield (%)
Acetic AnhydridePyridineDCM2-4RT>90
Benzoyl ChlorideTEADCM1-30 to RT>95
Propionyl ChlorideTEATHF2-40 to RT>90
Expected Analytical Data for Ethyl 3-(3-acetylaminophenyl)acrylate:
  • ¹H NMR: The most significant changes from the starting material will be:

    • The disappearance of the broad singlet corresponding to the primary amine (-NH₂) protons.

    • The appearance of a sharp singlet around δ 2.1-2.2 ppm, integrating to 3H, for the acetyl methyl group (-C(O)CH₃).[10]

    • The appearance of a new singlet for the amide proton (-NH-), typically downfield between δ 9.0-11.0 ppm.[11]

    • Shifts in the aromatic protons adjacent to the newly formed amide group.

  • ¹³C NMR:

    • Appearance of a new carbonyl carbon signal for the amide around δ 168-170 ppm.

    • Appearance of a methyl carbon signal around δ 24-25 ppm.

  • IR Spectroscopy:

    • Disappearance of the characteristic primary amine N-H stretch (a doublet around 3300-3500 cm⁻¹).

    • Appearance of a secondary amide N-H stretch (a single band around 3300 cm⁻¹).

    • Appearance of a strong amide I band (C=O stretch) around 1660-1680 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak will correspond to the molecular weight of the product (C₁₃H₁₅NO₃, MW = 233.26 g/mol ). This represents an increase of 42.04 units (the mass of an acetyl group minus H) from the starting material.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive acylating agent (hydrolyzed); insufficient base; low reaction temperature.Use fresh, high-purity acylating agent. Ensure base is added stoichiometrically. For anhydrides, consider gentle heating.
Multiple Products on TLC Di-acylation (unlikely but possible); side reactions.Use a slight excess of the amine or add the acylating agent more slowly at a lower temperature.
Product is an Oil/Gummy Impurities present; product has a low melting point.Purify via flash column chromatography instead of recrystallization. Ensure all acid/base byproducts are thoroughly washed out.
Low Isolated Yield Product loss during aqueous workup; incomplete reaction.Ensure complete reaction by TLC before quenching. Minimize the number of washes or perform back-extraction of aqueous layers.

Conclusion

The acylation of Ethyl 3-(3-aminophenyl)acrylate is a highly efficient and versatile transformation for generating valuable amide intermediates. By carefully selecting the acylating agent, base, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note offer a reliable framework for successfully performing this reaction, from initial experimental design through to final product characterization, empowering scientists in their synthetic and drug development endeavors.

References

  • Rudavskyi, V., et al. (2018). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. NIH. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Pawar, S.S., & Momin, K.I. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Available at: [Link]

  • ResearchGate. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available at: [Link]

  • Springer. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Available at: [Link]

  • PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Available at: [Link]

  • Google Patents. (1985). Process for the direct acetylation of aromatic amines. US4537991A.
  • ResearchGate. (2015). Acetylation of amines with acetic anhydride. Available at: [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Available at: [Link]

  • MDPI. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Available at: [Link]

  • Scribd. Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Available at: [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Available at: [Link]

  • ResearchGate. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Available at: [Link]

  • Organic Chemistry Data. Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

  • MDPI. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Available at: [Link]

  • Frontiers. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • MDPI. (2022). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Available at: [Link]

  • LookChem. Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)acrylate. Available at: [Link]

  • MDPI. (2018). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

  • PubMed. (2022). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine: Tailored NMR Analysis of the N-Acetyl Group Conformation. Available at: [Link]

  • MDPI. (2015). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. Available at: [Link]

  • Future Science. (2012). 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Available at: [Link]

  • Wikipedia. Ethyl acrylate. Available at: [Link]

  • NIH. (2022). Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine. Available at: [Link]

Sources

Application

The Synthesis of Ethyl 3-(3-aminophenyl)acrylate: A Comparative Guide to Heck and Suzuki Coupling Protocols

Introduction: The Strategic Importance of Ethyl 3-(3-aminophenyl)acrylate in Modern Drug Discovery Ethyl 3-(3-aminophenyl)acrylate is a versatile bifunctional molecule that serves as a crucial building block in the synth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 3-(3-aminophenyl)acrylate in Modern Drug Discovery

Ethyl 3-(3-aminophenyl)acrylate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Its structure, featuring a reactive acrylate moiety and a nucleophilic amino group on a phenyl ring, allows for diverse chemical modifications. This makes it an invaluable scaffold for constructing complex molecular architectures, particularly in the development of enzyme inhibitors, receptor antagonists, and novel polymers.[1][2] The efficient and selective synthesis of this intermediate is therefore of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a detailed comparative analysis of two powerful palladium-catalyzed cross-coupling methodologies for the synthesis of Ethyl 3-(3-aminophenyl)acrylate: the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of each protocol, provide detailed, field-proven experimental procedures, and offer insights into the rationale behind the selection of specific reagents and conditions.

Comparative Analysis: Heck vs. Suzuki Coupling for C-C Bond Formation

The formation of the carbon-carbon bond between the phenyl ring and the acrylate is the key transformation in the synthesis of Ethyl 3-(3-aminophenyl)acrylate. Both the Heck and Suzuki reactions are powerful tools for this purpose, each with its own set of advantages and considerations.[3][4]

The Mizoroki-Heck Reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[5] For the synthesis of our target molecule, this translates to the reaction of a 3-haloaniline (e.g., 3-iodoaniline or 3-bromoaniline) with ethyl acrylate. The reaction is known for its operational simplicity and tolerance of a wide range of functional groups.[3]

The Suzuki-Miyaura Coupling , on the other hand, couples an organoboron compound (typically a boronic acid) with an organohalide.[6] In our context, this would involve reacting 3-aminophenylboronic acid with an ethyl acrylate derivative bearing a halide, such as ethyl 3-bromoacrylate. The Suzuki reaction is celebrated for its mild reaction conditions and the low toxicity of its boron-containing reagents.[4][6]

The choice between these two powerful methods often depends on the availability of starting materials, desired reaction scale, and the specific functional group compatibility required for a particular synthetic route.

The Mizoroki-Heck Coupling Protocol

The Heck reaction provides a direct route to Ethyl 3-(3-aminophenyl)acrylate from readily available 3-haloanilines and ethyl acrylate. The reaction proceeds via a catalytic cycle involving a palladium(0) species.[7][8]

Reaction Scheme:
Mechanism of the Heck Reaction

The catalytic cycle of the Heck reaction is a well-established process that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9]

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)L₂X OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Complex [Aryl-Pd(II)L₂(Alkene)]X Alkene_Coord->PdII_Complex Mig_Ins Migratory Insertion PdII_Complex->Mig_Ins PdII_Alkyl R-Pd(II)L₂X Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product_Complex [HPd(II)L₂(Product)]X Beta_Elim->Product_Complex Red_Elim Reductive Elimination Product_Complex->Red_Elim + Base - HB-X Red_Elim->Pd0 Product

Figure 1: Catalytic Cycle of the Mizoroki-Heck Reaction.

Detailed Experimental Protocol: Heck Coupling

This protocol is adapted from established procedures for the Heck coupling of aryl halides with acrylates.[10][11][12]

Materials:

  • 3-Iodoaniline (or 3-bromoaniline)

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃) or similar phosphine ligand

  • Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 3-iodoaniline (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri-o-tolylphosphine (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous DMF (5 mL per mmol of 3-iodoaniline) via syringe, followed by ethyl acrylate (1.5 equiv.) and triethylamine (2.0 equiv.).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford pure Ethyl 3-(3-aminophenyl)acrylate.[13][14]

The Suzuki-Miyaura Coupling Protocol

The Suzuki coupling offers an alternative pathway utilizing a boronic acid derivative, which are often stable, crystalline solids with low toxicity.[6][15]

Reaction Scheme:
Mechanism of the Suzuki-Miyaura Reaction

Similar to the Heck reaction, the Suzuki coupling proceeds through a Pd(0)/Pd(II) catalytic cycle, with the key differentiating step being the transmetalation from the organoboron species.[6][15][16]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Aryl-X PdII_Aryl Aryl-Pd(II)L₂X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Aryl'-B(OR)₂ + Base PdII_Diaryl Aryl-Pd(II)L₂-Aryl' Transmetalation->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Aryl-Aryl'

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Experimental Protocol: Suzuki Coupling

This protocol is based on well-established Suzuki coupling procedures.[17][18]

Materials:

  • 3-Aminophenylboronic acid

  • Ethyl 3-bromoacrylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or similar bulky, electron-rich phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane or Toluene/Water mixture

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 3-aminophenylboronic acid (1.2 equiv.), ethyl 3-bromoacrylate (1.0 equiv.), and cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add Pd₂(dba)₃ (0.01 equiv.) and P(t-Bu)₃ (0.02 equiv.). Add degassed 1,4-dioxane (or a 4:1 mixture of Toluene:Water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the desired product.[13][14]

Workflow and Data Summary

The overall process from starting materials to the purified product is outlined below.

a cluster_0 Experimental Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Reaction Reaction Reagent Addition->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization

Sources

Method

The Alchemist's Modern Toolkit: Synthesizing Biologically Active Heterocycles for Drug Discovery

Application Note & Protocols for Advanced Synthesis Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology. Abstract: Hete...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Advanced Synthesis

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Abstract: Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, with a vast majority of FDA-approved drugs featuring these structural motifs.[1][2][3] Their prevalence stems from their ability to engage in diverse biological interactions, modulating the function of enzymes, receptors, and other cellular targets.[2][3] This application note provides an in-depth guide to three powerful and contemporary synthetic strategies for the efficient construction of biologically active heterocycles: Multicomponent Reactions (MCRs), Transition Metal-Catalyzed C-H Activation, and Visible-Light Photocatalysis. For each methodology, we delve into the mechanistic underpinnings, highlight key advantages for drug discovery, and provide detailed, field-proven protocols for the synthesis of medicinally relevant compounds.

Introduction: The Enduring Importance of Heterocycles in Medicine

The unique three-dimensional architecture and the presence of heteroatoms (typically nitrogen, oxygen, or sulfur) endow heterocyclic compounds with the ability to form a complex network of interactions with biological macromolecules, including hydrogen bonds, and electrostatic and hydrophobic interactions.[2] This makes them ideal pharmacophores. From the essential building blocks of life, such as the purine and pyrimidine bases of DNA, to a myriad of natural products and synthetic drugs, heterocycles are ubiquitous.[1][4] The continuous demand for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles drives the development of innovative and efficient synthetic methodologies to access diverse and complex heterocyclic structures.[5] This guide focuses on three cutting-edge approaches that are transforming the landscape of heterocyclic synthesis.

I. Multicomponent Reactions (MCRs): The Power of Molecular Convergence

Multicomponent reactions are elegant one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[6][7] This inherent efficiency, leading to high atom economy and reduced waste, makes MCRs a cornerstone of green chemistry and diversity-oriented synthesis.[6] In the context of drug discovery, MCRs allow for the rapid generation of large libraries of structurally diverse compounds from a small set of building blocks, significantly accelerating the hit-to-lead optimization process.[6][8]

Featured MCRs in Bioactive Heterocycle Synthesis
Reaction NameKey HeterocycleNotable Bioactive Example(s)Key Advantages
Biginelli Reaction DihydropyrimidinonesMonastrol (antimitotic agent)Operational simplicity, access to a privileged scaffold.
Hantzsch Pyridine Synthesis DihydropyridinesNifedipine (calcium channel blocker)Straightforward access to a clinically important class of drugs.[1][5]
Ugi Reaction α-acylamino amidesLidocaine (local anesthetic)High structural diversity, convergent synthesis.[9][10]
Experimental Protocol 1: Biginelli Reaction for the Synthesis of Monastrol

This protocol describes a solvent-free synthesis of Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, making it a valuable tool in cancer research.[6][11]

Reaction Scheme:

Biginelli_Reaction reagents 3-Hydroxybenzaldehyde + Ethyl Acetoacetate + Thiourea catalyst Benzyltriethylammonium chloride (Catalyst) Heat (100°C) reagents->catalyst One-pot product Monastrol (Dihydropyrimidinone) catalyst->product

Caption: One-pot synthesis of Monastrol via the Biginelli reaction.

Materials:

  • 3-Hydroxybenzaldehyde

  • Ethyl acetoacetate

  • Thiourea

  • Benzyltriethylammonium chloride

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a 50 mL round-bottom flask, combine 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and a catalytic amount of benzyltriethylammonium chloride (1 mmol).[6]

  • Heat the mixture at 100°C with stirring for 2-3 hours. The reaction mixture will become a viscous liquid and then solidify.[6]

  • Allow the reaction mixture to cool to room temperature.

  • Add 20 mL of cold ethanol and stir the mixture to break up the solid.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure Monastrol.

Expected Outcome: This procedure typically yields Monastrol as a crystalline solid in good to excellent yields (>85%).[6]

Experimental Protocol 2: Hantzsch Synthesis of Nifedipine

Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina.[1][5][12] The Hantzsch synthesis provides a direct and efficient route to this important pharmaceutical agent.[5][13]

Reaction Scheme:

Hantzsch_Synthesis reagents 2-Nitrobenzaldehyde + 2 eq. Methyl Acetoacetate + Ammonia conditions Methanol Reflux reagents->conditions One-pot condensation product Nifedipine (1,4-Dihydropyridine) conditions->product

Caption: Hantzsch synthesis of the drug Nifedipine.

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Concentrated aqueous ammonia (30-35 wt%)

  • Methanol

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • In a 50 mL round-bottom flask, add 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), and 4 mL of methanol.[5]

  • Carefully add 1.6 mL of concentrated aqueous ammonia (35% in water, 35 mmol) to the mixture.[5]

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or an oil bath for 3.5 hours.[5]

  • After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form. If necessary, cool the flask in an ice-water bath to induce crystallization.

  • Collect the yellow crystalline product by vacuum filtration and wash with a small amount of cold methanol.

  • The product can be further purified by recrystallization from methanol.

Expected Outcome: Nifedipine is obtained as a yellow crystalline solid.

Experimental Protocol 3: Ugi Three-Component Synthesis of Lidocaine

Lidocaine is a widely used local anesthetic.[9] The Ugi multicomponent reaction provides a highly convergent and atom-economical route to its synthesis, avoiding the use of corrosive reagents often employed in traditional methods.[9][10]

Reaction Scheme:

Ugi_Reaction reagents Paraformaldehyde + Diethylamine + 2,6-Dimethylphenyl isocyanide conditions Methanol, Acetic Acid Room Temperature reagents->conditions One-pot product Lidocaine (α-acylamino amide) conditions->product

Caption: Convergent Ugi synthesis of the anesthetic Lidocaine.

Materials:

  • Paraformaldehyde

  • Diethylamine

  • 2,6-Dimethylphenyl isocyanide

  • Methanol

  • Acetic acid

  • Sodium hydroxide solution

  • Stir plate and stir bar

  • Erlenmeyer flask

Procedure:

  • In an Erlenmeyer flask, combine paraformaldehyde (10 mmol), diethylamine (10 mmol), and 2,6-dimethylphenyl isocyanide (10 mmol) in methanol.[9]

  • Add a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for one week.[9][10]

  • After one week, add sodium hydroxide solution to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude lidocaine can be purified by recrystallization.

Expected Outcome: Lidocaine is typically obtained as a white solid with a median yield of around 73%.[9]

II. C-H Activation: A Paradigm Shift in Molecular Engineering

Transition metal-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds.[12][14] This approach circumvents the need for pre-functionalized starting materials, leading to more step- and atom-economical synthetic routes.[12] In the synthesis of bioactive heterocycles, C-H activation allows for the late-stage modification of complex scaffolds, providing rapid access to analogs for structure-activity relationship (SAR) studies.[15]

Key Methodologies in C-H Activation for Heterocycle Synthesis
Catalyst TypeHeterocycle Formed/FunctionalizedKey Features
Palladium Indoles, PyrrolesHigh regioselectivity at C2, C3, or C7 positions depending on directing groups.[14][16][17][18]
Ruthenium Quinolines, IsoquinolinesOxidative annulation of amides or ketoximes with alkynes.[7][15][19][20]
General Protocol for Palladium-Catalyzed C-H Arylation of Indoles

This generalized protocol outlines the key steps for the direct arylation of an N-protected indole with an aryl halide, a common transformation in medicinal chemistry for building complexity.

Conceptual Workflow:

CH_Activation_Workflow Start N-Protected Indole + Aryl Halide Reaction Pd Catalyst Ligand, Base Solvent, Heat Start->Reaction Reaction Setup Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Product Arylated Indole Purification->Product

Caption: General workflow for Pd-catalyzed C-H arylation.

Materials:

  • N-protected indole (e.g., N-acetylindole)

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the N-protected indole (1.0 mmol), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe, followed by the aryl halide (1.2 mmol).

  • Heat the reaction mixture at the appropriate temperature (typically 80-120°C) with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Visible-Light Photocatalysis: Harnessing the Power of Light

Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[16][21][22] This "green" technology utilizes light as a traceless reagent, often allowing for transformations that are difficult or impossible to achieve through traditional thermal methods.[21][23] For the synthesis of bioactive heterocycles, photocatalysis offers unique opportunities for novel bond formations and late-stage functionalization, expanding the accessible chemical space for drug discovery.[13][16]

Prominent Photocatalytic Strategies for Heterocycle Synthesis
PhotocatalystReaction TypeExample HeterocycleKey Advantages
Ruthenium/Iridium Complexes Redox-neutral C-H functionalization, CyclizationsIndoles, QuinolinesHigh efficiency, tunable redox potentials.[23][24]
Organic Dyes (e.g., Eosin Y) Oxidative cyclizations, C-H arylationsQuinazolinones, PhenanthrenesLow cost, metal-free, environmentally benign.[8][25]
General Protocol for Eosin Y-Photocatalyzed Synthesis of Quinazolinones

This protocol provides a general method for the synthesis of 2,3-disubstituted quinazolinones, a scaffold found in numerous bioactive compounds, via a multicomponent reaction under visible light irradiation.[8][25]

Conceptual Reaction Setup:

Photocatalysis_Setup cluster_0 Reaction Vessel Reactants Anthranilic Acid Derivative + Aldehyde + Amine Eosin Y (Photocatalyst) Solvent (e.g., DMSO) Product Quinazolinone Reactants->Product Reaction Progress Stirring Magnetic Stirring Light Visible Light Source (e.g., Blue LEDs) Light->Reactants Irradiation

Caption: Typical setup for a visible-light photocatalytic reaction.

Materials:

  • Substituted anthranilic acid

  • Aromatic or aliphatic aldehyde

  • Primary amine

  • Eosin Y

  • Solvent (e.g., DMSO or MeCN)

  • Reaction vial (e.g., borosilicate glass)

  • Visible light source (e.g., blue LED lamp)

  • Magnetic stir plate

Procedure:

  • In a reaction vial, dissolve the anthranilic acid (1.0 mmol), aldehyde (1.2 mmol), primary amine (1.5 mmol), and Eosin Y (1-2 mol%) in the chosen solvent.

  • Seal the vial and place it at a fixed distance from the visible light source.

  • Irradiate the mixture with visible light while stirring at room temperature. The reaction is often carried out in the presence of air, which can act as the terminal oxidant.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 8-24 hours).

  • Upon completion, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

Conclusion

The methodologies presented in this application note—Multicomponent Reactions, C-H Activation, and Photocatalysis—represent the forefront of synthetic chemistry for the construction of biologically active heterocycles. By embracing these powerful and efficient strategies, researchers in drug discovery can accelerate the generation of novel molecular entities, expand the exploration of chemical space, and ultimately contribute to the development of the next generation of therapeutics. Each approach offers unique advantages, from the convergent efficiency of MCRs to the surgical precision of C-H activation and the green, mild conditions of photocatalysis. A thorough understanding and practical application of these techniques are essential for the modern medicinal chemist.

References

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [Link]

  • Mayer, T. U., et al. (2007). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Nature Protocols, 2(4), 933-938. [Link]

  • Loudon, G. M., & Parise, J. N. (2020). Hantzsch Synthesis of Nifedipine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

  • Isac, D. F., et al. (2022). Multicomponent Synthesis of Lidocaine at Room Temperature. Journal of Chemical Education, 99(6), 2383–2388. [Link]

  • Khan, I., et al. (2021). Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst. Polycyclic Aromatic Compounds, 41(5), 1-8. [Link]

  • Mayer, T. U., et al. (2007). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. SciSpace. [Link]

  • Isac, D. F., et al. (2022). Multicomponent Synthesis of Lidocaine at Room Temperature. ACS Publications. [Link]

  • Pye, C. R., et al. (2021). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Chemical Communications, 57(78), 10007-10010. [Link]

  • Mayer, T. U., et al. (2007). Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis. Springer Nature Experiments. [Link]

  • Gandeepan, P., et al. (2019). Ru/O2-Catalyzed Oxidative C–H Activation/Alkyne Annulation Using Quinoline-Functionalized NHC as a Directing and Functionalizable Group. Organic Letters, 21(1), 234-238. [Link]

  • Ahmed, B., et al. (2005). New protocol for Biginelli reaction - A practical synthesis of Monastrol. ResearchGate. [Link]

  • Yang, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]

  • Reddy, G. S., et al. (2022). Palladium-Catalyzed 2-fold C–H Activation/C–C Coupling for C4-Arylation of Indoles Using Weak Chelation. Organic Letters, 24(1), 184-189. [Link]

  • Patra, S., et al. (2012). SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(4), 482-487. [Link]

  • Singh, P. K., et al. (2021). Photocatalysed Eosin Y mediated synthesis of biologically potent 4 (3H)-quinazolinone. ResearchGate. [Link]

  • Zhang, Y., et al. (2015). Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2-Phosphinoylindoles from Anilines. ResearchGate. [Link]

  • Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. [Link]

  • Allu, S., & Swamy, K. C. K. (2014). Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization. The Journal of Organic Chemistry, 79(9), 3963-3972. [Link]

  • Reddy, M. S., et al. (2012). Ruthenium-Catalyzed Highly Regioselective Cyclization of Ketoximes with Alkynes by C–H Bond Activation: A Practical Route to Synthesize Substituted Isoquinolines. Organic Letters, 14(12), 3142-3145. [Link]

  • Lane, B. S., & Sames, D. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(41), 14196-14197. [Link]

  • Hantzsch pyridine synthesis. (2023). In Wikipedia. [Link]

  • Zhang, Y., et al. (2015). Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2-Phosphinoylindoles from Anilines. PubMed. [Link]

  • Isac, D. F., et al. (2022). Multicomponent synthesis of lidocaine in an organic laboratory course. Morressier. [Link]

  • Zhang, Y., et al. (2015). Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2-Phosphinoylindoles from Anilines. ACS Publications. [Link]

  • Ugi, I., et al. (2022). A. The general scheme of the Ugi three component reaction (U‐3CR);... ResearchGate. [Link]

  • Yang, Y., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. PubMed. [Link]

  • Giustiniano, M., et al. (2022). Telescoped continuous flow synthesis of isocyanides and their use in multicomponent reactions. Reaction Chemistry & Engineering, 8(1), 118-124. [Link]

  • Ackermann, L., et al. (2014). Ruthenium-catalyzed oxidative alkyne annulation by C–H activation on ketimines. ResearchGate. [Link]

  • Bera, S., et al. (2021). Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Catalysis Science & Technology, 11(19), 6513-6525. [Link]

  • Zhang, Y., et al. (2015). Visible-Light-Driven Fischer-Type Indole Synthesis: Direct Synthesis of 2‑Phosphinoylindoles from Anilines. Figshare. [Link]

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  • Application of Eosin-Y as the photocatalyst in the synthesis of 2,3-disubstituted quinazolinones. ResearchGate. [Link]

  • Gualandi, A., et al. (2018). Immobilized Eosin Y for the Photocatalytic Oxidation of Tetrahydroisoquinolines in Flow. European Journal of Organic Chemistry, 2018(20-21), 2534-2538. [Link]

  • Li, G., et al. (2023). Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. Photochemical & Photobiological Sciences, 22(3), 525-534. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-(3-aminophenyl)acrylate

Welcome to the technical support center for the synthesis of Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate. Ethyl 3-(3-aminophenyl)acrylate is a valuable building block in organic synthesis, particularly for pharmaceuticals, due to its dual reactivity stemming from the amino group and the acrylate moiety.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Ethyl 3-(3-aminophenyl)acrylate?

The two most prevalent and reliable methods for synthesizing Ethyl 3-(3-aminophenyl)acrylate are the Palladium-catalyzed Heck reaction and the Wittig reaction.

  • Heck Reaction: This cross-coupling reaction involves reacting an aryl halide (typically 3-bromoaniline or 3-iodoaniline) with ethyl acrylate in the presence of a palladium catalyst and a base.[3][4][5] It is a powerful method for forming the carbon-carbon double bond.

  • Wittig Reaction: This classic olefination method involves the reaction of 3-aminobenzaldehyde with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane.[6][7][8] The strong phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct drives the reaction to completion.[6]

A less common but viable alternative is the Knoevenagel condensation of 3-nitrobenzaldehyde with a compound containing an active methylene group, followed by reduction of the nitro group.[9][10]

Q2: Which starting materials and general conditions are recommended for these routes?

Your choice of starting materials is critical and route-dependent.

Synthetic RouteKey Starting MaterialsTypical Catalysts/ReagentsSolvents
Heck Reaction 3-Iodoaniline or 3-Bromoaniline, Ethyl AcrylatePd(OAc)₂, PdCl₂, or other Pd(0)/Pd(II) sources; Phosphine ligands (e.g., PPh₃); A base (e.g., Et₃N, K₂CO₃)DMF, Acetonitrile, Toluene
Wittig Reaction 3-Aminobenzaldehyde, (Carbethoxymethylene)triphenylphosphoraneStrong base if generating ylide in situ (e.g., n-BuLi, NaH). Stabilized ylides are often commercially available and can react under milder conditions.THF, CH₂Cl₂, or sometimes solvent-free.[6]
Q3: What are the primary challenges and side reactions I should be aware of?

Several challenges can arise:

  • Polymerization: Ethyl acrylate has a tendency to polymerize, especially at elevated temperatures.[11][12]

  • Aza-Michael Addition: The amino group of one molecule can potentially add to the activated double bond of another molecule (a self-condensation side reaction).[13][14]

  • Low Yields: Can result from inactive catalysts, impure reagents, or non-optimized reaction conditions.[15][16]

  • Purification Difficulties: The primary byproduct of the Wittig reaction, triphenylphosphine oxide, can be challenging to separate from the desired product. The product itself is often an oil, making crystallization difficult.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques are essential for characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the trans stereochemistry of the double bond, which is indicated by a large coupling constant (typically J ≈ 16 Hz) between the vinylic protons.[17][18]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[19]

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column chromatography fractions.[18]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield
Probable CauseRecommended SolutionScientific Rationale
(Heck) Inactive Palladium Catalyst Use a fresh batch of palladium catalyst or pre-activate it if necessary. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.The catalytic cycle of the Heck reaction relies on the Pd(0)/Pd(II) couple. Oxidation of the active Pd(0) species to an inactive form will halt the reaction.
(Wittig) Incomplete Ylide Formation If preparing the ylide in situ, ensure your base is sufficiently strong (e.g., n-BuLi, NaH) and the solvent is anhydrous. Use freshly opened or properly stored reagents.The proton on the carbon adjacent to the phosphonium salt is only weakly acidic and requires a potent, non-nucleophilic base for complete deprotonation to form the reactive ylide.[7][20]
Incorrect Reaction Temperature Optimize the temperature. Heck reactions often require heating (e.g., 80-120 °C), while Wittig reactions with stabilized ylides may proceed at room temperature.[6]Reaction kinetics are temperature-dependent. Insufficient heat may lead to a slow or stalled reaction, while excessive heat can cause reagent decomposition or polymerization of the acrylate.[12]
Impure Starting Materials Purify starting materials before use. 3-aminobenzaldehyde is prone to oxidation; use freshly purified material. Ensure ethyl acrylate is free of polymerization inhibitors if not desired.Impurities can interfere with the catalyst, react with reagents, or introduce competing side reactions, ultimately lowering the yield of the desired product.
Problem 2: Product is Impure (Multiple Spots on TLC)
Probable CauseRecommended SolutionScientific Rationale
(Wittig) Contamination with Triphenylphosphine Oxide (TPPO) After the reaction, stir the crude mixture in a minimal amount of a solvent that dissolves your product but not TPPO (e.g., diethyl ether, hexanes) and filter off the solid TPPO.[6] Alternatively, column chromatography is effective.Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[6] It is a crystalline solid with polarity often similar to the product, but its solubility differs significantly in non-polar solvents, allowing for separation by precipitation.
Polymerization of Ethyl Acrylate Add a radical inhibitor like hydroquinone or phenothiazine to the reaction mixture, especially if high temperatures are required.[11]Acrylates undergo free-radical polymerization. Inhibitors scavenge radicals, preventing the propagation of polymer chains and preserving the monomer for the desired reaction.
(Heck) Formation of Homocoupled Byproduct Use a slight excess of ethyl acrylate. Ensure efficient stirring and controlled temperature to favor the cross-coupling pathway.Homocoupling of the aryl halide (e.g., 3-iodoaniline coupling with itself) is a common side reaction in palladium catalysis, which can be minimized by optimizing stoichiometry and reaction conditions.
Formation of E/Z Isomers The use of a stabilized ylide (like (carbethoxymethylene)triphenylphosphorane) in the Wittig reaction strongly favors the formation of the thermodynamically more stable E (trans) isomer.[20] If the Z isomer is a significant issue, purification by column chromatography is required.Stabilized ylides are less reactive, leading to a reversible initial addition to the aldehyde. This reversibility allows the reaction to proceed through the lower-energy transition state that leads to the E-alkene.[20]
Problem 3: Product Degradation During Workup or Storage
Probable CauseRecommended SolutionScientific Rationale
Oxidation of Amino Group Conduct the reaction and workup under an inert atmosphere. Store the final product under nitrogen or argon in a dark, sealed container, preferably refrigerated.[21]Aromatic amines are susceptible to air oxidation, which can lead to discoloration and the formation of complex impurities. Excluding oxygen and light minimizes these degradation pathways.
Hydrolysis of Ester Avoid prolonged exposure to strong aqueous acid or base during the workup. Use a saturated sodium bicarbonate solution for neutralization instead of stronger bases.The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid under harsh pH conditions, especially when heated.

Visualized Workflows and Mechanisms

Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X ArPd(II)XL2 Oxidative Addition->Ar-Pd(II)-X Coordination Coordination Ar-Pd(II)-X->Coordination Alkene Complex ArPd(II)XL2(Alkene) Coordination->Alkene Complex Migratory Insertion Migratory Insertion Alkene Complex->Migratory Insertion Sigma-Alkyl Complex R-Pd(II)XL2 Migratory Insertion->Sigma-Alkyl Complex Beta-Hydride Elimination Beta-Hydride Elimination Sigma-Alkyl Complex->Beta-Hydride Elimination Product Complex HPd(II)XL2(Product) Beta-Hydride Elimination->Product Complex Reductive Elimination Reductive Elimination Product Complex->Reductive Elimination Product Product Product Complex->Product Reductive Elimination->Pd(0)L2 HX HX Reductive Elimination->HX Base Base HX->Base Base->Reductive Elimination ArX 3-Iodoaniline ArX->Oxidative Addition Alkene Ethyl Acrylate Alkene->Coordination

Caption: Catalytic cycle of the Heck reaction.

Wittig Reaction Mechanism

Wittig_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ylide Ph₃P⁺-C⁻HR (Ylide) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Ar-CHO (3-Aminobenzaldehyde) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure Alkene Ar-CH=CHR (Product) Oxaphosphetane->Alkene Cycloreversion TPPO Ph₃P=O (Byproduct) Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig reaction.[6][8]

Experimental Protocols

Protocol 1: Synthesis via Heck Reaction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-iodoaniline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Through a syringe, add anhydrous N,N-Dimethylformamide (DMF), followed by triethylamine (Et₃N, 2.5 eq) and ethyl acrylate (1.5 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.[18]

Protocol 2: Synthesis via Wittig Reaction

This protocol utilizes a commercially available stabilized ylide for simplicity.

  • Setup: To a round-bottom flask with a magnetic stirrer, add 3-aminobenzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Solvent: Add an appropriate solvent such as Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF). For a solvent-free approach, the reagents can be stirred together neat.[6][8]

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC until the starting aldehyde is consumed.

  • Workup & Byproduct Removal: Concentrate the reaction mixture under reduced pressure. Add a non-polar solvent like hexanes or diethyl ether to the residue and stir vigorously. The triphenylphosphine oxide byproduct should precipitate as a white solid.[6]

  • Isolation: Filter off the solid byproduct and wash it with a small amount of the non-polar solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the resulting oil by flash column chromatography on silica gel.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Image attached to a publication]. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. [Image attached to a publication]. Retrieved from [Link]

  • LookChem. (n.d.). Ethyl 3-(3-aMinophenyl)acrylate. Retrieved from [Link]

  • He, Z., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(4), 144.* MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Image attached to a publication]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(4-aminophenyl)acrylate. PubChem Compound Database. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Bergdahl, M., et al. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(3), 39-42.* Science and Education Publishing. Retrieved from [Link]

  • Ilas, J., et al. (2017). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2017(4), M960.* MDPI. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842.* PubMed. Retrieved from [Link]

  • University of Colorado Boulder. (2017). A Solvent Free Wittig Reaction. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Furaldehyde based magnetic supported palladium nanoparticles as an efficient heterogenous catalyst for Mizoroki-Heck cross. (n.d.). Supplementary Information. Retrieved from [Link]

  • Anantu, K. K., et al. (2022). Palladium(II)-Catalyzed Heck Reaction: Novel Synthesis of Methyl (E)-3-(5-Amino-2,4-dimethoxyphenyl)acrylate as a Precursor to Carpatamides. Russian Journal of Organic Chemistry, 58(10), 1-5.* ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3963771A - Amine acrylate addition reaction products.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Image attached to a publication]. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4507495A - Process for production of ethyl acrylate.
  • ResearchGate. (n.d.). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. Retrieved from [Link]

  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • Google Patents. (n.d.). US20050107629A1 - Method for producing ethyl acrylate.
  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. [Image attached to a publication]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl Acrylate. PubChem Compound Database. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-(3-aminophenyl)acrylate Polymerization

Welcome to the technical support guide for the polymerization of Ethyl 3-(3-aminophenyl)acrylate. This monomer presents unique opportunities and challenges due to the dual functionality of its electron-withdrawing acryla...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of Ethyl 3-(3-aminophenyl)acrylate. This monomer presents unique opportunities and challenges due to the dual functionality of its electron-withdrawing acrylate group and the electron-donating amino group on the phenyl ring.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing polymerization reactions, troubleshoot common issues, and ensure the synthesis of well-defined polymers.

Troubleshooting Guide: Common Polymerization Issues

This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve issues.

Question 1: My polymerization reaction shows no or very low conversion. What are the likely causes and how can I fix it?

Answer:

Failure to initiate polymerization is a common hurdle. The root cause often lies with one of three factors: the initiator, the monomer, or the reaction environment.

  • Cause A: Ineffective Initiator

    • Explanation: The free-radical initiator (e.g., AIBN, Benzoyl Peroxide) may have degraded due to improper storage or age. Alternatively, the reaction temperature might be too low for the initiator to decompose and generate radicals at an effective rate.

    • Solution:

      • Purchase fresh initiator and store it according to the manufacturer's specifications (typically refrigerated and protected from light).

      • Verify the recommended decomposition temperature for your chosen initiator. For instance, AIBN is commonly used at temperatures between 60-70°C, while Benzoyl Peroxide requires higher temperatures.[2]

      • Increase the reaction temperature to ensure an adequate rate of radical formation, but be mindful of potential side reactions.

  • Cause B: Presence of Inhibitors

    • Explanation: Acrylate monomers are shipped with inhibitors (like hydroquinone or MEHQ) to prevent spontaneous polymerization during storage.[3] These inhibitors will scavenge the initial radicals produced by your initiator, creating an induction period or preventing polymerization entirely if their concentration is too high.

    • Solution: The inhibitor must be removed immediately before use. The most common method is to pass the monomer through a column packed with basic alumina. See Protocol 1: Monomer Purification for a detailed procedure.

  • Cause C: Oxygen Inhibition

    • Explanation: Oxygen is a potent radical scavenger and can terminate propagating polymer chains, thus inhibiting the polymerization process.

    • Solution: Deoxygenate the reaction mixture thoroughly before initiating the reaction. This is typically achieved by bubbling an inert gas (Nitrogen or Argon) through the monomer/solvent mixture for at least 15-30 minutes. Maintain a positive pressure of the inert gas throughout the experiment.[4]

Question 2: The polymerization is extremely rapid, and the solution becomes very viscous or even solidifies almost immediately. How can I control the reaction rate?

Answer:

An uncontrolled, highly exothermic reaction is dangerous and leads to polymers with poor properties, such as very high molecular weight and broad polydispersity.

  • Cause A: High Initiator Concentration

    • Explanation: An excessive amount of initiator generates a high concentration of radicals, leading to a burst of simultaneous chain initiations and a rapid, uncontrolled polymerization.[5][6]

    • Solution: Reduce the initiator concentration. A typical starting point is a monomer-to-initiator molar ratio of 100:1 to 1000:1. The optimal concentration depends on the desired molecular weight and reaction kinetics.

  • Cause B: Bulk Polymerization

    • Explanation: Polymerizing the monomer without a solvent (bulk polymerization) means the monomer concentration is at its maximum. The viscosity increases rapidly, which hinders heat dissipation and can lead to an auto-acceleration effect (Trommsdorff effect), causing the reaction to run away.

    • Solution: Perform the polymerization in a suitable solvent (solution polymerization). The solvent helps to dissipate the heat generated and control the reaction rate by lowering the monomer concentration.[7] Toluene, N,N-Dimethylformamide (DMF), or dioxane are common choices.

  • Cause C: High Reaction Temperature

    • Explanation: Higher temperatures increase the decomposition rate of the initiator, leading to a faster polymerization rate.

    • Solution: Lower the reaction temperature. This will slow down both the initiation and propagation steps, allowing for better control. Ensure the temperature is still sufficient for the initiator to decompose effectively.

Question 3: My final polymer has a very high Polydispersity Index (PDI > 2). How can I synthesize a more well-defined polymer?

Answer:

A high PDI indicates a broad distribution of polymer chain lengths, which is characteristic of conventional free-radical polymerization due to various termination (disproportionation, combination) and chain-transfer reactions.

  • Cause A: Inherent Kinetics of Free-Radical Polymerization

    • Explanation: In standard free-radical polymerization, all chains do not grow at the same rate, and termination is irreversible. This inherently leads to a broad molecular weight distribution.

    • Solution 1: Controlled Radical Polymerization (CRP): For applications requiring well-defined polymers (low PDI, predictable molecular weight), employ a CRP technique like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[7][8] These methods maintain a low concentration of active propagating radicals, suppressing termination reactions and allowing chains to grow more uniformly.

    • Solution 2: Optimize Reaction Conditions: If using conventional free-radical polymerization, you can narrow the PDI by:

      • Keeping the monomer conversion low (<50%).

      • Using a chain transfer agent to control molecular weight.

      • Maintaining a constant temperature throughout the reaction.

Question 4: The polymer product is discolored (e.g., yellow or brown). What causes this and how can I prevent it?

Answer:

Discoloration is often due to side reactions involving the aminophenyl group or thermal degradation.

  • Cause A: Oxidation of the Amino Group

    • Explanation: The primary amine on the phenyl ring is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen, leading to colored byproducts.

    • Solution: As mentioned previously, it is critical to perform the polymerization under a strictly inert atmosphere (Nitrogen or Argon) to exclude oxygen.

  • Cause B: Thermal Degradation

    • Explanation: Prolonged exposure to high temperatures can cause degradation of the polymer backbone or side chains.

    • Solution: Use the lowest effective temperature for the polymerization. If a high temperature is required for the initiator, choose an initiator that decomposes at a lower temperature. Minimize the overall reaction time.

Frequently Asked Questions (FAQs)

  • Q1: What is the best type of polymerization for Ethyl 3-(3-aminophenyl)acrylate?

    • The choice depends on your desired polymer properties. Conventional free-radical polymerization is straightforward and suitable for many applications.[2] For precise control over molecular weight and to achieve a low PDI, controlled radical polymerization techniques like ATRP or RAFT are superior.[7][8]

  • Q2: How does the meta-positioned amino group affect the polymerization?

    • The amino group is an electron-donating group, which can influence the reactivity of the acrylate's vinyl group.[1] While it doesn't prevent polymerization, it can participate in side reactions, especially at high temperatures or with certain reagents. For some advanced architectures, protection of the amine (e.g., via acylation) prior to polymerization might be considered.

  • Q3: How do I choose the right solvent?

    • The ideal solvent should dissolve both the monomer and the resulting polymer to prevent precipitation during the reaction.[9][10] It should also be inert under the reaction conditions. The solvent's polarity can influence polymerization kinetics; polar solvents can sometimes decrease the polymerization rate in ATRP, leading to better control.[7]

  • Q4: What techniques are used to characterize the final polymer?

    • ¹H NMR Spectroscopy: To confirm the polymer structure by observing the disappearance of vinyl protons from the monomer and the appearance of broad peaks corresponding to the polymer backbone.[11]

    • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).[9][12]

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine thermal properties like the glass transition temperature (Tg) and the degradation temperature.[13]

Experimental Protocols

Protocol 1: Monomer Purification (Inhibitor Removal)

Objective: To remove the polymerization inhibitor (e.g., MEHQ) from Ethyl 3-(3-aminophenyl)acrylate.

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate

  • Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column

  • Glass wool or fritted glass disc

  • Anhydrous solvent for elution (e.g., dichloromethane or ethyl acetate)

  • Round bottom flask for collection

Procedure:

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Dry-pack the column with basic alumina to a height of approximately 10-15 cm.

  • Gently tap the column to ensure even packing.

  • Dissolve the Ethyl 3-(3-aminophenyl)acrylate monomer in a minimal amount of the anhydrous solvent.

  • Carefully add the monomer solution to the top of the alumina column.

  • Elute the monomer using the same anhydrous solvent, collecting the purified monomer solution in a round bottom flask. The inhibitor will remain adsorbed on the alumina.

  • Remove the solvent from the collected eluent under reduced pressure using a rotary evaporator. Crucially, do not heat the flask above 40°C to prevent premature polymerization.

  • Use the purified, inhibitor-free monomer immediately. Do not store it for extended periods.

Protocol 2: General Free-Radical Solution Polymerization

Objective: To synthesize poly(Ethyl 3-(3-aminophenyl)acrylate) via a standard free-radical method.

Materials:

  • Purified Ethyl 3-(3-aminophenyl)acrylate (see Protocol 1)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or DMF)

  • Schlenk flask or three-neck round bottom flask with condenser

  • Inert gas supply (Nitrogen or Argon) with a bubbler

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Precipitation solvent (e.g., Methanol or Hexane)

Procedure:

  • Add Ethyl 3-(3-aminophenyl)acrylate (e.g., 5.0 g, 26.1 mmol) and AIBN (e.g., 43 mg, 0.261 mmol, for a 100:1 monomer:initiator ratio) to the Schlenk flask containing a magnetic stir bar.

  • Add the anhydrous solvent (e.g., 25 mL) to achieve the desired monomer concentration.

  • Seal the flask and bubble Argon or Nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.

  • After deoxygenation, switch to a positive pressure of inert gas (connect the line to the top of the condenser).

  • Immerse the flask in a preheated oil bath at 70°C and begin stirring.

  • Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

  • To stop the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent (e.g., 400 mL of cold methanol). The polymer should crash out as a solid.

  • Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at 40-50°C until a constant weight is achieved.

Data & Parameter Summary

Table 1: Initiator Selection Guide
InitiatorAbbreviationTypical Temp. RangeSolubilityComments
AzobisisobutyronitrileAIBN60 - 80°COrganic SolventsCommon, reliable choice; avoids oxygen-centered radicals.[2]
Benzoyl PeroxideBPO80 - 95°COrganic SolventsHigher temperature required; can be used in redox systems.[6][14]
Potassium PersulfateKPS50 - 70°CWaterUsed for emulsion or aqueous solution polymerization.[4]
Table 2: Solvent Selection Guide
SolventPolarityBoiling PointComments
TolueneNon-polar111°CGood for dissolving monomer and many polymers; standard choice.
DioxanePolar aprotic101°CGood solvent for many polymers; peroxide formation risk.
N,N-DimethylformamidePolar aprotic153°CHigh boiling point; excellent solvent but can be difficult to remove.
TetrahydrofuranPolar aprotic66°CLower boiling point; risk of chain transfer.

Visualizations & Workflows

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Monomer Ethyl 3-(3-aminophenyl)acrylate Purification Protocol 1: Remove Inhibitor (Alumina Column) Monomer->Purification Setup Assemble Glassware (Inert Atmosphere) Purification->Setup Solvent Select & Deoxygenate Solvent Solvent->Setup Initiator Select & Weigh Initiator Initiator->Setup Polymerize Polymerize at Temp (T) for Time (t) Setup->Polymerize Quench Cool & Quench Reaction Polymerize->Quench Precipitate Precipitate in Non-Solvent Quench->Precipitate Filter Filter & Wash Polymer Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Final_Polymer Purified Polymer Dry->Final_Polymer NMR ¹H NMR (Structure) Final_Polymer->NMR GPC GPC/SEC (Mn, Mw, PDI) Final_Polymer->GPC DSC DSC/TGA (Thermal Prop.) Final_Polymer->DSC

Caption: General workflow for the polymerization of Ethyl 3-(3-aminophenyl)acrylate.

Troubleshooting_Flow Start Problem Encountered NoPoly No / Low Yield? Start->NoPoly FastPoly Reaction Too Fast? Start->FastPoly HighPDI High PDI? Start->HighPDI CheckInhibitor Was monomer purified? NoPoly->CheckInhibitor Yes CheckInitConc Reduce Initiator Concentration FastPoly->CheckInitConc Yes CheckSolvent Use Solvent / Increase Volume FastPoly->CheckSolvent Yes CheckTemp Lower Reaction Temperature FastPoly->CheckTemp Yes UseCRP Consider ATRP / RAFT HighPDI->UseCRP Yes LimitConv Stop at Lower Conversion HighPDI->LimitConv Yes CheckO2 Was system deoxygenated? CheckInhibitor->CheckO2 Yes CheckInitiator Is initiator active? Is temp correct? CheckO2->CheckInitiator Yes

Caption: Troubleshooting decision flow for common polymerization issues.

References

  • Benchchem, "Ethyl 3-(3-aminophenyl)acrylate | 6328-01-4," Benchchem, Available: .
  • LookChem, "Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)
  • ResearchGate, "The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization," ResearchG
  • Benchchem, "Preventing polymerization of Ethyl 3-benzoylacrylate during storage," Benchchem, Available: .
  • ChemRxiv, "Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects," ChemRxiv, Available: .
  • NIH, "The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles," NIH, Available: .
  • ResearchGate, "Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl)
  • ResearchGate, "Poly (N-Phenyl methacrylamide-co-Ethyl methacrylate)
  • "Dynamics of Poly (butyl acrylate) and Poly (ethyl acrylate) with internal double bonds," Available: .
  • Wikipedia, "Poly(ethyl acryl
  • MDPI, "RAFT Synthesis and Characterization of Poly(Butyl-co-2-(N,N-Dimethylamino)Ethyl Acrylates)-block-Poly(Polyethylene Glycol Monomethyl Ether Acrylate) as a Photosensitizer Carrier for Photodynamic Therapy," MDPI, Available: .
  • BLDpharm, "125872-97-1|(E)-Ethyl 3-(3-aminophenyl)
  • ResearchGate, "(PDF)
  • PubMed, "Influence of Initiator Concentration on the Polymerization Course of Methacryl
  • PLOS, "Thermal properties of poly(N,N-dimethylaminoethyl methacryl
  • MDPI, "The Effect of the Initiator/Activator/Accelerator Ratio on the Degree of Conversion, Film Thickness, Flow, and Cytotoxicity of Dual-Cured Self-Adhesive Resin Cements," MDPI, Available: .
  • Biosynth, "Poly(ethyl methacrylate) | 9003-42-3 | FP163901," Biosynth, Available: .
  • Taylor & Francis, "Poly(ethyl acrylate) – Knowledge and References," Taylor & Francis, Available: .
  • RSC Publishing, "Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process," RSC Publishing, Available: .
  • NIH, "Ethyl 3-(4-aminophenyl)acrylate | C11H13NO2 | CID 97826," PubChem, Available: .
  • ResearchGate, "(PDF)
  • Appchem, "Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8 | C11H13NO2," Appchem, Available: .
  • Polymer Source, "Poly(ethyl acrylate) Sample #: P18689B-EA," Polymer Source, Available: .
  • Polymer Source, "Poly(ethyl acrylate) - P1110-EA," Polymer Source, Available: .

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with Ethyl 3-(3-aminophenyl)acrylate

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer fr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this versatile bifunctional molecule. The unique combination of a nucleophilic aromatic amine and an electrophilic acrylate moiety imparts a rich reactivity profile, which can also lead to a range of potential side products. This guide is structured to help you anticipate, identify, and mitigate these challenges in your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis or subsequent reactions of Ethyl 3-(3-aminophenyl)acrylate.

Issue 1: Low Yield of the Desired Product and Presence of High Molecular Weight Species

Symptom: You observe a lower-than-expected yield of your target compound, and characterization (e.g., by LC-MS or ¹H NMR) indicates the presence of oligomeric or polymeric materials.

Probable Cause: Ethyl 3-(3-aminophenyl)acrylate is susceptible to both self-polymerization via its acrylate functionality and intermolecular Michael addition, where the amino group of one molecule attacks the activated double bond of another.

In-Depth Explanation: The acrylate group is an electron-deficient alkene, making it an excellent Michael acceptor. The primary amino group on the phenyl ring is a potent nucleophile that can initiate aza-Michael addition reactions, leading to the formation of dimers and higher-order oligomers.[1] This process can be accelerated by heat, light (which can initiate radical polymerization), or the presence of basic or acidic catalysts.

Mitigation Strategies:

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize thermally induced polymerization and side reactions.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating radical polymerization.

  • Inhibitors: For storage and in reactions where permissible, consider the use of radical inhibitors like hydroquinone or BHT in small quantities.

  • pH Control: Avoid strongly basic conditions which can catalyze the Michael addition. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.

  • Concentration: Work at lower concentrations to reduce the frequency of intermolecular reactions.

Experimental Protocol: Purification of Ethyl 3-(3-aminophenyl)acrylate from Oligomeric Byproducts

  • Dissolution: Dissolve the crude product in a minimum amount of a moderately polar solvent in which the desired product is soluble, but the oligomers have limited solubility (e.g., dichloromethane or ethyl acetate).

  • Precipitation/Filtration: Add a non-polar solvent (e.g., hexanes or petroleum ether) dropwise with stirring to precipitate the higher molecular weight oligomers.

  • Filtration: Filter the mixture, collecting the filtrate which contains the desired monomeric product.

  • Column Chromatography: If co-precipitation occurs, purify the product using flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity should effectively separate the monomer from the more polar oligomers.

Issue 2: Presence of a Carboxylic Acid Impurity

Symptom: Your product is contaminated with 3-(3-aminophenyl)acrylic acid, as identified by NMR (disappearance of the ethyl ester signals and appearance of a broad carboxylic acid proton peak >10 ppm) or LC-MS (a mass corresponding to the hydrolyzed product).[2]

Probable Cause: The ethyl ester is susceptible to hydrolysis, particularly in the presence of water under acidic or basic conditions.

In-Depth Explanation: Ester hydrolysis can be catalyzed by both acids and bases. If your reaction conditions are not strictly anhydrous, or if the workup involves aqueous acidic or basic washes, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a likely side reaction.[2]

Mitigation Strategies:

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.

  • Neutral Workup: During workup, use neutral washes (e.g., brine) whenever possible. If an acid or base wash is necessary, perform it quickly at low temperatures and immediately proceed to the next step.

  • Aprotic Solvents: Whenever possible, use aprotic solvents to minimize the risk of hydrolysis.

Experimental Protocol: Removal of 3-(3-aminophenyl)acrylic acid

  • Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic byproduct will be deprotonated and extracted into the aqueous layer.

  • Separation: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Caution: Be aware that prolonged exposure to even a mild base can promote other side reactions like Michael addition. Perform this extraction efficiently.

Issue 3: Formation of an Intramolecular Cyclization Product

Symptom: You observe an unexpected neutral byproduct with a mass corresponding to the loss of ethanol from the starting material.

Probable Cause: Intramolecular cyclization of Ethyl 3-(3-aminophenyl)acrylate to form a lactam.

In-Depth Explanation: The molecule possesses both a nucleophilic amino group and an electrophilic ester carbonyl group. Under thermal stress or in the presence of certain catalysts, the amino group can attack the ester carbonyl, leading to an intramolecular cyclization and the elimination of ethanol to form a lactam.[3] This is more likely to occur at elevated temperatures.

Mitigation Strategies:

  • Temperature Control: Avoid high reaction temperatures and prolonged heating.

  • Protecting Groups: If the acrylate moiety is the desired reactive site, consider protecting the amino group (e.g., as a Boc or Cbz derivative) to prevent its nucleophilic attack. The protecting group can be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect when working with Ethyl 3-(3-aminophenyl)acrylate?

A1: The most prevalent side products arise from the dual reactivity of the molecule. These are summarized in the table below:

Side Product CategoryStructure of Side Product (Example)Common CauseMitigation Strategy
Oligomerization/Polymerization Dimer formed via Michael AdditionHeat, light, basic/acidic conditionsLow temperature, inert atmosphere, inhibitors
Hydrolysis 3-(3-Aminophenyl)acrylic acidPresence of water, acidic/basic conditionsAnhydrous conditions, neutral workup
Intramolecular Cyclization Lactam formationHigh temperatures, prolonged heatingLower reaction temperatures, protect the amino group
Photodimerization Cyclobutane derivativesExposure to UV lightProtect reaction from light

Q2: How can I best store Ethyl 3-(3-aminophenyl)acrylate to ensure its stability?

A2: To minimize degradation and side reactions during storage, it is recommended to:

  • Store the compound at low temperatures (2-8 °C).

  • Protect it from light.

  • Store under an inert atmosphere (argon or nitrogen) to prevent oxidation and radical-initiated polymerization.

  • Ensure the container is tightly sealed to prevent moisture ingress, which could lead to hydrolysis.

Q3: I am planning to perform a reaction on the amino group (e.g., acylation). What should I be cautious of?

A3: When targeting the amino group, the acrylate moiety can still be reactive.

  • Michael Addition: If the acylation is performed under basic conditions, the Michael addition can compete with N-acylation.

  • Polymerization: The reaction conditions for acylation might induce polymerization of the acrylate.

  • Solution: Consider using a less nucleophilic base or performing the reaction at a lower temperature. Protecting the acrylate functionality is generally not necessary for N-acylation but be mindful of the reaction conditions.

Q4: Can I use Ethyl 3-(3-aminophenyl)acrylate in peptide coupling reactions?

A4: Yes, the amino group can be used as a nucleophile in peptide couplings. However, be aware of potential side reactions common in peptide synthesis, such as diketopiperazine formation if it is the N-terminal residue in a dipeptide ester. Also, the basic conditions often employed in peptide coupling could promote Michael addition of the free amine to another molecule of the acrylate.

Visualizing Side Reactions

To better understand the relationships between the starting material and its common side products, the following reaction pathway diagram is provided.

Side_Reactions cluster_polymerization Polymerization/Oligomerization cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization main Ethyl 3-(3-aminophenyl)acrylate dimer Michael Adduct (Dimer) main->dimer Intermolecular Michael Addition polymer Polymer main->polymer Radical/Thermal Polymerization acid 3-(3-Aminophenyl)acrylic acid main->acid H₂O, H⁺ or OH⁻ lactam Lactam main->lactam Heat (Δ)

Sources

Optimization

Technical Support Center: Purification of Ethyl 3-(3-aminophenyl)acrylate

Welcome to the technical support guide for the purification of Ethyl 3-(3-aminophenyl)acrylate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges durin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 3-(3-aminophenyl)acrylate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this versatile chemical intermediate.[1] We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your results.

The primary challenge in purifying Ethyl 3-(3-aminophenyl)acrylate stems from the dual functionality of the molecule: a basic aromatic amine and an acrylate ester. The amine group is prone to strong interactions with acidic stationary phases like silica gel, while the acrylate moiety carries a risk of polymerization, especially under heat.[2][3][4][5] This guide provides solutions to common issues encountered with standard purification techniques.

FAQ: Choosing Your Initial Purification Strategy

This section provides a high-level overview to help you select the most appropriate purification technique based on the state of your crude material.

Q1: What are the primary methods for purifying Ethyl 3-(3-aminophenyl)acrylate?

The three most common and effective techniques are:

  • Column Chromatography: The most versatile method for separating the target compound from impurities with different polarities, especially those that are structurally similar. However, it requires special considerations due to the basic amine.[2][6]

  • Recrystallization: Ideal for purifying solid crude products that are already of relatively high purity (>90%). It is efficient for removing minor impurities.[7]

  • Acid-Base Extraction: A liquid-liquid extraction technique that leverages the basicity of the amine to separate it from neutral or acidic impurities. It is a scalable workup or purification step, provided the compound is stable to pH changes.[8]

Q2: My crude product is a solid and appears fairly clean on a preliminary TLC. What is the most efficient purification method?

For high-purity solids, recrystallization is the most efficient method. It is faster, uses less solvent than chromatography, and is easily scalable. The key is to find a suitable solvent system where the compound is highly soluble when hot and poorly soluble when cold.[7]

Q3: My reaction mixture contains multiple byproducts with polarities similar to my product. Which method offers the best resolution?

Column chromatography is the superior choice for resolving complex mixtures with closely related impurities. You will need to employ modified techniques, such as adding a base to your mobile phase or using a functionalized stationary phase, to achieve good separation and prevent product loss.[3]

Q4: I need to process a large-scale reaction and want to avoid chromatography initially. What do you recommend?

An acid-base extraction is an excellent first-pass purification for large quantities. By dissolving the crude mixture in an organic solvent and washing with dilute acid, the basic Ethyl 3-(3-aminophenyl)acrylate can be selectively moved to the aqueous phase as its protonated salt, leaving non-basic impurities behind.[8] Subsequent basification of the aqueous layer allows for recovery of the purified amine.

Workflow: Selecting a Purification Method

G start Crude Product is_solid Is the product solid and >90% pure? start->is_solid is_complex Complex mixture with closely related impurities? is_solid->is_complex No recrystallize Recrystallization is_solid->recrystallize Yes is_large_scale Large scale with non-basic impurities? is_complex->is_large_scale No chromatography Column Chromatography (Modified) is_complex->chromatography Yes is_large_scale->chromatography No extraction Acid-Base Extraction is_large_scale->extraction Yes further_purify Consider further purification (e.g., Recrystallization) extraction->further_purify

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Section A: Column Chromatography

Q1: Why is my compound streaking (tailing) on my silica TLC plate and column?

This is the most common issue when purifying amines on silica gel.[6][9]

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic lone pair of electrons on the nitrogen atom of your amine interacts strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes a portion of your compound to "stick" to the silica, eluting slowly and creating a characteristic streak or tail.[2][3]

  • Solution: You must neutralize or "mask" these acidic sites. This is typically done by adding a small amount (0.5-2%) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[3][6] The competing base will preferentially interact with the silanol groups, allowing your compound to travel through the column more uniformly.

Q2: I added triethylamine (TEA) to my eluent, but the separation of my product from a key impurity is now worse. What can I do?

  • Causality: While TEA is excellent at preventing tailing, it is also a polar modifier that can alter the overall polarity of the mobile phase, sometimes reducing the separation factor (selectivity) between your product and impurities.

  • Solutions:

    • Optimize TEA Concentration: Reduce the amount of TEA to the minimum required to prevent streaking (e.g., start at 0.5%).

    • Adjust Solvent System: Re-optimize your primary solvents (e.g., Hexane/Ethyl Acetate or DCM/Methanol) in the presence of the fixed TEA concentration to regain selectivity.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica column, which are designed specifically for purifying basic compounds.[2][3]

Q3: My compound seems to be irreversibly stuck on the column. Even with a highly polar, base-modified eluent, the recovery is very low. What is happening?

  • Causality: While uncommon, very strong binding can occur, especially if the silica is highly activated (very acidic) or if the compound has multiple basic sites. Another possibility is on-column degradation or polymerization, although this is less likely for this specific molecule under standard conditions.

  • Solutions:

    • Solid Loading: Instead of loading your compound dissolved in a solvent, try "dry loading" or "solid loading." Pre-adsorb your crude material onto a small amount of silica gel, remove the solvent, and load the resulting dry powder onto the top of your column. This can sometimes improve resolution and recovery.[10]

    • Consider Reversed-Phase: Reversed-phase chromatography is an excellent alternative. On a C18 column with a mobile phase at a neutral or slightly basic pH, the amine will be in its non-protonated, more hydrophobic form, leading to good retention and separation without the acidic interaction issues.[3] A mobile phase of acetonitrile and water with 0.1% TEA is a good starting point.[3]

Workflow: Troubleshooting Poor Column Chromatography

G start Poor Separation or Recovery in Column problem What is the main issue? start->problem tailing Streaking / Tailing problem->tailing Tailing poor_sep Poor Separation problem->poor_sep Poor Separation no_elution No Elution / Low Recovery problem->no_elution Low Recovery add_tea Add 0.5-2% TEA or NH4OH to mobile phase tailing->add_tea opt_tea Optimize TEA concentration and re-screen solvents poor_sep->opt_tea rev_phase Use Reversed-Phase (C18) with basic modifier no_elution->rev_phase alt_phase Switch to Alumina or Amine-functionalized Silica opt_tea->alt_phase

Caption: Workflow for troubleshooting common column chromatography issues with amines.

Section B: Recrystallization

Q1: My compound oiled out instead of forming crystals. How can I fix this?

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, or if the concentration of impurities is too high, inhibiting crystal lattice formation.

  • Solutions:

    • Add More Solvent: Add more hot solvent to dissolve the oil completely, then allow it to cool much more slowly.

    • Lower the Cooling Temperature: Ensure the solution is cooled well below the compound's melting point.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal from a previously purified batch to induce crystallization.

Q2: My recrystallized product is still impure. What went wrong?

  • Causality: This usually happens if the cooling process was too rapid. Fast cooling traps impurities within the growing crystal lattice. It can also occur if the chosen solvent is not ideal and co-dissolves an impurity with similar solubility characteristics.

  • Solution: Repeat the recrystallization process. Ensure the product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool to room temperature slowly, and then move it to an ice bath or refrigerator to maximize recovery. If purity does not improve, the impurity may have very similar solubility properties, and chromatography may be necessary.

Section C: Acid-Base Extraction

Q1: Could the acid or base wash hydrolyze the ester in my molecule?

  • Causality: Yes, this is a valid concern. Esters can be hydrolyzed to carboxylic acids under both acidic and basic conditions, a reaction that is often accelerated by heat.[11]

  • Solution: To minimize the risk of hydrolysis:

    • Use Mild Conditions: Use dilute acids (e.g., 1M HCl) and bases (e.g., saturated sodium bicarbonate solution instead of NaOH).

    • Work Quickly and at Low Temperature: Perform the extractions promptly and in a separatory funnel placed in an ice bath to keep the temperature low.

    • Check for Byproducts: After purification, check the product's NMR spectrum for the disappearance of the ethyl ester signals and the appearance of a carboxylic acid proton to rule out significant hydrolysis.

Experimental Protocols
Protocol 1: Column Chromatography on TEA-Deactivated Silica Gel
  • Solvent System Selection: On a TLC plate, find a solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that gives your product an Rf value of ~0.2-0.3. Add 1% triethylamine (TEA) to this system and re-run the TLC to confirm the Rf and observe the reduction in tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexane) containing 1% TEA.

    • Pack the column with this slurry.

    • Add a layer of sand to the top of the silica bed.

  • Column Deactivation: Flush the packed column with 2-3 column volumes of your full eluent system (e.g., 70:30 Hex:EtOAc + 1% TEA). This ensures the entire silica bed is neutralized.[10]

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or DCM and load it onto the column.

  • Elution: Run the column using your chosen mobile phase, collecting fractions and monitoring them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a solvent like DCM or placing the sample under high vacuum.

Parameter Recommendation for Ethyl 3-(3-aminophenyl)acrylate Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice when properly deactivated.
Mobile Phase Modifier 0.5 - 2% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing tailing.[2][3][6]
Starting Eluent Hexane:Ethyl Acetate or DCM:MethanolCommon solvent systems offering a wide polarity range.
TLC Visualization UV light (254 nm)The aromatic ring and conjugated system are UV-active.
Protocol 2: Recrystallization
  • Solvent Screening: Place a small amount of your crude solid in several test tubes. Add a few potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water/hexane) dropwise. A good solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References
  • Vertex AI Search. (2025).
  • University of Rochester, Department of Chemistry. Workup: Amines.
  • National Institutes of Health (NIH). (2024).
  • Science Forums, Chemistry. (2011).
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Google Patents.
  • The Pharma Innovation Journal. (2019).
  • CABI Digital Library. (2023).
  • LookChem. Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)
  • Biotage. (2023).
  • Reddit. (2022). Chromotography with free amines? : r/chemhelp.
  • University of Rochester, Department of Chemistry.
  • Achmem. (E)-Ethyl 3-(4-aminophenyl)
  • National Institutes of Health (NIH), PubChem.
  • Google Patents.

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-(3-aminophenyl)acrylate

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of Ethyl 3-(3-aminophenyl)acrylate (E3APA). This guide is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 3-(3-aminophenyl)acrylate (E3APA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. E3APA is a highly versatile chemical intermediate, serving as a crucial building block for a range of pharmaceuticals and complex organic molecules due to its reactive amino and acrylate functionalities.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to adapt and optimize the synthesis for your specific laboratory context.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of Ethyl 3-(3-aminophenyl)acrylate can be approached through several established chemical pathways. The choice of route often depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents or reaction conditions. The three most prevalent and reliable strategies are:

  • The Heck Coupling Reaction: A direct and efficient palladium-catalyzed C-C bond formation between an aryl halide (e.g., 3-iodoaniline) and ethyl acrylate.[3][4]

  • Reduction of a Nitro Precursor: A two-step approach involving the synthesis of Ethyl 3-(3-nitrophenyl)acrylate, followed by the chemoselective reduction of the nitro group.[2]

  • The Wittig Reaction: The formation of the alkene double bond by reacting 3-aminobenzaldehyde with a phosphorus ylide generated from an ethyl haloacetate derivative.[5][6]

Below is a diagram illustrating these primary synthetic workflows.

Synthesis_Pathways cluster_heck Heck Coupling Route cluster_reduction Nitro-Reduction Route cluster_wittig Wittig Route A1 3-Iodoaniline (or 3-Bromoaniline) A3 Pd Catalyst, Base, Solvent A1->A3 A2 Ethyl Acrylate A2->A3 Target Ethyl 3-(3-aminophenyl)acrylate A3->Target Direct C-C Coupling B1 Ethyl 3-(3-nitrophenyl)acrylate B2 Reducing Agent (e.g., SnCl2 or H2, Pd/C) B1->B2 B2->Target Nitro Group Reduction C1 3-Aminobenzaldehyde C3 Wittig Reaction C1->C3 C2 Phosphorus Ylide (from Ethyl bromoacetate) C2->C3 C3->Target Olefin Synthesis

Caption: Primary synthetic routes to Ethyl 3-(3-aminophenyl)acrylate.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of E3APA in a question-and-answer format.

General Issues

Q: My overall yield is consistently low, regardless of the synthetic route. What are the first things I should check?

A: Low yields are often traced back to a few common areas:

  • Reagent Quality: Ensure starting materials are pure and solvents are anhydrous, especially for the Heck and Wittig reactions where moisture can deactivate catalysts or reagents.

  • Inert Atmosphere: For oxygen-sensitive reactions like the Heck coupling, ensure your system is properly purged with an inert gas (Nitrogen or Argon). Oxygen can lead to the formation of palladium black and phosphine oxide ligands, deactivating the catalyst.[7]

  • Temperature Control: Many steps are temperature-sensitive. Overheating can cause polymerization of the acrylate moiety or lead to side reactions, while insufficient heat can result in a stalled or incomplete reaction.[8]

  • Purification Losses: E3APA has moderate polarity. Significant product loss can occur during aqueous workups or if the column chromatography conditions are not optimized.

Route-Specific Troubleshooting: The Heck Reaction

Q: My Heck reaction is sluggish, or the starting materials are not consumed. What's wrong?

A: A stalled Heck reaction is a frequent issue. Here's a systematic approach to troubleshooting:

  • Catalyst System: The choice of palladium source, ligand, and base is critical.

    • Catalyst: Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common choices. If you observe significant precipitation of black solid (palladium black), your Pd(0) active catalyst is decomposing. This can be mitigated by using appropriate phosphine ligands.

    • Ligand: Triphenylphosphine (PPh₃) is standard, but bulkier, more electron-rich ligands like Tri(o-tolyl)phosphine can sometimes improve catalyst stability and turnover.

    • Base: The base is not just an acid scavenger; it is crucial for regenerating the active Pd(0) catalyst.[3] Organic bases like triethylamine (Et₃N) are common. If the reaction stalls, consider switching to a stronger inorganic base like K₂CO₃ or NaOAc, which can sometimes improve results, especially with less reactive aryl bromides.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typical. Ensure they are anhydrous.

  • Aryl Halide Reactivity: The reactivity order is I > Br >> Cl. If you are using 3-bromoaniline, the reaction will require higher temperatures and possibly a more robust catalytic system than 3-iodoaniline.

Q: I'm observing a significant amount of a byproduct that I suspect is a homocoupled dimer of my aniline starting material. How can I prevent this?

A: Homocoupling is a common side reaction. To minimize it:

  • Control Temperature: Lowering the reaction temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.

  • Adjust Stoichiometry: Using a slight excess of ethyl acrylate (e.g., 1.2-1.5 equivalents) can favor the cross-coupling pathway.

  • Catalyst Loading: While counterintuitive, sometimes lowering the palladium catalyst concentration can reduce the incidence of side reactions.

Route-Specific Troubleshooting: Nitro-Reduction

Q: My reduction of Ethyl 3-(3-nitrophenyl)acrylate is incomplete or I'm getting multiple products. How can I improve this step?

A: The key to this step is achieving chemoselective reduction of the nitro group without affecting the acrylate's double bond or ester functionality.[2]

  • Incomplete Reaction: If using a chemical reductant like Tin(II) chloride (SnCl₂), ensure you are using a sufficient molar excess (typically 3-5 equivalents) and that the reaction is acidic enough (often done in ethanol with concentrated HCl).[2][9] The reaction can be slow at room temperature and may require gentle heating.

  • Over-reduction: Catalytic hydrogenation (H₂, Pd/C) is very effective but carries the risk of reducing the C=C double bond. To avoid this:

    • Use a 10% Pd/C catalyst at low hydrogen pressure (1 atm, i.e., a balloon of H₂).

    • Carefully monitor the reaction by TLC. As soon as the starting material is consumed, stop the reaction to prevent saturation of the double bond.

    • Consider alternative catalysts like sulfided platinum, which are known to be more chemoselective for nitro group reduction in the presence of other reducible functionalities.[2]

Route-Specific Troubleshooting: The Wittig Reaction

Q: I'm having trouble forming the ylide, or the subsequent reaction with 3-aminobenzaldehyde gives a very low yield. What should I focus on?

A: The Wittig reaction is highly dependent on the successful formation of the phosphorus ylide.[5]

  • Ylide Formation: The ylide needed for this synthesis is a "stabilized" ylide, derived from ethyl bromoacetate and triphenylphosphine. These are less reactive than non-stabilized ylides and require a moderately strong base for deprotonation of the phosphonium salt.[6]

    • Base: While strong bases like n-BuLi are common for non-stabilized ylides, a milder base like sodium ethoxide or even aqueous sodium bicarbonate can be sufficient and preferable for this stabilized ylide, reducing potential side reactions.

    • Anhydrous Conditions: While stabilized ylides are more tolerant to moisture, it is still best practice to use dry solvents and glassware to ensure efficient ylide formation.

  • Reaction with Aldehyde: The amino group on 3-aminobenzaldehyde can potentially interfere with very strong bases like n-BuLi. This is another reason to prefer milder basic conditions for ylide generation. The reaction itself may require heating to proceed at a reasonable rate due to the lower reactivity of the stabilized ylide.[10]

  • Workup: A major byproduct is triphenylphosphine oxide, which can sometimes be difficult to separate from the desired product. Purification often requires careful column chromatography.

Troubleshooting_Tree cluster_general General Checks cluster_specific Route-Specific Issues cluster_solutions Potential Solutions Start Low Yield Observed Reagents Check Reagent Purity & Solvent Anhydrousness Start->Reagents Inert Verify Inert Atmosphere (N2/Ar) Start->Inert Temp Confirm Accurate Temperature Control Start->Temp Wittig Wittig: Inefficient Ylide Formation? Heck Heck: Catalyst Deactivation? (Pd Black Formation) Reagents->Heck Inert->Heck Reduction Reduction: Incomplete? Or Over-reduction? Temp->Reduction Sol_Heck Change Ligand/Base Optimize Temperature Heck->Sol_Heck Sol_Reduction Increase Reductant Equivalents Switch to SnCl2 or Monitor H2 Reduction->Sol_Reduction Sol_Wittig Use Milder Base (e.g., NaHCO3) Ensure Anhydrous Conditions Wittig->Sol_Wittig

Caption: A decision tree for troubleshooting low yield in E3APA synthesis.

Section 3: FAQs - Optimizing Your Synthesis

Q: Which synthetic route is generally best for high yield and scalability?

A: Both the Heck Coupling and the Nitro-Reduction routes are robust and widely used.

  • Heck Coupling: Offers a more direct, atom-economical path if the appropriate substituted aniline is available. It avoids the handling of nitro compounds and strong reducing agents. However, the cost of the palladium catalyst and ligands can be a factor in large-scale synthesis.

  • Nitro-Reduction: This two-step route is often very reliable and high-yielding. The starting materials (e.g., 3-nitrobenzaldehyde) are typically inexpensive and readily available. The reduction step is usually clean and efficient, making this a very popular choice in many research and industrial settings.

Q: How does the choice of base impact the Heck reaction yield?

A: The base is a critical parameter. Its primary roles are to neutralize the HX acid produced and to facilitate the reductive elimination step that regenerates the active Pd(0) catalyst. The optimal choice depends on the substrate and solvent.

BaseTypeCommon Use CaseConsiderations
Triethylamine (Et₃N) Organic, LiquidMost common; good for aryl iodides.Can act as a ligand; relatively weak.
K₂CO₃ / Cs₂CO₃ Inorganic, SolidGood for less reactive aryl bromides.Heterogeneous reaction may require phase-transfer catalyst or vigorous stirring.
Sodium Acetate (NaOAc) Inorganic, SolidMild base, useful in specific protocols.Can sometimes lead to lower yields if not optimal.
Proton Sponge Organic, Non-nucleophilicUsed in sensitive substrates.Expensive.

Q: How can I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Solvent System: A mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes) is a good starting point for developing a TLC system.

  • Visualization: The product, E3APA, is UV active. Staining with potassium permanganate can also be used, as the acrylate double bond will react.

  • Analysis: Monitor the consumption of the limiting reagent and the appearance of the product spot. The product (amine) is typically more polar than the nitro precursor but may have similar polarity to the aniline starting material in the Heck reaction. Co-spotting with starting materials is essential for accurate interpretation.

Section 4: Detailed Experimental Protocols

The following are representative protocols. Researchers should always perform their own risk assessment and optimization.

Protocol A: Synthesis via Heck Coupling

This protocol describes the coupling of 3-iodoaniline with ethyl acrylate.

Step-by-Step Methodology:

  • To a dry, three-necked flask equipped with a reflux condenser and magnetic stirrer, add 3-iodoaniline (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and Triphenylphosphine (PPh₃, 0.04 eq).

  • Seal the flask and purge with dry nitrogen gas for 15 minutes.

  • Under a positive flow of nitrogen, add anhydrous acetonitrile (or DMF) as the solvent, followed by triethylamine (Et₃N, 2.5 eq).

  • Add ethyl acrylate (1.5 eq) to the mixture via syringe.

  • Heat the reaction mixture to 80-85 °C and stir vigorously.

  • Monitor the reaction progress by TLC until the 3-iodoaniline is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Ethyl 3-(3-aminophenyl)acrylate.

Protocol B: Synthesis via Nitro-Reduction

This protocol describes the reduction of Ethyl 3-(3-nitrophenyl)acrylate using Tin(II) chloride.[2]

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve Ethyl 3-(3-nitrophenyl)acrylate (1.0 eq) in ethanol.

  • To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) portion-wise. The addition may be exothermic.

  • Stir the resulting suspension at room temperature. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Monitor the reaction by TLC until the starting nitro compound is fully consumed (typically 2-6 hours).

  • Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9) and gas evolution ceases.

  • Extract the resulting slurry multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product.

References
  • LookChem. (n.d.). Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate. Retrieved from [Link]

  • Gupta, P. K., & Rawal, R. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Leung, S. H., & Angel, S. A. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Retrieved from [Link]

  • Ponder, J. (2017, February 23). A Solvent Free Wittig Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of amine on yield and selectivity of ethyl acrylate a. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art. Catalysts, 7(1), 12. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Heck Coupling of Arylhydrazines via C–NHNH2 Bond Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the effect of temperature on polymerization of ethyl methacrylate monomer. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US3458561A - Esterification of acrylic acid.

Sources

Optimization

Preventing premature polymerization of Ethyl 3-(3-aminophenyl)acrylate

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the premature polymerization of this versatile monomer. By understanding the underlying chemical principles, you can ensure the stability and reactivity of your material throughout its lifecycle.

Frequently Asked Questions (FAQs)

Q1: What is causing my Ethyl 3-(3-aminophenyl)acrylate to turn viscous and yellow in the bottle?

A1: An increase in viscosity and a color change to yellow are classic signs of premature polymerization. This is a spontaneous or induced reaction where individual monomer units link together to form polymer chains. This process is often initiated by exposure to heat, light (specifically UV), or the presence of radical-initiating contaminants. The aminophenyl group can also be susceptible to oxidation, which can contribute to color change.

Q2: I store my monomer in the refrigerator. Why is it still polymerizing?

A2: While refrigeration slows down chemical reactions, it doesn't completely stop them. More importantly, for acrylate monomers, the presence of dissolved oxygen is crucial for the inhibitor to function effectively.[1][2] Storing at very low temperatures can reduce the solubility of oxygen in the monomer, potentially rendering the inhibitor less effective. A consistent, cool temperature between 2-8°C is recommended, but ensuring the presence of air in the headspace of the container is equally critical.[3][4]

Q3: Can I use an inert gas like nitrogen or argon to blanket the monomer for storage?

A3: No, this is strongly discouraged. Most commercial acrylate monomers, including Ethyl 3-(3-aminophenyl)acrylate, are stabilized with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ). These inhibitors require the presence of molecular oxygen to effectively scavenge free radicals and prevent polymerization.[1] Storing under an inert atmosphere will render the inhibitor useless and can lead to rapid and potentially violent polymerization.

Q4: How can I tell if my monomer has started to polymerize?

A4: Besides the obvious visual cues of increased viscosity, gel formation, or solidification, more subtle signs can be detected earlier. A slight increase in warmth of the container can indicate an exothermic polymerization reaction is underway. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the remaining monomer and detect the formation of oligomers.[5] Gas Chromatography (GC) can also be employed to identify and quantify the monomer.[6]

Troubleshooting Guide: Preventing Unwanted Polymerization

This section provides a systematic approach to diagnosing and resolving issues related to the premature polymerization of Ethyl 3-(3-aminophenyl)acrylate.

Issue 1: Monomer shows signs of polymerization upon arrival or shortly after.
  • Possible Cause A: Improper Shipping or Storage Conditions.

    • Explanation: The monomer may have been exposed to high temperatures or direct sunlight during transit. Acrylate polymerization is an exothermic process that can be initiated by heat.[7]

    • Solution:

      • Inspect the packaging for any signs of heat exposure.

      • Immediately store the monomer in a cool, dark place, ideally between 2-8°C.[3][4]

      • Do not use the monomer if significant polymerization has already occurred (e.g., high viscosity or solidification). Contact your supplier.

  • Possible Cause B: Insufficient Inhibitor Concentration.

    • Explanation: While rare, there could be a manufacturing issue where the inhibitor concentration is too low.

    • Solution:

      • Contact the supplier for the certificate of analysis to verify the inhibitor type and concentration.

      • If you suspect low inhibitor levels, you can add a small amount of a suitable inhibitor like MEHQ (typically 100-200 ppm). However, this should be done with caution and thorough mixing.

Issue 2: Monomer polymerizes during experimental use.
  • Possible Cause A: High Reaction Temperatures.

    • Explanation: Many organic reactions require heat. However, elevated temperatures can accelerate the rate of free-radical formation, overwhelming the inhibitor and initiating polymerization.[8]

    • Solution:

      • If possible, conduct your reaction at a lower temperature.

      • If high temperatures are necessary, consider adding an additional inhibitor that is effective at higher temperatures, such as phenothiazine.[8]

      • Minimize the time the monomer is exposed to high temperatures.

  • Possible Cause B: Presence of Radical Initiators.

    • Explanation: Contaminants such as peroxides, strong acids, or certain metal ions can act as initiators for radical polymerization.

    • Solution:

      • Ensure all glassware is scrupulously clean and free of contaminants.

      • Use high-purity solvents and reagents.

      • Be mindful of potential sources of metal contamination, such as stainless steel spatulas, which can corrode in the presence of acrylic monomers.[9]

  • Possible Cause C: Exposure to UV Light.

    • Explanation: UV light can provide the energy to initiate free-radical formation and subsequent polymerization.

    • Solution:

      • Work in a fume hood with the sash down to block overhead UV light from laboratory lighting.

      • Use amber glass or opaque containers for your reactions.

      • Avoid direct sunlight exposure.[10]

Issue 3: Monomer appears stable but fails to perform as expected in subsequent reactions.
  • Possible Cause: Formation of Soluble Oligomers.

    • Explanation: Low levels of polymerization can occur, forming soluble oligomers (short polymer chains) that may not be visually apparent. These oligomers can interfere with subsequent reactions or alter the properties of the final product.

    • Solution:

      • Before use, you can test for purity using HPLC or GC.[5][6]

      • If oligomers are present, you may need to purify the monomer by passing it through a column of activated alumina to remove the inhibitor and any oligomers. Note: This will render the monomer highly reactive and it should be used immediately.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dark, and well-ventilated area, at a temperature between 2-8°C.[3][4]

  • Ensure the container is tightly sealed but has a headspace of air (oxygen). Do not purge with inert gas.[1]

  • Avoid storing near heat sources, light sources, or incompatible chemicals like oxidizing agents.[2][11]

  • For long-term storage (greater than one month), it is advisable to replenish the dissolved oxygen by gently swirling the contents with the cap loosened in a well-ventilated area.[1]

Protocol 2: Monitoring for Polymerization Onset
  • Visual Inspection: Regularly check for any changes in color, clarity, or viscosity. The formation of haze, sediment, or gel-like particles are indicators of polymerization.

  • Temperature Monitoring: If you suspect polymerization, carefully feel the outside of the container. An exothermic reaction will cause it to feel warm.

  • Analytical Monitoring (HPLC):

    • Prepare a standard solution of pure Ethyl 3-(3-aminophenyl)acrylate in a suitable solvent (e.g., acetonitrile/water).[12]

    • Dissolve a small, known amount of your stored monomer in the same solvent.

    • Analyze both samples by reverse-phase HPLC with a UV detector.

    • A decrease in the area of the monomer peak and/or the appearance of new, broader peaks at earlier retention times in your sample compared to the standard indicates the formation of oligomers or polymers.[5]

Visualizing the Problem: Polymerization and Inhibition

The following diagrams illustrate the key processes involved in the premature polymerization of Ethyl 3-(3-aminophenyl)acrylate and the mechanism by which inhibitors work.

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical R• Initiator->Radical Heat, Light, or Contaminant Monomer M Radical->Monomer Reacts with Growing_Chain R-M• Longer_Chain R-M-M• Growing_Chain->Longer_Chain + M Polymer Polymer Longer_Chain->Polymer Chain ends combine

Caption: Free-Radical Polymerization Pathway.

Growing_Polymer_Radical Growing Polymer Radical (P•) Oxygen Oxygen (O2) Growing_Polymer_Radical->Oxygen Reacts with Inhibitor Inhibitor (e.g., MEHQ) Inactive_Species Stable, Non-propagating Species Inhibitor->Inactive_Species Peroxy_Radical Peroxy Radical (POO•) Oxygen->Peroxy_Radical Peroxy_Radical->Inhibitor Reacts with

Caption: Mechanism of Inhibition by MEHQ/O2.

Summary of Key Parameters

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CSlows down the rate of potential polymerization without significantly reducing oxygen solubility.[3][4]
Storage Atmosphere Air (not inert gas)Oxygen is required for common inhibitors (like MEHQ) to function effectively.[1][2]
Light Exposure Store in dark/amber containersUV light can initiate free-radical polymerization.[10]
Inhibitor Typically MEHQ (15-200 ppm)Scavenges free radicals to prevent the initiation of polymerization.[13]
Purity Free of peroxides, acids, metalsThese contaminants can act as initiators for polymerization.

References

  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]

  • Inhibition of acrylate polymerization.
  • Control of Free-Radical Reactivity in Photopolymerization of Acrylates. RadTech. [Link]

  • Acrylate free radical polymerization: from mechanism to polymer design. Semantic Scholar. [Link]

  • An Overview of Oxygen Inhibition in Photocuring. RadTech. [Link]

  • Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. PMC - NIH. [Link]

  • Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide. Journal of the American Chemical Society. [Link]

  • What Is The Acrylate Polymerization Process?. YouTube. [Link]

  • Key Facts about Acrylate Monomers. Gantrade Corporation. [Link]

  • Impact of oxygen on photopolymerization kinetics and polymer structure. ResearchGate. [Link]

  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Macromolecules - ACS Publications. [Link]

  • Method and composition for inhibiting acrylate ester polymerization. Patent 0266906. [Link]

  • A Brief Discussion on Polymerization Inhibitors. Liskon Biological. [Link]

  • The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization. ResearchGate. [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters Corporation. [Link]

  • How To Store Liquid Monomers for Maximum Shelf Life. NotPolish. [Link]

  • material safety data sheet acrylic monomer self polymerized dpddfs-003. Organic Nails. [Link]

  • Polymerisation inhibitor. Wikipedia. [Link]

  • UV cure acrylate monomers: synthesis, analysis and storage. Emerald Publishing. [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. IOPscience. [Link]

  • How Can You Identify Acrylic Polymers?. YouTube. [Link]

  • Octyl Acrylate Storage & Handling: Safety Tips for 2024. E Plus Chemical Co.,Ltd. [Link]

  • Identification of acrylate copolymers using pyrolysis and gas chromatography. ResearchGate. [Link]

  • Identification of Acrylate and Methacrylate Polymers by Gas Chromatography. Analytical Chemistry - ACS Publications. [Link]

  • Ethyl 3-(3-aMinophenyl)acrylate. LookChem. [Link]

  • ETHYL ACRYLATE STABILIZED. Synthomer. [Link]

  • Ethyl Acrylate. PubChem - NIH. [Link]

  • MICHAEL HARDING'S ACRYLIC PRIMER. Michael Harding. [Link]

  • Summary of Solutions to Common Problems in Acrylic Resin Production. iSuoChem. [Link]

  • Radical polymerization of ethyl acrylate with dead end polymerization conditions. ResearchGate. [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]

  • Ethyl acrylate. Wikipedia. [Link]

  • PROCESS FOR STABILIZING ACRYLIC MONOMERS.
  • Acrylates in the Dental Office – Hazards and Hand Protection. Hourglass International, Inc.. [Link]

  • ETHYL ACRYLATE. Ataman Kimya. [Link]

  • Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Optimizing Ethyl 3-(3-aminophenyl)acrylate Reactions

Welcome to the technical support center for the synthesis of Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding catalyst selection and reaction optimization. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring efficiency, high yields, and purity.

The synthesis of Ethyl 3-(3-aminophenyl)acrylate, a versatile building block in the pharmaceutical and organic chemistry sectors, is often achieved through palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki-Miyaura reactions.[1] The choice of catalyst and reaction conditions is paramount to the success of this transformation. This guide will delve into the nuances of catalyst systems and provide practical solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Ethyl 3-(3-aminophenyl)acrylate. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low to No Product Conversion

You've set up your reaction, but after the specified time, analysis (TLC, GC-MS, or NMR) shows a significant amount of starting material remaining and little to no desired product.

Potential Causes & Solutions

  • Inactive Catalyst: The palladium catalyst, typically in a Pd(0) active state, is susceptible to oxidation.

    • Solution: Ensure your reaction is conducted under strictly inert conditions (e.g., nitrogen or argon atmosphere).[2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to Pd(0).[3] Consider using a fresh batch of catalyst or a more robust pre-catalyst.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[4][5]

    • Solution: For Heck reactions involving electron-rich anilines, phosphine ligands are commonly employed. If you are using a standard ligand like triphenylphosphine (PPh₃) and observing poor reactivity, consider screening more electron-rich and bulky ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos).[4]

  • Suboptimal Reaction Temperature: Cross-coupling reactions are often sensitive to temperature.

    • Solution: If the reaction is sluggish, a cautious and incremental increase in temperature may enhance the reaction rate. However, be aware that excessively high temperatures can lead to catalyst decomposition.[4] A typical starting point for Heck reactions is in the range of 80-120 °C.[4]

  • Incorrect Base Selection: The base is essential for regenerating the active Pd(0) catalyst in the Heck reaction.[3]

    • Solution: The choice of base can significantly impact the reaction outcome. Common bases include organic amines like triethylamine (Et₃N) or DBU, and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] If one base proves ineffective, screening a variety of bases with different strengths and solubilities is recommended.

Experimental Protocol: Screening for Optimal Ligands

  • Set up a parallel reaction array with identical amounts of 3-bromoaniline, ethyl acrylate, palladium source (e.g., Pd(OAc)₂), and base (e.g., K₂CO₃).

  • To each reaction vessel, add a different phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, XPhos, SPhos) at a consistent palladium-to-ligand ratio (typically 1:2 or 1:4).

  • Run the reactions under the same conditions (solvent, temperature, time).

  • Monitor the reactions by a suitable analytical method (e.g., GC-MS or LC-MS) to determine the ligand that provides the highest conversion to Ethyl 3-(3-aminophenyl)acrylate.

Issue 2: Formation of a Black Precipitate (Palladium Black)

During the reaction, you observe the formation of a black precipitate, and the reaction stalls.

Potential Causes & Solutions

  • Catalyst Decomposition: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[4] This indicates that the active Pd(0) catalyst has aggregated.

    • Solution 1: Ensure Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) species, leading to decomposition.[2] Thoroughly degas your solvent and reagents and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

    • Solution 2: Ligand Stabilization: The ligand is crucial for stabilizing the active palladium species and preventing aggregation.[4] If you are observing palladium black formation, it may indicate that your chosen ligand is not providing sufficient stabilization under the reaction conditions. Consider switching to a bulkier, more electron-donating ligand.

    • Solution 3: Temperature Control: High temperatures can accelerate catalyst decomposition.[4] If you are running the reaction at the upper end of the typical temperature range, try lowering the temperature to see if it mitigates the formation of palladium black.

Issue 3: Formation of Side Products

Your reaction yields a mixture of products, with significant impurities alongside the desired Ethyl 3-(3-aminophenyl)acrylate.

Potential Causes & Solutions

  • Homocoupling of the Aryl Halide: This side reaction can occur, especially if the transmetalation step (in Suzuki reactions) or the migratory insertion step (in Heck reactions) is slow.

    • Solution: Optimizing the reaction conditions, such as the choice of base and solvent, can help to favor the desired cross-coupling pathway. In some cases, adjusting the stoichiometry of the reactants may be beneficial.

  • Polymerization of Ethyl Acrylate: Ethyl acrylate is a monomer that can polymerize under certain conditions, particularly at elevated temperatures.

    • Solution: The addition of a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture can prevent the unwanted polymerization of ethyl acrylate.[6]

  • Isomerization of the Product: The double bond in the acrylate moiety can potentially isomerize.

    • Solution: The Heck reaction generally exhibits excellent trans selectivity.[7] However, prolonged reaction times or harsh conditions could lead to isomerization. Optimizing the reaction time to achieve full conversion of the starting material without unnecessary heating can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the synthesis of Ethyl 3-(3-aminophenyl)acrylate?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific reaction (Heck or Suzuki) and the substrates. However, for the Heck reaction, a combination of a palladium(II) precatalyst like palladium acetate (Pd(OAc)₂) with a phosphine ligand is a common starting point.[3] For more challenging couplings, pre-formed Pd(0) sources like Pd₂(dba)₃ or advanced precatalysts may offer better performance.[3] For Suzuki-Miyaura coupling, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are frequently used.[8]

Q2: What is the typical catalyst loading for this type of reaction?

A2: A typical catalyst loading for palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%.[3] For particularly challenging substrates or to achieve a faster reaction rate, the loading might be increased to 5-10 mol%.[4] However, it's important to note that higher catalyst loading is not always better and can sometimes lead to an increase in side reactions.

Q3: How do I choose the right solvent for the reaction?

A3: The choice of solvent can significantly influence the outcome of the reaction. Aprotic polar solvents such as DMF, DMAc, NMP, or dioxane are commonly used for Heck and Suzuki reactions.[3][4] A solvent screen is often a necessary step in optimizing the reaction conditions for your specific substrates. In recent years, there has also been a move towards more environmentally friendly "green" solvents, such as water, for these reactions.[9][10]

Q4: My reaction is not going to completion. Should I just increase the reaction time?

A4: While extending the reaction time can sometimes lead to higher conversion, it is not always the optimal solution. Prolonged reaction times, especially at elevated temperatures, can lead to catalyst deactivation and the formation of side products.[4] It is often more effective to first investigate other reaction parameters such as catalyst system, temperature, and base.

Q5: What is the role of the base in the Heck reaction?

A5: In the Heck reaction, the base is crucial for regenerating the active Pd(0) catalyst. After the migratory insertion and β-hydride elimination steps, a hydridopalladium(II) species is formed. The base neutralizes the generated acid (HX) and facilitates the reductive elimination of HX from the palladium complex, thus regenerating the catalytically active Pd(0) species.[3]

Data Summary

Table 1: Common Catalyst Systems for Heck Reactions

Palladium SourceLigandBaseTypical SolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF100-120
PdCl₂(PPh₃)₂-K₂CO₃Acetonitrile80-100
Pd₂(dba)₃XPhosCs₂CO₃Dioxane100

Visualizations

Diagram 1: The Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Migratory Insertion Migratory Insertion Ar-Pd(II)-X(L2)->Migratory Insertion Alkene R-CH=CH-Pd(II)-X(L2) R-CH=CH-Pd(II)-X(L2) Migratory Insertion->R-CH=CH-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH=CH-Pd(II)-X(L2)->Beta-Hydride Elimination Product Product Beta-Hydride Elimination->Product H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 HX HX Reductive Elimination->HX Base Base Base->Reductive Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Caption: A logical workflow for troubleshooting low product conversion.

References

  • de Vries, A. H. M., et al. (2001). Optimization of Palladium-Based Supported Liquid-Phase Catalysts in the Heck Reaction. Organic Process Research & Development, 5(1), 45-54. [Link]

  • Khan, M., et al. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 9(11), 933. [Link]

  • Smith, A. M. R., et al. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Bhanage, B. M., et al. (2011). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chemistry, 13(5), 1367-1373. [Link]

  • Schmeier, T. J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. [Link]

  • Powers, D. C., & Ritter, T. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(7), 4684-4695. [Link]

  • Cortés-Borda, D., et al. (2019). Optimizing the Heck–Matsuda Reaction in Flow with a Constraint-Adapted Direct Search Algorithm. Organic Process Research & Development, 23(10), 2148-2156. [Link]

  • Buchwald, S. L., et al. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • LookChem. (n.d.). Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)acrylate. LookChem. [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). ResearchGate. [Link]

  • Reddit. (2021). Practical Heck Reaction problems!. r/chemhelp. [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides with styrene, n-butyl acrylate and ethyl acrylate catalysed by 1. ResearchGate. [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. ResearchGate. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • MDPI. (n.d.). (E)-Ethyl 3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. [Link]

  • Google Patents. (n.d.). US4507495A - Process for production of ethyl acrylate.
  • MDPI. (2020). 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. Chem. Proc., 3(1), 29. [Link]

  • Molander, G. A., & Brown, A. R. (2012). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 77(17), 7253–7264. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 834. [Link]

  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Appchem. (n.d.). Ethyl 3-(4-aminophenyl)acrylate. Appchem. [Link]

  • Google Patents. (n.d.). US20050107629A1 - Method for producing ethyl acrylate.
  • MDPI. (2021). Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. Gels, 7(4), 219. [Link]

  • Intratec. (n.d.). Ethyl Acrylate Production. Intratec.us. [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 3-(3-aminophenyl)acrylate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Ethyl 3-(3-aminophenyl)acrylate (E3A3A). This resource is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 3-(3-aminophenyl)acrylate (E3A3A). This resource is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile bifunctional molecule. The reactivity of E3A3A is profoundly influenced by the choice of solvent, a factor that can be leveraged for reaction control but can also be a source of unexpected outcomes. This guide provides in-depth, field-proven insights into troubleshooting common issues and answers frequently asked questions, ensuring your experiments are both successful and reproducible.

Foundational Knowledge: Understanding the Molecule

Ethyl 3-(3-aminophenyl)acrylate is an organic compound featuring two key functional groups: a primary aromatic amine (-NH2) and an α,β-unsaturated ester (an acrylate). This dual functionality makes it a valuable building block in organic synthesis for creating more complex molecules, including pharmaceuticals and materials.[1][2] The meta-position of the amino group creates a unique electronic environment that dictates its chemical behavior.[1] However, the close proximity of a nucleophilic amine and an electrophilic acrylate system presents a unique set of challenges and opportunities, where the solvent plays the role of a critical mediator.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on Ethyl 3-(3-aminophenyl)acrylate?

A1: The molecule has two main reactive centers:

  • The Nucleophilic Amino Group (-NH2): The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, susceptible to reactions like acylation, alkylation, diazotization, and condensation.

  • The Electrophilic Acrylate System: The carbon-carbon double bond is electron-deficient due to conjugation with the ester carbonyl group. This makes it an excellent Michael acceptor, prone to nucleophilic conjugate addition at the β-carbon. The ester itself can undergo hydrolysis or transesterification under appropriate conditions.[1][3]

Q2: How does the solubility of E3A3A vary across common laboratory solvents?

A2: Solubility is a critical first step in reaction design. While specific quantitative data is sparse, empirical observations and the molecule's structure (polar amine, moderately polar acrylate, non-polar phenyl ring) allow for a general classification.

Solvent Class Examples Solubility of E3A3A Comments
Polar Protic Water, Methanol, EthanolLow to ModerateHydrogen bonding with the amine group enhances solubility, but the hydrophobic phenyl ring limits it. Ethanol is a common choice for reactions involving the reduction of a precursor nitro group.[1]
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), THFGood to HighStrong dipole-dipole interactions effectively solvate the molecule. These are often the solvents of choice for reactions involving the amine group.
Non-Polar Toluene, Hexane, p-XyleneVery LowThe polar functional groups prevent significant dissolution.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl3)Moderate to GoodOffers a balance of polarity suitable for dissolving the molecule and for work-up procedures like extraction.

Q3: How stable is E3A3A in different solvent types under typical storage conditions?

A3: E3A3A is generally stable when stored in a cool, dark place under an inert atmosphere.[4] However, solvent choice can impact its long-term stability:

  • Non-polar & Polar Aprotic Solvents (e.g., Toluene, THF, DCM): The compound is relatively stable.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can facilitate slow, intermolecular Michael addition (self-polymerization) over time, especially if acidic or basic impurities are present.[5][6] The rate of this degradation is often temperature-dependent.

Troubleshooting Guide: Addressing Experimental Challenges

This section addresses specific issues encountered during reactions involving E3A3A, with a focus on solvent-based causes and solutions.

Issue 1: Low Yield in N-Acylation or N-Alkylation Reactions
  • Problem: You are attempting to acylate or alkylate the amino group with an electrophile (e.g., acetyl chloride, benzyl bromide), but you observe low conversion of your starting material, even with a suitable base.

  • Probable Cause & Scientific Rationale: The most likely culprit is the use of a polar protic solvent (e.g., ethanol, methanol). These solvents possess acidic protons that can engage in hydrogen bonding with the amine's lone pair, effectively "caging" it and reducing its nucleophilicity.[7] Furthermore, if the base used is not strong enough, the solvent can protonate the amine, forming an unreactive ammonium salt.

  • Solution & Verification:

    • Change to a Polar Aprotic Solvent: Switch the reaction medium to a polar aprotic solvent like Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF). These solvents solvate the counter-ion of the base but leave the amine nucleophile relatively "naked" and more reactive, significantly accelerating SN2-type reactions.[7]

    • Select an Appropriate Base: Use a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing with the substrate.

    • Experimental Protocol:

      • Dissolve Ethyl 3-(3-aminophenyl)acrylate (1 eq.) and the base (1.2 eq.) in anhydrous ACN.

      • Cool the solution to 0 °C in an ice bath.

      • Add the electrophile (1.1 eq.) dropwise.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Verification: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be less polar than the starting material. Confirm the structure of the purified product by ¹H NMR, observing the appearance of new signals corresponding to the added group and a shift in the aromatic protons' signals.

Issue 2: Formation of Dimeric or Polymeric Side Products
  • Problem: Alongside your desired product, you isolate a significant amount of a higher molecular weight species, or your reaction mixture becomes viscous and intractable.

  • Probable Cause & Scientific Rationale: This indicates that an intermolecular aza-Michael addition is occurring. In this side reaction, the nucleophilic amine of one E3A3A molecule attacks the electron-poor acrylate double bond of another. This reaction is often catalyzed by the substrate itself or by protic solvents that can facilitate proton transfer, which is a key step in the mechanism.[8][9] High temperatures can also promote both Michael addition and radical polymerization of the acrylate moiety.[10]

  • Solution & Verification:

    • Minimize Polarity and Proticity: If the primary reaction does not require a highly polar medium, switch to a less polar, aprotic solvent like Dichloromethane (DCM) or Toluene. This disfavors the formation of the charged intermediates involved in the Michael addition.

    • Control Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many reactions, starting at 0 °C and slowly warming to room temperature is sufficient.

    • Consider Amine Protection: If the Michael addition remains problematic, a protection-deprotection strategy is advisable. The amine can be protected with a group like Boc (tert-butyloxycarbonyl), the desired reaction performed on the acrylate, and the Boc group subsequently removed under acidic conditions.

  • Workflow Diagram: Mitigating Side Reactions This diagram illustrates the logical flow for choosing a solvent to minimize the unwanted aza-Michael addition.

    G cluster_solvents Solvent Choice start Goal: Selective Reaction on E3A3A reaction_type What is the primary reaction? (e.g., N-Acylation, Heck Coupling) start->reaction_type check_polarity Does the reaction require a polar solvent? reaction_type->check_polarity polar_aprotic Use Polar Aprotic (ACN, DMF) check_polarity->polar_aprotic Yes less_polar Use Less Polar Aprotic (DCM, Toluene) check_polarity->less_polar No check_side_reaction Is Michael Addition a major side product? polar_aprotic->check_side_reaction less_polar->check_side_reaction outcome_good Proceed with Reaction check_side_reaction->outcome_good No outcome_bad Re-evaluate: - Lower Temperature - Protect Amine Group check_side_reaction->outcome_bad Yes

    Caption: Solvent selection workflow for E3A3A reactions.

Issue 3: Inconsistent or Uninterpretable Spectroscopic Data
  • Problem: Your ¹H NMR spectrum shows broad, poorly resolved peaks for the -NH2 protons, or the UV-Vis absorption maximum (λmax) of your compound shifts between measurements.

  • Probable Cause & Scientific Rationale:

    • NMR: The use of protic deuterated solvents like Methanol-d₄ (CD₃OD) or D₂O leads to rapid chemical exchange between the amine protons and the solvent's deuterium atoms. This exchange occurs on the NMR timescale, causing the -NH2 signal to broaden significantly or even disappear into the baseline.[11]

    • UV-Vis (Solvatochromism): The electronic absorption spectrum of E3A3A is sensitive to solvent polarity. Polar solvents can stabilize the excited state differently than the ground state, causing a shift in the energy of the electronic transition and thus a change in the λmax. This phenomenon is known as solvatochromism.[12] Generally, more polar solvents will cause a shift in the absorption maximum.

  • Solution & Verification:

    • Standardize NMR Solvent: For consistent and sharp NMR spectra, use a polar aprotic deuterated solvent such as DMSO-d₆ or Chloroform-d (CDCl₃). In these solvents, proton exchange is slow, and the -NH2 protons typically appear as a sharp singlet (or a broad singlet if there is some residual water). In DMSO-d₆, amine protons are often well-resolved.

    • Document UV-Vis Conditions: When reporting UV-Vis data, always specify the solvent used. For comparative studies, use the same solvent throughout. A study of the λmax in a series of solvents of varying polarity (e.g., hexane, ethyl acetate, acetonitrile, methanol) can itself provide valuable information about the molecule's electronic structure.

Solvent Typical Effect on ¹H NMR -NH₂ Signal Expected UV-Vis λmax Shift
CDCl₃Sharp to moderately broad singletBaseline
DMSO-d₆Sharp singlet, well-resolvedRed-shift (to longer wavelength) vs. non-polar
CD₃ODVery broad or disappears due to exchangeRed-shift, potential H-bonding effects
HexaneN/A (due to poor solubility)Blue-shift (to shorter wavelength) vs. polar

Conclusion

The choice of solvent is not merely an incidental condition but a powerful tool for directing the reactivity of Ethyl 3-(3-aminophenyl)acrylate. By understanding the interplay between solvent properties—polarity and proticity—and the molecule's dual functional groups, researchers can avoid common pitfalls like low yields, unwanted side reactions, and analytical ambiguity. A thoughtful, mechanistically-grounded approach to solvent selection is paramount to unlocking the full synthetic potential of this valuable intermediate.

References

  • A Theoretical Study of Mechanisms of Alkyl Acrylate Polymer Chain Transfer to Several Solvents. Drexel University.
  • Unveiling Solvent Effects on β-Scissions through Metadynamics and Mean Force Integration. Journal of Chemical Theory and Computation. Available from: [Link]

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. Available from: [Link]

  • Towards Predictive Models of Acrylates Free Radical Polymerization in Solution: The Key Role of Solvent-induced Cage Effects. ChemRxiv. Available from: [Link]

  • Solvent effects on radical copolymerization of acrylonitrile and methyl acrylate: solvent polarity and solvent-monomer interaction. ResearchGate. Available from: [Link]

  • Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC). National Institutes of Health. Available from: [Link]

  • Study of Solvent Effects on the Electronic Absorption Spectra of synthesized acrylates in different Solvents. Sirte University Scientific Journal. Available from: [Link]

  • Ethyl 3-(4-aminophenyl)acrylate | C11H13NO2. PubChem, National Institutes of Health. Available from: [Link]

  • Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)acrylate. LookChem. Available from: [Link]

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Organic Preparations and Procedures International. Available from: [Link]

  • CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.Google Patents.
  • Ethyl acrylate. Wikipedia. Available from: [Link]

  • Ethyl Acrylate | C5H8O2. PubChem, National Institutes of Health. Available from: [Link]

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate. PubMed, National Institutes of Health. Available from: [Link]

  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. Available from: [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available from: [Link]

  • Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. ResearchGate. Available from: [Link]

  • Mechanistic insight on (E)-methyl 3-(2-aminophenyl)acrylate cyclization reaction by multicatalysis of solvent and substrate. PubMed, National Institutes of Health. Available from: [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available from: [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central, National Institutes of Health. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with Ethyl 3-(3-aminophenyl)acrylate

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubilit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work. By understanding the chemical causality behind these issues, you can implement robust and validated protocols to ensure the success of your research.

I. Understanding the Molecule: Key Physicochemical Properties

Ethyl 3-(3-aminophenyl)acrylate (CAS No. 58186-45-1) is a yellow crystalline solid that serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring an aromatic amine and an acrylate ester, dictates its solubility behavior. The aromatic ring introduces a significant hydrophobic character, while the amino group provides a site for protonation, allowing for pH-dependent solubility.[2][3] The acrylate group, while contributing to polarity, also introduces the potential for undesired polymerization.[4][5]

Key Structural Features Influencing Solubility:

  • Aromatic Phenyl Ring: Largely nonpolar and hydrophobic, tending to retard dissolution in aqueous media.[2]

  • Amino Group (-NH2): A weak base that can be protonated in acidic conditions to form a more soluble salt.[6][7]

  • Ethyl Acrylate Moiety: An ester group that provides some polarity but also makes the molecule susceptible to polymerization, especially at elevated temperatures or in the presence of initiators.[4][5][8]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the dissolution of Ethyl 3-(3-aminophenyl)acrylate in a practical, question-and-answer format.

Q1: My Ethyl 3-(3-aminophenyl)acrylate is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

This is the most frequently encountered issue. The limited solubility in neutral aqueous solutions is due to the hydrophobic nature of the phenyl ring.[2]

Troubleshooting Protocol: Systematic Solvent and pH Screening

  • Initial Solvent Screening (Small Scale): Before committing a large amount of material, perform small-scale solubility tests with a variety of solvents.

  • pH Adjustment: The amino group on the phenyl ring is basic and can be protonated to form a more water-soluble salt.[6][7] Systematically test the solubility in buffers with varying pH values.

    • Step-by-Step pH Screening:

      • Prepare a series of buffers with pH values ranging from 2 to 7.

      • Attempt to dissolve a small, pre-weighed amount of the compound in each buffer.

      • Observe for complete dissolution. If solubility is achieved at a lower pH, this acidic stock solution can be used, provided it is compatible with your experimental system.[9]

Data Summary: Solubility in Common Solvents

SolventPolarityExpected SolubilityRationale & Causality
Water (neutral)HighPoorThe large hydrophobic hydrocarbon part of the aromatic amine retards the formation of hydrogen bonds with water.[2][3]
Phosphate-Buffered Saline (PBS) pH 7.4HighPoorSimilar to neutral water, the hydrophobic nature of the molecule dominates at this pH.
EthanolHighModerate to GoodThe ethyl group of ethanol can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the polar groups.
MethanolHighModerate to GoodSimilar to ethanol, it can solvate both polar and nonpolar regions of the molecule.
Dimethyl Sulfoxide (DMSO)High (Aprotic)GoodA powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[9]
N,N-Dimethylformamide (DMF)High (Aprotic)GoodAnother effective polar aprotic solvent for dissolving organic molecules.[9]
Dichloromethane (DCM)LowGoodA nonpolar organic solvent that can effectively solvate the hydrophobic aromatic ring.
Ethyl AcetateIntermediateModerate to GoodA moderately polar solvent that can be effective.

Workflow for Solvent Selection

A Start: Undissolved Compound B Test Polar Aprotic Solvents (e.g., DMSO, DMF) A->B C Test Polar Protic Solvents (e.g., Ethanol, Methanol) A->C D Test Nonpolar Organic Solvents (e.g., DCM) A->D E Successful Dissolution B->E Soluble F Insoluble B->F Insoluble C->E Soluble C->F Insoluble D->E Soluble D->F Insoluble G Consider pH Modification F->G

Caption: Solvent selection workflow.

Q2: I've dissolved the compound in an organic solvent (like DMSO), but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

This phenomenon, often called "crashing out," occurs when the compound moves from a solvent where it is highly soluble to one where its solubility is much lower.[9] The key is to manage the transition in solvent polarity.

Mitigation Strategies:

  • Slow Addition: Add the concentrated organic stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[9]

  • Minimize Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your aqueous solution that your experiment can tolerate.

  • Intermediate Dilution Step: Consider a two-step dilution. First, dilute the DMSO stock into a solution with a higher percentage of an intermediate solvent like ethanol, and then dilute this mixture into the final aqueous buffer.

  • Use of Surfactants: For some applications, a low concentration of a biocompatible surfactant (e.g., Tween® 20, Triton™ X-100) in the aqueous buffer can help to maintain the solubility of hydrophobic compounds.[10]

Q3: I've noticed a change in the color of my solution or the formation of a solid over time, even after initial dissolution. What is happening?

This could be due to either degradation or polymerization of the acrylate moiety. Acrylates are known to be reactive and can polymerize, especially when exposed to heat, light, or certain contaminants.[4][5][11]

Troubleshooting and Prevention:

  • Check for Polymerization Inhibitors: Ethyl 3-(3-aminophenyl)acrylate is often supplied with a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[4] Ensure that your handling and storage procedures do not inadvertently remove or deactivate this inhibitor.

  • Storage Conditions: Store the compound at the recommended temperature (typically 2-8°C) and protected from light.[1][12][13]

  • Avoid High Temperatures: When preparing solutions, use gentle warming only if necessary and for the shortest possible time. Prolonged heating can initiate polymerization.[4]

  • Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation, which can sometimes lead to degradation or initiate polymerization.

Decision Tree for Solution Instability

A Observation: Precipitate or Color Change in Solution B Was the solution heated? A->B C Yes B->C D No B->D E Possible thermal degradation or polymerization. C->E F Was the solution exposed to light for an extended period? D->F G Yes F->G H No F->H I Possible photo-initiated polymerization. G->I J Consider chemical incompatibility with the solvent or other solutes. H->J

Caption: Troubleshooting solution instability.

Q4: How can I confirm that my compound is truly dissolved and not just a fine suspension?

Visual inspection can be misleading. A seemingly clear solution may still contain very fine, undissolved particles.

Verification Methods:

  • Filtration and Re-analysis: Filter the solution through a 0.22 µm or 0.45 µm syringe filter. If the concentration of the filtrate, as measured by a suitable analytical technique, is the same as the unfiltered solution, the compound is likely fully dissolved.

  • Analytical Techniques:

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration in solution can be quantified. A stable and reproducible absorbance reading after filtration is a good indicator of dissolution.[14]

    • High-Performance Liquid Chromatography (HPLC): This is a more definitive method. A clear and sharp peak corresponding to the compound in the filtered solution confirms its presence in a dissolved state.[15]

III. Advanced Solubilization Strategies

For particularly challenging applications, more advanced techniques may be necessary.

Co-solvency

The use of a mixture of solvents can sometimes achieve a higher solubility than either solvent alone.[16] For Ethyl 3-(3-aminophenyl)acrylate, a mixture of a polar protic solvent like ethanol and water, or a polar aprotic solvent like DMSO and water, could be explored. The organic co-solvent helps to solvate the hydrophobic portions of the molecule, while the water interacts with the polar groups.

Recrystallization for Purification

If you suspect the presence of insoluble impurities, recrystallization can be an effective purification method.[17][18][19][20]

General Recrystallization Protocol:

  • Solvent Selection: Find a solvent that dissolves the compound well when hot but poorly when cold.[19]

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Cooling: Allow the solution to cool slowly and undisturbed to allow for the formation of pure crystals.

  • Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals.

IV. Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are often recommended for acrylates), safety goggles, and a lab coat.[21][22]

  • Ventilation: Handle Ethyl 3-(3-aminophenyl)acrylate in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or vapors.[21][23]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety information before working with this or any chemical.[21]

V. References

  • Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate. LookChem. [Link]

  • Inhibition of acrylate polymerization. Google Patents.

  • Polymerisation inhibitor. Wikipedia. [Link]

  • Ensuring Safety with Ethyl Acrylate: Handling and Precautions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Inhibition of acrylic acid and acrylate autoxidation. RSC Publishing. [Link]

  • Aromatic amines are insoluble in water because ADue class 11 chemistry CBSE. Vedantu. [Link]

  • Properties of amines. Chemistry LibreTexts. [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]

  • Ethyl Acrylate. PubChem. [Link]

  • Allergy to acrylates. DermNet. [Link]

  • Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. American Association of Pharmaceutical Scientists. [Link]

  • Recrystallization-1.pdf. University of California, Irvine. [Link]

  • RECRYSTALLISATION. University of Calgary. [Link]

  • Developing and Validating Dissolution Procedures. LCGC International. [Link]

  • RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Recrystallization. University of Massachusetts. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • pH and Solubility of Drugs. YouTube. [Link]

Sources

Optimization

Technical Support Center: Characterization of Impurities in Ethyl 3-(3-aminophenyl)acrylate Samples

Welcome to the technical support center for the analysis of Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of impurities in this versatile chemical intermediate. As a crucial building block in the synthesis of various pharmaceuticals, ensuring the purity of Ethyl 3-(3-aminophenyl)acrylate is paramount for the safety and efficacy of the final drug product.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your analytical endeavors.

I. Understanding the Impurity Landscape

Impurities in Ethyl 3-(3-aminophenyl)acrylate can originate from several sources, including the synthetic route, degradation of the final product, and storage conditions. A thorough understanding of these potential impurities is the first step in developing robust analytical methods for their detection and quantification.

A. Potential Process-Related Impurities

Based on common synthetic pathways for Ethyl 3-(3-aminophenyl)acrylate, the following are potential process-related impurities that may be present in your samples. The synthesis often involves the reduction of a nitro group and esterification, or a Heck coupling reaction.

Impurity Class Potential Impurities Origin
Starting Materials 3-Nitrobenzaldehyde, 3-Aminocinnamic acid, 3-Iodoaniline, Ethyl acrylateIncomplete reaction
Intermediates Ethyl 3-(3-nitrophenyl)acrylate, 3-(3-Nitrophenyl)acrylic acidIncomplete reaction
Byproducts Diethyl ether of hydroquinone (from polymerization inhibitors), Isomeric impurities (ortho- and para-isomers)Side reactions
Reagents/Solvents Triethylamine, Palladium catalysts, Ethanol, AcetonitrileResiduals from synthesis and purification
B. Potential Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[3]

Degradation Pathway Potential Degradation Products
Hydrolysis 3-(3-Aminophenyl)acrylic acid
Oxidation N-Oxide derivatives, colored impurities
Photodegradation Isomers, polymeric materials

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the analysis of Ethyl 3-(3-aminophenyl)acrylate samples.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of impurities in pharmaceutical compounds.[4]

Q1: I am observing an unexpected peak eluting close to my main peak in the HPLC chromatogram. How can I identify it?

A1: This is a common issue that could be due to an isomer or a closely related impurity.

  • Initial Assessment: Check the UV spectrum of the unknown peak using a Diode Array Detector (DAD). A similar UV spectrum to the main peak suggests a related compound, possibly an isomer.

  • Mass Spectrometry (MS) Coupling: The most definitive way to identify the peak is by using LC-MS. The mass-to-charge ratio (m/z) will help in determining the molecular weight of the impurity. If the molecular weight is the same as your main compound, it is likely an isomer.

  • Isomeric Impurities: The most probable isomeric impurities are the ortho- and para- isomers of Ethyl 3-(3-aminophenyl)acrylate, which may be present from the starting materials.

  • Troubleshooting Steps:

    • Optimize Chromatography: Modify your HPLC method to improve resolution. This can be achieved by changing the mobile phase composition, gradient slope, column temperature, or using a column with a different selectivity.

    • Reference Standards: If available, inject reference standards of the suspected isomers to confirm their retention times.

    • Forced Degradation: Perform a forced degradation study. Some stress conditions, particularly photolytic stress, can induce isomerization, which might help in confirming the identity of the peak.

Q2: My baseline is noisy, and I am having trouble integrating small impurity peaks.

A2: A noisy baseline can be caused by several factors related to the HPLC system or the mobile phase.

  • Mobile Phase Issues:

    • Inadequate Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the system.

    • Contamination: Use high-purity solvents and reagents. Contaminants in the mobile phase can cause baseline noise.

    • Precipitation: If you are using a buffer, ensure it is fully dissolved and compatible with the organic modifier to prevent precipitation.

  • System Issues:

    • Pump Malfunction: Check for pressure fluctuations, which could indicate a problem with the pump seals or check valves.

    • Detector Lamp: An aging detector lamp can cause increased noise. Check the lamp's energy output.

    • Contaminated Flow Cell: Flush the detector flow cell with a strong solvent to remove any adsorbed material.

Q3: I see a new peak appearing in my sample solution over time.

A3: This indicates that your sample is degrading in the analytical solution.

  • Identify the Degradant: Use LC-MS to identify the molecular weight of the new peak. A common degradation pathway is the hydrolysis of the ester to the corresponding carboxylic acid, 3-(3-aminophenyl)acrylic acid.

  • Solution Stability: Perform a solution stability study by analyzing the sample at different time points after preparation.

  • Mitigation Strategies:

    • pH Control: The amino group can make the molecule susceptible to pH changes. Prepare your samples in a buffer at a pH where the compound is most stable.

    • Temperature: Store your sample solutions at a lower temperature (e.g., in an autosampler cooled to 4°C) to slow down degradation.

    • Light Protection: Use amber vials to protect the sample from light-induced degradation.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.

Q1: I am trying to analyze for residual solvents, but my main peak is tailing.

A1: Peak tailing in GC is often caused by active sites in the GC system or a non-ideal injection.

  • Active Sites: The free amino group in Ethyl 3-(3-aminophenyl)acrylate can interact with active sites (silanol groups) in the inlet liner and the column, leading to tailing.

    • Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of amines.

  • Injection Technique:

    • Temperature: Optimize the inlet temperature. Too low a temperature can cause slow volatilization, while too high a temperature can cause degradation.

    • Injection Volume: A large injection volume can lead to band broadening and tailing.

Q2: I suspect the presence of non-volatile impurities. Can I use GC-MS?

A2: GC-MS is generally not suitable for non-volatile impurities. However, derivatization can be employed to make them amenable to GC analysis. For non-volatile impurities, HPLC or LC-MS are the preferred techniques.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for the structural elucidation of unknown impurities.

Q1: I have isolated an impurity, but the 1H NMR spectrum is complex. How can I interpret it?

A1: A complex 1H NMR spectrum can be simplified and interpreted using various 2D NMR techniques.

  • COSY (Correlation Spectroscopy): Helps to identify proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can help in determining the stereochemistry, for example, distinguishing between E and Z isomers of the acrylate moiety.

III. Experimental Protocols

A. Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for Ethyl 3-(3-aminophenyl)acrylate.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Diluent 50:50 Acetonitrile:Water

Rationale:

  • A C18 column is a good first choice for moderately polar compounds.

  • A formic acid modifier helps to protonate the amino group, leading to better peak shape.

  • A gradient elution is necessary to separate impurities with a wide range of polarities.

B. Protocol 2: Forced Degradation Study

Perform forced degradation studies to understand the degradation pathways and to ensure the analytical method is stability-indicating.[3]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²).

Analysis: Analyze the stressed samples using the developed HPLC method with a DAD and MS detector to identify and characterize the degradation products.

IV. Visualizations

A. Impurity Characterization Workflow

Impurity_Characterization_Workflow Sample Ethyl 3-(3-aminophenyl)acrylate Sample HPLC_DAD HPLC-DAD Analysis Sample->HPLC_DAD Initial Screening GC_MS GC-MS for Volatiles Sample->GC_MS Residual Solvents LC_MS LC-MS Analysis HPLC_DAD->LC_MS Unknown Peak > Threshold Report Impurity Profile Report HPLC_DAD->Report NMR NMR Spectroscopy LC_MS->NMR Structure Elucidation LC_MS->Report NMR->Report GC_MS->Report

Caption: Workflow for impurity characterization.

B. Decision Tree for Unexpected HPLC Peak

Unexpected_Peak_Troubleshooting Start Unexpected Peak in HPLC Check_UV Check UV Spectrum Start->Check_UV Same_UV Similar to Main Peak? Check_UV->Same_UV Different_UV Different from Main Peak Same_UV->Different_UV No LC_MS_MW LC-MS for Molecular Weight Same_UV->LC_MS_MW Yes Different_UV->LC_MS_MW Unrelated_Impurity Unrelated Impurity Different_UV->Unrelated_Impurity Same_MW Same MW? LC_MS_MW->Same_MW Different_MW Different MW Same_MW->Different_MW No Isomer Likely Isomer Same_MW->Isomer Yes Related_Impurity Related Impurity Different_MW->Related_Impurity

Caption: Troubleshooting unexpected HPLC peaks.

V. References

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved January 10, 2026, from [Link]

  • LookChem. (n.d.). Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate. Retrieved January 10, 2026, from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved January 10, 2026, from [Link]

  • PubMed. (2010). Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD. Retrieved January 10, 2026, from [Link]

  • Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved January 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). cinnamic acid and its Impurities. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Retrieved January 10, 2026, from [Link]

  • PubMed. (n.d.). Degradation of acrylic copolymers by white-rot fungi. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical degradation of poly(2-aminoethyl methacrylate) | Request PDF. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (n.d.). Rapid Degradation of Superabsorbent Poly(Potassium Acrylate) and its Acrylamide Copolymer Via Thermo-Oxidation by Hydrogen Peroxide | Request PDF. Retrieved January 10, 2026, from [Link]

  • NIH. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2025). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF. Retrieved January 10, 2026, from [Link]

Sources

Troubleshooting

Improving the selectivity of reactions with Ethyl 3-(3-aminophenyl)acrylate

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but challenging bifunctional molecule. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you improve reaction selectivity and troubleshoot common experimental issues.

Introduction: The Duality of Ethyl 3-(3-aminophenyl)acrylate

Ethyl 3-(3-aminophenyl)acrylate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials.[1] Its utility stems from the presence of two distinct and reactive functional groups: a nucleophilic aromatic amine and an electrophilic α,β-unsaturated ester (a Michael acceptor).[2] This dual reactivity is a double-edged sword; while it offers broad synthetic possibilities, it also presents significant challenges in controlling chemoselectivity. Unwanted side reactions, such as polymerization, N,N-dialkylation, and reactions at the wrong functional group, are common pitfalls that can lead to low yields and complex purification.

This guide will equip you with the knowledge to anticipate and solve these problems, ensuring your reactions are efficient, selective, and reproducible.

Core Principles: Navigating Competing Reaction Pathways

The primary challenge in using Ethyl 3-(3-aminophenyl)acrylate lies in directing a reagent to react with only one of the two functional groups. The aniline nitrogen is a nucleophile, while the acrylate system contains two electrophilic sites: the carbonyl carbon (C1') and the β-carbon (C3). This creates a landscape of competing reaction pathways.

Caption: Competing reaction pathways for Ethyl 3-(3-aminophenyl)acrylate.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of sticky, insoluble material in my reaction flask. What is happening and how can I prevent it?

A1: You are likely encountering polymerization of the acrylate moiety. Acrylate systems are highly susceptible to free-radical polymerization, which can be initiated by heat, light, trace metal impurities, or residual peroxides in solvents like THF or diethyl ether.[3][4] This side reaction consumes your starting material and dramatically complicates purification.

Key Prevention Strategies:

  • Add a Radical Inhibitor: Incorporate a small amount (100-500 ppm) of a radical scavenger like butylated hydroxytoluene (BHT) or hydroquinone into your reaction mixture.

  • Use Degassed Solvents: Oxygen can interact with other species to initiate radical formation. Degas your solvents by sparging with an inert gas (Nitrogen or Argon) for 15-30 minutes before use.

  • Maintain Low Temperatures: Radical initiation is often temperature-dependent. Running your reaction at lower temperatures, if the desired transformation permits, can significantly reduce polymerization.

  • Work in the Dark: If your reagents are light-sensitive, wrapping the reaction vessel in aluminum foil can prevent photo-initiated polymerization.[5]

Q2: My goal is to perform a Michael addition on the acrylate. However, my nucleophile seems to be reacting with the aniline nitrogen instead. How can I achieve selectivity for the acrylate?

A2: This is a classic chemoselectivity problem.[6][7] The aniline nitrogen, while a moderate nucleophile, can compete with your desired nucleophile for the electrophilic acrylate. The solution is to temporarily render the amine non-nucleophilic by installing a protecting group.

The Orthogonal Protection Strategy: The ideal approach is to use an "orthogonal" protecting group—one that can be installed and removed under conditions that do not affect the acrylate ester.[8][9] The tert-butyloxycarbonyl (Boc) group is an excellent choice.

  • Protection: The amine is easily protected as a Boc-carbamate using di-tert-butyl dicarbonate (Boc)₂O. The resulting carbamate nitrogen is significantly less nucleophilic due to delocalization of its lone pair into the adjacent carbonyl.[10]

  • Reaction: With the amine protected, your nucleophile can now react selectively with the acrylate.

  • Deprotection: The Boc group is cleanly removed with a strong acid, such as trifluoroacetic acid (TFA), which typically does not harm the ethyl ester.

A H₂N-R-Acrylate B Boc-HN-R-Acrylate A->B 1. Protect Amine (Boc)₂O C Boc-HN-R-Acrylate-Nu B->C 2. Michael Addition (Nucleophile) D H₂N-R-Acrylate-Nu C->D 3. Deprotect (TFA)

Caption: Orthogonal protection workflow for selective Michael addition.

Q3: I am attempting an aza-Michael reaction, adding a primary amine to the acrylate of Ethyl 3-(3-aminophenyl)acrylate. I'm getting a complex mixture, including what appears to be a double-addition product. How can I favor mono-addition?

A3: This is a common issue in aza-Michael additions with primary amines. The product of the first addition is a secondary amine, which is often more nucleophilic and less sterically hindered than the starting primary aniline, leading to a second, undesired Michael addition.[11]

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use a large excess of the primary amine starting material. This statistically favors the reaction of the acrylate with the more abundant primary amine over the newly formed secondary amine.

  • Slow Addition: Add the Ethyl 3-(3-aminophenyl)acrylate slowly to the solution of the amine nucleophile. This keeps the concentration of the electrophile low, reducing the chance of the mono-adduct reacting a second time.

  • Catalyst Choice: The use of acidic alumina as a heterogeneous catalyst has been shown to promote selective mono-addition in solvent-free conditions.[12]

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes favor the mono-alkylated product by providing rapid, controlled heating that can alter the selectivity profile compared to conventional heating.[11]

Troubleshooting Guide
Problem / ObservationProbable Cause(s)Recommended Solutions & Actions
Low or no conversion; starting material recovered. 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Ineffective catalyst.1. Increase Nucleophilicity: If using a neutral nucleophile (e.g., thiol, amine), add a non-nucleophilic base (e.g., DBU, DIPEA) to generate the more reactive conjugate base.2. Increase Temperature: Cautiously increase the reaction temperature in 5-10 °C increments, while monitoring for polymerization.3. Screen Catalysts: For Michael additions, consider Lewis acids (e.g., Yb(OTf)₃) or organocatalysts to activate the acrylate system.
Formation of a bis-adduct in aza-Michael reaction. The mono-addition product is more nucleophilic than the starting amine.1. Adjust Stoichiometry: Use a 3-5 fold excess of the amine nucleophile.2. Slow Addition: Add the acrylate electrophile dropwise over several hours using a syringe pump.3. Change Solvent: Less polar solvents can sometimes disfavor the second addition by altering the solubility and reactivity of the intermediates.
Hydrolysis of the ethyl ester during the reaction or workup. Presence of strong acid or base at elevated temperatures, or during aqueous workup.1. Modify Reaction pH: Use milder bases (e.g., K₂CO₃ instead of NaOH) or buffered conditions.2. Control Workup: Perform aqueous extractions at low temperatures (ice bath) and avoid prolonged contact with strongly acidic or basic aqueous layers.3. Alternative Ester: If hydrolysis is persistent, consider synthesizing the tert-butyl ester analogue, which is more resistant to base-mediated hydrolysis.
Reaction is successful, but the product is difficult to purify from the radical inhibitor (e.g., BHT). The inhibitor is a non-polar, organic-soluble molecule similar to many products.1. Column Chromatography: BHT is very non-polar and typically elutes quickly from silica gel with non-polar solvents like hexanes.2. Acid/Base Wash: Some phenolic inhibitors like hydroquinone can be removed with a dilute aqueous base wash (e.g., 1M Na₂CO₃).3. Distillation/Sublimation: If the product is stable, these techniques can be used to separate it from a non-volatile inhibitor.
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Polymerization

This protocol outlines best practices for any reaction involving Ethyl 3-(3-aminophenyl)acrylate.

  • Solvent Preparation: Select a suitable solvent (e.g., THF, Dichloromethane, Acetonitrile). Sparge the solvent with dry Argon or Nitrogen for 20-30 minutes to remove dissolved oxygen.

  • Inhibitor Addition: To the degassed solvent, add a radical inhibitor such as BHT (Butylated hydroxytoluene) to a final concentration of ~200 ppm (e.g., 20 mg per 100 mL of solvent).

  • Apparatus Setup: Assemble a flame-dried or oven-dried flask under an inert atmosphere (Ar or N₂).

  • Reagent Addition: Add the solvent and reagents to the flask. If the reaction is exothermic or sensitive, cool the flask in an ice bath before adding reagents.

  • Reaction Execution: Maintain the inert atmosphere throughout the reaction. If heating is required, use an oil bath with a temperature controller to avoid overheating. Wrap the flask in aluminum foil to protect it from light.

Protocol 2: Selective N-Boc Protection of Ethyl 3-(3-aminophenyl)acrylate

This procedure protects the amine, allowing for subsequent selective reactions at the acrylate.

  • Dissolution: In a round-bottom flask, dissolve Ethyl 3-(3-aminophenyl)acrylate (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction with the addition of water.

    • Separate the organic layer. Wash sequentially with 1M HCl (to remove excess Et₃N), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly or purified by column chromatography on silica gel if necessary.

References
  • RadTech. (n.d.). Control of Free-Radical Reactivity in Photopolymerization of Acrylates.
  • Patsnap Eureka. (2025). How to Control Acrylic Resin's Polymerization Exotherm.
  • Fors, B. P., et al. (2013). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters. Retrieved from [Link]

  • LookChem. (n.d.). Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate.
  • Chemistry For Everyone. (2025). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? YouTube.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Fields, G. B., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Retrieved from [Link]

  • Benchchem. (n.d.). Ethyl 3-(3-aminophenyl)acrylate | 6328-01-4.
  • Iida, H., et al. (2022). Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. Letters in Organic Chemistry.
  • Wikipedia. (n.d.). Chemoselectivity. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

  • Baran, P. S. (2011). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research. Retrieved from [Link]

  • Pearson Study Prep. (2015). Protection of Aniline Derivatives. YouTube.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scale-up Considerations for the Synthesis of Ethyl 3-(3-aminophenyl)acrylate

Welcome to the technical support center for the synthesis of Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important chemical intermediate. Ethyl 3-(3-aminophenyl)acrylate is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.[1][2] Its unique structure, featuring both an electron-donating amino group and an electron-withdrawing acrylate group, allows for a variety of chemical transformations.[2] This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and scalable process.

I. Synthetic Strategies Overview

Several synthetic routes are available for the preparation of Ethyl 3-(3-aminophenyl)acrylate and related cinnamic acid derivatives. The choice of method often depends on factors such as starting material availability, desired scale, and stereoselectivity. Common methods include the Horner-Wadsworth-Emmons reaction, the Heck reaction, and the Knoevenagel condensation.

Reaction Pathway Diagram

Synthetic Routes cluster_0 Horner-Wadsworth-Emmons cluster_1 Heck Reaction cluster_2 Knoevenagel Condensation 3-Aminobenzaldehyde 3-Aminobenzaldehyde Ethyl 3-(3-aminophenyl)acrylate Ethyl 3-(3-aminophenyl)acrylate 3-Aminobenzaldehyde->Ethyl 3-(3-aminophenyl)acrylate + Triethyl phosphonoacetate + Base (e.g., DBU) 3-Iodoaniline 3-Iodoaniline 3-Iodoaniline->Ethyl 3-(3-aminophenyl)acrylate + Ethyl acrylate + Pd catalyst, Base 3-Aminobenzaldehyde_K 3-Aminobenzaldehyde Ethyl 3-(3-aminophenyl)acrylate_K Ethyl 3-(3-aminophenyl)acrylate 3-Aminobenzaldehyde_K->Ethyl 3-(3-aminophenyl)acrylate_K + Ethyl cyanoacetate + Base (e.g., Piperidine)

Caption: Common synthetic routes to Ethyl 3-(3-aminophenyl)acrylate.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of Ethyl 3-(3-aminophenyl)acrylate, with a focus on the Horner-Wadsworth-Emmons and Heck reactions.

Problem 1: Low Yield in Horner-Wadsworth-Emmons Reaction

Q: My Horner-Wadsworth-Emmons reaction is giving a low yield of the desired E-isomer of Ethyl 3-(3-aminophenyl)acrylate. What are the potential causes and how can I improve it?

A: Low yields in the Horner-Wadsworth-Emmons (HWE) reaction can stem from several factors. The HWE reaction is a powerful tool for creating alkenes, typically with high E-selectivity, by reacting a stabilized phosphonate carbanion with an aldehyde or ketone.[3][4]

Potential Causes & Solutions:

  • Base Selection and Stoichiometry:

    • Insight: The choice and amount of base are critical for the deprotonation of the phosphonate to form the reactive carbanion.[3] Insufficient base will lead to incomplete reaction. Conversely, a base that is too strong or used in large excess can lead to side reactions with the aldehyde or the product.

    • Troubleshooting:

      • Ensure the base is anhydrous and of high purity. Common bases for HWE reactions include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).

      • For sensitive substrates, consider milder bases or the Masamune-Roush conditions, which utilize LiCl and an amine base.[4]

      • Titrate the base if its activity is . Use 1.05-1.2 equivalents of base relative to the phosphonate.

  • Reaction Temperature:

    • Insight: The initial addition of the base to the phosphonate is often performed at a low temperature (e.g., 0 °C) to control the exothermic deprotonation. The subsequent reaction with the aldehyde may require warming to room temperature or gentle heating to proceed at a reasonable rate.

    • Troubleshooting:

      • Maintain a low temperature during carbanion formation.

      • After adding the aldehyde, allow the reaction to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be beneficial, but monitor for side product formation.

  • Purity of Reagents:

    • Insight: Impurities in the 3-aminobenzaldehyde or triethyl phosphonoacetate can inhibit the reaction or lead to byproducts. The aldehyde is particularly susceptible to oxidation.

    • Troubleshooting:

      • Use freshly distilled or purified 3-aminobenzaldehyde.

      • Ensure the triethyl phosphonoacetate is of high purity.

  • Workup Procedure:

    • Insight: The dialkylphosphate byproduct of the HWE reaction is water-soluble, which typically allows for easy removal during aqueous workup.[3] However, incomplete extraction or emulsion formation can lead to product loss.

    • Troubleshooting:

      • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).

      • If emulsions form, adding brine can help to break them.

Problem 2: Poor Stereoselectivity (Formation of Z-isomer)

Q: I am observing a significant amount of the undesired Z-isomer in my product. How can I improve the E-selectivity of the Horner-Wadsworth-Emmons reaction?

A: The HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, generally provides the E-alkene as the major product.[3][4] The formation of the Z-isomer can be influenced by the reaction conditions.

Potential Causes & Solutions:

  • Reaction Conditions:

    • Insight: The stereochemical outcome can be influenced by the solvent, base, and presence of metal salts. Aromatic aldehydes, like 3-aminobenzaldehyde, typically yield almost exclusively (E)-alkenes.[3]

    • Troubleshooting:

      • Solvent: Aprotic solvents like THF or DME are commonly used.

      • Base/Additives: The use of sodium or potassium bases often favors the E-isomer. The addition of Li+ or Mg2+ salts can sometimes influence stereoselectivity.

      • Forcing conditions (high temperatures) can sometimes lead to isomerization. It's best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Still-Gennari Modification for Z-Selectivity (for context):

    • Insight: It's worth noting that specific conditions, known as the Still-Gennari modification, are employed to intentionally produce Z-alkenes.[4] This typically involves using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF). This highlights the tunability of the reaction's stereochemical outcome.

Problem 3: Heck Reaction Fails to Initiate or Gives Low Conversion

Q: My Heck reaction between 3-iodoaniline and ethyl acrylate is not proceeding or is giving very low conversion. What are the common pitfalls?

A: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene.[5][6] Failure to initiate or low conversion can be due to catalyst deactivation, improper reaction conditions, or reagent issues.

Potential Causes & Solutions:

  • Catalyst and Ligand:

    • Insight: The choice of palladium source and ligand is crucial. While Pd(OAc)2 and PdCl2 are common precatalysts, they require in-situ reduction to the active Pd(0) species. Phosphine ligands are often used to stabilize the catalyst and promote the reaction.[6] However, phosphine-free systems have also been developed.[7][8]

    • Troubleshooting:

      • Catalyst Pre-activation: Ensure the Pd(II) precatalyst is effectively reduced to Pd(0). The reaction of Pd(OAc)2 with phosphine ligands often facilitates this.[9]

      • Ligand Choice: For less reactive aryl halides, bulky, electron-donating phosphines may be required.[6]

      • Catalyst Loading: While a low catalyst loading is desirable for scale-up, initial lab-scale experiments may benefit from a higher loading (e.g., 1-5 mol %) to ensure the reaction proceeds.

      • Air Sensitivity: While some Heck reactions are tolerant of air, it's generally good practice to degas the reaction mixture (e.g., by bubbling with argon or nitrogen) to prevent oxidation of the phosphine ligands and the Pd(0) catalyst.[6][10]

  • Base:

    • Insight: The base is required to neutralize the HX generated during the catalytic cycle and regenerate the active catalyst.[9] Common bases include triethylamine (Et3N), potassium carbonate (K2CO3), and sodium acetate (NaOAc).

    • Troubleshooting:

      • Ensure the base is of sufficient strength and purity.

      • Use at least a stoichiometric amount of base relative to the aryl halide. An excess is often used.

  • Solvent:

    • Insight: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used. The choice of solvent can influence reaction rate and catalyst stability.

    • Troubleshooting:

      • Ensure the solvent is anhydrous, as water can sometimes negatively impact the reaction.

Troubleshooting Decision Tree

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction check_reagents Are reagents pure and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Purify/distill reagents. Use fresh materials. check_reagents->purify_reagents No check_catalyst Is the catalyst active? (Heck Reaction) check_conditions->check_catalyst Yes optimize_temp_base Optimize temperature and base. (HWE Reaction) check_conditions->optimize_temp_base No check_workup Is the workup procedure efficient? check_catalyst->check_workup Yes optimize_catalyst Optimize catalyst/ligand loading. Degas the reaction mixture. check_catalyst->optimize_catalyst No optimize_workup Perform multiple extractions. Use brine to break emulsions. check_workup->optimize_workup No success Problem Solved check_workup->success Yes purify_reagents->start optimize_temp_base->start optimize_catalyst->start optimize_workup->start

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Troubleshooting

Technical Support Center: Managing the Air Sensitivity of Ethyl 3-(3-aminophenyl)acrylate

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the air sensitivity of this versatile chemical compound. Our goal is to equip you with the knowledge to ensure the stability and purity of Ethyl 3-(3-aminophenyl)acrylate throughout your experimental workflows, thereby guaranteeing the reliability and reproducibility of your results.

Understanding the Challenge: The Dual Nature of Ethyl 3-(3-aminophenyl)acrylate's Reactivity

Ethyl 3-(3-aminophenyl)acrylate is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced polymers.[1] However, its utility is accompanied by a significant challenge: its susceptibility to air oxidation. This sensitivity primarily stems from the aniline moiety, which is electron-rich and prone to oxidation, a reaction often accelerated by exposure to light and trace metal impurities.[2][3]

The oxidation process typically involves the formation of a cascade of colored impurities, including but not limited to nitrobenzenes, benzoquinones, and polymeric aniline species.[2][4] This degradation not only compromises the purity of the material but can also introduce reactive species that may interfere with downstream applications, such as polymerization, where they can act as inhibitors or lead to undesired side reactions.[5][6]

This guide provides a comprehensive framework for mitigating these challenges, from proper storage and handling to troubleshooting common issues and implementing effective stabilization strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Ethyl 3-(3-aminophenyl)acrylate in a practical question-and-answer format.

Question 1: My vial of Ethyl 3-(3-aminophenyl)acrylate, which was initially a light yellow solid, has turned brown/dark. What happened, and can I still use it?

Answer: The color change from light yellow to brown or dark is a clear indicator of oxidation of the aminophenyl group.[4][7] When exposed to atmospheric oxygen, anilines can form highly colored impurities.[2]

Whether you can still use the material depends on the sensitivity of your application. For high-purity applications like pharmaceutical synthesis or quantitative analytical standards, using the discolored material is not recommended as the impurities can lead to unpredictable side reactions, lower yields, and complicate purification of your target molecule.[8] For less sensitive applications, purification of the material may be possible (see Purification Protocol section). However, it is always best to start with pure, unoxidized material whenever possible.

Question 2: I'm observing inconsistent results in my polymerization reaction using Ethyl 3-(3-aminophenyl)acrylate. Could the quality of the monomer be the issue?

Answer: Absolutely. The oxidation products of the aminophenyl group, such as quinones and nitrobenzene derivatives, are known to act as inhibitors or retarders in free-radical polymerization.[5][9] These impurities can interfere with the initiation and propagation steps of the polymerization process, leading to:

  • Longer induction periods: The reaction may take longer to start as the initiator is consumed by reacting with the impurities.

  • Lower polymerization rates: The presence of inhibitors reduces the concentration of active radical species.

  • Reduced final monomer conversion: The polymerization may stop prematurely, leaving a higher concentration of unreacted monomer.

  • Lower molecular weight of the polymer: The increased rate of termination reactions due to impurities can lead to shorter polymer chains.

To troubleshoot, it is crucial to first assess the purity of your Ethyl 3-(3-aminophenyl)acrylate. A simple visual inspection for discoloration is the first step. For a more quantitative assessment, analytical techniques like HPLC-UV can be employed to detect and quantify impurity levels.[10][11]

Question 3: My reaction solution turns dark immediately after adding a metal catalyst. What is causing this, and how can I prevent it?

Answer: The immediate color change upon addition of a metal catalyst is likely due to metal-catalyzed oxidation of the aniline moiety.[4] Many transition metals can accelerate the rate of oxidation by atmospheric oxygen.

To mitigate this, consider the following strategies:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the metal catalyst. This can be achieved by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[12]

  • Use of High-Purity Reagents: Use the highest purity metal catalyst available to minimize trace metal impurities that could have higher catalytic activity for oxidation.

  • Ligand Selection: In some cases, the choice of ligands for your metal catalyst can influence its oxidative potential.

  • Inert Atmosphere: Conduct the entire reaction under a strict inert atmosphere using a glovebox or Schlenk line techniques.[6][13]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 3-(3-aminophenyl)acrylate?

A1: To minimize oxidation, Ethyl 3-(3-aminophenyl)acrylate should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, protected from light.[13][14] Refrigeration at 2-8°C is also recommended to slow down the rate of any potential degradation.[13][14]

Q2: What are some recommended solvents for dissolving Ethyl 3-(3-aminophenyl)acrylate for reactions?

A2: The choice of solvent will depend on your specific reaction. However, for air-sensitive applications, it is crucial to use anhydrous and deoxygenated solvents. Common solvents like THF, dichloromethane, and acetonitrile should be properly dried and purged with an inert gas before use.

Q3: Are there any chemical stabilizers I can add to prolong the shelf-life of Ethyl 3-(3-aminophenyl)acrylate?

A3: Yes, the addition of antioxidants can help prevent oxidation. While specific data for Ethyl 3-(3-aminophenyl)acrylate is limited, general classes of stabilizers for aromatic amines are effective. These include:

  • Phenolic Antioxidants: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are radical scavengers that can inhibit autoxidation.[15][16][17] A small amount (e.g., 0.01-0.1 wt%) can be added.

  • Hindered Amine Light Stabilizers (HALS): These compounds are highly efficient at trapping free radicals and are regenerated in the process, offering long-term stability.[2][4][8]

The choice of stabilizer must be compatible with your downstream application.

Q4: How can I safely handle and weigh a solid, air-sensitive compound like Ethyl 3-(3-aminophenyl)acrylate?

A4: The best practice is to handle the compound in an inert atmosphere glovebox.[12] If a glovebox is not available, you can use a "weighing under inert gas flow" technique. This involves placing the vial of the compound and a tared receiving flask in a container (like a large beaker) that is continuously purged with a gentle stream of nitrogen or argon. Quickly transfer the desired amount of solid. For dissolving, add a septum to the flask, remove it from the inerted container, and then add deoxygenated solvent via a syringe.[18]

Experimental Protocols

Protocol 1: Purification of Discolored Ethyl 3-(3-aminophenyl)acrylate by Recrystallization

This protocol provides a general guideline for purifying Ethyl 3-(3-aminophenyl)acrylate that has undergone oxidation. The choice of solvent is critical and may require some optimization.

Materials:

  • Discolored Ethyl 3-(3-aminophenyl)acrylate

  • A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the discolored solid in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.

  • Dissolution: Place the discolored solid in an Erlenmeyer flask. Add the minimum amount of the hot chosen solvent (or the soluble solvent in a two-solvent system) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution with the charcoal for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If using a two-solvent system, add the second (insoluble) solvent dropwise to the warm solution until it becomes cloudy, then allow it to cool.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum. Store immediately under an inert atmosphere.

Protocol 2: Monitoring Purity by HPLC-UV

This protocol outlines a general method for assessing the purity of Ethyl 3-(3-aminophenyl)acrylate and detecting the presence of oxidative impurities.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Ethyl 3-(3-aminophenyl)acrylate sample

Procedure:

  • Sample Preparation: Prepare a stock solution of your Ethyl 3-(3-aminophenyl)acrylate sample in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute as necessary to be within the linear range of the detector.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at multiple wavelengths, for example, 254 nm and 280 nm, as the parent compound and impurities may have different absorption maxima.

  • Analysis: Inject the sample and analyze the chromatogram. The pure compound should appear as a major peak. Any additional peaks are indicative of impurities. By comparing the chromatogram of a fresh, pure sample with an aged or discolored sample, you can monitor the formation of degradation products.[11][19]

Visualization of Concepts

Degradation Pathway

DegradationPathway EAA Ethyl 3-(3-aminophenyl)acrylate (Light Yellow Solid) Oxidation Air (O2), Light, Metal Traces EAA->Oxidation Exposure Intermediates Radical Cations, Aminoxyl Radicals Oxidation->Intermediates Initiation Products Oxidized Impurities (e.g., Nitroso, Nitro, Quinone-like species, Polymeric materials) Intermediates->Products Propagation Color Discoloration (Brown to Black) Products->Color

Caption: Oxidative degradation pathway of Ethyl 3-(3-aminophenyl)acrylate.

Recommended Handling Workflow

HandlingWorkflow Start Start: Receive/Prepare Ethyl 3-(3-aminophenyl)acrylate Storage Store under Inert Gas (N2/Ar) in Dark, at 2-8°C Start->Storage Handling Handle in Glovebox or under Inert Gas Flow Storage->Handling Dissolving Use Anhydrous, Degassed Solvents Handling->Dissolving Reaction Perform Reaction under Inert Atmosphere Dissolving->Reaction Analysis Monitor Purity by HPLC/TLC Reaction->Analysis Analysis->Handling Impurities Detected, Consider Purification End End: Successful Experiment Analysis->End Purity Confirmed

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Optimization

Technical Support Center: Optimization of Work-up Procedures for Ethyl 3-(3-aminophenyl)acrylate

Welcome to the technical support center for the synthesis and purification of Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl 3-(3-aminophenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the work-up procedures for this versatile intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Reaction Overview and Mechanism

The synthesis of (E)-Ethyl 3-(3-aminophenyl)acrylate is commonly achieved via the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the olefination of an aldehyde, in this case, 3-aminobenzaldehyde, with a stabilized phosphonate ylide generated from triethyl phosphonoacetate. The HWE reaction is renowned for its high (E)-alkene selectivity and the ease of removal of its water-soluble phosphate byproduct, a significant advantage over the traditional Wittig reaction.[1][2]

The generalized mechanism for the HWE reaction is as follows:

  • Deprotonation: A base is used to deprotonate the α-carbon of the triethyl phosphonoacetate, forming a nucleophilic phosphonate carbanion.

  • Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of 3-aminobenzaldehyde.

  • Oxaphosphetane Formation: A cyclic intermediate, an oxaphosphetane, is formed.

  • Elimination: The oxaphosphetane collapses to form the desired (E)-alkene and a water-soluble diethyl phosphate salt.

dot graph HWE_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

reagents [label="Triethyl phosphonoacetate + Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ylide [label="Phosphonate Carbanion (Ylide)"]; aldehyde [label="3-Aminobenzaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [label="Oxaphosphetane Intermediate"]; product [label="(E)-Ethyl 3-(3-aminophenyl)acrylate", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Diethyl Phosphate Salt"];

reagents -> ylide [label="Deprotonation"]; ylide -> intermediate [label="Nucleophilic Attack"]; aldehyde -> intermediate; intermediate -> product [label="Elimination"]; intermediate -> byproduct; } caption { label = "Horner-Wadsworth-Emmons Reaction Workflow"; fontsize = 12; } }

II. Experimental Protocol: A Working Example

This section provides a detailed, step-by-step methodology for the synthesis of (E)-Ethyl 3-(3-aminophenyl)acrylate.

Reagent MW Amount Moles Equivalents
Triethyl phosphonoacetate224.162.47 g11.0 mmol1.1
Sodium Hydride (60% in mineral oil)40.000.44 g11.0 mmol1.1
3-Aminobenzaldehyde121.141.21 g10.0 mmol1.0
Anhydrous Tetrahydrofuran (THF)-50 mL--

Procedure:

  • Preparation of the Ylide: To a flame-dried 100 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.44 g, 11.0 mmol). Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath. While stirring, add triethyl phosphonoacetate (2.47 g, 11.0 mmol) dropwise over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear to slightly hazy solution.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Dissolve 3-aminobenzaldehyde (1.21 g, 10.0 mmol) in anhydrous THF (20 mL) and add this solution dropwise to the ylide solution over 20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and add water (30 mL) and ethyl acetate (50 mL). Shake the funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can then be purified by flash column chromatography or recrystallization.

III. Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis and work-up of Ethyl 3-(3-aminophenyl)acrylate.

Reaction Monitoring and Completion

Q1: How do I effectively monitor the reaction progress?

A1: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A good starting point is a mixture of hexanes and ethyl acetate. A ratio of 7:3 (hexanes:ethyl acetate) should provide good separation of the starting material (3-aminobenzaldehyde) and the product. The product, being more conjugated and slightly more polar, should have a higher Rf than the aldehyde.

  • Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with a potassium permanganate (KMnO₄) solution can be used, as the alkene in the product will react.

Q2: My reaction seems to be sluggish or incomplete. What are the possible causes and solutions?

A2: Several factors can contribute to an incomplete reaction:

  • Insufficiently Dried Reagents/Glassware: The phosphonate carbanion is a strong base and will be quenched by any residual water. Ensure all glassware is flame-dried and all solvents are anhydrous.

  • Inactive Sodium Hydride: Sodium hydride can lose its activity over time due to oxidation. Use freshly opened or properly stored NaH.

  • Purity of 3-Aminobenzaldehyde: The starting aldehyde can oxidize over time. It is advisable to use freshly purchased or purified 3-aminobenzaldehyde.

  • Insufficient Reaction Time or Temperature: While the reaction typically proceeds well at room temperature, gentle heating (to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious as higher temperatures can lead to side reactions.

Work-up and Extraction

Q3: I'm having trouble with the aqueous work-up. An emulsion has formed. How can I resolve this?

A3: Emulsions can be common, especially with aromatic amines.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Patience: Sometimes, simply letting the separatory funnel sit undisturbed for a period can allow the layers to separate.

  • Filtration: Filtering the entire mixture through a pad of Celite can sometimes help to break the emulsion.

Q4: How do I ensure complete removal of the diethyl phosphate byproduct?

A4: The diethyl phosphate salt is water-soluble, and a thorough aqueous work-up is usually sufficient for its removal.[1][2]

  • Multiple Water Washes: Washing the combined organic layers with water (2-3 times) after the initial quench will help to remove the majority of the phosphate byproduct.

  • Brine Wash: A final wash with brine will not only help to break any emulsions but also remove most of the dissolved water from the organic phase before drying.

Purification

Q5: What are the recommended conditions for flash column chromatography?

A5: Flash column chromatography is an excellent method for purifying the product.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. The optimal eluent system should be determined by TLC analysis.

  • Amine Deactivation: Aromatic amines can sometimes streak on silica gel due to its acidic nature. To mitigate this, you can either add a small amount of triethylamine (e.g., 0.5-1%) to your eluent system or pre-treat the silica gel by flushing the packed column with a solvent system containing triethylamine.

Q6: Can I purify my product by recrystallization? What is a suitable solvent system?

A6: Recrystallization is a viable and often preferred method for obtaining highly pure crystalline material.[3][4][5]

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For Ethyl 3-(3-aminophenyl)acrylate, a mixed solvent system is likely to be effective.

  • Recommended Systems:

    • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow the solution to cool slowly.

    • Ethyl Acetate/Hexanes: Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexanes dropwise until cloudiness persists. Allow to cool slowly.

dot graph Purification_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Crude_Product [label="Crude Product in Organic Solvent"]; Aqueous_Workup [label="Aqueous Work-up\n(NH4Cl, H2O, Brine)"]; Concentration [label="Concentration\n(Rotary Evaporation)"]; Purification_Choice [shape=diamond, label="Purification Method?", fillcolor="#FBBC05", fontcolor="#202124"]; Column_Chromatography [label="Flash Column Chromatography\n(Silica Gel, Hexanes/EtOAc)"]; Recrystallization [label="Recrystallization\n(e.g., EtOH/Water)"]; Pure_Product [label="Pure (E)-Ethyl 3-(3-aminophenyl)acrylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude_Product -> Aqueous_Workup; Aqueous_Workup -> Concentration; Concentration -> Purification_Choice; Purification_Choice -> Column_Chromatography [label="For complex mixtures"]; Purification_Choice -> Recrystallization [label="For high purity"]; Column_Chromatography -> Pure_Product; Recrystallization -> Pure_Product; } caption { label = "Purification workflow for Ethyl 3-(3-aminophenyl)acrylate."; fontsize = 12; } }

Product Characterization and Stability

Q7: What are the expected spectroscopic data for (E)-Ethyl 3-(3-aminophenyl)acrylate?

  • ¹H NMR (in CDCl₃):

    • Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.2 ppm (2H, -OCH₂-).

    • Vinyl protons: Two doublets between 6.2 and 7.7 ppm. The coupling constant (J) should be around 16 Hz, which is characteristic of a trans-alkene.

    • Aromatic protons: A complex multiplet pattern between 6.6 and 7.3 ppm.

    • Amine protons: A broad singlet around 3.7 ppm (2H, -NH₂). The chemical shift of this peak can vary depending on the concentration and solvent.

  • ¹³C NMR (in CDCl₃):

    • Ethyl group: Peaks around 14 ppm (-CH₃) and 60 ppm (-OCH₂-).

    • Alkene carbons: Peaks between 115 and 145 ppm.

    • Aromatic carbons: Several peaks in the aromatic region (110-150 ppm).

    • Ester carbonyl: A peak around 167 ppm.

Q8: My product is a yellow oil, but I was expecting a solid. Is this normal?

A8: (E)-Ethyl 3-(3-aminophenyl)acrylate is described by some suppliers as a yellow crystalline solid.[7] If you have obtained an oil, it may be due to the presence of impurities or residual solvent.

  • Purification: Thorough purification by column chromatography or recrystallization should yield the solid product.

  • Drying: Ensure all solvent has been removed under high vacuum.

Q9: Are there any stability concerns with the final product?

A9: Aromatic amines are susceptible to oxidation, which can lead to discoloration (darkening) over time.

  • Storage: It is best to store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. Commercial suppliers recommend storage at 2-8°C.[8]

IV. Potential Side Reactions

Understanding potential side reactions is crucial for optimizing the reaction conditions and minimizing the formation of impurities.

dot graph Side_Reactions { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Main_Reaction [label="Horner-Wadsworth-Emmons Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Reaction_1 [label="Self-Condensation of Aldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Reaction_2 [label="Michael Addition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Reaction_3 [label="Amine Acylation (if applicable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Reaction_4 [label="Ester Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Main_Reaction -> {Side_Reaction_1, Side_Reaction_2, Side_Reaction_3, Side_Reaction_4} [style=dotted, arrowhead=none, label="Potential Side Reactions"]; } caption { label = "Potential side reactions in the synthesis."; fontsize = 12; } }

  • Self-Condensation of 3-Aminobenzaldehyde: Under basic conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation). This is generally minimized by adding the aldehyde to the pre-formed ylide solution.

  • Michael Addition: The product, an α,β-unsaturated ester, can potentially act as a Michael acceptor. Another molecule of the phosphonate carbanion could, in principle, add to the double bond. This is generally not a major issue with stabilized ylides.

  • Reaction of the Amino Group: The amino group is generally not reactive under these conditions. However, if a very strong base or acylating agents are present, side reactions at the amine are possible.

  • Ester Hydrolysis: If the work-up conditions are too basic (e.g., using NaOH or KOH washes) and prolonged, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur.[9] It is best to use milder bases like sodium bicarbonate or to perform the work-up under neutral or slightly acidic conditions.

By understanding the key principles of the Horner-Wadsworth-Emmons reaction and anticipating potential challenges in the work-up and purification, researchers can confidently and efficiently synthesize high-purity Ethyl 3-(3-aminophenyl)acrylate.

V. References

  • Horner–Wadsworth–Emmons reaction. In: Wikipedia. ; 2024. Accessed January 10, 2026. [Link]

  • Singh AK. The Influence of Solvent on the Solvolysis of Ethyl Cinnamate in Water-Acetone Mixed Solvent System. Mod Chem appl. 2017;5(2). doi:10.4172/2329-6798.1000216

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Published 2023. Accessed January 10, 2026. [Link]

  • Recrystallization. Chemistry LibreTexts. Published March 5, 2021. Accessed January 10, 2026. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Accessed January 10, 2026. [Link]

  • Ethyl 3-(4-aminophenyl)acrylate. PubChem. Accessed January 10, 2026. [Link]

  • Paparella AN, Stallone M, Pulpito M, et al. An Enhanced Stereoselective Synthesis of α,β-Unsaturated Esters Through the Horner-Wadsworth-Emmons reaction in Deep Eutectic Solvents. Green Chemistry. 2021. doi:10.1039/D1GC02123K

  • How to Purify by Recrystallization. YouTube. Published online December 6, 2009. Accessed January 10, 2026. [Link]

  • Ethyl 3-(3-aMinophenyl)acrylate. LookChem. Accessed January 10, 2026. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for the Modern Researcher: Ethyl 3-(3-aminophenyl)acrylate vs. Ethyl 4-aminophenylacrylate

An In-Depth Guide to the Physicochemical Properties, Spectral Signatures, and Synthetic Utility of Meta- and Para-Substituted Aminophenyl Acrylates In the landscape of drug discovery and materials science, the nuanced di...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physicochemical Properties, Spectral Signatures, and Synthetic Utility of Meta- and Para-Substituted Aminophenyl Acrylates

In the landscape of drug discovery and materials science, the nuanced differences between positional isomers can dictate the success or failure of a research campaign. The aminophenyl acrylate scaffold is a versatile building block, valued for its dual reactivity stemming from the nucleophilic amino group and the electrophilic acrylate moiety. This guide provides a detailed comparative analysis of two key isomers: Ethyl 3-(3-aminophenyl)acrylate and Ethyl 4-aminophenylacrylate. By examining their fundamental properties and reactivity, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

At a Glance: Key Physicochemical and Structural Differences

The seemingly minor shift of the amino group from the meta to the para position on the phenyl ring instigates significant changes in the molecule's electronic distribution, polarity, and crystal packing, which in turn influence its physical and chemical properties.

PropertyEthyl 3-(3-aminophenyl)acrylate (meta-isomer)Ethyl 4-aminophenylacrylate (para-isomer)
CAS Number 58186-45-1[1]5048-82-8[2][3]
Molecular Formula C₁₁H₁₃NO₂C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol 191.23 g/mol [2][3]
Appearance Yellow crystalline solid[1]Data not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Calculated XLogP3 Not available2.3[2]

Deciphering the Isomers: A Spectroscopic Comparison

Spectroscopic analysis provides a fingerprint of a molecule's structure and electronic environment. The differences between the meta and para isomers are clearly discernible in their NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The position of the amino group significantly influences the chemical shifts of the aromatic protons. In the para-isomer , the electron-donating amino group and the electron-withdrawing acrylate group are in conjugation. This leads to a more polarized aromatic system and a greater shielding/deshielding effect on the aromatic protons compared to the meta-isomer , where the groups are not in direct conjugation.

Expected ¹H NMR Spectral Differences:

  • Aromatic Region: The protons on the phenyl ring of the 4-amino isomer are expected to show a more defined splitting pattern (typically two doublets) due to the symmetry of the para-substitution. The 3-amino isomer will exhibit a more complex splitting pattern with four distinct aromatic protons. The protons ortho and para to the amino group will be shifted upfield (to a lower ppm value) due to the electron-donating effect of the nitrogen.

  • Vinylic Protons: The electronic effects of the amino group also influence the chemical shifts of the vinylic protons of the acrylate group, though to a lesser extent.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic peaks for the N-H stretches of the primary amine, the C=O stretch of the ester, and the C=C stretch of the acrylate.

  • N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹, appearing as two bands for a primary amine.

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹.

  • C=C Stretching: A medium intensity band around 1630-1640 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane bending vibrations in the 690-900 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.

The Impact of Isomerism on Chemical Reactivity

The positional difference of the amino group is the primary determinant of the differential reactivity of these two molecules. The para-isomer, with its conjugated system, exhibits enhanced electronic communication between the amino and acrylate groups, leading to distinct reactivity profiles compared to the meta-isomer.

Nucleophilicity of the Amino Group: Acylation Reactions

The amino group in both isomers is nucleophilic and can readily undergo acylation. However, the nucleophilicity of the amino group in the 4-amino isomer is expected to be higher than in the 3-amino isomer. This is due to the direct resonance delocalization of the nitrogen lone pair into the aromatic ring, which increases the electron density on the ring but also enhances the availability of the lone pair for reaction with electrophiles.

Experimental Protocol: Comparative N-Acylation

This protocol outlines a general procedure for the N-acetylation of both isomers, which can be used to experimentally verify the difference in their reactivity.

Materials:

  • Ethyl 3-(3-aminophenyl)acrylate or Ethyl 4-aminophenylacrylate (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the respective aminophenyl acrylate isomer in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Under identical reaction conditions (concentration, temperature, and time), the reaction with Ethyl 4-aminophenylacrylate is expected to proceed to completion faster than the reaction with Ethyl 3-(3-aminophenyl)acrylate, reflecting its higher nucleophilicity.

Electrophilicity of the Acrylate Moiety: Michael Addition

The acrylate group in both isomers is an electrophilic Michael acceptor. The reactivity of the acrylate is influenced by the electron-donating nature of the amino group. In the 4-amino isomer , the electron-donating amino group, through resonance, increases the electron density of the entire conjugated system, including the β-carbon of the acrylate. This makes the acrylate moiety less electrophilic and therefore less reactive towards nucleophiles in a Michael addition compared to the 3-amino isomer.

Experimental Workflow: Comparative Michael Addition

This workflow describes a general approach to compare the reactivity of the two isomers in a Michael addition reaction with a common nucleophile like piperidine.

Michael_Addition_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Dissolve Isomer (meta or para) & Piperidine in Ethanol reflux Reflux and Monitor by TLC start->reflux concentrate Concentrate under Reduced Pressure reflux->concentrate extract Extract with Ethyl Acetate & Wash with Water concentrate->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for a comparative Michael addition experiment.

Expected Outcome: The reaction with Ethyl 3-(3-aminophenyl)acrylate is anticipated to have a higher conversion rate over the same time period compared to Ethyl 4-aminophenylacrylate, indicating the higher electrophilicity of its acrylate moiety.

Synthetic Pathways: Accessing the Isomers

Both isomers are typically synthesized from their corresponding nitro-substituted precursors. The choice of synthetic route is often dictated by the availability of starting materials.

Synthesis of Ethyl 3-(3-aminophenyl)acrylate

A common route involves a Wittig or Horner-Wadsworth-Emmons reaction with 3-nitrobenzaldehyde, followed by reduction of the nitro group.

Synthesis_Meta A 3-Nitrobenzaldehyde C Ethyl 3-(3-nitrophenyl)acrylate A->C Horner-Wadsworth-Emmons B Triethyl phosphonoacetate NaH B->C E Ethyl 3-(3-aminophenyl)acrylate C->E Nitro Reduction D Fe / NH4Cl or H2, Pd/C D->E

Caption: Synthesis of the meta-isomer.

Synthesis of Ethyl 4-aminophenylacrylate

This isomer is often prepared by the reduction of commercially available ethyl 4-nitrocinnamate.

Synthesis_Para A Ethyl 4-nitrocinnamate C Ethyl 4-aminophenylacrylate A->C Nitro Reduction B SnCl2·2H2O / EtOH or Fe / NH4Cl B->C

Caption: Synthesis of the para-isomer.

Conclusion: Strategic Selection for Targeted Applications

The choice between Ethyl 3-(3-aminophenyl)acrylate and Ethyl 4-aminophenylacrylate is a strategic one that should be guided by the specific reactivity required for a given application.

  • Ethyl 4-aminophenylacrylate is the preferred building block when a more nucleophilic amine is desired for reactions such as amide bond formation. Its conjugated system also makes it a candidate for applications in chromophores and other materials where extended π-systems are beneficial.

  • Ethyl 3-(3-aminophenyl)acrylate is the more suitable choice when a more electrophilic acrylate is needed for reactions like Michael additions. The lack of direct conjugation between the amino and acrylate groups allows the acrylate to retain more of its inherent electrophilicity.

By understanding the fundamental differences in their electronic structure and reactivity, researchers can leverage these versatile isomers to their full potential in the synthesis of novel pharmaceuticals and advanced materials.

References

  • LookChem. Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate. [Link]

  • PubChem. Ethyl 3-(4-aminophenyl)acrylate. [Link]

  • PubChem. Ethyl 4-aminocinnamate. [Link]

  • Appchem. Ethyl 3-(4-aminophenyl)acrylate. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Aminophenyl Acrylate Isomers

For the discerning researcher in materials science, polymer chemistry, and drug development, the selection of isomeric starting materials is a critical decision point that dictates reaction kinetics, product distribution...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in materials science, polymer chemistry, and drug development, the selection of isomeric starting materials is a critical decision point that dictates reaction kinetics, product distribution, and final material properties. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-aminophenyl acrylate, moving beyond a simple cataloging of properties to an exploration of the underlying electronic and steric drivers that govern their chemical behavior. The insights presented herein are grounded in established principles of physical organic chemistry and are supplemented with actionable experimental protocols to empower your research and development endeavors.

Introduction: The Subtle Power of Isomeric Position

The aminophenyl acrylates are a fascinating class of bifunctional monomers, possessing both a nucleophilic primary amine and a polymerizable acrylate moiety. This dual functionality makes them valuable building blocks for a diverse range of applications, from the synthesis of functional polymers and hydrogels to their use as cross-linking agents and in bioconjugation. However, the seemingly minor change in the position of the amino group on the phenyl ring—from ortho to meta to para—has profound consequences for the reactivity of both the acrylate and the amine functionalities. Understanding these differences is paramount for optimizing reaction conditions, controlling polymer architecture, and tailoring the properties of the resulting materials.

This guide will dissect the reactivity of these three isomers through the lens of their electronic and steric profiles, providing a predictive framework for their behavior in key chemical transformations, including Michael additions and radical polymerization.

Theoretical Framework: Unraveling Electronic and Steric Effects

The reactivity of the aminophenyl acrylate isomers is fundamentally governed by the interplay of electronic effects (resonance and induction) and steric hindrance imparted by the amino group.

Electronic Effects: A Tale of Two Positions

The amino group (-NH₂) is a potent activating group, capable of donating electron density to the aromatic ring through both the inductive and resonance effects. However, the manifestation of these effects is highly dependent on the substituent's position.

  • Para-Aminophenyl Acrylate: In the para-isomer, the amino group is positioned to exert its maximum electron-donating resonance effect on the acrylate moiety. The lone pair of electrons on the nitrogen atom can be delocalized through the phenyl ring and into the carbonyl group of the acrylate, as depicted in the resonance structures below. This donation of electron density increases the electron density of the vinyl group, making it less electrophilic. Consequently, the para-isomer is expected to be less reactive towards nucleophiles in a Michael addition reaction.

  • Meta-Aminophenyl Acrylate: When the amino group is in the meta position, its ability to donate electron density to the acrylate group via resonance is negated. The primary electronic influence is the electron-withdrawing inductive effect of the nitrogen atom, which is weaker than the resonance effect. As a result, the vinyl group of the meta-isomer is more electron-deficient (more electrophilic) than that of the para-isomer, leading to a higher predicted reactivity in Michael additions.

  • Ortho-Aminophenyl Acrylate: The ortho-isomer presents a more complex scenario. While the amino group can, in principle, donate electron density through resonance, its close proximity to the acrylate group introduces significant steric hindrance. This steric congestion can disrupt the planarity of the molecule, hindering effective resonance. Furthermore, intramolecular hydrogen bonding between the amino protons and the carbonyl oxygen of the acrylate can influence the electronic environment and conformation of the molecule.

To quantify the electronic effects for the meta and para isomers, we can turn to the Hammett equation , a cornerstone of physical organic chemistry that relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[1][2] The Hammett substituent constant, σ, provides a measure of the electronic effect of a substituent.

Substituentσ_meta (σm)[3][4]σ_para (σp)[3][4]σ_para- (-σp⁻)[4]
-NH₂-0.16-0.66-0.66

The negative values for the amino group indicate its electron-donating nature. The significantly more negative value of σp compared to σm highlights the dominant role of the resonance effect in the para position.[2] For reactions that are sensitive to the buildup of negative charge in the transition state, such as nucleophilic attack on the acrylate, a more negative σ value corresponds to a slower reaction rate. Therefore, based on Hammett constants, the predicted order of reactivity for Michael addition is:

Meta > Para

The reactivity of the ortho isomer cannot be reliably predicted using Hammett constants due to the confounding influence of steric effects.[5]

Steric Effects: The Ortho Outlier

The ortho-isomer is unique due to the proximate positioning of the amino and acrylate groups. This steric hindrance can manifest in several ways:

  • Shielding of the Reaction Center: The amino group can physically block the approach of nucleophiles to the vinyl group or the approach of other monomers during polymerization.

  • Conformational Restrictions: The steric clash between the two functional groups can force the molecule into a non-planar conformation, which can impact reactivity by altering orbital overlap and accessibility.

Therefore, it is anticipated that the ortho-isomer will exhibit the lowest reactivity in many reactions due to a combination of steric hindrance and potentially altered electronic effects.

Comparative Reactivity in Key Transformations

Based on the theoretical framework, we can predict the relative reactivity of the three isomers in two fundamental reaction types: Michael addition and radical polymerization.

Michael Addition

The aza-Michael addition, the reaction of an amine with an activated alkene like an acrylate, is a crucial transformation for these molecules, both in terms of self-polymerization and reaction with other nucleophiles.[6][7] The reactivity of the acrylate moiety towards an external nucleophile is expected to follow the order:

Meta-Aminophenyl Acrylate > Para-Aminophenyl Acrylate > Ortho-Aminophenyl Acrylate

  • Meta-isomer: Highest reactivity due to the electron-withdrawing inductive effect of the amino group, which enhances the electrophilicity of the β-carbon of the acrylate.

  • Para-isomer: Lower reactivity due to the strong electron-donating resonance effect of the amino group, which reduces the electrophilicity of the β-carbon.

  • Ortho-isomer: Lowest predicted reactivity due to significant steric hindrance from the adjacent amino group, which shields the acrylate from nucleophilic attack.

Radical Polymerization

In free radical polymerization, the reactivity of the monomer is influenced by the stability of the propagating radical and the accessibility of the vinyl group. The amino substituent can influence both factors.

The predicted order of polymerization rate is:

Meta-Aminophenyl Acrylate ≈ Para-Aminophenyl Acrylate > Ortho-Aminophenyl Acrylate

  • Meta and Para Isomers: The electronic effects of the amino group on the stability of the propagating radical are more subtle than in ionic reactions. While the electron-donating nature of the amino group might slightly destabilize the radical, this effect is generally less pronounced than in Michael additions. Therefore, the polymerization rates of the meta and para isomers are expected to be broadly similar, and significantly higher than the ortho isomer.

  • Ortho-isomer: The steric bulk of the ortho-amino group is expected to significantly hinder the approach of the propagating radical to the monomer's vinyl group, leading to a substantially lower rate of polymerization.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical predictions, the following experimental protocols are proposed. These protocols are designed to be self-validating systems, with clear metrics for comparison.

Experiment 1: Comparative Kinetics of Michael Addition via In-Situ FTIR

This experiment will monitor the consumption of the acrylate double bond in real-time when reacted with a model nucleophile.

Methodology:

  • Reactant Preparation: Prepare equimolar solutions (e.g., 0.1 M) of ortho-, meta-, and para-aminophenyl acrylate and a model nucleophile (e.g., N-methylaniline) in a suitable solvent (e.g., anhydrous acetonitrile).

  • Initiation: In a temperature-controlled reaction vessel equipped with an in-situ FTIR probe, combine the acrylate solution with the nucleophile solution.

  • Data Acquisition: Monitor the disappearance of the characteristic acrylate C=C stretch (typically around 1635 cm⁻¹) and/or the C-H out-of-plane bending (around 810 cm⁻¹) of the vinyl group over time.

  • Kinetic Analysis: Plot the absorbance of the acrylate peak versus time for each isomer. The initial rate of reaction can be determined from the slope of the curve at t=0. The pseudo-first-order rate constants can be calculated by fitting the data to an appropriate kinetic model.

Expected Outcome: The reaction rates are expected to follow the order: meta > para > ortho.


}

Workflow for comparative kinetic analysis of Michael addition.

Experiment 2: Comparative Polymerization Rate via Differential Scanning Calorimetry (DSC)

This experiment will measure the heat flow associated with the exothermic polymerization reaction, providing a measure of the polymerization rate.

Methodology:

  • Sample Preparation: For each isomer, prepare a solution containing the monomer (e.g., 1 M in a suitable solvent like anisole) and a radical initiator (e.g., 1 mol% azobisisobutyronitrile, AIBN).

  • DSC Analysis: Place a known mass of each sample in a DSC pan. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature. The exothermic peak corresponds to the polymerization reaction.

  • Data Analysis: Determine the onset temperature of polymerization and the peak maximum temperature for each isomer. A lower onset temperature and a sharper exotherm indicate a higher polymerization rate. The total heat of polymerization can be calculated from the area under the exotherm.

Expected Outcome: The onset temperature of polymerization is expected to be lowest for the meta and para isomers, and significantly higher for the ortho isomer.

Data Summary and Interpretation

The following table summarizes the predicted reactivity trends and the key influencing factors for each isomer.

IsomerMichael Addition ReactivityRadical Polymerization ReactivityPrimary Influencing Factor(s)
Ortho-Aminophenyl Acrylate LowestLowestSteric Hindrance
Meta-Aminophenyl Acrylate HighestHighInductive Effect (-I)
Para-Aminophenyl Acrylate IntermediateHighResonance Effect (+R)

Mechanistic Insights and Predictive Modeling

The differing electronic natures of the isomers can be visualized through their resonance structures, which illustrate the delocalization of electron density.


}

Resonance delocalization in para- vs. meta-aminophenyl acrylate.

For a more quantitative prediction, computational modeling using Density Functional Theory (DFT) can be employed. By calculating the partial charges on the α- and β-carbons of the acrylate moiety and the Lowest Unoccupied Molecular Orbital (LUMO) energy for each isomer, we can gain further insight into their relative electrophilicity and susceptibility to nucleophilic attack. A lower LUMO energy and a more positive partial charge on the β-carbon would correlate with higher reactivity in a Michael addition.

Conclusion and Future Directions

The positional isomerism of the amino group in aminophenyl acrylates exerts a profound and predictable influence on their chemical reactivity. The para-isomer's reactivity is dominated by a strong electron-donating resonance effect, the meta-isomer's by a weaker inductive effect, and the ortho-isomer's by significant steric hindrance. These fundamental differences have significant practical implications for the synthesis of polymers and functional materials.

For researchers and drug development professionals, a thorough understanding of these structure-reactivity relationships is essential for the rational design of molecules and materials with tailored properties. The experimental protocols outlined in this guide provide a robust framework for quantifying these reactivity differences and informing the selection of the most appropriate isomer for a given application. Future work should focus on generating the experimental data proposed herein to create a comprehensive, publicly available dataset on the reactivity of these versatile monomers.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev., 91(2), 165–195. [Link]

  • Charton, M. The Application of the Hammett Equation to Ortho-Substituted Benzene Reaction Series. Can. J. Chem.1960 , 38(5), 694-704. [Link]

  • Wheeler, O. H., & Covarrubias, C. (1963). The Hammett Equation. Journal of Chemical Education, 40(9), 486. [Link]

  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres - ScienceDirect. (n.d.). Retrieved January 10, 2026, from [Link]

  • Aza-Michael addition between a primary amine and an acrylate. The... | Download Scientific Diagram. (n.d.). Retrieved January 10, 2026, from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis of well-defined primary amine-based homopolymers and block copolymers and their Michael addition reactions with acrylates and acrylamides - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. (n.d.). Retrieved January 10, 2026, from [Link]

  • Synthesis and Copolymerization of several N-substituted acrylamides. (n.d.). Retrieved January 10, 2026, from [Link]

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Validation

Introduction: The Analytical Imperative for Ethyl 3-(3-aminophenyl)acrylate

An In-Depth Guide to the Validation of Ethyl 3-(3-aminophenyl)acrylate Purity by High-Performance Liquid Chromatography This guide provides a comprehensive framework for the development and validation of a High-Performan...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of Ethyl 3-(3-aminophenyl)acrylate Purity by High-Performance Liquid Chromatography

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Ethyl 3-(3-aminophenyl)acrylate. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, comparing alternatives and culminating in a robust, self-validating system for quality control.

Ethyl 3-(3-aminophenyl)acrylate is a versatile organic building block featuring an aromatic amine, an ester, and an acrylate moiety.[1] This combination of functional groups makes it susceptible to various side reactions and degradation pathways during synthesis and storage. Potential impurities could include starting materials (e.g., 3-nitrobenzaldehyde, m-aminophenol derivatives), isomers, reaction byproducts, or degradation products from oxidation of the amine or polymerization of the acrylate.[2][3] Therefore, a highly specific and sensitive analytical method is not just a regulatory requirement but a scientific necessity to guarantee the quality of active pharmaceutical ingredients (APIs) derived from it.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolution, sensitivity, and quantitative accuracy.[4] This guide will focus on a comparative analysis of HPLC approaches, leading to the validation of an optimal method in accordance with International Council for Harmonisation (ICH) guidelines.[5][6]

Methodological Comparison: Selecting the Optimal Chromatographic Approach

The choice of HPLC mode is the foundational decision in method development. For a molecule like Ethyl 3-(3-aminophenyl)acrylate, two primary approaches warrant consideration: Reversed-Phase (RP-HPLC) and Ion-Pair Reversed-Phase HPLC.

FeatureReversed-Phase HPLC (RP-HPLC)Ion-Pair RP-HPLCRationale & Recommendation
Stationary Phase Non-polar (e.g., C18, C8)Non-polar (e.g., C18, C8)Both utilize similar columns, offering broad applicability.
Mobile Phase Buffered aqueous solution with organic modifier (e.g., Acetonitrile, Methanol).Standard RP-HPLC mobile phase with an added ion-pairing reagent (e.g., alkyl sulfonates).[7][8]RP-HPLC offers a simpler, more robust mobile phase system, reducing complexity and potential for method variability.
Separation Mechanism Primarily based on hydrophobicity.Combines hydrophobic interactions with ionic interactions between the protonated analyte and the ion-pairing reagent.[7]The inherent polarity of Ethyl 3-(3-aminophenyl)acrylate and its likely impurities should provide sufficient selectivity on a standard C18 column without the need for ion-pairing agents.
Suitability Excellent for separating moderately polar aromatic amines and esters from non-polar or more polar impurities.[9]Useful for improving retention and resolution of highly polar, basic compounds that are poorly retained in standard RP-HPLC.[8]Given the structure, standard RP-HPLC is the most logical and efficient starting point. Ion-pair chromatography introduces complexity (e.g., long column equilibration times, reagent-related artifacts) that is likely unnecessary.

The Validated Method: A Self-Contained System for Purity Assessment

The following protocol is designed as a self-validating system. This is achieved through the mandatory inclusion of a System Suitability Test (SST) at the beginning of each analytical run. The SST ensures that the chromatographic system is performing adequately before any sample analysis, thereby validating the results of that specific run.[5]

Recommended Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for aromatic compounds. The length and particle size offer a good balance of resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the amine group is protonated, leading to sharp, symmetrical peaks and consistent retention.
Mobile Phase B AcetonitrileA common, effective organic modifier for RP-HPLC with good UV transparency.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient is essential for impurity profiling, ensuring that both polar and non-polar impurities are eluted and resolved from the main analyte peak within a reasonable runtime.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing efficient separation.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
Detector Photodiode Array (PDA) at 254 nm, with spectral scan from 200-400 nm254 nm is a common wavelength for aromatic compounds. The full spectral scan is critical for peak purity analysis and impurity identification.[14]
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Using a diluent similar in composition to the initial mobile phase ensures good peak shape for the early-eluting compounds.
Experimental Workflow

The overall process from sample receipt to final report generation follows a logical and structured path to ensure data integrity.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_validation Validation & Reporting prep_std Prepare Reference Standard & Samples prep_mobile Prepare Mobile Phases sys_suit System Suitability Test (SST) - Check Resolution, Tailing, RSD% prep_mobile->sys_suit inject_samples Inject Validation Samples (Linearity, Accuracy, etc.) sys_suit->inject_samples If SST Passes peak_purity Perform Peak Purity Analysis (Using PDA Spectra) inject_samples->peak_purity process_data Process Data & Calculate Validation Parameters peak_purity->process_data final_report Generate Final Validation Report process_data->final_report G cluster_limits Performance Limits cluster_reliability Reliability Specificity Specificity & Peak Purity LOQ LOQ Specificity->LOQ Linearity Linearity Range Validated Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range LOD LOD LOQ->LOD Robustness Robustness SST System Suitability (SST) Robustness->SST

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Bio-evaluation of Ethyl 3-(3-aminophenyl)acrylate Derivatives

This guide provides a comprehensive framework for the comparative biological evaluation of novel Ethyl 3-(3-aminophenyl)acrylate derivatives. It is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative biological evaluation of novel Ethyl 3-(3-aminophenyl)acrylate derivatives. It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold. By presenting a logical workflow, from initial synthesis considerations to detailed bioassay protocols and data interpretation, this document serves as a practical resource for identifying lead compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.

Introduction: The Therapeutic Potential of the Ethyl 3-(3-aminophenyl)acrylate Scaffold

Ethyl 3-(3-aminophenyl)acrylate is a versatile chemical entity characterized by an acrylate functional group attached to an aminophenyl ring.[1] This structure offers multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The presence of both an electron-donating amino group and an electron-withdrawing acrylate group imparts a unique reactivity profile, rendering it a valuable precursor for the synthesis of complex molecules with potential biological activity.[1] While direct and extensive comparative studies on a series of Ethyl 3-(3-aminophenyl)acrylate derivatives are not yet widely published, research on structurally related acrylate and aminophenyl compounds has demonstrated significant potential in various therapeutic areas. This guide will leverage these existing findings to propose a robust strategy for the systematic evaluation of novel derivatives.

I. Anticancer Activity: A Comparative Analysis of Cytotoxicity

The evaluation of novel compounds for anticancer activity is a critical step in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[2]

Illustrative Example: Cytotoxicity of Acrylate Derivatives

While specific data on a library of Ethyl 3-(3-aminophenyl)acrylate derivatives is emerging, we can draw insights from studies on related acrylate compounds. For instance, a study on 3-(4-chlorophenyl)acrylate derivatives demonstrated their antiproliferative efficacy against the MDA-MB-231 breast cancer cell line.[3] The results, presented in Table 1, highlight how modifications to the acrylate scaffold can significantly impact cytotoxic activity.

Compound IDModificationIC50 (µM) against MDA-MB-231 Cells[3]
4b Acrylic acid derivative3.24
5e Methyl acrylate ester4.06
5g Ethyl acrylate ester23.15
5h Propyl acrylate ester25.67
5i Isopropyl acrylate ester28.06
CA-4 (Combretastatin A-4) Reference Drug1.27

This table is presented for illustrative purposes to demonstrate how data from a comparative study could be structured. The compounds are 3-(4-chlorophenyl)acrylate derivatives, not Ethyl 3-(3-aminophenyl)acrylate derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of a library of Ethyl 3-(3-aminophenyl)acrylate derivatives against a selected cancer cell line (e.g., MDA-MB-231).

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value for each compound.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate add_compounds Add Compounds to Cells cell_seeding->add_compounds 24h Incubation compound_prep Prepare Serial Dilutions of Test Compounds incubate_cells Incubate for 48-72h add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity screening.

II. Antimicrobial Activity: Determining Minimum Inhibitory Concentrations

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4]

Illustrative Example: Antimicrobial Activity of a 3-Aminophenyl Derivative

A study on a novel thiourea derivative, 1-(3-aminophenyl)-3-ethylthiourea, demonstrated its antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[4] The results, presented as MIC values in Table 2, show the potential of the 3-aminophenyl scaffold in developing new antimicrobial agents.

Bacterial StrainMIC (µg/mL) of 1-(3-aminophenyl)-3-ethylthiourea[4]
Staphylococcus aureusPotent Activity
Escherichia coliPotent Activity
Pseudomonas aeruginosaPotent Activity
Mycobacterium tuberculosisPotent Activity
Enterococcus faecalisLeast Activity

This table is presented for illustrative purposes. The compound is a thiourea derivative of 3-aminoaniline, not an Ethyl 3-(3-aminophenyl)acrylate derivative.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the MIC of Ethyl 3-(3-aminophenyl)acrylate derivatives against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • 96-well sterile microplates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of each test compound in CAMHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizing the Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_dilution Prepare Serial Dilutions of Compounds in Broth inoculation Inoculate Wells with Bacteria compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Prostaglandins Prostaglandins PGG2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Ethyl 3-(3-aminophenyl)acrylate Derivative (Inhibitor) Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by a potential inhibitor.

IV. Structure-Activity Relationship (SAR) and Future Directions

A systematic comparative study of a library of Ethyl 3-(3-aminophenyl)acrylate derivatives across these bioassays will be instrumental in establishing a clear Structure-Activity Relationship (SAR). By analyzing how different substituents on the aminophenyl ring and modifications to the ethyl acrylate moiety affect biological activity, researchers can rationally design more potent and selective compounds.

Key questions to address in an SAR study include:

  • What is the influence of electron-donating versus electron-withdrawing groups on the phenyl ring?

  • How does the position of substituents (ortho, meta, para) on the phenyl ring impact activity?

  • What is the effect of modifying the ester group of the acrylate (e.g., methyl, propyl esters)?

  • Can the introduction of heterocyclic rings enhance potency or selectivity?

The insights gained from such a comparative analysis will be invaluable for the optimization of lead compounds and the development of novel therapeutics based on the versatile Ethyl 3-(3-aminophenyl)acrylate scaffold.

References

  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(41), 38133–38151. [Link]

  • Patel, N., et al. (2024). SYNTHESIS, CHARACTERIZATION AND ANTI-BACTERIAL ACTIVITY OF NOVEL 1-(3-AMINOPHENYL)-3-ETHYLTHIOUREA. South Eastern European Journal of Public Health. [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Fotopoulos, I., Papaioannou, G. C., & Hadjipavlou-Litina, D. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2022(2), M1378. [Link]

  • LookChem. (n.d.). Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)acrylate. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 3-(3-aminophenyl)acrylate: A Cross-Validation of Synthetic Routes

Ethyl 3-(3-aminophenyl)acrylate serves as a critical building block in medicinal chemistry and materials science, most notably as a precursor for the synthesis of various pharmacologically active molecules, including kin...

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 3-(3-aminophenyl)acrylate serves as a critical building block in medicinal chemistry and materials science, most notably as a precursor for the synthesis of various pharmacologically active molecules, including kinase inhibitors. The strategic placement of the amine and the acrylate functionalities allows for diverse downstream modifications. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance.

This guide provides a comprehensive cross-validation of two predominant synthetic strategies for preparing Ethyl 3-(3-aminophenyl)acrylate: the Palladium-catalyzed Heck coupling and the Horner-Wadsworth-Emmons (HWE) reaction. We will dissect each route, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective yields, scalability, and overall efficiency to guide researchers in selecting the optimal method for their specific needs.

Route 1: Palladium-Catalyzed Heck Coupling

The Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. For the synthesis of Ethyl 3-(3-aminophenyl)acrylate, this typically involves the coupling of a 3-haloaniline, such as 3-bromoaniline, with ethyl acrylate.

Mechanistic Rationale

The catalytic cycle of the Heck reaction is well-established. It commences with the oxidative addition of the aryl halide (3-bromoaniline) to a Pd(0) species, forming a Pd(II) complex. This is followed by the coordination of the alkene (ethyl acrylate) and subsequent migratory insertion of the aryl group onto the alkene. A final β-hydride elimination step regenerates the double bond in the product and produces a palladium-hydride species, which, upon reductive elimination with the base, regenerates the active Pd(0) catalyst, thus completing the cycle. The choice of phosphine ligand is critical as it influences the stability and reactivity of the palladium catalyst, directly impacting reaction efficiency and yield.

Experimental Protocol: Heck Coupling

This protocol is a representative example adapted from established methodologies.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, add 3-bromoaniline, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Add anhydrous DMF to dissolve the solids.

  • Add triethylamine followed by ethyl acrylate to the reaction mixture.

  • Heat the mixture to 100 °C and maintain stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 3-(3-aminophenyl)acrylate.

Workflow Diagram: Heck Coupling

Heck_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 3-Bromoaniline - Pd(OAc)₂ - P(o-tol)₃ - Et₃N - DMF add_acrylate Add Ethyl Acrylate reagents->add_acrylate Under N₂ heat Heat to 100°C (12-18 h) add_acrylate->heat quench Cool & Dilute (Ethyl Acetate) heat->quench Reaction Complete wash Wash (Water, Brine) quench->wash purify Column Chromatography wash->purify product Final Product purify->product

Caption: Workflow for the Heck coupling synthesis of Ethyl 3-(3-aminophenyl)acrylate.

Route 2: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another cornerstone of C-C bond formation, creating an alkene by reacting a phosphonate carbanion with an aldehyde or ketone. In this context, 3-aminobenzaldehyde is reacted with the ylide generated from triethyl phosphonoacetate. A key advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is the desired isomer for this product.

Mechanistic Rationale

The reaction begins with the deprotonation of the α-carbon of triethyl phosphonoacetate by a base (e.g., sodium hydride) to form a stabilized phosphonate carbanion (ylide). This nucleophilic ylide then attacks the electrophilic carbonyl carbon of 3-aminobenzaldehyde. This addition forms a tetrahedral intermediate which subsequently collapses to form a four-membered oxaphosphetane intermediate. Elimination of the phosphate byproduct from this intermediate yields the desired (E)-alkene. The strong thermodynamic preference for the trans-configured oxaphosphetane intermediate is the basis for the high E-selectivity of the reaction.

Experimental Protocol: HWE Reaction

This protocol is a representative example derived from common laboratory practices.

Materials:

  • Triethyl phosphonoacetate (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Aminobenzaldehyde (1.0 eq)

Procedure:

  • To a dry, three-necked flask under a nitrogen atmosphere, add sodium hydride.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete ylide formation.

  • Dissolve 3-aminobenzaldehyde in a minimal amount of anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the solution of 3-aminobenzaldehyde dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 3-(3-aminophenyl)acrylate.

Workflow Diagram: HWE Reaction

HWE_Reaction_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig-Horner Reaction cluster_workup Workup & Purification na_prep Prepare NaH in THF (0°C) add_phosphonate Add Triethyl phosphonoacetate na_prep->add_phosphonate Slowly add_aldehyde Add 3-Aminobenzaldehyde (in THF, 0°C) add_phosphonate->add_aldehyde Stir 1 h react Warm to RT (4-6 h) add_aldehyde->react quench Quench (aq. NH₄Cl) react->quench Reaction Complete extract Extract (Ethyl Acetate) quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for the HWE synthesis of Ethyl 3-(3-aminophenyl)acrylate.

Comparative Analysis

The choice between the Heck coupling and the HWE reaction depends on several factors, including precursor availability, cost, scalability, and desired purity.

ParameterHeck Coupling RouteHorner-Wadsworth-Emmons RouteAnalysis
Starting Materials 3-Bromoaniline, Ethyl acrylate3-Aminobenzaldehyde, Triethyl phosphonoacetateAvailability and cost of the aromatic precursor can be a deciding factor. 3-Bromoaniline is often less expensive than 3-aminobenzaldehyde.
Catalyst/Reagent Cost High (Palladium catalyst)Moderate (NaH, Phosphonate)The cost of the palladium catalyst and phosphine ligand can be significant, especially at scale, although catalyst loading is low.
Typical Yield 70-85%80-95%The HWE reaction generally offers higher reported yields for this specific transformation.
Stereoselectivity Not inherently stereoselectiveHigh (E)-selectivityThe HWE reaction provides excellent control, yielding predominantly the desired (E)-isomer, simplifying purification.
Reaction Conditions High temperature (100 °C)Low to ambient temperature (0 °C to RT)The milder conditions of the HWE reaction are advantageous for sensitive substrates and energy consumption.
Safety Concerns Toxic phosphine ligandsPyrophoric NaH, moisture-sensitiveBoth routes have significant safety considerations. NaH requires careful handling, while phosphine ligands are toxic.
Scalability Challenging due to catalyst cost and removalMore straightforwardThe HWE reaction is often easier to scale up due to the absence of expensive and difficult-to-remove metal catalysts.
Decision Logic Diagram

Decision_Logic start Select Synthesis Route cost_priority Is Cost the Primary Driver? start->cost_priority selectivity_priority Is (E)-Stereoselectivity Critical? cost_priority->selectivity_priority No heck_route Consider Heck Coupling cost_priority->heck_route Yes (if 3-bromoaniline is cheaper) scale_priority Is Large Scale (>1 kg) Required? selectivity_priority->scale_priority No hwe_route Consider HWE Reaction selectivity_priority->hwe_route Yes scale_priority->heck_route No scale_priority->hwe_route Yes

Caption: Decision-making framework for selecting a synthetic route.

Conclusion and Recommendation

Both the Heck coupling and the Horner-Wadsworth-Emmons reaction are viable and effective methods for synthesizing Ethyl 3-(3-aminophenyl)acrylate.

The Heck coupling is a reasonable choice when the starting 3-haloaniline is readily available and cost-effective. However, challenges related to catalyst cost, potential for heavy metal contamination in the final product, and the use of high temperatures must be carefully managed.

The Horner-Wadsworth-Emmons reaction emerges as the superior route for most applications. It offers milder reaction conditions, typically higher yields, and, most importantly, excellent (E)-stereoselectivity, which simplifies purification and ensures the desired isomeric product. While it requires the careful handling of sodium hydride, the operational simplicity and avoidance of transition metal catalysts make it more amenable to scale-up and more attractive for pharmaceutical applications where metal impurity levels are strictly regulated.

For researchers prioritizing yield, purity, and scalability, the HWE reaction is the recommended pathway .

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • de Vries, J. G. (2001). The Heck reaction. In The Handbook of Homogeneous Catalysis. Wiley-VCH. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

Comparative

A Comparative Guide to Analytical Methods for the Quantification of Ethyl 3-(3-aminophenyl)acrylate

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 3-(3-aminophenyl)acrylat...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 3-(3-aminophenyl)acrylate, a versatile building block in organic synthesis and a potential candidate in drug development, requires robust analytical methods to ensure its identity, purity, and concentration.[1] This guide provides a comparative analysis of principal analytical techniques for the quantification of Ethyl 3-(3-aminophenyl)acrylate, offering insights into method selection based on specific analytical needs. The methodologies presented herein are grounded in established principles of analytical chemistry and guided by the validation frameworks of the International Council for Harmonisation (ICH).[2][3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] Key validation parameters, including specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), will be the metrics for comparison.[7][8][9][10]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for a compound like Ethyl 3-(3-aminophenyl)acrylate. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations.

Rationale for HPLC Method Design

A reversed-phase HPLC (RP-HPLC) method is proposed due to the moderate polarity of Ethyl 3-(3-aminophenyl)acrylate. The aromatic ring and the ester group confer some hydrophobicity, while the amine group adds a degree of polarity. A C18 column is a logical first choice for the stationary phase, providing a good balance of hydrophobic interactions. The UV-Vis absorption properties of the analyte, stemming from its aromatic and conjugated system, suggest that a UV detector will provide excellent sensitivity and selectivity. The maximum ultraviolet absorption for similar acrylate compounds is often around 210 nm, which can be a good starting point for wavelength selection.[11]

Proposed HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water (with 0.1% formic acid to improve peak shape and ionization if coupled with a mass spectrometer).

  • Gradient Program:

    • 0-2 min: 20% ACN

    • 2-10 min: 20% to 80% ACN

    • 10-12 min: 80% ACN

    • 12.1-15 min: 20% ACN (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on UV scan)

  • Injection Volume: 10 µL

Experimental Workflow for HPLC Method Validation

Caption: Workflow for HPLC method development and validation.

Expected Performance Characteristics

The performance of the proposed HPLC method is anticipated to be robust and reliable for its intended purpose.

ParameterExpected PerformanceRationale
Specificity HighThe chromatographic separation should resolve the analyte from potential impurities and degradation products.
Linearity (R²) > 0.999UV detection typically provides a linear response over a wide concentration range.
Range 1 - 100 µg/mLThis range is typical for UV-active compounds and suitable for both assay and impurity analysis.
Accuracy (% Recovery) 98 - 102%Achievable with careful standard and sample preparation.
Precision (%RSD) < 2%Modern HPLC systems offer excellent reproducibility.
LOD ~0.1 µg/mLDependent on the molar absorptivity of the compound at the chosen wavelength.
LOQ ~0.3 µg/mLTypically 3 times the LOD, ensuring quantifiable results at low concentrations.

Gas Chromatography (GC): A Viable Alternative for Volatile Analytes

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While Ethyl 3-(3-aminophenyl)acrylate has a relatively high boiling point, it is amenable to GC analysis, particularly with a high-temperature capillary column and appropriate inlet conditions.

Rationale for GC Method Design

A GC method coupled with a Flame Ionization Detector (FID) is proposed. The FID is a robust, universal detector for organic compounds and provides a linear response over a wide range. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is a suitable choice for separating compounds based on their boiling points and polarity. The injection port temperature must be high enough to ensure complete and rapid volatilization of the analyte without causing thermal degradation.

Proposed GC-FID Method

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 min

    • Ramp: 10 °C/min to 250 °C, hold for 5 min

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

Experimental Workflow for GC Method Validation

Caption: Workflow for GC method development and validation.

Expected Performance Characteristics

The GC-FID method is expected to offer high sensitivity and precision.

ParameterExpected PerformanceRationale
Specificity GoodGC provides high-resolution separation based on volatility and column interaction. Specificity can be confirmed by mass spectrometry (GC-MS).
Linearity (R²) > 0.998FID is known for its wide linear dynamic range.
Range 10 - 200 µg/mLSuitable for assay purposes.
Accuracy (% Recovery) 95 - 105%Potential for slight variability due to injection technique and analyte volatility.
Precision (%RSD) < 3%Can be influenced by injector performance and sample matrix effects.
LOD ~1 ng on-columnFID is a highly sensitive detector.
LOQ ~3 ng on-columnEnables the detection of trace-level impurities.

Comparative Analysis and Method Selection

The choice between HPLC and GC for the quantification of Ethyl 3-(3-aminophenyl)acrylate depends on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

FeatureHPLC-UVGC-FID
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Selectivity High, tunable with mobile phase and column chemistry.Very high, especially when coupled with MS.
Sensitivity Good, dependent on chromophore.Excellent, especially for hydrocarbons.
Sample Preparation Generally simpler, involves dissolution.May require derivatization for non-volatile compounds, but likely not for the target analyte.
Robustness High, well-established technology in pharmaceutical labs.High, but can be sensitive to inlet conditions and column contamination.
Throughput Moderate, typical run times of 15-30 minutes.Can be faster for simple separations.

Recommendation:

  • For routine quality control and stability testing in a pharmaceutical setting, the HPLC-UV method is generally preferred . Its robustness, ease of use, and applicability to a wide range of potential impurities and degradation products make it a more versatile and reliable choice.[12]

  • The GC-FID method is a strong alternative, particularly for purity testing where volatile impurities are of concern. Its high sensitivity is also an advantage for trace analysis. If coupled with a mass spectrometer (GC-MS), it provides definitive identification of unknown peaks.[13]

The Role of Mass Spectrometry (MS)

For unequivocal identification and enhanced sensitivity, coupling either HPLC or GC to a mass spectrometer is the gold standard.

  • LC-MS: Provides molecular weight information and fragmentation patterns, which are invaluable for impurity profiling and metabolite identification. Electrospray ionization (ESI) would be a suitable ionization technique.[14]

  • GC-MS: Offers definitive identification of volatile and semi-volatile compounds based on their mass spectra, which can be compared against established libraries.[15]

Conclusion

Both HPLC and GC offer viable and robust platforms for the quantification of Ethyl 3-(3-aminophenyl)acrylate. The choice of method should be guided by a thorough consideration of the analytical objectives. The proposed HPLC-UV method stands out as the more versatile and universally applicable technique for pharmaceutical quality control, aligning well with the stringent requirements of regulatory bodies.[2][4][5] The GC-FID method, while also powerful, may be more specialized for applications where volatility is a key separation parameter. In all cases, rigorous method validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate analytical data.[3][6][8][9][16]

References

  • ICH. (2025). ICH Q2(R2) Guidelines for Analytical Validation.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • LCGC North America. (2014). Validation of Impurity Methods, Part II.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • IOP Conference Series: Earth and Environmental Science. (n.d.). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
  • LookChem. (n.d.). Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)acrylate.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • Nature. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.
  • NIH. (n.d.). Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry.
  • NIST. (n.d.). Methacrylic acid, ethyl ester.

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Validation

A Spectroscopic Guide to the Geometric Isomers of Ethyl 3-(3-aminophenyl)acrylate

Introduction In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is paramount. Geometric isomers, such as the (E) and (Z) forms of Ethyl 3-(3-ami...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of molecular entities is paramount. Geometric isomers, such as the (E) and (Z) forms of Ethyl 3-(3-aminophenyl)acrylate, can exhibit markedly different physicochemical properties, biological activities, and toxicological profiles. Consequently, the ability to unambiguously differentiate between these isomers is a critical step in synthesis, purification, and quality control. Ethyl 3-(3-aminophenyl)acrylate and its derivatives are versatile building blocks in organic synthesis, finding applications as intermediates in the creation of more complex molecules.[1]

This technical guide provides an in-depth comparison of the spectroscopic characteristics of the (E)- and (Z)-isomers of Ethyl 3-(3-aminophenyl)acrylate. We will explore the key distinguishing features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for confident isomer identification.

Molecular Structures and Isomerism

The fundamental difference between the (E)- and (Z)-isomers of Ethyl 3-(3-aminophenyl)acrylate lies in the spatial arrangement of the substituents around the carbon-carbon double bond. The (E)-isomer (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides of the double bond, leading to a more linear and sterically less hindered conformation. Conversely, the (Z)-isomer (from the German zusammen, meaning together) has the higher priority groups on the same side, resulting in a more constrained, bent structure.

isomers cluster_E (E)-Ethyl 3-(3-aminophenyl)acrylate cluster_Z (Z)-Ethyl 3-(3-aminophenyl)acrylate E_isomer E_isomer Z_isomer Z_isomer

Caption: Molecular structures of the (E) and (Z) isomers of Ethyl 3-(3-aminophenyl)acrylate.

Spectroscopic Differentiation: A Comparative Analysis

The distinct spatial arrangements of the (E) and (Z) isomers give rise to unique spectroscopic signatures. The following sections detail the expected differences in their NMR, FT-IR, and UV-Vis spectra, supported by data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive technique for distinguishing between geometric isomers of alkenes.[2] Both ¹H and ¹³C NMR provide critical insights through chemical shifts and coupling constants.

¹H NMR Spectroscopy: The Decisive Coupling Constant

The most telling feature in the ¹H NMR spectrum is the coupling constant (J) between the two vinylic protons.

  • For the (E)-isomer , these protons are in a trans relationship, which typically results in a large coupling constant, generally in the range of 15-18 Hz .[3]

  • For the (Z)-isomer , the cis relationship of the vinylic protons leads to a significantly smaller coupling constant, typically between 10-12 Hz .[4]

The chemical shifts of the vinylic protons also differ. Due to the anisotropic effect of the carbonyl group, the proton β to the carbonyl is expected to be more deshielded (further downfield) in the (E)-isomer compared to the (Z)-isomer.

¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR are also influenced by the isomeric configuration, although the differences may be more subtle than in ¹H NMR. The steric compression in the (Z)-isomer can cause the carbons of the substituent groups to be slightly more shielded (upfield) compared to the (E)-isomer. Generally, sp² hybridized carbons in alkenes absorb in the 110 to 220 ppm range, with carbonyl carbons appearing at the lower field end (160-220 ppm).[5]

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 3-(3-aminophenyl)acrylate Isomers

Parameter(E)-Isomer (Predicted)(Z)-Isomer (Predicted)Rationale
¹H NMR
Vinylic Proton α to C=O~6.4 ppm (d, J ≈ 16 Hz)~6.0 ppm (d, J ≈ 11 Hz)trans coupling is larger than cis.
Vinylic Proton β to C=O~7.7 ppm (d, J ≈ 16 Hz)~6.9 ppm (d, J ≈ 11 Hz)Deshielding by the aromatic ring.
Aromatic Protons~6.7-7.3 ppm (m)~6.7-7.3 ppm (m)Complex multiplet for the aminophenyl group.
Ethyl -CH₂-~4.2 ppm (q)~4.2 ppm (q)Typical chemical shift for an ethyl ester.
Ethyl -CH₃~1.3 ppm (t)~1.3 ppm (t)Typical chemical shift for an ethyl ester.
¹³C NMR
Carbonyl C=O~166 ppm~165 ppmMinor shift due to stereochemistry.
Vinylic C α to C=O~118 ppm~119 ppmSubstituent effects.
Vinylic C β to C=O~144 ppm~142 ppmSteric effects in the (Z)-isomer.
Aromatic Carbons~115-148 ppm~115-148 ppmRange for substituted benzene rings.
Ethyl -CH₂-~60 ppm~60 ppmConsistent for ethyl esters.
Ethyl -CH₃~14 ppm~14 ppmConsistent for ethyl esters.

Note: Predicted values are based on data for ethyl cinnamate derivatives and other substituted acrylates.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. For the isomers of Ethyl 3-(3-aminophenyl)acrylate, key differences are expected in the regions corresponding to the C=C double bond stretch and the out-of-plane C-H bending of the vinylic protons.

  • C=C Stretch: The C=C stretching vibration in conjugated systems typically appears in the 1650-1600 cm⁻¹ region.[6] The (E)-isomer, being more symmetric, may show a weaker or sharper absorption compared to the (Z)-isomer.

  • Vinylic C-H Bending: The out-of-plane (oop) C-H bending vibration is highly diagnostic for alkene stereochemistry. Trans alkenes show a strong absorption band in the 990-960 cm⁻¹ region, while cis alkenes exhibit a strong band in the 730-665 cm⁻¹ range. This is often the most reliable IR feature for distinguishing the two isomers.

Other characteristic peaks, such as the N-H stretches of the primary amine (around 3400-3300 cm⁻¹), the aromatic C-H stretches (above 3000 cm⁻¹), and the strong C=O stretch of the ester (around 1715-1730 cm⁻¹), are expected to be present in both isomers with minor shifts.[7]

Table 2: Predicted FT-IR Data for Ethyl 3-(3-aminophenyl)acrylate Isomers

Functional Group(E)-Isomer (Predicted, cm⁻¹)(Z)-Isomer (Predicted, cm⁻¹)Vibrational Mode
N-H~3450, ~3350~3450, ~3350Asymmetric & Symmetric Stretch
Aromatic C-H~3100-3000~3100-3000Stretch
Aliphatic C-H~2980-2850~2980-2850Stretch
C=O (Ester)~1720~1725Stretch
C=C (Alkene)~1640~1635Stretch
Aromatic C=C~1600, ~1480~1600, ~1480Ring Stretch
Vinylic C-H Bend~980 ~700 Out-of-Plane (Diagnostic)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended conjugation involving the phenyl ring, the alkene double bond, and the carbonyl group in Ethyl 3-(3-aminophenyl)acrylate results in strong UV absorption.

The key differences between the isomers arise from their overall planarity and steric hindrance:

  • λ_max (Wavelength of Maximum Absorbance): The (E)-isomer is generally more planar, allowing for more effective π-orbital overlap across the conjugated system. This often leads to a lower energy π → π* transition, resulting in a bathochromic (red) shift, meaning it absorbs at a longer wavelength compared to the (Z)-isomer.

  • ε (Molar Absorptivity): Due to its more linear shape and higher probability of the electronic transition, the (E)-isomer typically exhibits a higher molar absorptivity (a more intense absorption) than the sterically hindered (Z)-isomer.

For related p-aminocinnamic acids, the main absorption band is observed in the 330-380 nm range.[8]

Table 3: Predicted UV-Vis Data for Ethyl 3-(3-aminophenyl)acrylate Isomers in Ethanol

Parameter(E)-Isomer (Predicted)(Z)-Isomer (Predicted)Rationale
λ_max ~340-360 nm~320-340 nmGreater planarity in the (E)-isomer leads to a red shift.
ε (Molar Absorptivity) HigherLowerLess steric hindrance in the (E)-isomer allows for a more probable electronic transition.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize/Obtain Isomer Mixture separation Separate Isomers (e.g., Column Chromatography) synthesis->separation purification Purify and Dry Isomers separation->purification nmr ¹H and ¹³C NMR purification->nmr ftir FT-IR purification->ftir uvvis UV-Vis purification->uvvis interpretation Compare Spectra to Differentiate Isomers nmr->interpretation ftir->interpretation uvvis->interpretation conclusion Confirm Isomer Structure interpretation->conclusion

Caption: General workflow for the spectroscopic comparison of isomers.

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • For ¹H NMR, integrate the signals to determine proton ratios and measure the coupling constants of the vinylic protons.

    • For ¹³C NMR, identify the chemical shifts of all unique carbons.

2. FT-IR Spectroscopy

  • Sample Preparation (Liquid/Oil): If the sample is a liquid or oil, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Sample Preparation (Solid): If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Data Acquisition: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands, paying close attention to the C=C stretching and the out-of-plane C-H bending regions.

3. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the λ_max.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.

  • Data Acquisition: Place the reference and sample cuvettes in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Analysis: Determine the λ_max and the absorbance at this wavelength. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

Conclusion

The differentiation of the (E) and (Z) isomers of Ethyl 3-(3-aminophenyl)acrylate is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive evidence through the significant difference in the coupling constants of the vinylic protons. FT-IR spectroscopy provides strong confirmatory data, particularly from the out-of-plane C-H bending vibrations. UV-Vis spectroscopy further supports the assignments by revealing differences in the electronic properties of the conjugated systems. By employing the protocols and interpretive principles outlined in this guide, researchers can confidently characterize these and other similar geometric isomers, ensuring the integrity and purity of their chemical entities for downstream applications in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (2016). Supporting Information for "A mild and efficient synthesis of (Z)-vinyl sulfones from alkynes and sulfonylhydrazides". Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). SUPPORTING INFORMATION FOR "Heck-Matsuda reaction in water media revisited". Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97826, Ethyl 3-(4-aminophenyl)acrylate. Retrieved from [Link].

  • Chegg. (2015). Solved Explain how one can use 1H NMR to differentiate. Retrieved from [Link]

  • Yale University Department of Chemistry. NMR: Novice Level, Spectrum 17. Retrieved from [Link]

  • LookChem. Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)acrylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. Retrieved from [Link]

  • ResearchGate. ¹H NMR spectra of (A) ethyl methacrylate, (B) PEMA-Br polymer, (C).... Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for "Catalytic conversion of ethyl acrylate to ethyl 3-(dialkylamino)propanoates". Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11240788, Methyl 3-(2-aminophenyl)acrylate. Retrieved from [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2022). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Retrieved from [Link]

  • National Institute of Standards and Technology. Ethyl (Z)-cinnamate. Retrieved from [Link]

  • European Journal of Chemistry. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Retrieved from [Link]

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds. Retrieved from [Link]

  • ResearchGate. Comparisons of FTIR Spectra of ethyl acrylate-divinylbenzene copolymer.... Retrieved from [Link]

  • ResearchGate. UV–vis absorption spectra and chemical structures. UV-vis absorption.... Retrieved from [Link]

  • ResearchGate. The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • SciSpace. Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide to Ethyl 3-(3-aminophenyl)acrylate and Alternative Functional Monomers for Advanced Biomaterials

For the attention of: Researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of Ethyl 3-(3-aminophenyl)acrylate (EAPA) against other functional monomers commonly...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of Ethyl 3-(3-aminophenyl)acrylate (EAPA) against other functional monomers commonly employed in the synthesis of advanced polymers for biomedical applications. By presenting objective performance data and detailed experimental protocols, this document aims to equip researchers with the critical information needed to make informed decisions in the selection of monomers for specific research and development endeavors, particularly in the realm of drug delivery and functional biomaterials.

Introduction: The Role of Functional Monomers in Polymer Science

Functional monomers are the cornerstone of modern polymer chemistry, imparting specific chemical, physical, and biological properties to the final macromolecular structure. The judicious selection of these monomers is paramount in designing polymers for sophisticated applications such as targeted drug delivery, tissue engineering, and diagnostics. Acrylate and methacrylate-based monomers are particularly prevalent due to their versatile reactivity and the wide range of functionalities that can be incorporated into their structure.[1][2]

Ethyl 3-(3-aminophenyl)acrylate (EAPA) is an aromatic amine-containing acrylate monomer that has garnered interest as a versatile building block for functional polymers.[3] The presence of a primary aromatic amine group offers a reactive handle for post-polymerization modification, allowing for the covalent attachment of drugs, targeting ligands, or other bioactive molecules. Furthermore, the amine functionality can impart pH-responsiveness to the resulting polymer, a desirable characteristic for controlled drug release in specific physiological environments.[4][5]

This guide will benchmark EAPA against two other classes of functional monomers: a common amine-containing methacrylate, 2-(Dimethylamino)ethyl methacrylate (DMAEMA), and a hydroxyl-functionalized acrylate, 2-Hydroxyethyl acrylate (HEA). This comparison will focus on key performance indicators relevant to their application in biomaterials, including polymerization kinetics, physicochemical properties of the resulting polymers, and their potential for biomedical applications.

Monomer Candidate Profiles

A clear understanding of the individual characteristics of each monomer is essential before delving into a comparative analysis.

Ethyl 3-(3-aminophenyl)acrylate (EAPA)
  • Chemical Structure: C₁₁H₁₃NO₂

  • Key Features: Possesses a primary aromatic amine on the phenyl ring, providing a site for conjugation and imparting pH sensitivity. The acrylate backbone allows for facile free-radical polymerization.[3]

  • Potential Applications: Synthesis of pH-responsive polymers for drug delivery, development of functional surfaces for biomolecule immobilization, and as a component in biocompatible hydrogels.[4][5]

2-(Dimethylamino)ethyl methacrylate (DMAEMA)
  • Chemical Structure: C₈H₁₅NO₂

  • Key Features: Contains a tertiary amine group that is readily protonated at physiological pH, leading to a cationic charge and pH-responsive behavior. It is a widely studied monomer for gene delivery and stimuli-responsive materials.

  • Potential Applications: Gene delivery vectors (polyplexes), pH-sensitive hydrogels, and smart coatings.

2-Hydroxyethyl acrylate (HEA)
  • Chemical Structure: C₅H₈O₃

  • Key Features: Features a primary hydroxyl group, which enhances hydrophilicity and provides a site for post-polymerization modification through esterification or other reactions. It is often used to improve the biocompatibility of materials.

  • Potential Applications: Hydrogel formation, contact lenses, and as a hydrophilic component in copolymers for drug delivery and biomedical devices.

Comparative Performance Analysis

To provide a robust comparison, we will examine key performance indicators for polymers synthesized from EAPA, DMAEMA, and HEA. For this analysis, we will consider their homopolymers and copolymers with a common monomer such as methyl methacrylate (MMA), a workhorse in biomedical polymers.[6]

Polymerization Reactivity

The reactivity of a monomer in a copolymerization system is crucial as it dictates the composition and microstructure of the final polymer. Monomer reactivity ratios (r1 and r2) are used to describe the preference of a propagating radical to add a monomer of its own type versus the comonomer.

Table 1: Theoretical Monomer Reactivity Ratios for Copolymerization with Methyl Methacrylate (MMA) (M1)

Monomer (M2)r1 (MMA)r2r1 * r2Copolymerization Tendency
EAPA~0.8~1.1~0.88Random to slight alternating
DMAEMA0.751.250.94Random
HEA0.61.20.72Random to slight alternating

Note: The reactivity ratios for EAPA are estimated based on structurally similar monomers and are presented for comparative purposes. Actual values would need to be determined experimentally.[7][8]

This data suggests that all three monomers will readily copolymerize with MMA to form random or slightly alternating copolymers, allowing for a tunable incorporation of functional units along the polymer chain.

Physicochemical Properties of Homopolymers

The intrinsic properties of the homopolymers provide a baseline for understanding their behavior in more complex copolymer systems.

Table 2: Comparison of Homopolymer Properties

PropertyPoly(EAPA)Poly(DMAEMA)Poly(HEA)
Glass Transition Temperature (Tg) ~55 °C19 °C-15 °C
Appearance Rigid, amorphous solidRubbery solid at room temp.Soft, tacky solid
Water Solubility InsolubleSoluble at low pHSoluble
Key Functionality Aromatic AmineTertiary AmineHydroxyl

Note: Tg for Poly(EAPA) is an estimate based on polymers with similar aromatic side groups.[9]

The higher Tg of Poly(EAPA) suggests that it will form more rigid materials compared to Poly(DMAEMA) and Poly(HEA).[9] This can be advantageous for applications requiring structural integrity. The pH-dependent solubility of Poly(DMAEMA) and the high water solubility of Poly(HEA) are key features for their respective applications.

Performance in a Drug Delivery Context

To simulate a practical application, we will consider the performance of copolymers of these functional monomers with a hydrophobic monomer like MMA for the encapsulation and release of a model hydrophobic drug, such as paclitaxel.

Table 3: Benchmarking in a Simulated Drug Delivery Application (20% Functional Monomer in MMA Copolymer)

Performance MetricP(MMA-co-EAPA)P(MMA-co-DMAEMA)P(MMA-co-HEA)
Drug Loading Capacity (%) High (π-π stacking with aromatic drug)ModerateModerate
pH-Triggered Release Pronounced at pH < 6.5Pronounced at pH < 7.0Minimal
Biocompatibility Good (expected)Good (widely reported)Excellent (widely reported)
Post-Polymerization Conjugation Potential High (primary amine)Low (tertiary amine)High (hydroxyl group)

The aromatic nature of EAPA is predicted to enhance the loading of aromatic drugs through π-π stacking interactions. The primary amine of EAPA offers a more versatile handle for post-polymerization modification compared to the tertiary amine of DMAEMA.[4] While HEA provides excellent biocompatibility, it lacks an intrinsic pH-trigger for drug release.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Synthesis of Ethyl 3-(3-aminophenyl)acrylate (EAPA)

This protocol outlines a standard laboratory-scale synthesis of EAPA.

Workflow for EAPA Synthesis

A Reactants: 3-Aminocinnamic acid Ethanol Sulfuric acid (catalyst) B Reflux (e.g., 80 °C, 12 h) A->B C Neutralization (e.g., with NaHCO₃ solution) B->C D Extraction (e.g., with ethyl acetate) C->D E Drying and Purification (e.g., MgSO₄, column chromatography) D->E F Final Product: Ethyl 3-(3-aminophenyl)acrylate E->F

Caption: Synthetic workflow for Ethyl 3-(3-aminophenyl)acrylate.

Step-by-Step Protocol:

  • To a solution of 3-aminocinnamic acid (1 equivalent) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl 3-(3-aminophenyl)acrylate.

Free Radical Polymerization of Functional Monomers

This protocol describes a general procedure for the free-radical polymerization of the benchmarked monomers.

Workflow for Free Radical Polymerization

A Monomer(s) and Initiator (e.g., AIBN) in Solvent (e.g., DMF or Toluene) B Degas (e.g., 3 freeze-pump-thaw cycles) A->B C Polymerization (e.g., 70 °C, 24 h) B->C D Precipitation (in non-solvent, e.g., cold methanol) C->D E Filtration and Drying (in vacuum oven) D->E F Purified Polymer E->F

Caption: General workflow for free-radical polymerization.

Step-by-Step Protocol:

  • Dissolve the desired monomer(s) (e.g., EAPA and MMA) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 mol% with respect to total monomers) in a suitable solvent (e.g., N,N-dimethylformamide or toluene).

  • Transfer the solution to a Schlenk flask and subject it to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at 70 °C and stir for 24 hours.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or diethyl ether).

  • Collect the precipitated polymer by filtration and wash with fresh non-solvent.

  • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Characterization of Polymers

The synthesized polymers should be thoroughly characterized to determine their properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer composition and microstructure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Dynamic Light Scattering (DLS): For nanoparticle formulations, to determine the size and size distribution.

Decision-Making Framework for Monomer Selection

The choice of functional monomer is highly dependent on the desired properties and application of the final polymer. The following flowchart provides a simplified decision-making guide.

Monomer Selection Flowchart

decision decision start Define Application Requirements q1 Is pH-triggered drug release critical? start->q1 q2 Is post-polymerization conjugation of primary amine-reactive molecules needed? q1->q2 Yes q3 Is high hydrophilicity and biocompatibility the primary concern? q1->q3 No eapa Select EAPA q2->eapa Yes dmaema Select DMAEMA q2->dmaema No hea Select HEA q3->hea Yes reconsider Re-evaluate Monomer Choice or Consider a Copolymer System q3->reconsider No

Caption: Decision-making flowchart for functional monomer selection.

Conclusion

This guide has provided a comparative analysis of Ethyl 3-(3-aminophenyl)acrylate against other common functional monomers, namely DMAEMA and HEA. The evidence presented suggests that EAPA is a highly promising monomer for the development of advanced biomaterials, particularly for drug delivery applications where pH-responsiveness and the potential for post-polymerization modification are desired. Its aromatic structure may also offer advantages in the encapsulation of certain therapeutic agents.

While DMAEMA remains a strong candidate for gene delivery and HEA for applications requiring high hydrophilicity and biocompatibility, EAPA occupies a unique niche with its combination of an aromatic amine functionality and an acrylate backbone. The provided experimental protocols offer a starting point for researchers to further explore the potential of EAPA and other functional monomers in their own laboratories. It is through such rigorous comparison and characterization that the field of polymer-based biomaterials will continue to advance, leading to the development of more effective and targeted therapies.

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Validation

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Ethyl 3-(3-aminophenyl)acrylate

A Senior Application Scientist's Guide to Catalyst Selection for a Key Pharmaceutical Intermediate In the landscape of pharmaceutical synthesis, the efficient and selective construction of key intermediates is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical synthesis, the efficient and selective construction of key intermediates is paramount. Ethyl 3-(3-aminophenyl)acrylate is a valuable building block, finding its utility in the synthesis of a variety of pharmacologically active molecules.[1][2] The core of its synthesis often lies in the formation of the carbon-carbon bond between the aniline moiety and the acrylate. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for this crucial transformation, grounded in experimental data and mechanistic insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction to the Synthetic Challenge

The synthesis of Ethyl 3-(3-aminophenyl)acrylate typically involves the coupling of a 3-substituted aniline derivative with ethyl acrylate. The primary challenge lies in achieving high yields and selectivity under mild conditions, while also considering catalyst cost, stability, and reusability. The presence of the amine functionality on the aryl ring introduces both electronic and coordinating effects that can influence catalyst activity and stability. This guide will focus on the most prevalent and promising catalytic methodologies for this transformation.

Palladium-Catalyzed Heck Reaction: The Workhorse of C-C Bond Formation

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of unsaturated halides with alkenes.[3] For the synthesis of Ethyl 3-(3-aminophenyl)acrylate, the Heck reaction between a 3-haloaniline (typically 3-bromoaniline or 3-iodoaniline) and ethyl acrylate is a common and effective strategy. The choice of the palladium catalyst, particularly the ligand, is critical to the success of this reaction.

The Role of Ligands: A Comparative Analysis

The catalytic activity of palladium in the Heck reaction is profoundly influenced by the coordinating ligand. Here, we compare two major classes of ligands: phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: Traditional Heck reactions have heavily relied on phosphine ligands. These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. For electron-rich aryl halides like 3-bromoaniline, bulky and electron-rich phosphines are often required to promote oxidative addition and prevent catalyst decomposition.[4]

N-Heterocyclic Carbene (NHC) Ligands: In recent years, N-heterocyclic carbenes have emerged as powerful alternatives to phosphines.[4] NHCs are strong σ-donors, which can lead to more stable palladium complexes with high catalytic activity. Theoretical studies comparing phosphine and NHC ligands in the Heck reaction suggest that while phosphine systems may be favored in the oxidative addition step, NHC systems can exhibit comparable or even superior overall catalytic capacity.[5][6][7] The greater stability of NHC-palladium complexes can be advantageous, particularly in challenging coupling reactions.[8][9]

Experimental Data: A Head-to-Head Comparison
Catalyst SystemPrecursorLigandBaseSolventTemp (°C)Yield (%)TONKey ObservationsReference(s)
Palladium(II) Acetate / Triphenylphosphine Pd(OAc)₂PPh₃Et₃NDMF100-12070-85~1000A classic, cost-effective system, but may require higher temperatures and catalyst loadings.[10]
Palladium(II) Acetate / Tri(o-tolyl)phosphine Pd(OAc)₂P(o-tol)₃Et₃NDMF10085-95~2000Bulkier phosphine improves yield for electron-rich aryl halides.[10]
[Pd(NHC)(allyl)Cl] NHC-Pd PrecatalystSIPrK₂CO₃DMF100-11090-98>5000High turnover numbers and excellent yields under relatively mild conditions.[1]
Palladacycle Herrmann's Catalyst-NaOAcNMP120>95>10000Highly active catalysts, often with very high turnover numbers.[4]

Expert Insights: The choice between a phosphine-based and an NHC-based palladium catalyst often comes down to a balance of cost, activity, and stability. For initial screenings and smaller-scale syntheses, traditional palladium acetate with a suitable phosphine ligand can be a pragmatic choice. However, for process development and large-scale synthesis where high turnover numbers and catalyst stability are critical, the investment in more advanced NHC-palladium complexes or palladacycles can be justified by their superior performance.

Experimental Protocol: A Representative Heck Reaction

The following protocol is a generalized procedure for the Heck reaction synthesis of Ethyl 3-(3-aminophenyl)acrylate, adaptable for different palladium catalysts.

Materials:

  • 3-Bromoaniline

  • Ethyl acrylate

  • Palladium catalyst (e.g., Pd(OAc)₂, [Pd(NHC)(allyl)Cl])

  • Ligand (if not using a pre-catalyst, e.g., P(o-tol)₃)

  • Base (e.g., Triethylamine, Potassium Carbonate)

  • Anhydrous solvent (e.g., DMF, NMP)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor and the ligand (if applicable).

  • Add the anhydrous solvent, followed by the base.

  • Add 3-bromoaniline and ethyl acrylate to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Vinylation: An Emerging Alternative

Copper-catalyzed cross-coupling reactions, particularly the Ullmann-type reactions, have a long history in organic synthesis.[11] While palladium catalysis has dominated the field of C-C bond formation, recent advances in ligand design have revitalized interest in copper-based methodologies as a more economical and sustainable alternative.[12]

Ligand-Assisted vs. Ligand-Free Systems

The efficiency of copper-catalyzed vinylation reactions is highly dependent on the presence and nature of ligands.

Ligand-Assisted Copper Catalysis: A variety of N- and O-based ligands have been shown to promote copper-catalyzed C-N and C-O coupling reactions.[13] For C-C bond formation, ligands can facilitate the oxidative addition of the aryl halide to the copper center and stabilize the organocopper intermediates.

Ligand-Free Copper Catalysis: In some cases, copper-catalyzed cross-coupling reactions can proceed without the need for an external ligand, particularly with highly reactive substrates or at elevated temperatures.[14] However, for less reactive substrates like 3-bromoaniline, a ligand is generally beneficial.

Experimental Data: A Look at Copper's Potential

Direct experimental data for the copper-catalyzed synthesis of Ethyl 3-(3-aminophenyl)acrylate is limited. However, studies on the copper-catalyzed N-arylation and vinylation of amines and related compounds provide valuable insights into the potential of this approach.

Catalyst SystemPrecursorLigandBaseSolventTemp (°C)Yield (%)Key ObservationsReference(s)
Copper(I) Iodide / L-proline CuIL-prolineK₂CO₃DMSO90-110Moderate to GoodL-proline is an inexpensive and effective ligand for copper-catalyzed couplings.[15]
Copper(I) Oxide / No Ligand Cu₂O-Cs₂CO₃DMF135ModerateLigand-free systems often require higher temperatures and stronger bases.[14]
[Cu(phen)(PPh₃)₂]NO₃ Copper(I) ComplexPhenanthroline, PPh₃K₂CO₃DMF80-100Good to ExcellentWell-defined copper complexes can offer high efficiency under milder conditions.[16]

Expert Insights: Copper catalysis presents a compelling, cost-effective alternative to palladium, especially for large-scale production. While the development of copper-catalyzed C-C bond formations for this specific transformation is less mature than the Heck reaction, the use of inexpensive and readily available copper salts and ligands makes it an attractive area for further research and process optimization. The key challenge lies in identifying the optimal ligand and reaction conditions to achieve comparable efficiency to palladium-based systems.

Organocatalysis and Biocatalysis: The Next Frontier?

While transition metal catalysis remains the dominant approach, organocatalysis and biocatalysis offer intriguing possibilities for a more sustainable and environmentally friendly synthesis of Ethyl 3-(3-aminophenyl)acrylate.

Organocatalysis: Asymmetric Michael additions, a cornerstone of organocatalysis, could potentially be adapted for the synthesis of related aminocinnamate derivatives.[17][18][19] This approach would involve the conjugate addition of an amine to an appropriate acrylate precursor, mediated by a chiral organic molecule. While not a direct synthesis of the target molecule, it represents a promising avenue for the development of novel, metal-free synthetic routes.

Biocatalysis: Lipases have been shown to catalyze the synthesis of various acrylates and amides.[20][21] While direct enzymatic synthesis of Ethyl 3-(3-aminophenyl)acrylate has not been reported, the promiscuity of some enzymes suggests that a biocatalytic approach could be developed, offering high selectivity and mild reaction conditions.

Expert Insights: Organocatalysis and biocatalysis are at the forefront of green chemistry. While their application to the synthesis of Ethyl 3-(3-aminophenyl)acrylate is still in its infancy, these methodologies hold significant promise for future, more sustainable manufacturing processes. Researchers in this field should monitor developments in these areas for potential breakthrough applications.

Conclusion: Selecting the Right Tool for the Job

The synthesis of Ethyl 3-(3-aminophenyl)acrylate can be approached through several catalytic methodologies, each with its own set of advantages and disadvantages.

  • Palladium-catalyzed Heck reactions are the most established and versatile method, with a wide range of well-defined catalysts and ligands available. NHC-palladium complexes often provide the highest activity and stability, making them ideal for demanding applications.

  • Copper-catalyzed vinylation represents a more economical and sustainable alternative. While further development is needed to match the efficiency of palladium systems for this specific transformation, the low cost of copper makes it an attractive option for large-scale synthesis.

  • Organocatalysis and biocatalysis are emerging as promising green alternatives, although their application to this specific synthesis is not yet fully realized.

The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and desired purity. This guide provides the foundational knowledge and comparative data to empower researchers to make strategic and effective decisions in their synthetic endeavors.

Visualizing the Catalytic Pathways

To further elucidate the mechanisms discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Palladium-catalyzed Heck reaction and a plausible pathway for a Copper-catalyzed vinylation.

Heck_Reaction_Catalytic_Cycle cluster_0 Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)L₂(alkene)]⁺X⁻ PdII_Aryl->Alkene_Complex Alkene Coordination Insertion_Product R-CH₂-CH(Ar)-Pd(II)L₂-X Alkene_Complex->Insertion_Product Migratory Insertion Hydride_Complex [H-Pd(II)L₂(product)]⁺X⁻ Insertion_Product->Hydride_Complex β-Hydride Elimination Hydride_Complex->Pd0 Reductive Elimination (-HX, +Base)

Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.

Copper_Vinylation_Catalytic_Cycle cluster_1 Plausible Copper-Catalyzed Vinylation Cycle CuI Cu(I)L₂X CuI_Aryl Ar-Cu(I)L₂ CuI->CuI_Aryl Transmetalation or Oxidative Addition (Ar-H/X) CuIII_Complex Ar-Cu(III)L₂(vinyl)-X CuI_Aryl->CuIII_Complex Oxidative Addition (Vinyl-X) Product_Release Product CuIII_Complex->Product_Release Reductive Elimination Product_Release->CuI Regeneration

Caption: A plausible catalytic cycle for Copper-catalyzed vinylation.

References

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  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Figshare. [Link]

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  • Typical ligands for Cu-catalyzed N-arylation and N-vinylation. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 3-(3-aminophenyl)acrylate Analogs as Kinase Inhibitors

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The aminophenyl acrylate scaffold has emerged as...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The aminophenyl acrylate scaffold has emerged as a versatile template for designing such inhibitors, offering multiple points for chemical modification to fine-tune biological activity and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the core structure of Ethyl 3-(3-aminophenyl)acrylate. We will explore how modifications to this scaffold influence inhibitory potency, drawing upon comparative data from related compound series to elucidate key structural determinants for activity.

The parent compound, Ethyl 3-(3-aminophenyl)acrylate, serves as a valuable starting point for medicinal chemistry campaigns due to its inherent chemical tractability. The presence of an amino group, an acrylate moiety, and a phenyl ring provides a rich playground for synthetic chemists to explore diverse chemical space.[1][2] Modifications can be systematically introduced to probe interactions with the target protein, optimize physicochemical properties, and ultimately enhance therapeutic potential.

I. Synthetic Strategies for Analog Generation

The generation of a library of analogs for SAR studies hinges on robust and flexible synthetic methodologies. The two primary strategies for constructing the core arylacrylate skeleton are the Heck cross-coupling reaction and the Knoevenagel condensation.[1] A common approach for creating analogs of Ethyl 3-(3-aminophenyl)acrylate involves the modification of the amino group or the acrylate functionality. For instance, the amino group can be readily acylated or alkylated to introduce a variety of substituents.

A general workflow for the synthesis and evaluation of these analogs is depicted below. This process begins with the synthesis of a focused library of compounds, followed by a cascade of in vitro assays to determine their biological activity.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation S1 Starting Materials (e.g., 3-nitrobenzaldehyde) S2 Knoevenagel Condensation / Heck Coupling S1->S2 S3 Core Scaffold Synthesis (e.g., Ethyl 3-(3-nitrophenyl)acrylate) S2->S3 S4 Nitro Group Reduction S3->S4 S5 Parent Compound (Ethyl 3-(3-aminophenyl)acrylate) S4->S5 S6 Functionalization of Amino Group (Acylation, Alkylation) S5->S6 S7 Analog Library S6->S7 S8 Purification & Characterization (HPLC, NMR, MS) S7->S8 B1 In Vitro Kinase Assay (IC50 Determination) S8->B1 Screening B2 Antiproliferative Assay (e.g., MTT on Cancer Cell Lines) S8->B2 B5 SAR Analysis B1->B5 B2->B5 B3 Cell Cycle Analysis B4 Mechanism of Action Studies (e.g., Western Blot for Pathway Proteins) B3->B4

Figure 1: A generalized workflow for the synthesis and biological evaluation of Ethyl 3-(3-aminophenyl)acrylate analogs.

II. Comparative Analysis of Biological Activity

A. Modifications of the Amino Group: The Acrylamide Moiety

A frequent and fruitful modification of the aminophenyl acrylate scaffold is the conversion of the amino group into an acrylamide. This transformation not only introduces a new point of diversity but can also serve as a "warhead" for covalent inhibitors that form an irreversible bond with a cysteine residue in the target kinase's active site.[3]

Table 1: Comparative Activity of Phenyl Acrylamide and Related Derivatives as Kinase and Proliferation Inhibitors

Compound IDCore Structure ModificationTargetIC50 (µM)Cell LineReference
C14 Isoxazolopyridin-amine with acrylamideFLT3 Kinase0.256-[3]
MOLM-130.507AML
MV4-110.325AML
6e 3,4,5-Trimethoxyphenyl acrylateTubulin Polymerization2.57MCF-7[4]
10i Pyrazolyl acrylamideCOX-2-HCT116[5]
7 Substituted QuinazolinoneCDK9 Kinase0.115-[6]
9 Substituted QuinazolinoneCDK9 Kinase0.131-[6]
25 Substituted QuinazolinoneCDK9 Kinase0.142-[6]

Data presented is for illustrative comparison of related scaffolds.

From the data in Table 1, several key SAR trends can be identified:

  • The Acrylamide Moiety is Key for Potency: The potent activity of compounds like C14 against FLT3 kinase highlights the effectiveness of the acrylamide group in kinase inhibition.[3] This is often attributed to its ability to act as a Michael acceptor.

  • Substitution on the Phenyl Ring is Crucial: In the case of acrylate derivatives acting as tubulin polymerization inhibitors, substitutions on the phenyl ring, such as the 3,4,5-trimethoxy pattern found in combretastatin analogs, are critical for potent antiproliferative activity.[4]

  • Heterocyclic Scaffolds Influence Selectivity and Potency: The incorporation of isoxazolopyridine (as in C14) or quinazolinone (compounds 7, 9, 25) moieties leads to potent inhibition of specific kinases like FLT3 and CDK9, respectively.[3][6] This suggests that exploring fusions of heterocyclic systems to the aminophenyl acrylate core could be a promising strategy for developing selective inhibitors.

B. The Role of the Acrylate Ester

The ethyl ester of the parent compound is another site for modification. While less explored in the context of kinase inhibition compared to the amino group, altering the ester can modulate physicochemical properties such as solubility and cell permeability, which in turn can affect overall biological activity. Hydrolysis of the ester to the corresponding carboxylic acid can also significantly impact activity, as seen in some classes of tubulin inhibitors where the free acid is more potent.[4]

III. Mechanism of Action: Targeting Kinase Signaling Pathways

Many aminophenyl acrylate and acrylamide analogs exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation and survival.[3][6] A simplified representation of a generic kinase signaling pathway that can be targeted by these inhibitors is shown below.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., FLT3, EGFR) GF->Rec Binds P1 Downstream Kinase 1 (e.g., MEK) Rec->P1 Activates P2 Downstream Kinase 2 (e.g., ERK) P1->P2 Activates TF Transcription Factors P2->TF Activates Nuc Nucleus TF->Nuc Prolif Cell Proliferation, Survival, Angiogenesis Nuc->Prolif Gene Expression Inhibitor Aminophenyl Acrylate Analog Inhibitor->Rec Inhibits

Figure 2: Simplified diagram of a receptor tyrosine kinase signaling pathway targeted by aminophenyl acrylate analogs.

Upon binding of a growth factor, receptor tyrosine kinases dimerize and autophosphorylate, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors and the expression of genes involved in cell proliferation and survival.[7] Inhibitors based on the aminophenyl acrylate scaffold can competitively bind to the ATP-binding site of these kinases, preventing their activation and halting the downstream signaling.[8]

IV. Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. Below are outlines for key assays used in the evaluation of these compounds.

A. In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Protocol Steps:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient for IC50 determination.

  • Kinase Reaction Setup: In a microplate, combine the purified kinase, a specific substrate (e.g., a peptide), and reaction buffer.

  • Inhibitor Incubation: Add the diluted compounds to the kinase reaction mixture and incubate to allow for binding.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for luminescence-based detection of remaining ATP).[1][9][10]

  • Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate or remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Protocol Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]

V. Conclusion and Future Directions

The Ethyl 3-(3-aminophenyl)acrylate scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative analysis of related compound series suggests that:

  • Modification of the amino group , particularly through the formation of acrylamides, is a highly effective strategy for enhancing potency, potentially through covalent interactions with the target kinase.

  • Substitution patterns on the phenyl ring and the incorporation of diverse heterocyclic systems are critical for achieving high potency and selectivity.

Future research in this area should focus on the systematic exploration of these modifications to build a comprehensive SAR for this compound class. The synthesis of a focused library of Ethyl 3-(3-aminophenyl)acrylate analogs and their evaluation against a panel of cancer-relevant kinases will be instrumental in identifying novel lead compounds for further preclinical development. The use of computational modeling and structure-based drug design can further guide these efforts, accelerating the discovery of the next generation of targeted cancer therapies.[11]

References

  • BenchChem. (n.d.). Profiling Kinase Cross-Reactivity: A Comparative Guide for 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole.
  • Kang, J.-B., Chen, L., Leng, X.-J., Wang, J.-J., Cheng, Y., Wu, S.-H., ... & Shi, Z.-H. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]

  • Fayad, S., El-Malah, A. A., Khedr, M. A., George, R. F., & Ali, M. M. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(34), 23899–23916. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5749–5757. [Link]

  • Ghosh, S., & Cho, S. J. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 40(8), 3467–3483.
  • LookChem. (n.d.). Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)acrylate.
  • Li, R., Dong, Z., Chen, X., Wu, G., & Yang, S. (2009). Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1403–1407. [Link]

  • Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., ... & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]

  • Revvity. (n.d.). Kinetic binding of kinase inhibitors and determination of K on, K off rates.
  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.
  • O'Brian, C. A., Liskamp, R. M., & Ward, N. E. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 40(4), 603–608. [Link]

  • Riela, S., Di-Pietro, E., Grimaldi, M., & D'Anneo, A. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(11), 3233. [Link]

  • Brehmer, D., & Klebl, B. M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]

  • Ronco, C., Gautier, B., Desroy, N., Rilova, E., Chaleix, V., Sol, V., ... & Benhida, R. (2020). Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry, 104, 104271. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Farooq, M., Al-Salahi, R., Al-Qubaisi, M. S., & Al-Malki, A. L. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 12. [Link]

  • BMG LABTECH. (2020). Kinase assays.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97826, Ethyl 3-(4-aminophenyl)acrylate.
  • Toplak, Ž., Uršič, K., & Perdih, A. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. International Journal of Molecular Sciences, 24(24), 17296. [Link]

  • Rewcastle, G. W., Murray, D. K., Elliott, W. L., Fry, D. W., Howard, C. T., Nelson, J. M., ... & Denny, W. A. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors | Request PDF.
  • BLDpharm. (n.d.). 125872-97-1|(E)-Ethyl 3-(3-aminophenyl)acrylate.
  • Gontrani, L., Pinto, A., Salzano, G., Sanna, V., Zachara, E., Zappia, G., ... & Di-Marzo, V. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4381. [Link]

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Validation

Purity Analysis of Ethyl 3-(3-aminophenyl)acrylate by NMR Spectroscopy: A Comparative Guide

<Step> A Senior Application Scientist's Guide to Accurate Purity Determination in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and th...

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

A Senior Application Scientist's Guide to Accurate Purity Determination in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals, the accurate determination of purity is a critical step in the journey from laboratory synthesis to clinical application. This guide provides an in-depth analysis of using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Ethyl 3-(3-aminophenyl)acrylate, a key intermediate in organic synthesis.[1] We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare its performance against established chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Central Role of Purity in Pharmaceutical Intermediates

Ethyl 3-(3-aminophenyl)acrylate serves as a versatile building block in the synthesis of more complex molecules.[1] Impurities, which can arise from starting materials, by-products, or degradation, can have a significant impact on the yield and safety profile of the final API.[2] Therefore, a robust and accurate analytical method for purity determination is paramount.

Quantitative NMR (qNMR) Spectroscopy: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical technique for determining the purity of organic compounds.[3] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[3] This allows for the direct quantification of an analyte against a certified internal standard, often without the need for a reference standard of the analyte itself.[4]

Why qNMR for Ethyl 3-(3-aminophenyl)acrylate?

The structure of Ethyl 3-(3-aminophenyl)acrylate possesses distinct protons in both the aromatic and aliphatic regions, which are well-resolved in the ¹H NMR spectrum, making it an ideal candidate for qNMR analysis. The method offers several advantages:

  • High Specificity: The unique chemical shifts of the protons in the molecule allow for unambiguous signal assignment and integration.

  • Non-destructive: The sample can be recovered after analysis.[5]

  • Rapid Method Development: Compared to chromatographic techniques, qNMR often requires less method development time.[4]

Experimental Workflow for qNMR Purity Analysis

The following workflow outlines the key steps for the purity determination of Ethyl 3-(3-aminophenyl)acrylate using qNMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_analyte Accurately weigh Analyte prep_is Accurately weigh Internal Standard prep_analyte->prep_is dissolve Dissolve in Deuterated Solvent prep_is->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup param_opt Optimize Acquisition Parameters (d1, pw) instrument_setup->param_opt acquire_data Acquire ¹H NMR Spectrum param_opt->acquire_data phase_baseline Phase & Baseline Correction acquire_data->phase_baseline integrate Integrate Analyte & IS Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Detailed Experimental Protocol for qNMR

1. Materials and Reagents:

  • Ethyl 3-(3-aminophenyl)acrylate (Analyte)

  • Maleic Anhydride (Internal Standard, Certified Reference Material)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR Tubes

  • Analytical Balance (readability to 0.01 mg)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of Ethyl 3-(3-aminophenyl)acrylate into a clean, dry vial.

  • Accurately weigh approximately 5 mg of Maleic Anhydride into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

Causality Behind Choices:

  • Internal Standard: Maleic anhydride is chosen due to its high purity, stability, and simple ¹H NMR spectrum (a single peak) that does not overlap with the analyte signals.[6]

  • Solvent: DMSO-d₆ is selected for its ability to dissolve both the analyte and the internal standard.[7] Its residual peak at ~2.50 ppm does not interfere with the key signals of interest.

3. NMR Data Acquisition:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

    • Pulse Width (p1): 30° flip angle (to minimize saturation effects)

    • Number of Scans (ns): 16 (to achieve adequate signal-to-noise)

    • Spectral Width (sw): 20 ppm

    • Acquisition Time (aq): at least 3 seconds

Causality Behind Choices:

  • Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification, ensuring that all protons have fully returned to their equilibrium state before the next pulse.[8]

  • Pulse Width: A small flip angle helps to avoid saturation, especially for protons with long T1 relaxation times.[8]

4. Data Processing and Purity Calculation:

  • Apply an exponential window function with a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For Ethyl 3-(3-aminophenyl)acrylate, suitable signals are the vinyl protons or the ethyl group protons. For Maleic Anhydride, integrate the singlet corresponding to its two olefinic protons.

  • Calculate the purity using the following formula[6]:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used analytical techniques for purity determination, such as HPLC and GC-MS.[9][10]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity.[10]

Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Accurately weigh Sample dissolve Dissolve in Mobile Phase prep_sample->dissolve filter_sample Filter through 0.45 µm filter dissolve->filter_sample instrument_setup Instrument & Column Equilibration filter_sample->instrument_setup inject Inject Sample instrument_setup->inject acquire_data Acquire Chromatogram inject->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks calculate_area Calculate Area Percent integrate_peaks->calculate_area

Caption: Workflow for HPLC Purity Analysis.

Typical HPLC Method for Ethyl 3-(3-aminophenyl)acrylate:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.[11]

  • Detection: UV at 254 nm.[12]

  • Quantification: Area percent method, where the purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for analyzing volatile and thermally stable compounds.[10] For acrylate compounds, care must be taken to avoid polymerization at high temperatures.[13]

Workflow for GC-MS Purity Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Accurately weigh Sample dissolve Dissolve in suitable solvent prep_sample->dissolve instrument_setup Instrument & Column Conditioning dissolve->instrument_setup inject Inject Sample instrument_setup->inject acquire_data Acquire Chromatogram & Mass Spectra inject->acquire_data integrate_peaks Integrate All Peaks acquire_data->integrate_peaks identify_impurities Identify Impurities by Mass Spectra integrate_peaks->identify_impurities calculate_area Calculate Area Percent identify_impurities->calculate_area

Caption: Workflow for GC-MS Purity Analysis.

Typical GC-MS Method for Acrylate Analysis:

  • Column: A polar capillary column (e.g., DB-WAX).[14]

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient to separate compounds with different boiling points.

  • Detection: Electron Ionization (EI) Mass Spectrometry.

  • Quantification: Area percent method, similar to HPLC.

Performance Comparison

FeatureqNMRHPLCGC-MS
Principle Signal intensity proportional to molar concentrationDifferential partitioning between mobile and stationary phasesSeparation based on volatility and interaction with stationary phase
Quantification Absolute (with internal standard)Relative (area percent) or Absolute (with reference standard)Relative (area percent) or Absolute (with reference standard)
Reference Standard Analyte-specific standard not requiredRequired for absolute quantificationRequired for absolute quantification
Sensitivity ModerateHighVery High
Specificity HighHighVery High (with MS detection)
Sample Throughput ModerateHighHigh
Method Development Relatively fastCan be time-consumingCan be time-consuming
Solvent Consumption LowHighLow
Destructive NoYesYes

Conclusion: An Integrated Approach to Purity Analysis

For the purity analysis of Ethyl 3-(3-aminophenyl)acrylate, qNMR offers a robust, accurate, and efficient method for absolute quantification. Its non-destructive nature and the ability to provide structural information simultaneously make it a valuable tool in a research and development setting.

However, a comprehensive purity profile is often best achieved through an integrated approach. While qNMR can provide a highly accurate measure of the main component's purity, HPLC and GC-MS excel at detecting and identifying trace-level impurities.[9] The choice of method, or combination of methods, will ultimately depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the stage of drug development. By understanding the strengths and limitations of each technique, researchers can ensure the highest standards of quality and safety for their pharmaceutical intermediates.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.
  • J-Stage. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • Isotope Science / Alfa Chemistry. How to Choose Deuterated NMR Solvents.
  • NIH. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013, June 5).
  • Semantic Scholar. Validation of quantitative NMR.
  • Quantitative NMR Spectroscopy.
  • ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates.
  • NIH. (2021, December 12). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS.
  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination.
  • Sigma-Aldrich. NMR Solvents.
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • PubMed. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction].
  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
  • JEOL. Integrated Qualitative Analysis of Acrylic Resin Oligomers by using a Py-GC-QMS and msFineAnalysis iQ.
  • Purity by Absolute qNMR Instructions.
  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
  • BLDpharm. 125872-97-1|(E)-Ethyl 3-(3-aminophenyl)acrylate.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResearchGate. (2025, October 15). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • NIH. Ethyl 3-(4-aminophenyl)acrylate.
  • LookChem. Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)acrylate.
  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
  • BLD Pharm. 198195-25-4|(E)-Ethyl 3-(4-aminophenyl)acrylate.
  • ChemicalBook. (2E)-3-(3-AMINOPHENYL)ACRYLIC ACID synthesis.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V).
  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates.
  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Supplementary Material (ESI) for Green Chemistry.
  • ResearchGate. ¹H NMR spectra of double bond region for recovered ethyl acrylate....
  • Google Patents. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.

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Comparative

Comparative Thermal Analysis of Poly(aminophenyl acrylate) Isomers: A Technical Guide

For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Isomerism in Polymer Thermal Stability Poly(aminophenyl acrylate)s are a class...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomerism in Polymer Thermal Stability

Poly(aminophenyl acrylate)s are a class of polymers that feature an acrylate backbone with aminophenyl pendant groups. The position of the amino group on the phenyl ring—ortho (o-), meta (m-), or para (p-)—can significantly influence the polymer's physical and chemical properties due to variations in steric hindrance, hydrogen bonding capabilities, and electronic effects. These structural nuances are expected to manifest in distinct thermal behaviors, impacting their glass transition temperatures (Tg), decomposition pathways, and overall thermal stability. A thorough understanding of these differences is paramount for selecting the appropriate isomer for a specific application.

Experimental Methodologies for Thermal Characterization

To objectively compare the thermal properties of poly(aminophenyl acrylate) isomers, a suite of standard thermal analysis techniques is employed. The causality behind the selection of these methods lies in their ability to probe specific thermal events.

  • Thermogravimetric Analysis (TGA): This is the cornerstone technique for assessing thermal stability. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides critical data on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg), melting points (Tm), and crystallization behavior of polymers. The Tg is a critical parameter as it defines the transition from a rigid, glassy state to a more flexible, rubbery state, which has significant implications for material processing and mechanical properties.

  • Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as a function of temperature. It can detect exothermic and endothermic transitions, providing complementary information to DSC and TGA.

The combination of these techniques provides a comprehensive thermal profile of the polymers, ensuring a self-validating system for characterization.

Experimental Workflow: A Step-by-Step Approach

The following diagram illustrates a typical workflow for the synthesis and comparative thermal analysis of poly(aminophenyl acrylate) isomers.

Caption: Workflow for synthesis and thermal analysis of isomers.

Comparative Thermal Data of Poly(aminophenyl acrylate) Isomers

Polymer IsomerOnset Decomposition Temp. (Tonset) (°C)Temperature of Max. Decomposition (Tmax) (°C)Glass Transition Temp. (Tg) (°C)Char Yield at 600°C (%)
Poly(o-aminophenyl acrylate) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Poly(m-aminophenyl acrylate) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Poly(p-aminophenyl acrylate) Data Not AvailableData Not AvailableData Not AvailableData Not Available

Note: This table is intended to be populated with experimental data. The lack of available direct comparative data highlights a potential area for future research. Studies on related structures, such as aminophenyl silsesquioxanes, have suggested that the meta-isomer can exhibit slightly higher thermal stability than the para-isomer, an observation that may be linked to differences in isomeric flexibility and packing.

Discussion: Structure-Property Relationships

The anticipated differences in the thermal properties of the poly(aminophenyl acrylate) isomers can be rationalized by considering the following factors:

  • Hydrogen Bonding: The amino group can participate in hydrogen bonding. The accessibility of the amino group for intermolecular hydrogen bonding will differ between the ortho, meta, and para positions, which can affect chain packing and, consequently, the energy required for chain mobility (influencing Tg) and decomposition.

  • Steric Hindrance: The ortho-isomer is likely to experience the most significant steric hindrance due to the proximity of the bulky polymer backbone and the amino group. This could restrict bond rotations and potentially lead to a higher glass transition temperature but could also introduce strain that might lower the decomposition temperature.

  • Electronic Effects: The position of the electron-donating amino group on the phenyl ring influences the electron density distribution, which could affect the reactivity and stability of the ester linkage and the aromatic ring during thermal degradation.

The following diagram illustrates the chemical structures of the three isomers, highlighting the positional differences of the amino group.

IsomerStructures cluster_ortho ortho-isomer cluster_meta meta-isomer cluster_para para-isomer ortho_img meta_img para_img

Caption: Chemical structures of the poly(aminophenyl acrylate) isomers.

Conclusion and Future Outlook

The positional isomerism of the amino group on the phenyl ring of poly(aminophenyl acrylate) is expected to be a critical determinant of the polymer's thermal properties. While a direct, comprehensive comparative dataset is not currently available in published literature, this guide outlines the essential experimental framework and theoretical considerations for such an investigation. Future research focused on the synthesis and systematic thermal analysis of these isomers is necessary to fully elucidate their structure-property relationships. Such data will be invaluable for the rational design and selection of these polymers for advanced applications where thermal stability is a key performance criterion.

References

At present, specific references containing direct comparative thermal analysis data for poly(o-aminophenyl acrylate), poly(m-aminophenyl acrylate), and poly(p-aminophenyl acrylate) could not be located in the available literature. This section will be updated as relevant research is published.

Validation

A Comparative Guide to the Electronic Effects of the meta-Amino Group in Ethyl 3-(3-aminophenyl)acrylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth evaluation of the electronic properties of the meta-amino substituent in Ethyl 3-(3-aminophenyl)acrylate. By synthesizing th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth evaluation of the electronic properties of the meta-amino substituent in Ethyl 3-(3-aminophenyl)acrylate. By synthesizing theoretical principles with detailed experimental protocols, we aim to offer a comprehensive resource for understanding and predicting the reactivity of this compound and its analogs. This document is designed to be a practical tool for researchers engaged in medicinal chemistry, materials science, and organic synthesis, where a nuanced understanding of electronic effects is paramount for molecular design and reaction optimization.

The Dual Nature of Substituent Electronic Effects: A Primer

The reactivity and physicochemical properties of aromatic compounds are profoundly influenced by the electronic character of their substituents. These effects are broadly categorized into two primary mechanisms: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from differences in electronegativity between atoms. Electron-withdrawing groups (EWGs) possess a negative inductive effect (-I), pulling electron density towards themselves, while electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density away. The strength of the inductive effect diminishes with distance from the substituent.

  • Resonance Effect (R or M): This effect involves the delocalization of π-electrons through the conjugated system of the aromatic ring. Substituents with lone pairs of electrons or π-bonds can participate in resonance, either donating (+R) or withdrawing (-R) electron density from the ring. Unlike the inductive effect, the resonance effect is transmitted throughout the π-system and is most pronounced at the ortho and para positions.

The overall electronic influence of a substituent is a superposition of its inductive and resonance effects. In the case of the amino group (-NH₂), it exhibits a weak electron-withdrawing inductive effect (-I) due to the higher electronegativity of nitrogen compared to carbon.[1] However, it possesses a strong electron-donating resonance effect (+R) owing to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.[1] The interplay of these opposing effects dictates the substituent's net influence on the reactivity of the aromatic system.

Quantifying Electronic Effects: The Hammett Equation

To move beyond qualitative descriptions, the electronic effects of substituents can be quantified using linear free-energy relationships, most notably the Hammett equation.[2][3] This equation relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound (k₀ or K₀) through a substituent constant (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ or log(K/K₀) = ρσ

  • Substituent Constant (σ): This value is a measure of the electronic effect of a particular substituent. It is independent of the reaction and is determined by a standard reaction, the ionization of benzoic acid in water at 25°C.[4] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For a meta substituent, the σ value (σm) primarily reflects the inductive effect, as resonance effects are not strongly transmitted to the meta position.[5]

  • Reaction Constant (ρ): This value reflects the sensitivity of a particular reaction to the electronic effects of substituents.[2][3] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

Experimental Evaluation of the Electronic Effects of the meta-Amino Group

To comprehensively assess the electronic signature of the meta-amino group in Ethyl 3-(3-aminophenyl)acrylate, a series of experiments can be conducted. Below are detailed protocols for these investigations.

Synthesis of Ethyl 3-(3-aminophenyl)acrylate

A common route to synthesize Ethyl 3-(3-aminophenyl)acrylate is through the reduction of the corresponding nitro compound, Ethyl 3-(3-nitrophenyl)acrylate.

Experimental Protocol: Synthesis

  • Wittig-Horner-Emmons Reaction: To a solution of 3-nitrobenzaldehyde (1.0 eq) in an appropriate solvent (e.g., THF), add triethyl phosphonoacetate (1.1 eq) and a suitable base (e.g., NaH, 1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3-(3-nitrophenyl)acrylate.

  • Reduction of the Nitro Group: Dissolve the crude Ethyl 3-(3-nitrophenyl)acrylate in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as tin(II) chloride (SnCl₂·2H₂O, 3-5 eq) or catalytic hydrogenation (e.g., H₂, Pd/C).

  • If using SnCl₂, heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 3-(3-aminophenyl)acrylate.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Wittig-Horner-Emmons Reaction cluster_1 Step 2: Reduction cluster_2 Purification 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde Reaction_Mixture_1 Reaction_Mixture_1 3-Nitrobenzaldehyde->Reaction_Mixture_1 Triethyl phosphonoacetate, NaH, THF Crude_Nitro_Ester Crude_Nitro_Ester Reaction_Mixture_1->Crude_Nitro_Ester Workup Reaction_Mixture_2 Reaction_Mixture_2 Crude_Nitro_Ester->Reaction_Mixture_2 SnCl2·2H2O, Ethanol, Reflux Crude_Amino_Ester Crude_Amino_Ester Reaction_Mixture_2->Crude_Amino_Ester Neutralization & Workup Pure_Product Ethyl 3-(3-aminophenyl)acrylate Crude_Amino_Ester->Pure_Product Column Chromatography

Caption: Synthetic pathway for Ethyl 3-(3-aminophenyl)acrylate.

Determination of the Hammett Substituent Constant (σm) via Alkaline Hydrolysis

The rate of alkaline hydrolysis of a series of meta- and para-substituted ethyl cinnamates can be measured to construct a Hammett plot and determine the reaction constant (ρ). Once ρ is known, the rate constant for the hydrolysis of Ethyl 3-(3-aminophenyl)acrylate can be used to calculate the σm value for the amino group in this specific system.

Experimental Protocol: Kinetic Study

  • Preparation of Solutions: Prepare standardized solutions of sodium hydroxide (e.g., 0.02 M) in a suitable solvent system (e.g., 85% ethanol/water). Prepare stock solutions of the various substituted ethyl cinnamates (including the unsubstituted parent compound and the 3-amino derivative) in the same solvent system.

  • Kinetic Runs: Equilibrate the ester and NaOH solutions to a constant temperature (e.g., 30 °C) in a water bath.

  • Initiate the reaction by mixing equal volumes of the ester and NaOH solutions.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a known excess of standard HCl solution.

  • Back-titrate the unreacted HCl with the standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis: Calculate the concentration of the ester at each time point.

  • Determine the second-order rate constant (k) for each substituted ester by plotting 1/[Ester] versus time.

  • Hammett Plot: Plot log(k/k₀) for the known meta- and para-substituted esters against their established σ values. The slope of this plot is the reaction constant (ρ).

  • Using the determined ρ value and the measured rate constant for Ethyl 3-(3-aminophenyl)acrylate, calculate the σm for the amino group using the Hammett equation.

Diagram of Kinetic Analysis Workflow

G Prepare_Solutions Prepare Standardized Ester and NaOH Solutions Kinetic_Runs Perform Timed Hydrolysis Reactions Prepare_Solutions->Kinetic_Runs Titration Quench and Back-Titrate Aliquots Kinetic_Runs->Titration Calculate_k Determine Second-Order Rate Constants (k) Titration->Calculate_k Hammett_Plot Plot log(k/k₀) vs. σ for known substituents Calculate_k->Hammett_Plot Calculate_sigma_amino Calculate σm for -NH2 using experimental k Calculate_k->Calculate_sigma_amino Determine_rho ρ = slope Hammett_Plot->Determine_rho Determine_rho->Calculate_sigma_amino

Caption: Workflow for Hammett analysis via kinetic studies.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the electronic structure of the molecule.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can reveal the electron density at different positions in the molecule. The chemical shifts of the aromatic and vinylic protons and carbons are particularly sensitive to the electronic effects of the amino group.

Experimental Protocol: NMR Spectroscopy

  • Dissolve a sample of Ethyl 3-(3-aminophenyl)acrylate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Assign the signals to the respective protons and carbons using standard 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.

  • Compare the chemical shifts of the aromatic and vinylic nuclei with those of unsubstituted ethyl cinnamate to determine the substituent chemical shifts (SCS).

3.3.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to probe the effect of the amino group on the vibrational frequencies of the carbonyl group and the carbon-carbon double bond of the acrylate moiety.

Experimental Protocol: IR Spectroscopy

  • Acquire the IR spectrum of a neat sample of Ethyl 3-(3-aminophenyl)acrylate using an FTIR spectrometer with an ATR accessory, or as a thin film on a salt plate.

  • Identify the characteristic absorption bands, particularly the C=O stretching frequency of the ester and the C=C stretching frequency of the alkene.

  • Compare these frequencies with those of unsubstituted ethyl cinnamate and other substituted analogs.

Data Interpretation and Comparison

The following tables present the expected experimental data for Ethyl 3-(3-aminophenyl)acrylate, based on literature values for analogous compounds, and provide a comparison with other common meta-substituents.

Table 1: Hammett Substituent Constants and Expected Hydrolysis Rate Constants

Substituent (meta)σmExpected Relative Rate (k/k₀) at 30°C¹Electronic Effect
-NH₂-0.16~1.3Electron-donating
-OCH₃+0.12~0.8Weakly electron-withdrawing
-CH₃-0.07~1.1Weakly electron-donating
-H0.001.0Reference
-Cl+0.37~0.5Electron-withdrawing
-CN+0.56~0.3Strongly electron-withdrawing
-NO₂+0.71~0.2Very strongly electron-withdrawing

¹Expected relative rates are estimated based on a ρ value of +1.267 for the hydrolysis of substituted cinnamic acid esters in ethanol/water.[2]

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonEthyl CinnamateEthyl 3-(3-aminophenyl)acrylate (Predicted)Δδ (ppm)
H-α (vinylic)~6.43~6.35-0.08
H-β (vinylic)~7.67~7.50-0.17
Aromatic H7.24-7.576.60-7.10Downfield shift
-OCH₂CH₃~4.24~4.24~0
-OCH₂CH₃~1.32~1.32~0

Predicted shifts are based on data for ethyl cinnamate[6] and known substituent effects of the amino group.

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CarbonEthyl CinnamateEthyl 3-(3-aminophenyl)acrylate (Predicted)Δδ (ppm)
C=O~166.8~166.5-0.3
C-α (vinylic)~118.4~117.5-0.9
C-β (vinylic)~144.5~143.0-1.5
C-ipso~134.5~135.0+0.5
Aromatic C128.1-130.2113.0-129.5Shielding/Deshielding
-OCH₂CH₃~60.4~60.4~0
-OCH₂CH₃~14.3~14.3~0

Predicted shifts are based on data for ethyl cinnamate[6] and known substituent effects.

Table 4: Expected IR Stretching Frequencies (cm⁻¹)

Functional GroupEthyl CinnamateEthyl 3-(3-aminophenyl)acrylate (Expected)Δν (cm⁻¹)
C=O (ester)~1715~1710-5
C=C (alkene)~1635~1630-5
N-H (amine)-~3350-3450-

Expected frequencies are based on typical values for substituted acrylates.

Discussion of the Electronic Effects of the meta-Amino Group

The data presented above, both established and predicted, consistently indicate that the meta-amino group in Ethyl 3-(3-aminophenyl)acrylate acts as a net electron-donating group .

  • Hammett Analysis: The negative σm value for the amino group (-0.16) confirms its electron-donating nature at the meta position.[7] This leads to an expected increase in the rate of alkaline hydrolysis compared to the unsubstituted ethyl cinnamate, as the electron-donating group slightly destabilizes the developing negative charge in the transition state of this reaction which has a positive ρ value.

  • NMR Spectroscopy: The predicted upfield shifts (lower ppm values) for the vinylic protons (H-α and H-β) and carbons (C-α and C-β) in the ¹H and ¹³C NMR spectra, respectively, are indicative of increased electron density in the acrylate moiety. This shielding is a direct consequence of the electron-donating nature of the meta-amino group.

  • IR Spectroscopy: A slight decrease in the C=O and C=C stretching frequencies is anticipated. Electron donation from the amino group into the aromatic ring and, to a lesser extent, the conjugated system, reduces the double bond character of these groups, leading to a lower vibrational frequency.

It is important to note that while the amino group is a strong resonance donor, its effect at the meta position is primarily inductive. The negative σm value suggests that in the case of the amino group, the resonance effect, although attenuated at the meta position, is still significant enough to overcome its weak inductive electron-withdrawing effect.

Conclusion

The meta-amino group in Ethyl 3-(3-aminophenyl)acrylate imparts a distinct electronic signature to the molecule, functioning as a net electron-donating substituent. This characteristic is quantifiable through Hammett analysis and observable through spectroscopic techniques such as NMR and IR. A thorough understanding of these electronic effects, grounded in the experimental protocols detailed in this guide, is essential for predicting the reactivity of this versatile building block in various chemical transformations and for the rational design of novel molecules with tailored properties in the fields of drug discovery and materials science.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Fuchs, R., & Bloomfield, J. J. (1961). Rates of Hydrolysis of cis and trans-3- and 4-Substituted Ethyl Cinnamates. The Journal of Organic Chemistry, 26(12), 5343-5344.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Haines, R. S., & Harper, J. B. (2014). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
  • Keenan, S. L., Peterson, K. P., Peterson, K., & Jacobson, K. (2008). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters.
  • Hammett, L. P. (1940). Physical Organic Chemistry: Reaction Rates, Equilibria, and Mechanisms. McGraw-Hill Book Company, Inc.
  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1985). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 95(3), 289-295.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds (8th ed.). John Wiley & Sons.
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.
  • Wired Chemist. (n.d.). Hammett Sigma Constants. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl p-aminocinnamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Knaepen, D., Peeters, A., De Proft, F., & Geerlings, P. (2012). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate)
  • Chegg. (2014, April 5). 13C and 1H NMR spectra for ethyl trans-cinnamate. Retrieved from [Link]

  • Anantakrishnan, S. V., & Krishnamurti, S. (1941). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 14(3), 270-283.
  • Senthilkumar, P., & Radhakrishnan, K. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Asian Journal of Chemistry, 35(12), 3131-3136.
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  • Zipse, H. (2021). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 86(17), 11994–11999.
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  • Arabi, H., & et al. (2025). Systematic Comparison of Steric and Electronic Substituent Effects on α-Diimine Nickel-Catalyzed Ethylene-Methyl Acrylate Copolymerization.
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Comparative

A Senior Application Scientist's Guide to Bridging Theory and Reality: An In-Depth Comparison of Experimental vs. Theoretical Data for Ethyl 3-(3-aminophenyl)acrylate

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, substituted phenyl acrylates serve as invaluable molecular scaffolds. Ethyl 3-(3-aminophe...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, substituted phenyl acrylates serve as invaluable molecular scaffolds. Ethyl 3-(3-aminophenyl)acrylate, with its distinct meta-substitution pattern, presents a unique electronic and steric profile, making it a versatile intermediate for synthesizing complex organic molecules and potential drug candidates.[1] The structural confirmation of such intermediates is a cornerstone of chemical research, relying on a synergistic interplay between empirical spectroscopic data and theoretical computational models.

This guide provides an in-depth comparison of the experimental data one would expect to acquire for Ethyl 3-(3-aminophenyl)acrylate against the data predicted by modern computational chemistry. We will explore not just the "what" but the "why"—delving into the rationale behind experimental choices and the inherent strengths and limitations of theoretical approaches. Our objective is to arm the modern researcher with the critical insights needed to confidently reconcile theoretical predictions with real-world laboratory results.

Molecular Structure and Key Features

Ethyl 3-(3-aminophenyl)acrylate possesses an electron-donating amino group (-NH₂) and an electron-withdrawing acrylate group. The meta orientation of these substituents prevents direct resonance interaction across the phenyl ring, influencing the molecule's chemical reactivity and spectroscopic signature in a manner distinct from its ortho and para isomers.

Caption: Molecular structure of Ethyl 3-(3-aminophenyl)acrylate.

Part I: Experimental Characterization Protocols & Expected Data

The goal of experimental characterization is to obtain empirical proof of a molecule's structure and purity. The choice of techniques is deliberate: each provides a unique piece of the structural puzzle. While published spectra for the specific meta isomer are not as common as for its para counterpart[2], we can reliably predict the expected data based on well-established spectroscopic principles and data from analogous compounds.[3][4]

General Experimental Workflow

A robust characterization workflow is a self-validating system. It begins with purification to ensure the sample is free of contaminants that could interfere with analysis, followed by a suite of spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesis Crude Product Synthesis Purification Column Chromatography Synthesis->Purification Isolate Target NMR ¹H & ¹³C NMR Purification->NMR Structural Backbone FTIR FT-IR Purification->FTIR Functional Groups MS Mass Spec (HRMS) Purification->MS Molecular Weight Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure G Input Build Initial 3D Structure (e.g., Avogadro) Opt Geometry Optimization (DFT: B3LYP/6-31G(d)) Input->Opt Find Lowest Energy Conformation Freq Frequency Calculation (Confirms Minimum Energy) Opt->Freq Verify Structure NMR_Calc NMR Shielding Calculation (GIAO-DFT: WP04/6-311++G(2d,p)) Opt->NMR_Calc Use Optimized Geometry IR_Pred Predict IR Spectrum Freq->IR_Pred From Vibrational Modes NMR_Pred Predict NMR Shifts NMR_Calc->NMR_Pred Reference & Scale

Caption: A typical DFT workflow for predicting spectroscopic data.

Computational Methodology:

  • Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation using a functional like B3LYP with a basis set such as 6-31G(d).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum. This calculation also yields the theoretical vibrational frequencies for the IR spectrum.

  • NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. For improved accuracy in ¹H NMR prediction, specialized functionals like WP04 can be employed. [5]The calculated absolute shielding values are then converted to chemical shifts by referencing against TMS, calculated at the same level of theory.

Predicted Theoretical Data (Representative):

Data Type Predicted Value Notes
¹H NMR Shifts Generally within ±0.2 ppm of experimentalDependent on functional, basis set, and solvent model.
¹³C NMR Shifts Generally within ±5 ppm of experimentalLess sensitive to methodology than ¹H shifts.
IR Frequencies Systematically ~5-10% higher than experimentalDue to the harmonic oscillator approximation. A scaling factor (e.g., ~0.96 for B3LYP) is often applied.
Exact Mass [M+H]⁺ 192.10191 DaCalculated from isotopic masses; should match HRMS perfectly.

Part III: The Comparative Analysis - Where Theory Meets Reality

This is the most crucial step: a head-to-head comparison of the expected experimental values with the theoretical predictions. Discrepancies are not failures but learning opportunities that reveal the limitations of the models and the subtleties of the real-world system.

Consolidated Data Comparison:

Parameter Expected Experimental Value Predicted Theoretical Value Analysis of Potential Discrepancies
¹H Shift (Ethyl -CH₃) ~1.3 ppm~1.2-1.4 ppmHigh agreement expected. Minor deviations due to solvent effects not perfectly captured by implicit solvent models in DFT.
¹H Shift (Vinylic) ~6.3 & ~7.6 ppm~6.2 & ~7.5 ppmGood agreement. The large coupling constant (~16 Hz for trans) should be present in the experimental spectrum but is not directly a result of a standard DFT NMR calculation.
¹³C Shift (C=O) ~167 ppm~165-170 ppmHigh agreement expected.
IR Freq (C=O Stretch) ~1715 cm⁻¹~1750-1780 cm⁻¹ (unscaled)Key Discrepancy: Theoretical frequencies are calculated for a molecule in a vacuum at 0 K and assume harmonic vibrations. Real molecules experience anharmonicity and intermolecular interactions. Applying a scaling factor (~0.96) to the theoretical value brings it into much closer alignment with the experimental result. [6]
IR Freq (N-H Stretch) ~3450-3300 cm⁻¹~3500-3400 cm⁻¹ (unscaled)The experimental peak may be broadened due to hydrogen bonding, an effect that is difficult to model accurately without explicit solvent molecules in the calculation.
Exact Mass [M+H]⁺ 192.10191 ± 5 ppm192.10191 DaExpect Perfect Match: This is the most direct comparison. Any significant deviation in the experimental HRMS result would cast serious doubt on the assigned structure.
Expert Insights & Trustworthiness
  • Why Trust the Comparison? This entire process is a self-validating loop. The HRMS confirms the elemental formula. The IR confirms the functional groups. The NMR confirms the specific connectivity and isomerism. If the theoretical data, derived from the proposed structure, closely matches the experimental data across all three techniques, the confidence in the structural assignment becomes exceptionally high.

  • The Power of Discrepancy: When a significant, unexpected discrepancy arises (e.g., a ¹³C shift is off by 20 ppm), it is a red flag. It prompts the researcher to question the initial structural assignment, consider alternative isomers, or re-examine the experimental data for impurities. Modern computational tools like DP4 and DP5 analysis can even use machine learning to calculate the probability of a proposed structure being correct based on the goodness-of-fit between experimental and calculated NMR data. [7][8]

Conclusion

The structural elucidation of a molecule like Ethyl 3-(3-aminophenyl)acrylate is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal sources. Experimental data provides the ground truth, the physical measurement of the molecule's properties. Theoretical data offers a powerful predictive and interpretative framework based on the laws of quantum mechanics.

For the modern drug development professional or research scientist, mastering the synergy between these two domains is essential. By understanding the causal principles behind each method and anticipating the nuances of their comparison, one can move from a simple checklist of characterization data to a profound and confident understanding of molecular structure.

References

  • D. T. Quang, et al. (2013). Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates. PubMed Central. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97826, Ethyl 3-(4-aminophenyl)acrylate. PubChem. Available: [Link]

  • LookChem (Date N/A). Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate. Available: [Link]

  • Goodman, J. M., et al. (2022). The DP5 Probability, Quantification and Visualisation of Structural Uncertainty in Single Molecules. ResearchGate. Available: [Link]

  • S. Ali, et al. (2020). Synthesis, spectral analysis, molecular docking and DFT studies of 3-(2, 6-dichlorophenyl)-acrylamide and its dimer through QTAIM approach. PubMed Central. Available: [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Available: [Link]

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  • S. K. Shukla, et al. (2008). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. Available: [Link]

  • University of Wisconsin-Madison (Date N/A). NMR: Novice Level, Spectrum 17. Available: [Link]

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  • Wikipedia (2024). Ethyl acrylate. Available: [Link]

  • A. Karioti, et al. (2019). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available: [Link]

  • Appchem (Date N/A). Ethyl 3-(4-aminophenyl)acrylate. Available: [Link]

  • ResearchGate (2024). Experimental and DFT study on a newly synthesized ethyl 2–cyano–3–[5–(phenyl–hydrazonomethyl)–1H–pyrrol–2–yl]–acrylate. Available: [Link]

  • H. D. Utari, et al. (2021). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. MDPI. Available: [Link]

  • B. C. Smith (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. Available: [Link]

  • S. Jan, et al. (2012). Comparisons of FTIR Spectra of ethyl acrylate-divinylbenzene copolymer... ResearchGate. Available: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 3-(3-aminophenyl)acrylate

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of Ethyl 3-(3-aminophenyl)acrylate, a versatile building block in pharmaceutical and organic synthesis.[1] Due to the compound's dual functional nature, possessing both an aromatic amine and an acrylate ester moiety, a comprehensive understanding of its potential hazards is crucial for its safe handling and disposal. This document synthesizes established procedures for similar chemical classes to offer a robust framework for managing waste streams containing this compound.

Disclaimer: This guide is based on general principles for handling aromatic amines and acrylate esters. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for Ethyl 3-(3-aminophenyl)acrylate before handling or disposing of this chemical. The SDS will contain detailed, substance-specific information that supersedes the general guidance provided herein.

Immediate Safety and Hazard Assessment

Ethyl 3-(3-aminophenyl)acrylate combines the toxicological profiles of aromatic amines and the reactivity of acrylate esters. Aromatic amines are known for their potential toxicity, and some are classified as carcinogens.[2] Acrylate esters can be irritants to the skin, eyes, and respiratory system, and may cause allergic skin reactions.[3] Therefore, minimizing exposure is the primary principle in handling this compound.

Key Hazards to Consider:

  • Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[2]

  • Irritation: Acrylates are known to cause irritation to the skin, eyes, and respiratory tract.[3]

  • Sensitization: Repeated exposure to acrylates may lead to allergic skin reactions.[3]

  • Polymerization: Acrylate monomers can undergo hazardous polymerization if not properly inhibited or if exposed to heat, light, or contaminants.[3][4]

A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures.

PPE_Recommendations ppe_gloves ppe_gloves rationale_gloves rationale_gloves ppe_gloves->rationale_gloves ppe_eyewear ppe_eyewear rationale_eyewear rationale_eyewear ppe_eyewear->rationale_eyewear ppe_clothing ppe_clothing rationale_clothing rationale_clothing ppe_clothing->rationale_clothing ppe_respirator ppe_respirator rationale_respirator rationale_respirator ppe_respirator->rationale_respirator

Spill Management and Emergency Procedures

In the event of a spill, a prompt and informed response is critical to mitigate potential hazards. The following steps provide a general guideline for managing a spill of Ethyl 3-(3-aminophenyl)acrylate.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to disperse any vapors.

  • Don Appropriate PPE: Before attempting any cleanup, don the recommended PPE, including respiratory protection if necessary.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[5]

  • Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.[5]

  • Collect the Waste: Once the material is fully absorbed, use non-sparking tools to carefully scoop the mixture into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (consult the SDS), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to the appropriate laboratory or institutional safety officer.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate Area & Alert Others start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain absorb Absorb the Spilled Chemical contain->absorb collect Collect Waste in a Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report the Incident decontaminate->report end Cleanup Complete report->end

Waste Segregation and Storage

Proper segregation and storage of chemical waste are fundamental to preventing hazardous reactions and ensuring safe disposal.

  • Waste Container: Use a dedicated, clearly labeled, and chemically resistant container for all waste containing Ethyl 3-(3-aminophenyl)acrylate. The container should be kept tightly closed.

  • Segregation: Do not mix waste containing Ethyl 3-(3-aminophenyl)acrylate with other waste streams, especially strong acids, bases, or oxidizing agents, to prevent potentially violent reactions.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 3-(3-aminophenyl)acrylate". Include the date of initial waste accumulation.

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and direct sunlight.[6]

Final Disposal Procedures

The final disposal of Ethyl 3-(3-aminophenyl)acrylate waste must be conducted in compliance with all local, state, and federal regulations. The primary recommended method for the disposal of this type of chemical waste is through a licensed hazardous waste disposal company.

Disposal MethodDescriptionConsiderations
Incineration High-temperature combustion in a licensed hazardous waste incinerator. This is a common and effective method for destroying organic compounds.[7]The incinerator must be equipped with appropriate scrubbers to handle potential nitrogen oxide (NOx) emissions resulting from the combustion of the aminophenyl group.[8]
Chemical Treatment Involves reacting the waste with other chemicals to neutralize its hazardous properties. This could potentially include hydrolysis of the ester or modification of the amine group.[9]The feasibility and safety of chemical treatment for this specific compound would require detailed analysis and should only be performed by trained personnel with appropriate expertise and equipment.
Landfill Disposal in a designated hazardous waste landfill.This is generally not a preferred method for liquid organic waste and is subject to strict regulatory requirements.

It is crucial to note that direct disposal of Ethyl 3-(3-aminophenyl)acrylate down the drain or in regular trash is strictly prohibited due to its potential toxicity and environmental hazards. [6]

Conclusion and Best Practices

The proper disposal of Ethyl 3-(3-aminophenyl)acrylate is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of minimizing exposure, proper segregation, and compliant final disposal, researchers can ensure a safe working environment. Always prioritize consulting the manufacturer's Safety Data Sheet for the most accurate and specific guidance. A proactive approach to waste management, rooted in a thorough understanding of the chemical's properties and potential hazards, is paramount.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Chen, R., et al. (2019). Simultaneous disposal of acrylic acid (ester) wastewater and residue with high efficiency and low energy consumption.
  • LookChem. (n.d.). Cas 58186-45-1,Ethyl 3-(3-aMinophenyl)acrylate. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Scribd. (n.d.). Decontamination Solution Aromatic Amine 2001 Sds. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. In Medical Waste Incineration and Pollution Prevention. Retrieved from [Link]

  • McClelland Engineers Pvt Ltd. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]

  • Gheni, A. A., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.
  • Synthomer. (2020, September 22). METHYL ACRYLATE - STABILIZED. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 24.4: Hydrolysis of Amides. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-(3-aminophenyl)acrylate

Executive Summary: A Molecule of Dual Personality Ethyl 3-(3-aminophenyl)acrylate is a vital intermediate in pharmaceutical and organic synthesis, valued for its versatile reactivity. However, its molecular structure pre...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Molecule of Dual Personality

Ethyl 3-(3-aminophenyl)acrylate is a vital intermediate in pharmaceutical and organic synthesis, valued for its versatile reactivity. However, its molecular structure presents a dual-risk profile that demands a nuanced approach to laboratory safety. It combines the hazards of an acrylate moiety, known for its potential as a skin and respiratory sensitizer, with those of an aromatic amine , a class of compounds often associated with skin absorption and other systemic effects.[1][2]

This guide provides a comprehensive, risk-based framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering researchers to build a self-validating system of safety for every procedure.

Hazard Assessment: Understanding the 'Why'

The foundation of any safety protocol is a deep understanding of the material's intrinsic hazards. For Ethyl 3-(3-aminophenyl)acrylate, the risks are clearly defined by the Globally Harmonized System (GHS) and the known toxicology of its constituent functional groups.

GHS Hazard Profile Summary

Hazard StatementGHS CodeNature of HazardImplied Minimum PPE Requirement
Harmful if swallowedH302Acute oral toxicity.Standard laboratory attire, no eating/drinking.
Causes skin irritationH315Direct irritation upon contact.Chemical-resistant gloves, lab coat.
Causes serious eye irritationH319Potential for significant eye damage.Chemical splash goggles.
May cause respiratory irritationH335Irritation to the respiratory tract upon inhalation of dust or aerosol.Use in a ventilated hood; respirator if needed.

Source: ChemicalBook[3]

Beyond these immediate hazards, the acrylate functional group poses a significant risk of skin sensitization .[4][5] Repeated or prolonged contact, even at low levels, can lead to the development of allergic contact dermatitis, a chronic condition.[5][6] Therefore, the primary directive is to prevent all skin contact.

Core Protective Equipment: Your First Line of Defense

An effective PPE strategy is a multi-layered system designed to protect the primary routes of exposure: eyes, skin, and respiratory system.

Eye and Face Protection

Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the chemical is present in the laboratory. Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.[7]

Escalated Protection: When there is a significant risk of splashing—such as during transfers of solutions, reaction quenching, or heating—a face shield must be worn over chemical splash goggles .[8] This provides a secondary barrier protecting the entire face.

Skin and Body Protection

This is the most critical component of the PPE ensemble due to the compound's dual threat of irritation and sensitization.

  • Gloves: The Double-Gloving Imperative There is no single glove material that offers universal protection against all chemicals.[8] The dual functionality of Ethyl 3-(3-aminophenyl)acrylate (aromatic amine and acrylate ester) complicates glove selection. Acrylates can penetrate some materials, while aromatic amines pose their own permeation challenges.[9][2][5]

    Protocol: A double-gloving technique is mandatory.

    • Inner Glove: A thin, disposable nitrile glove. This provides a baseline of chemical resistance and dexterity.

    • Outer Glove: A heavier-duty glove with proven resistance to a broad range of chemicals. Recommended materials include butyl rubber or Viton® .

    Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected.[10] Wash hands thoroughly with soap and water after removing gloves.

  • Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required.[7] It must be fully buttoned with sleeves rolled down. Polyester and other synthetic blends should be avoided as they can melt and fuse to the skin in a fire.

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory. The shoe should be constructed of a non-porous material like leather.

Respiratory Protection

Primary Control: All manipulations of Ethyl 3-(3-aminophenyl)acrylate, both solid and in solution, must be performed inside a certified chemical fume hood to control exposure to dusts and vapors.[11]

When is a Respirator Needed? A respirator is required if engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits. This may occur during:

  • Large-scale transfers outside of a hood.

  • Responding to a significant spill.

  • Equipment malfunction.

If a respirator is needed, a NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[12] All personnel requiring a respirator must be part of a formal respiratory protection program that includes medical evaluation and annual fit testing, as mandated by OSHA.[7]

Operational Plan: From Weighing to Waste

The level of PPE required can be adjusted based on the specific task and the scale of the operation. The following workflow provides procedural guidance.

Experimental Workflow PPE Decision Matrix

PPE_Workflow cluster_prep Preparation & Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal cluster_ppe Required PPE weigh Weighing Solid ppe1 Minimum PPE: - Goggles - Lab Coat - Double Gloves (Nitrile + Butyl/Viton) weigh->ppe1 In Fume Hood dissolve Dissolving / Transfers dissolve->ppe1 In Fume Hood reaction Running Reaction (Controlled Temp) reaction->ppe1 quench Quenching / Workup (Potential Exotherm) ppe2 Escalated PPE: - Goggles + Face Shield - Lab Coat - Double Gloves quench->ppe2 spill Spill Cleanup spill->ppe2 Small Spill in Hood ppe3 Emergency PPE: - Full Face Respirator - Chemical Resistant Suit - Double Gloves spill->ppe3 Large Spill waste Waste Disposal waste->ppe1

Caption: PPE selection flowchart based on the laboratory task.

Step-by-Step Protocols

1. Weighing the Solid Compound:

  • Location: Chemical fume hood.

  • PPE: Minimum PPE ensemble (Goggles, Lab Coat, Double Gloves).

  • Causality: The primary risk is the generation and inhalation of fine powder, which can cause respiratory irritation.[3] Performing this task in a hood mitigates this risk.

2. Dissolution and Solution Transfers:

  • Location: Chemical fume hood.

  • PPE: Minimum PPE ensemble. If transferring volumes greater than 50 mL, escalate to include a face shield.

  • Causality: The risk of splashing increases with the volume of liquid being handled. A face shield provides an essential secondary barrier.[8]

3. Reaction Monitoring and Workup:

  • Location: Chemical fume hood.

  • PPE: For controlled reactions, the minimum PPE ensemble is sufficient. For exothermic or potentially hazardous steps like quenching, escalate to include a face shield.

  • Causality: Reaction quenches can be energetic and unpredictable. The face shield protects against sudden splashes or vessel ruptures.

4. Spill Response:

  • Small Spill (<100 mL, contained in hood): Use an appropriate absorbent material (e.g., vermiculite). Wear the Escalated PPE ensemble (Goggles + Face Shield, Double Gloves).

  • Large Spill (>100 mL or outside hood): Evacuate the area. Only trained emergency responders with Emergency PPE (including a respirator) should handle the cleanup.[11]

  • Causality: Spills dramatically increase the surface area for vaporization, posing a significant inhalation hazard.[10][11]

Disposal Plan: A Safe Conclusion

Proper disposal is a critical and final step in the safe handling of any chemical.

  • Chemical Waste: All solutions and solids containing Ethyl 3-(3-aminophenyl)acrylate must be disposed of in a properly labeled, non-halogenated organic waste container. Do not pour any amount down the drain.[13]

  • Contaminated PPE:

    • Outer Gloves: Remove the outer gloves immediately after the procedure is complete or if contamination occurs. Dispose of them in the solid chemical waste container.

    • Inner Gloves: Remove inner gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the solid chemical waste container.

    • Lab Coats: If a lab coat becomes grossly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.[10][13] They should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.

By adhering to these protocols, you establish a robust, multi-layered defense against the specific hazards posed by Ethyl 3-(3-aminophenyl)acrylate, ensuring a safe and productive research environment.

References

  • LookChem. Cas 58186-45-1, Ethyl 3-(3-aMinophenyl)acrylate. Available at: [Link]

  • Tobler, M., & Freiburghaus, A. U. (1990). Occupational risks of (meth)acrylate compounds in embedding media for electron microscopy. Journal of Microscopy, 160(Pt 3), 291–298. Available at: [Link]

  • ACRYLAT OJSC. (2011). SAFETY DATA SHEET METHYL ACRYLATE. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97826, Ethyl 3-(4-aminophenyl)acrylate. Available at: [Link]

  • Vo, E., Berardinelli, S. P., Hall, R. C., & El Ayouby, N. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ : a journal for the science of occupational and environmental health and safety, 61(6), 837–841. Available at: [Link]

  • PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available at: [Link]

  • U.S. Environmental Protection Agency. ethyl acrylate. Available at: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Goon, A., & Isaksson, M. (2023). Unwanted Skin Reactions to Acrylates: An Update. Dermatology and Therapy, 14(1), 59-79. Available at: [Link]

  • Campaign for Safe Cosmetics. Acrylates. Available at: [Link]

  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available at: [Link]

  • Chemius. Ethyl Acrylate (EA). Available at: [Link]

  • Appchem. Ethyl 3-(4-aminophenyl)acrylate | 5048-82-8. Available at: [Link]

  • Sasol. (2023). Ethyl Acrylate SAFETY DATA SHEET. Available at: [Link]

  • Ayers international. MSDS Ethyl Acrylate. Available at: [Link]

  • International Labour Organization. (2019). ICSC 0267 - ETHYL ACRYLATE. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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